1-(Phenylsulfonyl)piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26.6 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(benzenesulfonyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c13-15(14,10-4-2-1-3-5-10)12-8-6-11-7-9-12/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANQJUFFKXWVJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355603 | |
| Record name | 1-(phenylsulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194334 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
14172-55-5 | |
| Record name | 1-(phenylsulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(benzenesulfonyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Phenylsulfonyl)piperazine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Phenylsulfonyl)piperazine, identified by its CAS number 14172-55-5, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural scaffold, combining a phenylsulfonyl group with a piperazine ring, imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of a diverse array of biologically active molecules. The piperazine moiety is a well-established "privileged scaffold" in drug discovery, known for its ability to modulate physicochemical properties such as solubility and basicity, thereby enhancing the pharmacokinetic profiles of drug candidates[1]. The addition of the phenylsulfonyl group further diversifies its synthetic utility, allowing for the creation of complex molecular architectures with a wide range of therapeutic applications. This technical guide provides a comprehensive overview of the core properties, synthesis, and key applications of this compound, with a focus on its role as a strategic intermediate in the development of novel therapeutics.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development. Below is a summary of its key characteristics.
| Property | Value | Source/Reference |
| CAS Number | 14172-55-5 | [2] |
| Molecular Formula | C₁₀H₁₄N₂O₂S | [3] |
| Molecular Weight | 226.30 g/mol | [3] |
| Appearance | White to yellow solid | [3] |
| Melting Point | 103-107 °C (Predicted) | N/A |
| Boiling Point | Decomposes before boiling | N/A |
| Solubility | Soluble in methanol, ethanol, and dichloromethane. Limited solubility in water. | General chemical knowledge |
| Purity | Typically >95% | [2] |
| Storage | Store in a cool, dry place under an inert atmosphere. | [3] |
Safety Information: this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include wearing protective gloves, eye protection, and ensuring adequate ventilation during handling[3].
Synthesis of this compound: A Step-by-Step Protocol
The most common and direct method for the synthesis of this compound is the nucleophilic substitution reaction between piperazine and benzenesulfonyl chloride. This reaction leverages the nucleophilicity of the secondary amines in the piperazine ring towards the electrophilic sulfur atom of the sulfonyl chloride. To favor monosubstitution and prevent the formation of the disubstituted by-product, an excess of piperazine is typically employed.
Experimental Protocol: Synthesis of this compound
Materials:
-
Piperazine (anhydrous)
-
Benzenesulfonyl chloride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve piperazine (3.0 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Addition of Benzenesulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the cooled piperazine solution over a period of 30-60 minutes. The slow addition helps to control the exothermic reaction and minimize side product formation.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the benzenesulfonyl chloride is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted acid chloride and piperazine hydrochloride) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a white to off-white solid.
Reaction Workflow Diagram
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenylsulfonyl group and the methylene protons of the piperazine ring.
-
Aromatic Protons: Two sets of multiplets in the range of δ 7.5-7.9 ppm, corresponding to the ortho, meta, and para protons of the phenyl ring.
-
Piperazine Protons: Two triplets (or complex multiplets) corresponding to the two sets of non-equivalent methylene protons of the piperazine ring. The protons on the carbons adjacent to the sulfonylated nitrogen will be deshielded and appear downfield (around δ 3.1-3.3 ppm), while the protons on the carbons adjacent to the free amine will appear more upfield (around δ 2.8-3.0 ppm). A broad singlet for the N-H proton of the piperazine ring is also expected, which can be exchanged with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons: Signals in the aromatic region (δ 125-140 ppm), with the ipso-carbon attached to the sulfonyl group being the most deshielded.
-
Piperazine Carbons: Two distinct signals for the methylene carbons of the piperazine ring. The carbons adjacent to the sulfonylated nitrogen will appear downfield (around δ 46 ppm), and the carbons adjacent to the free amine will be more upfield (around δ 45 ppm).
FT-IR (Fourier-Transform Infrared) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.
-
N-H Stretch: A moderate absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the piperazine ring.
-
C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Medium to strong bands in the 2800-3000 cm⁻¹ region.
-
S=O Stretch: Two strong absorption bands characteristic of the sulfonyl group, typically found around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
-
C-N Stretch: Bands in the 1200-1350 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide insights into the fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 226.
-
Fragmentation: Common fragmentation pathways for phenylsulfonylpiperazines involve cleavage of the piperazine ring and the loss of the phenylsulfonyl group (m/z = 141) or the piperazine ring itself.
Applications in Drug Discovery and Development
This compound is a valuable scaffold in the design and synthesis of novel therapeutic agents due to the ease with which the free secondary amine of the piperazine ring can be functionalized. This allows for the introduction of various pharmacophores to modulate biological activity.
As a Key Intermediate in Lead Optimization
The phenylsulfonylpiperazine core serves as a versatile platform for lead optimization in drug discovery programs. By modifying the substituents on the phenyl ring or by elaborating the free nitrogen of the piperazine, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of a lead compound. This approach has been successfully employed in the development of compounds targeting a wide range of diseases.
Synthesis of Bioactive Molecules
Derivatives of this compound have demonstrated a broad spectrum of biological activities, including:
-
Antiproliferative Agents: The scaffold has been incorporated into novel compounds exhibiting significant growth inhibitory activity against various cancer cell lines[4].
-
Acaricidal Agents: Phenylpiperazine derivatives have been synthesized and evaluated for their acaricidal activity, showing promise in the development of new crop protection agents.
-
Antitubercular Agents: The benzhydrylpiperazine scaffold, which can be derived from phenylpiperazine precursors, has been utilized in the synthesis of hybrids with antituberculosis activity.
The synthetic accessibility and the proven biological relevance of the this compound core make it a highly attractive starting material for the discovery of new and effective drugs.
Logical Relationship Diagram for Drug Discovery Application
Caption: Role of this compound in drug discovery.
Conclusion
This compound is a cornerstone intermediate in synthetic and medicinal chemistry. Its well-defined properties, straightforward synthesis, and versatile reactivity make it an invaluable tool for researchers and drug development professionals. The ability to readily introduce a wide array of functional groups onto the piperazine nitrogen allows for the systematic exploration of chemical space and the optimization of biological activity. As the demand for novel therapeutics continues to grow, the strategic application of key building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.
References
- Alchem.Pharmtech. This compound. [Link]
- Expert Opinion on Drug Discovery.
- Google Patents. Method of direct mono-N-substitution of piperazine.
- MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
- Organic Syntheses. 1-benzylpiperazine. [Link]
- PMC. Ethyl 4-(phenylsulfonyl)
- PubChem. 1-(Methylsulfonyl)piperazine. [Link]
- ResearchGate. Mass fragmentation pattern of 1-(Phenylsulfonyl)-4-phenylpiperazine (3a). [Link]
- ResearchGate. Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. [Link]
- Royal Society of Chemistry. Supporting Information for: Metal-free efficient synthesis of aryl sulfonamides from N-hydroxy sulfonamide and amines. [Link]
- SpectraBase. 1-Methyl-4-(phenylsulfonyl)piperazine - Optional[13C NMR] - Chemical Shifts. [Link]
- Alchem.Pharmtech. CAS 14172-55-5 | this compound. [Link]
Sources
A Technical Guide to 1-(Phenylsulfonyl)piperazine: Synthesis, Characterization, and Applications in Drug Discovery
Introduction: The Architectural Significance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets through versatile structural modifications. The piperazine ring is a quintessential example of such a scaffold, valued for its unique physicochemical properties, including its basicity, solubility, and conformational flexibility.[1][2] When functionalized with a phenylsulfonyl group, the resulting molecule, 1-(Phenylsulfonyl)piperazine, becomes a highly valuable and versatile building block for drug discovery and development.
This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will explore its fundamental properties, detail a standard synthetic protocol and the corresponding analytical validation, and discuss its strategic application in the design of novel bioactive compounds. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.
Core Physicochemical Properties
This compound is a bifunctional molecule featuring a nucleophilic secondary amine within the piperazine ring and a chemically robust phenylsulfonamide moiety. The sulfonamide group is a critical pharmacophore in many drugs, known for its ability to act as a hydrogen bond acceptor and its metabolic stability.[3] The combination of these two groups in a single, relatively simple structure makes it an ideal starting point for library synthesis and lead optimization.
A summary of its key quantitative data is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄N₂O₂S | |
| Molecular Weight | 226.30 g/mol | [4] |
| CAS Number | 14172-55-5 | [5] |
| Physical Form | White to Yellow Solid | |
| Purity | Typically ≥95-98% | [5] |
| InChI Key | NANQJUFFKXWVJR-UHFFFAOYSA-N |
Note: Specific properties like melting point and solubility are not consistently reported by commercial suppliers, who often sell the product for research purposes with the expectation that the end-user will perform identity and purity confirmation.[4]
Synthesis and Analytical Validation: A Self-Validating Workflow
The most direct and common laboratory-scale synthesis of this compound involves the nucleophilic substitution reaction between piperazine and benzenesulfonyl chloride. This process exemplifies a core principle of synthetic chemistry: the controlled formation of a stable amide bond.
Causality in Synthetic Protocol Design
The choice of reagents and conditions is dictated by the reactivity of the starting materials. Piperazine is a symmetrical diamine, but its mono-substitution is achievable under controlled conditions. Using a large excess of piperazine can favor mono-sulfonylation by ensuring the benzenesulfonyl chloride is more likely to encounter an unreacted piperazine molecule. However, a more common and controlled approach involves using a defined stoichiometry and a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the piperazine, rendering it non-nucleophilic.
Experimental Protocol
-
Reaction Setup : To a solution of piperazine (2 equivalents) in dichloromethane (DCM) in a round-bottom flask cooled in an ice bath (0 °C), add triethylamine (2.2 equivalents) as a base.
-
Reagent Addition : Slowly add a solution of benzenesulfonyl chloride (1 equivalent) in DCM dropwise to the stirred piperazine solution. The slow addition is crucial to control the exothermic reaction and minimize the formation of the disubstituted byproduct, 1,4-bis(phenylsulfonyl)piperazine.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the limiting reagent (benzenesulfonyl chloride).
-
Workup : Quench the reaction with water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess acid) and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using an ethyl acetate/hexane gradient, to yield this compound as a solid.
Analytical Characterization: Confirming Identity and Purity
The purified product must be rigorously characterized to confirm its structure and assess its purity. Each technique provides a unique piece of the structural puzzle, creating a self-validating system where the data from all analyses must be consistent with the proposed structure.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals. The aromatic protons of the phenylsulfonyl group will appear in the downfield region (approx. δ 7.5-7.9 ppm). The four protons on the carbons adjacent to the sulfonamide nitrogen will appear as a triplet around δ 3.0-3.2 ppm, while the four protons adjacent to the secondary amine will be a triplet at a slightly more upfield position (approx. δ 2.8-3.0 ppm). A broad singlet for the N-H proton will also be present.
-
¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for the aromatic carbons (δ 125-140 ppm) and two signals for the piperazine ring carbons (typically δ 45-55 ppm).
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry in positive ion mode will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 227.3.
-
Infrared (IR) Spectroscopy : The IR spectrum provides functional group information. Key absorptions will include the characteristic asymmetric and symmetric stretching of the S=O bonds of the sulfonamide group (approx. 1350 cm⁻¹ and 1160 cm⁻¹) and N-H stretching (approx. 3300 cm⁻¹).
Applications in Drug Design and Development
The true value of this compound lies in its utility as a versatile intermediate. The secondary amine of the piperazine ring serves as a reactive handle for introducing a wide variety of substituents, enabling the exploration of chemical space around a core scaffold. This strategy is central to modern drug discovery.[6][7]
The piperazine moiety is often used to improve the pharmacokinetic properties of a drug candidate, such as increasing its aqueous solubility and providing a basic center that can be protonated at physiological pH.[1] The phenylsulfonyl group, while providing a key interaction point, also adds rigidity and lipophilicity.
Recent research highlights the incorporation of the this compound scaffold into novel compounds with significant biological activity:
-
Anticancer Agents : Derivatives have been synthesized and shown to possess potent antiproliferative activity against various human cancer cell lines, including cervical (SiHA), breast (MDA-MB-235), and pancreatic (PANC-1) cancer.[8] In some cases, these compounds are designed as potential topoisomerase II inhibitors, a key target in cancer chemotherapy.[9]
-
Acaricidal and Insecticidal Agents : The structural motif has been used to develop new agents with activity against mites like Tetranychus urticae.[8]
-
Central Nervous System (CNS) Agents : The broader phenylpiperazine class is a well-established scaffold for drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.[3] The specific properties of the phenylsulfonyl group can be used to fine-tune receptor binding and pharmacokinetic profiles for these targets.
Safety and Handling
This compound is classified as an irritant. The following GHS hazard statements apply:
-
H302 : Harmful if swallowed.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its synthesis is straightforward, its structure is readily confirmed by standard analytical methods, and its true power is realized in its application as a versatile scaffold. By providing a reliable anchor point for molecular elaboration, it enables the systematic design and synthesis of novel compounds with the potential to address a multitude of therapeutic challenges, from cancer to central nervous system disorders. Understanding its fundamental chemistry and strategic value is essential for any researcher engaged in the pursuit of new medicines.
References
- Supporting Information for a scientific publication.
- Google Patents. CZ305317B6 - Method of direct mono-N-substitution of piperazine.
- Nemcsok, D., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2529–2538. [Link]
- Manetti, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5873. [Link]
- Kommula, D., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences, 80(5), 930-937. [Link]
- European Patent Office. SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE - EP 3414231 B1. [Link]
- Supporting Information for a scientific publication. C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. [Link]
- Manetti, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
- ResearchGate. ¹H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). [Link]
- Google Patents.
- Alchem Pharmtech. CAS 14172-55-5 | this compound. [Link]
- Staszewska-Krajewska, O., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 25(18), 10034. [Link]
- Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
- Patel, R. V., & Park, S. W. (2013). An evolving role of piperazine moieties in drug design and discovery. Mini-Reviews in Medicinal Chemistry, 13(11), 1579-1601. [Link]
- ResearchGate. Some examples of bioactive molecules containing 1,3-thiazine cores or the sulfonamide moiety. [Link]
- ResearchGate. Representative examples of bioactive piperazines. [Link]
- ResearchGate. (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]
- Organic Syntheses. 1-benzylpiperazine. [Link]
- Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 51-59. [Link]
- Quintão, N. L. M., et al. (2013). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacological Reports, 65(5), 1215-1224. [Link]
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Significance of Solid-State Characterization in Modern Drug Development
An In-depth Technical Guide to the Physical Properties of 1-(Phenylsulfonyl)piperazine Solid
In the landscape of pharmaceutical sciences, the journey from a promising molecule to a viable drug product is paved with meticulous characterization. The solid-state properties of an active pharmaceutical ingredient (API) are not mere data points; they are critical determinants of its stability, manufacturability, and, most importantly, its bioavailability and therapeutic efficacy. The this compound scaffold is a recurring motif in medicinal chemistry, recognized for its utility in developing agents with diverse pharmacological activities, from antipsychotics to antiviral candidates.[1][2] Its widespread use underscores the necessity for a profound understanding of its physical characteristics.
This guide provides a comprehensive technical overview of the solid-state properties of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to explain the causality behind experimental choices and the implications of the results. We will explore the core physical properties, delve into advanced solid-state characterization techniques, and provide field-proven experimental protocols to empower researchers in their own investigations.
Molecular and Chemical Identity
A precise understanding of a compound's identity is the foundation upon which all other characterization rests. This compound is a heterocyclic compound featuring a piperazine ring N-substituted with a phenylsulfonyl group.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | N-(Phenylsulfonyl)piperazine | - |
| CAS Number | 14172-55-5 | [3] |
| Molecular Formula | C₁₀H₁₄N₂O₂S | [3] |
| Molecular Weight | 226.30 g/mol | [3] |
| Physical Form | White to Yellow Solid |
A note on the hydrochloride salt: This compound is also commonly handled as a hydrochloride salt (CAS: 412293-98-2), which will exhibit different physical properties, particularly solubility and melting point.[4][5] This guide focuses on the free base solid.
Core Physical Properties: The First Line of Characterization
The initial assessment of a solid compound involves evaluating its fundamental physical properties. These data provide immediate insights into purity, identity, and handling characteristics.
Melting Point: A Sentinel for Purity and Polymorphism
The melting point is a critical thermal property that provides a preliminary indication of a crystalline solid's purity. A sharp melting range is characteristic of a pure substance, while a broad range often suggests the presence of impurities or multiple crystalline forms (polymorphs).
While a definitive melting point for the unsubstituted this compound is not prominently reported in the cited literature, data from closely related derivatives suggest a melting point in the range of 150-160 °C . For instance, 1-(phenylsulfonyl)-4-(2-pyridinyl)-piperazine has a melting point of 154-157 °C, and 1-Benzenesulfonyl-4-benzhydryl-piperazine melts at 159 °C.[6][7][8]
Causality Behind the Experiment: The energy required to break the crystal lattice and transition the compound from a solid to a liquid is highly specific. Impurities disrupt this lattice, typically lowering and broadening the melting range. Different polymorphs, having distinct crystal packing arrangements and lattice energies, will also exhibit different melting points. Therefore, melting point determination is a simple, yet powerful, first-pass analytical tool.
Solubility Profile: The Gateway to Bioavailability
For a drug to be effective, it must first dissolve. The solubility of an API in various media is a cornerstone of pre-formulation studies. The structure of this compound contains both a polar sulfonyl group and a basic piperazine ring, which can be protonated, alongside a nonpolar phenyl ring. This amphiphilic nature suggests a nuanced solubility profile.
While piperazine itself is highly soluble in water, the large, hydrophobic phenylsulfonyl group is expected to significantly decrease aqueous solubility.[9] Conversely, it is likely to be soluble in various organic solvents.[9] A comprehensive solubility screen is essential.
Experimental Workflow: Solubility Screening
Caption: Workflow for determining equilibrium solubility.
Advanced Solid-State Characterization: Unveiling the Crystalline Landscape
Beyond the core properties, a deeper investigation into the solid state is imperative for robust drug development. This involves understanding the compound's crystallinity, its potential to exist in multiple forms (polymorphism), and its precise three-dimensional structure.
Crystallinity and Polymorphism
Crystallinity refers to the degree of structural order in a solid. A crystalline solid possesses a highly ordered, three-dimensional arrangement of molecules known as a crystal lattice. An amorphous solid lacks this long-range order.
Polymorphism is the ability of a solid to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different internal crystal structures. This can lead to significant differences in physical properties, including:
-
Melting Point
-
Solubility and Dissolution Rate
-
Stability (Chemical and Physical)
-
Mechanical Properties (e.g., tabletability)
The existence of polymorphism in related piperazine compounds has been documented, making it a critical area of investigation for this compound.[10] Failure to identify and control the polymorphic form during drug development can lead to catastrophic failures in manufacturing or clinical efficacy.
X-ray Diffraction: The Gold Standard for Structural Analysis
X-ray diffraction (XRD) is the most powerful technique for probing the atomic and molecular structure of a crystalline solid.
-
Powder X-ray Diffraction (PXRD): This technique is used on a bulk powder sample and generates a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline form. It is the primary tool for polymorph screening, quality control, and stability testing.
-
Single-Crystal X-ray Diffraction (SCXRD): When a suitable single crystal can be grown, SCXRD provides the definitive three-dimensional atomic arrangement of the molecule within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.
Studies on derivatives of this compound have successfully used SCXRD to elucidate their structures.[7][11][12] A recurring and critical finding is that the piperazine ring consistently adopts a stable chair conformation .[7][12] This conformation is the lowest energy state and dictates the spatial orientation of the substituents, which is vital for understanding molecular interactions with biological targets.
The crystal structure of a closely related analog, Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate , has been determined, providing valuable insight into the likely packing and intermolecular forces at play.[12]
Table of Crystallographic Data for an Analog: Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate [12]
| Parameter | Value |
| Formula | C₁₃H₁₈N₂O₄S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.1433 (5) |
| b (Å) | 20.5966 (17) |
| c (Å) | 12.5626 (8) |
| β (°) | 114.026 (3) |
| Volume (ų) | 1451.84 (19) |
| Z | 4 |
Causality Behind the Experiment: SCXRD provides unambiguous proof of structure and conformation. This data is invaluable for computational modeling, understanding structure-activity relationships (SAR), and for intellectual property protection. PXRD is the workhorse for ensuring batch-to-batch consistency and that the correct, most stable (or most bioavailable) polymorphic form is being produced.
Workflow: Comprehensive Solid-State Characterization
Caption: A logical workflow for comprehensive solid-state characterization.
Detailed Experimental Protocols
Scientific integrity requires transparent and reproducible methodologies. The following are standardized protocols for key characterization experiments.
Protocol 1: Melting Point Determination via Capillary Method
-
Sample Preparation: Finely grind a small sample of this compound solid to a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder, forcing a small amount of sample in. Invert the tube and tap the sealed end on a hard surface to pack the sample down. Repeat until a sample height of 2-3 mm is achieved.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.
-
Heating Profile: Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting range (approx. 140 °C).
-
Observation: Once the preliminary range is identified, repeat the measurement with a fresh sample using a much slower ramp rate (1-2 °C/min) through the melting range.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). The melting range is reported as Onset – Completion.
Protocol 2: Powder X-ray Diffraction (PXRD) for Phase Identification
-
Sample Preparation: Gently pack approximately 10-20 mg of the solid powder into a sample holder. Ensure the surface is flat and level with the holder's surface to avoid height errors.
-
Instrument Setup: Place the sample holder into the diffractometer. Configure the instrument with a standard source (e.g., Cu Kα radiation, λ = 1.5406 Å).
-
Data Collection: Scan the sample over a relevant angular range, typically from 2° to 40° in 2θ. Use a step size of ~0.02° and an appropriate scan speed (e.g., 1-5°/min).
-
Data Analysis: Process the raw data to generate a diffractogram (Intensity vs. 2θ). Identify the characteristic peak positions (in °2θ), which serve as the fingerprint for that crystalline form. Compare the pattern to a reference database or previously analyzed batches to confirm phase identity.
Implications and Conclusion
The physical properties of this compound solid are not academic curiosities; they are fundamental to its application in research and drug development. A defined melting point signals purity. A known solubility profile dictates formulation strategy. A complete understanding of its crystalline landscape ensures that the most stable and bioavailable form is selected and consistently manufactured. The chair conformation of the piperazine ring, confirmed in its derivatives, is a vital piece of information for medicinal chemists designing the next generation of therapeutics based on this privileged scaffold.[7][12][13]
This guide has outlined the critical physical properties of this compound solid and provided the rationale and methodologies for their determination. By employing these techniques, researchers can build a robust data package that de-risks development, satisfies regulatory requirements, and ultimately accelerates the translation of promising molecules into effective medicines.
References
- ChemicalBook. Piperazine, 1-(phenylsulfonyl)-4-(2-pyridinyl)- CAS.
- ChemicalBook. 1-(PHENYLSULFINYL)PIPERIDINE 97 CAS#: 4972-31-0.
- Di Sarno, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Zhao, C. S., et al. Synthesis, crystal structure and dft study of benzenesulfonamide compounds 1-ethyl-4-(phenylsulfonyl)piperazine and 1-((3 - Taylor & Francis Online.
- Sigma-Aldrich. 1-(4-(Methylsulfonyl)phenyl)piperazine | 187669-60-9.
- Kim, J., et al.
- European Patent Office. SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.
- Kommula, D., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety.
- PubChem. 1,4-Bis(phenylsulfonyl)piperazine.
- ChemSynthesis. 1-(Phenylsulfinyl)piperidine.
- Arshad, S., et al. Ethyl 4-(phenylsulfonyl)
- ResearchGate. (2025). Synthesis and Crystal Structure of 1-Benzenesulfonyl-4-benzhydryl-piperazine.
- PubChem. 1-Phenylpiperazine.
- ChemicalBook. This compound Hydrochloride(WXC02506).
- AiFChem. This compound hydrochloride.
- Matrix Scientific. This compound.
- ChemicalBook. (2023). 1-(p-Chloro-α-phenylbenzyl)-4-(phenylsulfonyl)piperazine.
- Sigma-Aldrich. This compound | 14172-55-5.
- Sigma-Aldrich. This compound AldrichCPR.
- Solubility of Things. Piperazine.
- ChemicalBook. Piperazine, 1-(phenylsulfonyl)-4-(2-pyridinyl)- CAS.
- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Grienke, U., et al. (2020). Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus. PubMed.
- de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
- Romanelli, M. N., et al. (2022).
- Gholivand, K., et al.
- Caffarel-Salvador, E., et al. (2016).
- ResearchGate. 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone.
Sources
- 1. Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 14172-55-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. 错误页 [amp.chemicalbook.com]
- 5. 412293-98-2 | this compound hydrochloride - AiFChem [aifchem.com]
- 6. Piperazine, 1-(phenylsulfonyl)-4-(2-pyridinyl)- CAS#: 74130-03-3 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Piperazine, 1-(phenylsulfonyl)-4-(2-pyridinyl)- CAS#: 74130-03-3 [m.chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Conformation of 1-(Phenylsulfonyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of the Phenylsulfonylpiperazine Moiety
The 1-(phenylsulfonyl)piperazine scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse array of biologically active compounds. Its prevalence stems from a combination of desirable physicochemical properties and versatile synthetic accessibility. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, often imparts improved aqueous solubility and oral bioavailability to drug candidates. The phenylsulfonyl group, on the other hand, can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking, thereby modulating the pharmacological profile of the molecule. Understanding the three-dimensional structure and conformational dynamics of this core is paramount for rational drug design and the optimization of ligand-receptor interactions. This guide provides a comprehensive technical overview of the structural features and conformational preferences of this compound, drawing upon crystallographic data, spectroscopic analysis, and computational modeling of the parent compound and its close derivatives.
I. Molecular Architecture: A Crystallographic Perspective
A consistent and critical observation across these studies is that the piperazine ring in this compound derivatives invariably adopts a chair conformation . This is the most thermodynamically stable conformation for a six-membered saturated ring, as it minimizes both angular and torsional strain.
Key structural parameters, derived from the crystal structures of closely related analogs such as ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate and 1-benzenesulfonyl-4-benzhydryl-piperazine, are summarized below.[1]
| Parameter | Typical Value Range | Significance |
| Piperazine Ring Conformation | Chair | Minimizes steric and torsional strain, representing the ground-state conformation. |
| S-N Bond Length | ~1.63 - 1.65 Å | Shorter than a typical S-N single bond, indicating some degree of double bond character due to the delocalization of the nitrogen lone pair into the sulfonyl group. |
| C-N-S Bond Angle | ~117 - 119° | Reflects the trigonal pyramidal geometry of the sulfonamide nitrogen. |
| O-S-O Bond Angle | ~119 - 120° | Characteristic of the tetrahedral geometry around the sulfur atom in the sulfonyl group. |
| Dihedral Angle (Phenyl vs. Piperazine) | ~73 - 79° | The phenyl ring is significantly twisted out of the plane of the piperazine ring, which has implications for its interaction with biological targets.[1] |
The geometry around the sulfur atom is consistently a distorted tetrahedron.[1] The significant dihedral angle between the phenyl and piperazine rings suggests that the bulky phenylsulfonyl group imposes considerable steric hindrance, influencing the overall shape of the molecule.
Caption: 2D representation of this compound structure.
II. Conformational Dynamics in Solution: Insights from NMR Spectroscopy and Computational Chemistry
While crystallography provides a static picture of the molecule in the solid state, its behavior in solution is often more relevant to its biological activity. In solution, this compound and its derivatives are dynamic entities, undergoing conformational changes. The two primary conformational processes are the piperazine ring inversion and rotation around the S-N bond .
A. Piperazine Ring Inversion
The chair conformation of the piperazine ring can invert through a higher-energy boat or twist-boat transition state. This process is typically fast on the NMR timescale at room temperature, resulting in averaged signals for the axial and equatorial protons of the piperazine ring.
Dynamic NMR (DNMR) studies on N-acylated piperazines, which are structurally analogous to N-sulfonylated piperazines, have shown that the energy barrier for this ring inversion is in the range of 56-80 kJ/mol.[2] This barrier is influenced by the steric bulk of the substituents on the nitrogen atoms.
B. S-N Bond Rotation
Rotation around the sulfonamide S-N bond is restricted due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons into the sulfonyl group. This restricted rotation can lead to the existence of different rotamers, which may be observable by NMR spectroscopy at low temperatures.
Computational studies using Density Functional Theory (DFT) are powerful tools for investigating these conformational preferences and the energy barriers between them. DFT calculations on related systems, such as N-benzhydrylformamides, have been used to successfully model rotational barriers. For the S-N bond in this compound, the rotational barrier is expected to be significant, influencing the relative orientation of the phenyl ring with respect to the piperazine moiety.
Caption: Energy landscape of conformational dynamics in this compound.
III. Spectroscopic Characterization
Spectroscopic techniques are indispensable for the identification and structural elucidation of this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the phenyl and piperazine protons.
-
Phenyl Protons: A complex multiplet in the aromatic region (typically δ 7.5-7.9 ppm). The protons ortho to the sulfonyl group are generally shifted downfield due to the electron-withdrawing nature of the SO₂ group.
-
Piperazine Protons: At room temperature, the protons on the piperazine ring often appear as two broad multiplets or singlets due to rapid chair-to-chair interconversion. One set of signals corresponds to the four protons adjacent to the sulfonyl group (N-CH₂) and the other to the four protons on the other side of the ring (N'-CH₂). Based on data for 1-(2-methoxyphenyl)-4-(phenylsulfonyl)piperazine, the piperazine protons appear as a multiplet around δ 3.17 ppm.[3] For the simpler analog 1-(phenylsulfonyl)piperidine, the four protons adjacent to the sulfonyl group appear as a triplet at δ 3.25 ppm.[3]
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework.
-
Phenyl Carbons: Signals for the aromatic carbons are expected in the range of δ 127-141 ppm. The carbon atom attached to the sulfonyl group (ipso-carbon) will be at the lower field end of this range.
-
Piperazine Carbons: The carbon atoms of the piperazine ring will appear in the aliphatic region. For 1-(2-methoxyphenyl)-4-(phenylsulfonyl)piperazine, the piperazine carbons are observed at δ 50.03 and 46.35 ppm.[3] In 1-(phenylsulfonyl)piperidine, the carbons adjacent to the sulfonylated nitrogen are at δ 47.93 ppm.[3]
B. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is particularly useful for identifying the characteristic functional groups present in the molecule.
| Functional Group | Characteristic Peak(s) (cm⁻¹) | Vibration Type |
| N-H (secondary amine) | ~3300 - 3500 (broad) | Stretching |
| C-H (aromatic) | ~3000 - 3100 | Stretching |
| C-H (aliphatic) | ~2800 - 3000 | Stretching |
| S=O (sulfonyl) | ~1350 - 1300 and ~1180 - 1160 | Asymmetric and Symmetric Stretching |
| C-N | ~1250 - 1020 | Stretching |
| S-N | ~900 | Stretching |
The two strong absorption bands for the sulfonyl group are highly characteristic and a key diagnostic feature in the IR spectrum.
IV. Synthesis of this compound: A Practical Protocol
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between piperazine and benzenesulfonyl chloride. The following protocol is a general method that can be adapted for this synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
Piperazine
-
Benzenesulfonyl chloride
-
Triethylamine or other suitable base
-
Dichloromethane or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve piperazine (2 equivalents) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the cooled solution.
-
Addition of Sulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1 equivalent) in dichloromethane to the reaction mixture dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
Causality Behind Experimental Choices:
-
Excess Piperazine: Using an excess of piperazine helps to minimize the formation of the disubstituted product, 1,4-bis(phenylsulfonyl)piperazine. Piperazine acts as both the nucleophile and a base to neutralize the HCl generated during the reaction.
-
Triethylamine: The addition of a non-nucleophilic base like triethylamine is crucial to scavenge the hydrochloric acid byproduct, which would otherwise protonate the piperazine, rendering it non-nucleophilic.
-
Controlled Addition at 0 °C: The slow, dropwise addition of benzenesulfonyl chloride at low temperature helps to control the exothermic reaction and prevent the formation of unwanted byproducts.
Caption: General workflow for the synthesis of this compound.
V. Conclusion and Future Directions
This technical guide has provided a detailed examination of the structure and conformational behavior of this compound. The key takeaways are the prevalence of the chair conformation of the piperazine ring and the restricted rotation around the S-N bond, which together define the three-dimensional space occupied by this important pharmacological scaffold. The provided spectroscopic and synthetic information serves as a valuable resource for researchers in the field of drug discovery and development.
Future research in this area could focus on a more detailed experimental and computational investigation of the parent this compound to precisely quantify the energy barriers for ring inversion and S-N bond rotation. Such studies would further refine our understanding of the conformational landscape of this molecule and aid in the design of next-generation therapeutics incorporating this versatile moiety.
References
- Supporting Information for a relevant study providing NMR data for 1-(2-methoxyphenyl)-4-(phenylsulfonyl)piperazine and 1-(phenylsulfonyl)piperidine.
- Synthesis, crystal structure and dft study of benzenesulfonamide compounds 1-ethyl-4-(phenylsulfonyl)piperazine and 1-((3-bromophenyi)sulfonyl)-4-methyipiperazine. Taylor & Francis Online. (2022). [Link]
- Full article: Synthesis, crystal structure and dft study of benzenesulfonamide compounds 1-ethyl-4-(phenylsulfonyl)piperazine and 1-((3-bromophenyi)sulfonyl)-4-methyipiperazine. Taylor & Francis. (2022). [Link]
- Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate.
- Organic Syntheses Procedure. Organic Syntheses. (n.d.). [Link]
- Supporting Information for a relevant study providing NMR data. The Royal Society of Chemistry. (n.d.). [Link]
- Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. (2004). [Link]
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- A guide to 13c nmr chemical shift values. Compound Interest. (2015). [Link]
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. (2017). [Link]
- Tables For Organic Structure Analysis. (n.d.). [Link]
- 13-C NMR Chemical Shift Table.pdf. (n.d.). [Link]
- FTIR Functional Group Database Table with Search. InstaNANO. (2026). [Link]
- Piperazine synthesis. Organic Chemistry Portal. (n.d.). [Link]
- Comprehensive Conformational and Rotational Analyses of the Butyl Group in Cyclic Cations: DFT Calculations for Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium.
- 1-benzylpiperazine. Organic Syntheses. (n.d.). [Link]
- Method for the preparation of piperazine and its derivatives.
- Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. MDPI. (2023). [Link]
- FTIR spectra of (a) piperazine (b) COP-1 | Download Scientific Diagram.
- FT-IR spectrum of SBA/Pip and neat piperazine.
- PH DEPENDENT CONFORMATIONAL DYNAMICS OF SUBSTITUTED TRIAZINES. TCU Digital Repository. (2018). [Link]
- SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.
- 1-Methyl-4-(phenylsulfonyl)piperazine - Optional[13C NMR] - Chemical Shifts. SpectraBase. (n.d.). [Link]
- Alver Ö, Parlak C and Şenyel M: 'FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study', Spectrochim. Acta A, , 67A | Request PDF.
Sources
A Technical Guide to Understanding and Determining the Solubility of 1-(Phenylsulfonyl)piperazine in Organic Solvents
This guide provides a comprehensive technical overview of the principles, methodologies, and critical considerations for determining the solubility of 1-(Phenylsulfonyl)piperazine in organic solvents. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, for whom a thorough understanding of a compound's solubility is paramount for successful research and development.
Introduction: The Critical Role of Solubility in Drug Development
This compound is a chemical scaffold of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of various pharmacologically active agents. The journey of a potential drug candidate from the laboratory to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a compound's success.[1][2] The solubility of an active pharmaceutical ingredient (API) in various solvents governs its ease of handling during synthesis and purification, dictates the feasibility of different formulation strategies, and ultimately impacts its absorption and bioavailability in preclinical and clinical studies.[3]
A compound with poor solubility can lead to significant downstream challenges, including difficulties in achieving desired concentrations for in vitro assays, inconsistent results in animal studies, and complex and costly formulation requirements. Therefore, a robust and early characterization of the solubility profile of a compound like this compound is not merely a routine measurement but a strategic imperative. This guide is designed to provide the scientific community with both the theoretical foundation and the practical, field-proven methodologies to accurately assess and interpret the solubility of this important chemical entity.
Part I: Physicochemical Profile and Its Implications for Solubility
The molecular structure of this compound inherently dictates its interactions with various solvents. A clear understanding of its key structural features is the first step in predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 14172-55-5 | [4] |
| Molecular Formula | C₁₀H₁₄N₂O₂S | [4] |
| Molecular Weight | 226.30 g/mol | [4] |
The molecule can be deconstructed into three key components:
-
The Phenylsulfonyl Group (C₆H₅SO₂-): This is a bulky, relatively non-polar, and electron-withdrawing group. The sulfonyl moiety (SO₂) contains polar bonds, offering sites for dipole-dipole interactions, but the phenyl ring is hydrophobic.
-
The Piperazine Ring (-N(CH₂)₄N-): This heterocyclic amine is a polar component. The secondary amine (-NH) is a crucial site for hydrogen bonding, capable of acting as both a hydrogen bond donor and acceptor.
-
The Sulfonamide Linkage (-SO₂-N-): The nitrogen atom in the sulfonamide is part of the piperazine ring. This linkage influences the overall polarity and electronic distribution of the molecule.
Based on this structure, it can be hypothesized that this compound will exhibit limited solubility in non-polar, aliphatic solvents (e.g., hexane) and greater solubility in polar solvents, particularly those that can engage in hydrogen bonding or strong dipole-dipole interactions (e.g., alcohols, DMSO, DMF).
Part II: The Thermodynamic Landscape of Dissolution
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). A negative ΔG indicates a spontaneous process (dissolution), while a positive ΔG indicates a non-spontaneous one. The relationship is described by the equation:
ΔG = ΔH_solution - TΔS_solution
Where:
-
ΔH_solution is the enthalpy of solution, representing the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.
-
T is the absolute temperature.
-
ΔS_solution is the entropy of solution, which is typically positive as the ordered crystal lattice of the solute becomes a disordered state in solution.
The enthalpy of dissolution (ΔH_solution) is a critical factor. It can be broken down into two main components: the energy required to break the crystal lattice of the solute (ΔH_lattice) and the energy released upon solvation of the solute molecules by the solvent (ΔH_solvation).
ΔH_solution = ΔH_lattice + ΔH_solvation
For dissolution to be favorable, the energy released during solvation must be comparable to or greater than the energy required to overcome the crystal lattice forces.[5] This fundamental principle underscores the adage "like dissolves like." Polar solvents are effective at solvating polar solutes because the energy gained from strong dipole-dipole or hydrogen bonding interactions can overcome the solute's lattice energy.
Part III: A Validated Protocol for Determining Thermodynamic Solubility
The "shake-flask" method is the gold-standard technique for determining thermodynamic equilibrium solubility.[6] It is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a reliable and reproducible measurement.
Experimental Protocol: Shake-Flask Method
1. Materials and Reagents:
-
This compound (purity >99%)
-
Selected organic solvents (e.g., Hexane, Toluene, Dichloromethane, Acetone, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO)) of analytical grade or higher.
-
Volumetric flasks (Class A)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a similar quantitative analytical instrument.
2. Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of the chosen organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to shake for a sufficient duration to reach equilibrium. A common practice is 24 to 48 hours.[6]
-
Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. To ensure complete removal of particulate matter, which is crucial for accurate measurement, the supernatant must be clarified. This can be achieved by either:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE).[2] Discard the first few drops of the filtrate to avoid any adsorption effects from the filter membrane.
-
-
Quantification:
-
Prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble, like DMSO or acetonitrile) of a known concentration.
-
Create a series of calibration standards by serially diluting the stock solution.
-
Analyze the calibration standards using a validated HPLC-UV method to generate a calibration curve (Peak Area vs. Concentration).
-
Accurately dilute a known volume of the clarified filtrate from the solubility experiment into the mobile phase or a suitable solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
-
Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. Express the final solubility in appropriate units, such as mg/mL or mol/L.
3. Self-Validating System & Trustworthiness:
-
Confirmation of Equilibrium: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h). If the measured concentrations are consistent, it provides confidence that the system has reached equilibrium.
-
Purity Assessment: The purity of the starting material and the solvents must be high to avoid erroneous results.[6]
-
Reproducibility: The experiment should be performed in at least triplicate for each solvent to assess the precision and reliability of the results.
-
Mass Balance (Optional): For a highly rigorous approach, the remaining solid can be collected, dried, and weighed to confirm the amount that dissolved.
Part IV: Data Presentation and Interpretation
Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Polarity Index (Snyder) | Solvent Type | Expected Solubility (mg/mL) | Rationale |
| n-Hexane | 0.1 | Non-polar, Aliphatic | < 0.1 | Dominated by weak van der Waals forces; poor interaction with the polar parts of the solute. |
| Toluene | 2.4 | Non-polar, Aromatic | 0.5 - 2.0 | Pi-pi stacking interactions with the phenylsulfonyl group can slightly improve solubility over aliphatic hydrocarbons. |
| Dichloromethane | 3.1 | Polar Aprotic | 10 - 30 | Strong dipole-dipole interactions with the sulfonyl and piperazine groups. |
| Acetone | 5.1 | Polar Aprotic | 20 - 50 | A strong hydrogen bond acceptor that can interact with the piperazine N-H group. |
| Ethanol | 4.3 | Polar Protic | 5 - 15 | Can act as both a hydrogen bond donor and acceptor, but the energy required to break the solvent's H-bond network can limit solubility compared to aprotic solvents. |
| Methanol | 5.1 | Polar Protic | 10 - 25 | More polar than ethanol, leading to slightly better solvation of the polar functional groups. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | > 100 | A very strong hydrogen bond acceptor and highly polar solvent, excellent for solvating the molecule.[1] |
Part V: Visualization of Workflows and Relationships
Diagrams are essential for visualizing complex experimental processes and the interplay of scientific principles.
Caption: Experimental workflow for the shake-flask solubility determination method.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. rheolution.com [rheolution.com]
- 4. 14172-55-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. Thermodynamics of dissolution and infrared-spectroscopy of solid dispersions of phenacetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lup.lub.lu.se [lup.lub.lu.se]
key building blocks for piperazine derivatives synthesis
An In-Depth Technical Guide to the Core Building Blocks for Piperazine Derivatives Synthesis
Authored by: A Senior Application Scientist
Abstract
The piperazine scaffold is a privileged heterocyclic motif integral to the design and development of a vast array of pharmaceuticals.[1][2] Its unique structural and physicochemical properties, including two basic nitrogen atoms, often impart favorable characteristics such as improved aqueous solubility and oral bioavailability to drug candidates.[1][3] This guide provides a comprehensive technical overview of the fundamental building blocks and synthetic strategies employed in the construction of piperazine derivatives. It is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into experimental choices and methodologies. We will explore the strategic use of protecting groups to achieve selective functionalization, and detail core synthetic reactions including N-alkylation, reductive amination, N-arylation, and amide coupling.
The Strategic Importance of Piperazine in Medicinal Chemistry
The six-membered ring of piperazine, with its two opposing nitrogen atoms, provides a versatile scaffold that can be readily modified to modulate pharmacological activity.[3] This structural feature allows for the introduction of diverse substituents at the N1 and N4 positions, enabling fine-tuning of a molecule's interaction with biological targets.[2] Consequently, the piperazine nucleus is a common feature in drugs across various therapeutic areas, including antihistamines, anticancer agents, antivirals, and antidepressants.[1][2]
The synthesis of piperazine derivatives, however, presents a key challenge: controlling the regioselectivity of reactions at the two nitrogen atoms. The symmetrical nature of the parent piperazine molecule means that direct reactions often lead to mixtures of mono- and di-substituted products.[4] To overcome this, synthetic chemists rely on a toolkit of robust strategies, primarily centered around the use of protecting groups.
The Cornerstone of Control: Protecting Groups in Piperazine Synthesis
The use of protecting groups is a fundamental concept in the synthesis of unsymmetrically substituted piperazines.[5] By temporarily blocking one of the nitrogen atoms, reactions can be directed to the other, allowing for the sequential introduction of different substituents.[6] The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal.[5]
Common Protecting Groups and Their Orthogonality
An orthogonal protecting group strategy is one where each protecting group can be removed under specific conditions without affecting the others.[5] This is paramount for the efficient synthesis of complex piperazine derivatives. The most widely used protecting groups for the nitrogen atoms of piperazine are carbamate-based.
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Stability Features |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl) | Stable to base and hydrogenolysis[5] |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂/Pd/C) | Stable to acidic and basic conditions |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% piperidine in DMF) | Labile to basic conditions |
The selection of a protecting group strategy is dictated by the overall synthetic plan and the compatibility of other functional groups within the molecule.
Core Synthetic Methodologies: Building the Piperazine Core
The construction of substituted piperazines relies on a set of powerful and versatile chemical transformations. The following sections detail the most common and effective methods.
N-Alkylation: Introducing Alkyl Substituents
N-alkylation is a fundamental method for introducing alkyl groups onto the piperazine core.[1] This is typically achieved through the reaction of a mono-protected piperazine with an alkyl halide in the presence of a base.[7]
Experimental Protocol: N-Alkylation of N-Boc-Piperazine [1]
-
Reaction Setup: To a stirred solution of N-Boc-piperazine (1.0 equivalent) in an anhydrous solvent such as acetonitrile or DMF, add a suitable base like anhydrous potassium carbonate (2.0-3.0 equivalents).
-
Addition of Alkylating Agent: Add the alkyl halide (1.0-1.2 equivalents) to the mixture at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor its progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Dilute the residue with an organic solvent (e.g., dichloromethane) and water.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.
Reductive Amination: A Versatile C-N Bond Formation
Reductive amination is a highly effective method for N-alkylation that involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent.[8] This two-step, one-pot process first forms an imine or iminium ion intermediate, which is then reduced to the corresponding amine.[8]
Experimental Protocol: Reductive Amination of N-Cbz-Piperazine [7]
-
Reaction Setup: Dissolve benzyl piperazine-1-carboxylate (1.0 equivalent) and the desired aldehyde or ketone (1.1-1.5 equivalents) in an anhydrous solvent like dichloromethane or 1,2-dichloroethane.
-
Iminium Ion Formation: Add a catalytic amount of acetic acid (0.1 equivalents) if necessary and stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup and Purification: Upon completion, quench the reaction with aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
N-Arylation: Forging the Aryl-Nitrogen Bond
The introduction of an aryl group onto the piperazine nitrogen is a crucial transformation in the synthesis of many pharmaceuticals.[9] The N-aryl piperazine moiety is a common scaffold in drugs targeting a range of conditions.[9] The two primary methods for N-arylation are the Buchwald-Hartwig amination and the Ullmann condensation.
This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds.[9][10] It offers a broad substrate scope and generally proceeds under milder conditions than traditional methods.[10]
Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-Piperazine [9]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 equivalent), N-Boc-piperazine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XantPhos), and a base (e.g., NaO-t-Bu).
-
Solvent Addition: Add an anhydrous solvent such as toluene or dioxane.
-
Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.
-
Workup and Purification: After cooling, dilute the reaction mixture with an organic solvent, wash with water and brine, dry, and concentrate. Purify the product by flash column chromatography.
The Ullmann condensation is a copper-promoted reaction for the formation of aryl amines from aryl halides.[11] While it often requires higher temperatures than the Buchwald-Hartwig reaction, it remains a valuable tool, particularly for certain substrates.[11]
Amide Coupling: Creating Amide Linkages
The formation of an amide bond between a piperazine nitrogen and a carboxylic acid is another common synthetic transformation. This is typically achieved using a coupling agent to activate the carboxylic acid.
Experimental Protocol: Amide Coupling with a Piperazine Derivative [12]
-
Acid Activation: Dissolve the carboxylic acid (1.0 equivalent) in a suitable solvent like dichloromethane. Add a coupling agent (e.g., T3P) and a base (e.g., triethylamine).
-
Amine Addition: Add the piperazine derivative (1.0-1.2 equivalents) to the activated acid solution.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.
-
Workup and Purification: Wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or recrystallization.
Deprotection: The Final Step to the Desired Product
Once the desired functionalization of the piperazine ring is complete, the protecting group must be removed to yield the final product. The choice of deprotection method is dictated by the specific protecting group used.
-
Boc Deprotection: Treatment with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent effectively removes the Boc group.[1]
-
Cbz Deprotection: The Cbz group is typically removed by catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (e.g., Pd/C).[5]
Conclusion
The synthesis of piperazine derivatives is a cornerstone of modern medicinal chemistry. A thorough understanding of the key building blocks and synthetic methodologies is essential for the efficient construction of novel and complex molecules. The strategic use of protecting groups, coupled with a mastery of core reactions such as N-alkylation, reductive amination, N-arylation, and amide coupling, provides the synthetic chemist with a powerful arsenal for drug discovery and development. The protocols and insights provided in this guide serve as a foundation for the rational design and synthesis of the next generation of piperazine-based therapeutics.
References
- Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine - Benchchem.
- Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors - PubMed.
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing).
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI.
- The Solid-Phase Synthesis and Use of N-Monosubstituted Piperazines in Chemical Library Synthesis | ACS Combinatorial Science - ACS Publications.
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis - Benchchem.
- Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate - Benchchem.
- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination - Benchchem.
- Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. - ResearchGate.
- Simplified synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor † - Sciforum.
- The medicinal chemistry of piperazines: A review - PubMed.
- Protecting Groups in the Synthesis of Unsymmetrical Piperazines1.
- A Comparative Guide to Alkylating Agents for Piperazine Substitution - Benchchem.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI.
- Synthesis of Novel 1,4-Disubstituted Piperazines and Evaluation of Their Antibacterial Activities - Taylor & Francis Online.
- Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC - NIH.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed.
- DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents.
- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride - Benchchem.
- Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC - NIH.
- Piperazine and morpholine: Synthetic - JOCPR.
- (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives - ResearchGate.
- Piperazine - Wikipedia.
- Intramolecular reductive amination for the preparation of piperazines.⁷¹ - ResearchGate.
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - MDPI.
- A Simple Synthesis of N-Alkylpiperazines - ResearchGate.
- Synthesis of Novel 1,4-Disubstituted Piperazines and Evaluation of Their Antibacterial Activities - Taylor & Francis Online.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI.
- (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate.
- Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - NIH.
- Key Organic Building Blocks: The Versatility of Piperazine Derivatives.
- Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC - NIH.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- piperazine structure - HPMC manufacturer - Cellulose ethers.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023 - PubMed.
- Piperazine synthesis - Organic Chemistry Portal.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.
- SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Piperazine Amide Linker for Cyclative Cleavage from Solid Support: Traceless Synthesis of Dihydroquinoxalin-2-ones | ACS Combinatorial Science - ACS Publications.
- A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines | Request PDF - ResearchGate.
- General synthetic strategies toward piperazine scaffold - ResearchGate.
- Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing).
- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications.
- Ullmann condensation - Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The N-Aryl Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-aryl piperazine moiety stands as a quintessential "privileged scaffold" in medicinal chemistry, a versatile structural motif that consistently appears in a multitude of clinically successful therapeutic agents.[1][2][3] Its unique combination of physicochemical properties—including its ability to modulate aqueous solubility and cross biological membranes, its rigid conformational pre-organization, and its capacity for diverse substitutions—has cemented its role as a critical building block in drug discovery. This technical guide provides a comprehensive exploration of N-aryl piperazine derivatives, delving into their synthesis, structure-activity relationships (SAR), and profound impact across various therapeutic areas, with a particular focus on central nervous system (CNS) disorders and oncology.
The Significance of the N-Aryl Piperazine Core
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, offers a unique platform for drug design.[2][3] The introduction of an aryl group at one of the nitrogen atoms (N-aryl) imparts a specific conformational rigidity and provides a key interaction point with biological targets. The second nitrogen atom serves as a versatile handle for introducing a wide array of substituents, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[2][4][5] This modular nature is a primary reason for the scaffold's prevalence in drug development.[4][5][6]
The N-aryl piperazine core is a common feature in drugs targeting G protein-coupled receptors (GPCRs) and neurotransmitter transporters, making it particularly valuable in the development of CNS-active agents.[1] Furthermore, its presence in numerous FDA-approved anticancer drugs highlights its broader therapeutic potential.[4][7]
Synthetic Strategies for N-Aryl Piperazine Derivatives
The construction of the N-aryl piperazine scaffold can be achieved through several reliable synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
Classical Approach: Cyclization of Anilines with Bis(2-chloroethyl)amine
A widely employed and convenient method involves the reaction of a substituted aniline with bis(2-chloroethyl)amine hydrochloride.[8][9] This reaction typically proceeds via a double nucleophilic substitution.
Experimental Protocol: General Synthesis of N-Aryl Piperazines
-
Reaction Setup: To a solution of the desired aniline (1.0 eq) in a high-boiling point solvent such as diethylene glycol monomethyl ether, add bis(2-chloroethyl)amine hydrochloride (1.1 eq).
-
Base Addition: Add a suitable base, for instance, potassium carbonate (K₂CO₃) (2.5 eq), to neutralize the hydrochloride salt and facilitate the reaction.
-
Heating: Heat the reaction mixture to a high temperature (e.g., 150 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-aryl piperazine.
Modern Approaches: Palladium-Catalyzed Cross-Coupling Reactions
More contemporary methods, such as the Buchwald-Hartwig amination, offer a milder and more versatile alternative for the synthesis of N-aryl piperazines. This approach involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with piperazine.
Experimental Protocol: Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
-
Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq), piperazine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
Solvent and Base: Add an anhydrous solvent (e.g., toluene or dioxane) and a base (e.g., sodium tert-butoxide, 1.4 eq).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).
-
Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography.
Structure-Activity Relationships (SAR) and Pharmacological Applications
The pharmacological profile of N-aryl piperazine derivatives is highly dependent on the nature and position of substituents on both the aryl ring and the second nitrogen of the piperazine moiety.
Central Nervous System (CNS) Disorders
N-aryl piperazines are renowned for their activity on various CNS targets, particularly serotonin (5-HT) and dopamine (D₂) receptors.[10][11][12] This has led to their development as antipsychotics, antidepressants, and anxiolytics.[13]
-
Aryl Group: The substitution pattern on the aryl ring is crucial for receptor affinity and selectivity. For instance, electron-withdrawing groups at the meta-position of the phenyl ring can enhance affinity for certain 5-HT receptor subtypes.
-
Linker and Terminal Group: A flexible aliphatic chain often links the second piperazine nitrogen to another pharmacophore group.[4][5] The length and nature of this linker, along with the terminal functional group, significantly influence the overall pharmacological profile.
Key FDA-Approved CNS Drugs with an N-Aryl Piperazine Core:
| Drug Name | Therapeutic Class | Key Target(s) |
| Aripiprazole | Atypical Antipsychotic | D₂ partial agonist, 5-HT₁ₐ partial agonist, 5-HT₂ₐ antagonist |
| Buspirone | Anxiolytic | 5-HT₁ₐ partial agonist |
| Vortioxetine | Antidepressant | Serotonin transporter inhibitor, 5-HT receptor modulator |
| Clozapine | Atypical Antipsychotic | D₄, 5-HT₂ₐ, and other receptor antagonist |
Data compiled from various sources.[13][14]
Oncology
In recent years, N-aryl piperazines have emerged as a significant scaffold in the development of anticancer agents.[4][5][6] Their ability to interact with a variety of molecular targets implicated in cancer pathogenesis has been a driving force in this area.[4][5]
-
Tyrosine Kinase Inhibitors (TKIs): Several FDA-approved TKIs incorporate the N-aryl piperazine moiety. This scaffold often serves as a key structural element for binding to the ATP-binding pocket of various kinases.
-
α₁-Adrenergic Receptor Antagonists: Some N-aryl piperazines, such as Naftopidil, initially developed for other indications, have shown potential as anticancer agents through their antagonism of α₁-adrenergic receptors, which are implicated in the growth of certain cancer cells.[4][5]
FDA-Approved Anticancer Drugs Featuring the N-Aryl Piperazine Scaffold:
| Drug Name | Mechanism of Action |
| Imatinib | Tyrosine Kinase Inhibitor (BCR-Abl, c-Kit, PDGFR) |
| Dasatinib | Tyrosine Kinase Inhibitor (Multi-kinase) |
| Palbociclib | CDK4/6 Inhibitor |
| Abemaciclib | CDK4/6 Inhibitor |
This is a selection of prominent examples.[4]
Infectious Diseases
The N-aryl piperazine scaffold has also been explored for its potential in treating infectious diseases, including bacterial, fungal, and viral infections.[15][16][17] The structural versatility of these compounds allows for the optimization of their activity against various microbial targets.
Experimental Protocol: In Vitro Antibacterial Activity Assay (MIC Determination)
-
Preparation of Bacterial Inoculum: Grow a fresh culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a series of two-fold dilutions of the N-aryl piperazine derivatives in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Conclusion and Future Perspectives
The N-aryl piperazine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its privileged structural features have enabled the development of numerous life-saving drugs across a wide range of therapeutic areas. Future research will likely focus on the design of novel N-aryl piperazine derivatives with enhanced selectivity for specific biological targets, leading to improved efficacy and reduced side effects. The exploration of this scaffold in emerging therapeutic areas, such as neurodegenerative diseases and rare genetic disorders, holds significant promise for the future of drug discovery.[11][12]
References
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). MDPI.
- Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (n.d.). National Center for Biotechnology Information.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). National Center for Biotechnology Information.
- A General and Convenient Synthesis of N-Aryl Piperazines. (n.d.). ResearchGate.
- Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. (n.d.). National Center for Biotechnology Information.
- A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (n.d.). National Center for Biotechnology Information.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). Semantic Scholar.
- Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. (n.d.). National Center for Biotechnology Information.
- A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (n.d.). ResearchGate.
- Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (n.d.). MDPI.
- A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (n.d.). Bentham Science.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). MDPI.
- A general and convenient synthesis of N-aryl piperazines. (n.d.). ResearchGate.
- synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. (n.d.). ResearchGate.
- Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. (n.d.). Semantic Scholar.
- Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. (n.d.). National Center for Biotechnology Information.
- (PDF) Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (n.d.). ResearchGate.
- Antiviral and Anticancer Activity of Aryl-Piperazine Derivates. (n.d.). ResearchGate.
- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (n.d.). National Center for Biotechnology Information.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). National Center for Biotechnology Information.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). ResearchGate.
- SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). National Center for Biotechnology Information.
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). Semantic Scholar.
- Structures of FDA-approved anticancer drugs based on piperazine rings. (n.d.). ResearchGate.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). Bentham Science.
- 2277–4998 PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).
- The medicinal chemistry of piperazines: A review. (n.d.). Scilit.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). Organic Chemistry: Current Research.
- Piperazine. (n.d.). Wikipedia.
- Discovery of novel N-aryl piperazine CXCR4 antagonists. (n.d.). National Center for Biotechnology Information.
- A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this. (n.d.). Thieme Connect.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 4. mdpi.com [mdpi.com]
- 5. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders | Bentham Science [benthamscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ijbpas.com [ijbpas.com]
potential pharmacological profile of phenylsulfonyl piperazines
An In-depth Technical Guide on the Potential Pharmacological Profile of Phenylsulfonyl Piperazines
Authored by: Gemini, Senior Application Scientist
Abstract
The phenylsulfonyl piperazine scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide provides a comprehensive overview of the potential pharmacological profile of this chemical class, intended for researchers, scientists, and drug development professionals. We will delve into the nuanced pharmacodynamics, exploring their interactions with various enzymes and receptors, and elucidate the structure-activity relationships that govern their potency and selectivity. Furthermore, this guide will detail established experimental protocols for the pharmacological characterization of these compounds and discuss their promising therapeutic applications in neurological disorders, metabolic diseases, infectious diseases, and oncology.
Introduction to Phenylsulfonyl Piperazines
The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms, a structural motif frequently found in biologically active compounds.[1] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its conformational flexibility, make it an attractive scaffold for drug design.[1] The incorporation of a phenylsulfonyl group onto one of the piperazine nitrogens introduces a key pharmacophoric element that significantly influences the molecule's interaction with biological targets. This guide will explore the diverse pharmacological landscape of phenylsulfonyl piperazine derivatives.
Pharmacodynamics: A Multifaceted Profile
Phenylsulfonyl piperazines exhibit a broad spectrum of pharmacological activities, a testament to their ability to be chemically modified to achieve desired target engagement. Their pharmacodynamic profile is characterized by interactions with a range of enzymes and receptors.
Enzyme Inhibition
A notable characteristic of several phenylsulfonyl piperazine derivatives is their ability to inhibit the activity of various enzymes.
-
α-Glucosidase Inhibition: Certain 1-arylsulfonyl-4-phenylpiperazine derivatives have been identified as moderate inhibitors of α-glucosidase.[2] This enzyme plays a crucial role in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[2] The inhibitory activity of these compounds suggests their potential as novel antidiabetic agents.[3]
-
Cholinesterase Inhibition: Some derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine.[2] While many of the tested compounds showed weak to no inhibition, this line of investigation highlights the potential for developing phenylsulfonyl piperazines for neurological conditions characterized by cholinergic deficits, such as Alzheimer's disease.[2][4]
-
LpxH Inhibition: In the realm of infectious diseases, pyridinyl sulfonyl piperazine derivatives have been developed as potent inhibitors of LpxH, an essential enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria.[5][6] This inhibition leads to potent antibiotic activity against multidrug-resistant Enterobacterales, making these compounds promising leads for new antibiotics.[5][6]
Receptor Modulation
The interaction of phenylsulfonyl piperazines with various G-protein coupled receptors (GPCRs) is a cornerstone of their pharmacological profile, particularly their effects on the central nervous system (CNS).
-
Dopamine Receptor Ligands: Phenylsulfonyl piperazines have been extensively studied as ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are key targets for antipsychotic medications.[7][8][9][10][11] N-phenylpiperazine analogs can be designed to bind with high affinity and selectivity to the D3 receptor over the D2 receptor.[7] This selectivity is often achieved through a bitopic binding mode, where the molecule engages both the orthosteric and a secondary binding site on the receptor.[7] Such D3-selective ligands are being investigated for the treatment of conditions like levodopa-induced dyskinesia in Parkinson's disease.[7]
-
Serotonin Receptor Ligands: This class of compounds also demonstrates significant affinity for various serotonin (5-HT) receptors.[4][12] Arylpiperazine derivatives, a related class, are known to interact with 5-HT1A, 5-HT2A, and 5-HT7 receptors.[13][14] The modulation of these receptors is central to the action of many antidepressant and anxiolytic drugs.[15][16] Some phenylsulfonyl piperazine derivatives have been designed as multi-target-directed ligands, hitting both serotonin receptors and cholinesterases.[4]
-
Sigma Receptor Ligands: Halogen-substituted arylalkylsulfonyl piperazine derivatives have been shown to bind with high affinity to σ1 receptors while exhibiting lower affinity for σ2 receptors.[17] The σ1 receptor is a unique intracellular chaperone protein implicated in various neurological and psychiatric disorders. Ligands with high σ1 affinity and selectivity are of interest for their potential therapeutic applications.[17][18]
Other Pharmacological Activities
Beyond enzyme inhibition and receptor modulation, phenylsulfonyl piperazines have demonstrated potential in other therapeutic areas.
-
Antimalarial Activity: A screen of the Medicines for Malaria Venture Pathogen Box identified the phenylsulfonyl piperazine class as a specific inhibitor of erythrocyte invasion by Plasmodium falciparum merozoites.[19] Optimization of this class has led to compounds with potent antimalarial activity, including against multidrug-resistant strains.[19] These compounds represent valuable tools for studying the invasion process and for the development of new antimalarials with a novel mechanism of action.[19]
-
Antiproliferative Activity: Novel 4-substituted phenylsulfonyl piperazines incorporating a tetrazole moiety have exhibited significant in vitro growth inhibitory activity against various human cancer cell lines, including cervical, breast, and pancreatic carcinoma.[20][21][22] The antiproliferative activity of these hybrid compounds suggests their potential as leads for the development of new anticancer agents.[20][21]
Structure-Activity Relationships (SAR)
The pharmacological profile of phenylsulfonyl piperazines is highly dependent on the nature and position of substituents on both the phenylsulfonyl and piperazine moieties.
-
For Antimalarial Activity: The optimization of phenylsulfonyl piperazines as antimalarials revealed that the α-carbonyl S-methyl isomer was important for potency against P. falciparum.[19]
-
For Dopamine Receptor Affinity: In the case of D3 receptor selective ligands, structural diversity in the aryl amide portion of the molecule and the use of a more rigid linker between the aryl amide and the piperazine have been shown to significantly influence D3 receptor affinity and D2/D3 selectivity.[23]
-
For Antiproliferative Activity: SAR studies on tetrazole-piperazinesulfonamide hybrids indicated that compounds with a methoxy group on the sulfonylpiperazine moiety and electron-withdrawing groups on the tetrazole ring contributed to promising antiproliferative activity.[20]
-
For Sigma Receptor Affinity: For arylalkylsulfonyl piperazine-based sigma receptor ligands, halogen substitutions on the aryl ring led to high affinity for the σ1 receptor.[17] The length of the carbon chain linking the aryl group to the sulfonyl moiety also proved to be a critical determinant of affinity.[17]
Potential Therapeutic Applications
The diverse pharmacological profile of phenylsulfonyl piperazines translates into a wide range of potential therapeutic applications.
-
Neurological and Psychiatric Disorders: Their ability to modulate dopamine and serotonin receptors makes them promising candidates for the treatment of schizophrenia, depression, anxiety, and Parkinson's disease.[8][9][15][24][25][26]
-
Metabolic Diseases: The inhibition of α-glucosidase by some derivatives points to their potential in the management of type 2 diabetes.[2][3]
-
Infectious Diseases: The potent inhibition of erythrocyte invasion by P. falciparum and the antibacterial activity against Gram-negative bacteria highlight their potential as novel antimalarial and antibiotic agents, respectively.[5][6][19]
-
Oncology: The significant antiproliferative activity demonstrated by certain derivatives suggests their potential for development as anticancer drugs.[20][21][22]
Methodologies for Pharmacological Characterization
A thorough pharmacological evaluation of phenylsulfonyl piperazine derivatives involves a combination of in vitro and in vivo assays.
In Vitro Assays
-
Receptor Binding Assays: These assays are crucial for determining the affinity of the compounds for their target receptors.
-
Objective: To quantify the binding affinity (Ki) of a test compound to a specific receptor. .
-
Protocol:
-
Prepare cell membranes or tissue homogenates expressing the receptor of interest.
-
Incubate the membranes with a specific radioligand (e.g., [³H]-spiperone for D2 receptors) at a fixed concentration.
-
Add increasing concentrations of the unlabeled test compound.
-
After incubation, separate the bound from the unbound radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
-
-
Enzyme Inhibition Assays: These are used to determine the inhibitory potency of the compounds against target enzymes.
-
Objective: To determine the IC50 value of a compound against a specific enzyme. .
-
Protocol (Example for α-glucosidase):
-
Prepare a solution of α-glucosidase enzyme.
-
Prepare a solution of the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside).
-
In a microplate, add the enzyme solution, buffer, and varying concentrations of the test compound.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the substrate solution.
-
Incubate for a specific time at a controlled temperature.
-
Stop the reaction (e.g., by adding a strong base).
-
Measure the absorbance of the product (p-nitrophenol) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
-
-
Functional Assays: These assays measure the functional consequence of receptor binding (e.g., agonism, antagonism).
-
Objective: To determine if a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor. .
-
Protocol (Example for a Gαi-coupled receptor):
-
Use cells stably expressing the receptor of interest.
-
Load the cells with a calcium-sensitive fluorescent dye (if the receptor couples to calcium mobilization) or measure cAMP levels.
-
For agonist testing, add increasing concentrations of the test compound and measure the response.
-
For antagonist testing, pre-incubate the cells with increasing concentrations of the test compound before adding a known agonist, and then measure the inhibition of the agonist-induced response.
-
Determine the EC50 (for agonists) or IC50/Kb (for antagonists).
-
-
In Vivo Models
-
Animal Models of Disease: To evaluate the therapeutic efficacy of the compounds in a physiological context.
Data Presentation and Visualization
Table 1: Representative Pharmacological Data for Phenylsulfonyl Piperazine Derivatives
| Compound Class | Target | Assay | Potency (Ki/IC50/GI50) | Reference |
| Arylsulfonyl-phenylpiperazines | α-Glucosidase | Enzyme Inhibition | Moderate Inhibition | [2] |
| Pyridinyl sulfonyl piperazines | LpxH | Enzyme Inhibition | Potent Inhibition | [5][6] |
| Arylamide phenylpiperazines | Dopamine D3 Receptor | Receptor Binding | Ki ≈ 0.2 - 20 nM | [7] |
| Halogenated arylalkylsulfonyl piperazines | Sigma-1 Receptor | Receptor Binding | Ki ≈ 0.96 nM | [17] |
| Phenylsulfonyl piperazines | P. falciparum | Erythrocyte Invasion | Potent Inhibition | [19] |
| Tetrazole-piperazinesulfonamides | Cancer Cell Lines | Antiproliferative | GI50 ≤ 0.1 µM | [20][21] |
Diagrams
Caption: General experimental workflow for the pharmacological profiling of phenylsulfonyl piperazines.
Caption: Simplified diagram of D2/D3 receptor signaling antagonism by phenylsulfonyl piperazines.
Summary and Future Directions
Phenylsulfonyl piperazines are a versatile class of compounds with a rich pharmacological profile. Their ability to interact with a multitude of biological targets, including enzymes and receptors, underscores their potential for the development of novel therapeutics for a wide range of diseases. Future research should focus on optimizing the selectivity and potency of these compounds for specific targets, as well as on comprehensive preclinical and clinical evaluation to translate their promising in vitro and in vivo activities into tangible therapeutic benefits. The continued exploration of this chemical scaffold is poised to yield new and effective treatments for some of the most challenging medical conditions.
References
- Burhan, K., İnan, Y., Akyüz, G. S., Dervişoğlu Özdemir, C., & Kocabaş, F. (2024). Phenylsulfonylpiperazines as α-Glucosidase Enzyme Inhibitors: Design, Synthesis, DFT Calculations, Docking and ADME Studies. [Source not explicitly provided, but context suggests a scientific journal article]
- de Vries, L. E., et al. (2021). Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion. European Journal of Medicinal Chemistry, 214, 113253. [Link]
- Khan, A., et al. (2017). Synthesis, enzyme inhibition and molecular docking studies of 1-arylsulfonyl-4-Phenylpiperazine derivatives. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1715-1724. [Link]
- Contino, M., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 17, 1238. [Link]
- Dileep, K., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences, 80(5). [Link]
- Dileep, K., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences, 80(5), 929-935. [Link]
- Aghdami, A. N., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 64, 488-497. [Link]
- [Reference not used in the final text]
- [Reference not used in the final text]
- Zhang, J., et al. (2024). Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. Journal of the American Chemical Society Au. [Link]
- Zhang, J., et al. (2024). Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. PubMed. [Link]
- Wilson, L. L., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]
- Sharma, A., & Singh, P. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Central Nervous System Agents in Medicinal Chemistry, 20(2), 90-111. [Link]
- Sharma, A., & Singh, P. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Ingenta Connect. [Link]
- Pérez-Alonso, M. J., et al. (2017). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 2, 118-125. [Link]
- [Reference not used in the final text]
- Singh, H., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Medicinal Chemistry, 29(21), 3749-3770. [Link]
- [Reference not used in the final text]
- [Reference not used in the final text]
- [Reference not used in the final text]
- Tramontano, A., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library.
- Carrieri, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 13(1), 16183. [Link]
- Czopek, A., et al. (2021).
- Dileep, K., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Semantic Scholar. [Link]
- [Reference not used in the final text]
- Knoll claims two series of compounds for CNS disorders. (1997). BioWorld. [Link]
- [Reference not used in the final text]
- de Oliveira, D. L., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 2-15. [Link]
- Cichero, E., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(16), 4966. [Link]
- [Reference not used in the final text]
- [Reference not used in the final text]
- Glennon, R. A. (1999). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]
- Fecik, R. A., & Newman, A. H. (2021). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 12, 735836. [Link]
- Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(5), 456-477. [Link]
- The Science Behind CNS Drugs: The Role of Piperazine Derivatives. (n.d.). [Source not explicitly provided, but context suggests a chemical manufacturer's website or blog].
- Schetz, J. A., et al. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. Journal of Medicinal Chemistry, 48(3), 857-868. [Link]
- [Reference not used in the final text]
- [Reference not used in the final text]
- [Reference not used in the final text]
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents | Bentham Science [eurekaselect.com]
- 10. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 12. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. acnp.org [acnp.org]
- 15. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ijpsonline.com [ijpsonline.com]
- 22. [PDF] Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety | Semantic Scholar [semanticscholar.org]
- 23. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 25. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. | BioWorld [bioworld.com]
Core Synthesis of 1-(Phenylsulfonyl)piperazine: A Guide to Achieving Selective Mono-Sulfonylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 1-(Phenylsulfonyl)piperazine is a foundational structural motif in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of therapeutic agents.[1][2] Its synthesis, while conceptually straightforward via nucleophilic substitution, presents a significant practical challenge: achieving selective mono-N-sulfonylation of the symmetric piperazine ring while avoiding the formation of the 1,4-disubstituted byproduct. This guide provides an in-depth examination of the core chemical principles, a field-proven experimental protocol, and the critical process parameters necessary for the successful and high-yield synthesis of this key intermediate. We will move beyond a simple recitation of steps to explore the causality behind the procedural choices, offering insights grounded in extensive laboratory experience.
The Strategic Importance and Synthetic Challenge
The piperazine ring is a cornerstone in drug design, prized for its ability to modulate physicochemical properties such as solubility and basicity, and to correctly orient pharmacophoric elements for target engagement.[1][3] When combined with the phenylsulfonyl group, the resulting scaffold is found in molecules targeting a range of conditions, from neurological disorders to cancer.[4][5]
The primary synthetic route involves the reaction of piperazine with benzenesulfonyl chloride.[6][7] The core challenge arises from the two secondary amine nitrogens in piperazine, both of which are nucleophilic. An uncontrolled reaction will inevitably lead to a mixture of the desired mono-substituted product, the undesired 1,4-bis(phenylsulfonyl)piperazine, and unreacted starting material, complicating purification and reducing the effective yield. Therefore, the central objective of any viable synthesis is to master selectivity.
The Core Mechanism and Strategies for Selectivity
The fundamental reaction is a nucleophilic attack by a piperazine nitrogen atom on the electrophilic sulfur atom of benzenesulfonyl chloride, with the subsequent loss of a chloride ion.[6] The key to a successful synthesis lies in manipulating the relative reactivity of the two nitrogen atoms in the piperazine molecule.
The Challenge of Disubstitution
Once the first sulfonylation occurs to form this compound, the remaining N-H proton is still on a secondary amine. Although the electron-withdrawing nature of the sulfonyl group reduces the nucleophilicity of this second nitrogen, it remains reactive enough to compete for the benzenesulfonyl chloride, leading to the undesired bis-substituted product.
The Prevailing Strategy: In-Situ Mono-Protection via pH Control
From a process chemistry perspective, the most elegant and efficient method to achieve mono-substitution is to control the nucleophilicity of the piperazine through protonation.[8][9] By conducting the reaction under conditions where piperazine exists in equilibrium with its mono-protonated form (piperazine-1-ium cation), we create a scenario where only one nitrogen is a potent nucleophile at any given time.
The mono-protonated species is significantly less nucleophilic due to the positive charge, effectively "protecting" one nitrogen atom. The reaction proceeds by consuming the small amount of free piperazine base present in the equilibrium. As it is consumed, the equilibrium shifts to generate more, maintaining a low, steady concentration of the highly reactive species. This controlled introduction of the nucleophile is critical for preventing the second substitution. A common and practical method to achieve this is to use a significant excess of piperazine, where the diamine itself acts as both the reactant and the base to neutralize the HCl byproduct.[10]
Field-Proven Experimental Protocol
This protocol describes a robust and scalable method for the synthesis of this compound, emphasizing control over reaction parameters to ensure high yield and purity.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Density (g/mL) | Notes |
| Piperazine (anhydrous) | C₄H₁₀N₂ | 86.14 | 3.0 | 25.8 g | - | Corrosive, hygroscopic. |
| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | 1.0 | 17.7 g (12.8 mL) | 1.384 | Lachrymator, corrosive. Reacts with water.[6] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL | 1.33 | Volatile, use in a fume hood. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | - | As needed | - | For work-up. |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | As needed | - | Drying agent. |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add piperazine (25.8 g, 0.3 mol) and dichloromethane (DCM, 50 mL).[10] Stir the mixture under a nitrogen atmosphere at room temperature. The piperazine will not fully dissolve, forming a suspension.[10]
-
Temperature Control: Cool the flask in an ice-water bath to 0-5 °C. Maintaining a low temperature is crucial to control the exothermic nature of the reaction and enhance selectivity.
-
Reagent Addition: Dissolve benzenesulfonyl chloride (17.7 g, 0.1 mol) in DCM (50 mL) and add it to the dropping funnel. Add the benzenesulfonyl chloride solution dropwise to the stirred piperazine suspension over a period of 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.[10]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 2-4 hours.[10]
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (e.g., 95:5) to check for the consumption of the starting material.
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture again in an ice bath and slowly quench by adding 50 mL of cold water.
-
Transfer the mixture to a separatory funnel. Add 50 mL of 2M NaOH solution to basify the aqueous layer and dissolve the piperazine hydrochloride salt.
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer twice more with 50 mL portions of DCM.
-
Combine all organic layers.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a pale oil or off-white solid.[10]
-
Purification:
-
The crude product can be purified by recrystallization. A common solvent system is ethanol/n-hexane.[10] Dissolve the crude solid in a minimal amount of hot ethanol and then add n-hexane until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the white solid product by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum.
-
Mechanistic Pathway and Rationale
The success of this synthesis hinges on the principles of nucleophilicity and stoichiometry. The dropwise addition of the electrophile (benzenesulfonyl chloride) into a large excess of the nucleophile (piperazine) ensures that the sulfonyl chloride is statistically more likely to encounter an unreacted piperazine molecule than a molecule of the mono-substituted product. The excess piperazine also serves as the base to neutralize the hydrochloric acid generated during the reaction, forming piperazine hydrochloride.
Product Characterization and Validation
Validating the identity and purity of the final product is a non-negotiable step. The following data serves as a benchmark for researchers to confirm a successful synthesis.
Spectroscopic Data
| Technique | Nucleus | Expected Chemical Shifts (δ, ppm) in CDCl₃ |
| ¹H NMR | Phenyl-H | 7.75-7.80 (m, 2H, ortho), 7.50-7.60 (m, 3H, meta/para) |
| Piperazine-H (α to SO₂) | ~3.1 (t, 4H) | |
| Piperazine-H (α to NH) | ~2.9 (t, 4H) | |
| NH | ~1.9 (s, 1H, broad) | |
| ¹³C NMR | Phenyl-C (ipso) | ~136 |
| Phenyl-C | ~133, ~129, ~127 | |
| Piperazine-C (α to SO₂) | ~46 | |
| Piperazine-C (α to NH) | ~45 |
Note: NMR shifts are approximate and can vary based on solvent and concentration. The key diagnostic is the presence of two distinct triplets in the aliphatic region for the piperazine protons, confirming the mono-substitution. Data compiled from representative literature.[11][12]
Mass Spectrometry
-
ESI-MS: Expect to observe the protonated molecular ion [M+H]⁺ at m/z ≈ 227.1.[13]
Conclusion
The synthesis of this compound is a foundational procedure for any laboratory engaged in medicinal chemistry. While the reaction appears simple, success is dictated by a nuanced understanding of reactivity and the implementation of strategies to control selectivity. The protocol detailed herein, which leverages a stoichiometric excess of piperazine to ensure mono-sulfonylation, is a reliable and scalable method. By carefully controlling temperature and the rate of addition, and validating the final product with rigorous spectroscopic analysis, researchers can confidently produce high-purity material essential for the advancement of drug discovery programs.
References
- CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google P
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.
- Synthesis and acaricidal activity of phenylpiperazine deriv
- Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety - ResearchG
- Benzenesulfonyl chloride - Wikipedia.
- Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids | ACS Omega - ACS Public
- CN102838567B - Benzenesulfonyl piperazine compounds or benzoyl piperazine compounds, preparation methods and uses thereof - Google P
- Design and synthesis of 2-[4-[4-(m-(ethylsulfonamido)-phenyl) piperazin-1-yl]butyl]-1,3-dioxoperhydropyrrolo[1,2-c]imidazole (EF-7412) using neural networks. A selective derivative with mixed 5-HT1A/D2 antagonist properties - PubMed.
- 412293-98-2 | this compound hydrochloride - AiFChem.
- (PDF)
- This compound Hydrochloride(WXC02506) | 412293-98-2 - ChemicalBook.
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- Alver Ö, Parlak C and Şenyel M: 'FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study', Spectrochim.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI.
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 2-[4-[4-(m-(ethylsulfonamido)-phenyl) piperazin-1-yl]butyl]-1,3-dioxoperhydropyrrolo[1,2-c]imidazole (EF-7412) using neural networks. A selective derivative with mixed 5-HT1A/D2 antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. 412293-98-2 | this compound hydrochloride - AiFChem [aifchem.com]
- 8. CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. CN102838567B - Benzenesulfonyl piperazine compounds or benzoyl piperazine compounds, preparation methods and uses thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safe Handling of 1-(Phenylsulfonyl)piperazine
Authored for Drug Development Professionals, Researchers, and Scientists
This document provides a comprehensive overview of the essential safety protocols and handling guidelines for 1-(Phenylsulfonyl)piperazine. As a compound frequently utilized in medicinal chemistry and drug development, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[1][2][3] This guide moves beyond mere procedural lists to provide a framework of self-validating safety systems, grounded in the physicochemical nature of the compound.
Compound Identification and Physicochemical Properties
A foundational element of safe handling is a precise understanding of the substance's identity and physical characteristics. This knowledge informs everything from storage conditions to the selection of appropriate personal protective equipment.
Table 1: Chemical Identification
| Identifier | Value |
|---|---|
| Chemical Name | This compound |
| Synonyms | N-(Phenylsulfonyl)piperazine |
| CAS Number | 14172-55-5[4][5] |
| Molecular Formula | C₁₀H₁₄N₂O₂S[5] |
| Molecular Weight | 226.30 g/mol [5] |
| InChI Key | NANQJUFFKXWVJR-UHFFFAOYSA-N[6] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Physical Form | White to Yellow Solid | [6] |
| Storage Temperature | Room Temperature, under inert atmosphere | [6][7] |
| Boiling Point | Data not readily available | |
| Melting Point | Data not readily available for this specific compound. A related derivative, Piperazine, 1-(phenylsulfonyl)-4-(2-pyridinyl)-, has a melting point of 154-157 °C.[8] |
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system. A thorough risk assessment is mandatory before any handling of this compound.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[9]
-
Skin Irritation (Category 2): Causes skin irritation.[10][11]
-
Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[10][11]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[10][11]
Hazard Statements (H-Statements):
-
H302: Harmful if swallowed.[9]
-
H315: Causes skin irritation.[11]
-
H319: Causes serious eye irritation.[11]
-
H335: May cause respiratory irritation.[11]
Precautionary Statements (P-Statements):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]
-
P264: Wash skin thoroughly after handling.[10]
-
P271: Use only outdoors or in a well-ventilated area.[10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[10]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
Expert Rationale: The primary hazard of this solid compound stems from its potential to form airborne dust during handling. Fine particulates increase the risk of inhalation, leading to respiratory tract irritation, and can easily come into contact with skin and eyes.[12][13] Therefore, all control measures are fundamentally designed to minimize dust generation and prevent contact.
Engineering and Administrative Controls
The first line of defense in mitigating exposure is a robust system of engineering and administrative controls. Personal Protective Equipment (PPE) should always be considered the final layer of protection.
-
Ventilation: All manipulations of this compound powder must be conducted in a certified chemical fume hood or a powder containment hood.[12] This is non-negotiable. The rationale is to capture any generated dust at the source, preventing it from entering the breathing zone of the operator and the general laboratory environment.
-
Designated Area: Establish a designated area within the laboratory specifically for working with this compound.[12] This area should be clearly labeled and equipped with all necessary safety equipment. The purpose is to contain potential contamination and prevent inadvertent exposure of personnel not directly involved in the procedure.
-
Work Surface: Cover the work surface within the fume hood with disposable, absorbent bench paper.[14] This practice simplifies cleanup and provides a clear visual indicator of any spills.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical for preventing direct contact with the chemical.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[15] If there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles.
-
Hand Protection: Nitrile gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated, and always wash hands thoroughly with soap and water after removing gloves.[16] The rationale for immediate changing is that chemical residue on a glove can be transferred to other surfaces, leading to widespread contamination.
-
Protective Clothing: A standard laboratory coat must be worn and fully buttoned. For procedures with a higher risk of dust generation, disposable arm sleeves are recommended to protect exposed skin between the glove cuff and the lab coat sleeve.[16]
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be required.[13] Consult with your institution's Environmental Health and Safety (EHS) department for proper respirator selection and fit-testing.
Detailed Experimental Protocols
Adherence to standardized protocols is essential for both safety and experimental reproducibility. The following step-by-step procedures are designed to minimize exposure.
Causality Statement: This protocol is designed to prevent the aerosolization of fine powder, which is the primary route of respiratory exposure.[14]
-
Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the work surface is prepared with disposable bench paper.
-
Tare Container: Place a tared, sealable container (e.g., a vial with a screw cap) on the analytical balance, which should ideally be located inside the hood or an enclosure.[12] If the balance is outside the hood, tare the container, bring it into the hood for powder addition, seal it, and then return it to the balance for weighing.
-
Powder Transfer: Use a small, dedicated spatula to carefully transfer the powder from the stock bottle to the tared container. Avoid pouring directly from the bottle, as this can generate significant dust.[14] Transfer small amounts incrementally to minimize disturbance.
-
Sealing and Cleaning: Once the desired amount is transferred, securely seal the container. Carefully wipe the spatula with a damp cloth or towel before removing it from the hood. Decontaminate the exterior of the sealed container before removing it from the designated area.
-
Cleanup: Promptly clean any residual powder on the work surface using a wet wipe or HEPA vacuum. Do not use a dry brush, as this will aerosolize the dust.[14]
Causality Statement: This protocol mitigates the risk of splashes and inhalation of solvent vapors.
-
Preparation: Conduct this procedure entirely within a chemical fume hood.
-
Solvent Addition: Uncap the weighed container of this compound. Using a pipette or dispenser, slowly add the desired solvent to the container.[15] Direct the solvent stream to the side of the container to avoid splashing the powder.
-
Dissolution: Cap the container and mix by gentle swirling, vortexing, or sonication until the solid is fully dissolved. If heating is required, use a controlled heating block and ensure the container is appropriately vented if pressure buildup is a possibility.
-
Final Handling: Once in solution, the risk of powder inhalation is eliminated. However, standard precautions for handling the solvent in use must be strictly followed.[14]
Stability and Reactivity
-
Chemical Stability: The material is stable under normal ambient and anticipated storage and handling conditions.[10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[13] The rationale is that such contact could lead to vigorous, exothermic reactions.
-
Hazardous Decomposition Products: Upon combustion, this compound may produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[10]
Accidental Release and Emergency Procedures
Preparedness is key to effectively managing an accidental release.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[10]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
The following diagram outlines the logical flow for responding to a minor powder spill within a laboratory setting.
Caption: Workflow for minor spill response of this compound.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep under an inert atmosphere.[7] The rationale for a tightly sealed container is to prevent absorption of moisture and carbon dioxide from the air, which can react with piperazine-like structures.[17]
-
Disposal: All waste material, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[10] Dispose of contents and container in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.[11]
References
- 1-(Benzenesulfonyl)-4-[(4-chlorophenyl)-phenylmethyl]piperazine | C23H23ClN2O2S | CID 25123144 | PubChem.[Link]
- Weighing Hazardous Powders in the Laboratory | Environment, Health & Safety, University of California, Berkeley.[Link]
- Chemical Safety Guidelines - Toxic and Health Hazard Powders | University of Washington.[Link]
- Standard operating procedure for hazardous chemicals Handling of nanomaterials | The University of Texas
- LABORATORY CHEMICAL SAFETY AND PROCEDURES MANUAL | University of Lethbridge.[Link]
- Safe Handling Practices for Laboratory Chemicals | GZ Industrial Supplies.[Link]
- CAS 14172-55-5 | this compound | Alchem Pharmtech.[Link]
- Safety Data Sheet - 1-(Methylsulfonyl)piperazine hydrochloride | Angene Chemical.[Link]
- Material Safety Data Sheet - Piperazine, anhydrous, 99% | Cole-Parmer.[Link]
- 1-Phenylpiperazine | C10H14N2 | CID 7096 | PubChem.[Link]
- Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety | ResearchG
- Ethyl 4-(phenylsulfonyl)
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | National Center for Biotechnology Inform
- Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion | PubMed.[Link]
- Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus | PubMed.[Link]
- Piperazine | Wikipedia.[Link]
- 1,4-Bis(phenylsulfonyl)piperazine | C16H18N2O4S2 | CID 227663 | PubChem.[Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. 14172-55-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. This compound | 14172-55-5 [sigmaaldrich.com]
- 7. 错误页 [amp.chemicalbook.com]
- 8. Piperazine, 1-(phenylsulfonyl)-4-(2-pyridinyl)- CAS#: 74130-03-3 [m.chemicalbook.com]
- 9. 1-(Benzenesulfonyl)-4-[(4-chlorophenyl)-phenylmethyl]piperazine | C23H23ClN2O2S | CID 25123144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. safety.duke.edu [safety.duke.edu]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. gz-supplies.com [gz-supplies.com]
- 16. tmi.utexas.edu [tmi.utexas.edu]
- 17. Piperazine - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Sourcing and Utilizing 1-(Phenylsulfonyl)piperazine in Drug Discovery
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of 1-(Phenylsulfonyl)piperazine, a key building block in medicinal chemistry, with a focus on ensuring the quality and integrity of this crucial starting material through diligent supplier selection and rigorous analytical validation.
Part 1: Introduction to this compound in Research
This compound, with the CAS number 14172-55-5, is a heterocyclic compound featuring a piperazine ring N-substituted with a phenylsulfonyl group. Its molecular structure makes it a versatile scaffold in the synthesis of a wide array of biologically active molecules.
Chemical Properties and Structure:
-
Molecular Formula: C₁₀H₁₄N₂O₂S
-
Molecular Weight: 226.30 g/mol
-
Appearance: Typically a white to off-white or yellow solid.[1]
-
Solubility: Soluble in various organic solvents.
The presence of the sulfonamide linkage and the secondary amine on the piperazine ring allows for diverse chemical modifications, making it a valuable starting material for creating libraries of compounds for high-throughput screening.
Significance in Medicinal Chemistry and Drug Discovery:
The piperazine moiety is a "privileged scaffold" in drug discovery, appearing in numerous approved drugs across various therapeutic areas, including antipsychotics, antidepressants, and anticancer agents.[2][3][4] The phenylsulfonyl group can modulate the physicochemical properties of the final compound, such as its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. This compound and its derivatives have been investigated for their potential in developing novel therapeutics, including antiproliferative agents.[5]
Part 2: Sourcing and Qualification of Commercial Suppliers
The reliability of a chemical supplier is paramount to the integrity and reproducibility of research. Sourcing high-quality this compound is a critical first step in any research endeavor.
The Critical Importance of Supplier Reliability in Research Integrity:
The purity and identity of starting materials directly impact the outcome of chemical reactions and biological assays. Impurities can lead to unexpected side reactions, false positives or negatives in screening assays, and difficulty in reproducing results. Therefore, a thorough evaluation of potential suppliers is not merely a procurement task but a fundamental aspect of good scientific practice.
Key Criteria for Supplier Evaluation:
When selecting a commercial supplier for this compound, researchers should consider the following:
-
Certifications and Quality Management: Look for suppliers with certifications such as ISO 9001, which indicates a commitment to quality management systems. For later-stage development, suppliers adhering to Good Manufacturing Practices (GMP) are essential.
-
Documentation: Reputable suppliers will readily provide a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS) for their products. The CoA is a critical document that details the purity of the specific batch of the chemical.
-
Technical Support: The availability of knowledgeable technical support staff can be invaluable for addressing questions about product specifications, stability, and handling.
-
Reputation and Experience: Established suppliers with a long history of serving the research community are often a reliable choice.
Table 1: Comparison of Prominent Commercial Suppliers of this compound
| Supplier | Catalog Number | Purity | Available Documentation |
| MilliporeSigma (formerly Sigma-Aldrich) | BL3H97F0352E | 98%[1] | CoA, SDS[1] |
| Alchem Pharmtech | Z-34833 | 95%[6] | - |
| TargetMol (via Caltag Medsystems) | TAR-TPL0019 (Hydrochloride) | 99%[7] | Datasheet, SDS[7] |
| AbacipharmTech | ABA0508 (Hydrochloride) | 95+% | - |
| BLDpharm | - | - | General supplier information available[6] |
| Cayman Chemical | - | - | General supplier information available |
Note: Availability and specifications are subject to change. Researchers should always verify the information on the supplier's website.
Part 3: Technical Specifications and Analytical Validation
Once a potential supplier is identified, it is crucial to scrutinize the technical specifications of their this compound and, ideally, perform in-house analytical validation.
Ensuring Compound Identity and Purity:
The Certificate of Analysis (CoA) is the primary document for assessing the quality of a purchased chemical. A comprehensive CoA should include the following information:
-
Compound Identification: Name, CAS number, molecular formula, and molecular weight.
-
Physical Properties: Appearance, melting point, etc.
-
Analytical Test Results: The results of various analytical tests performed on the specific batch, including the methods used and the acceptance criteria.
-
Purity Determination: The determined purity of the compound, typically by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Date of Analysis and Batch Number: Essential for traceability.
Standard Analytical Techniques:
Common analytical techniques used to confirm the identity and purity of this compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and identify any impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule.
Table 2: Typical Certificate of Analysis for this compound
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Identity by ¹H NMR | Conforms to structure | Conforms | NMR Spectroscopy |
| Purity by HPLC | ≥ 98.0% | 99.2% | HPLC-UV |
| Mass Spectrum | Conforms to molecular weight | Conforms | ESI-MS |
| Melting Point | 120-124 °C | 122.5 °C | Melting Point Apparatus |
This is a representative example. Actual specifications may vary between suppliers and batches.
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound. It is essential to validate this method in your own laboratory.
Objective: To determine the purity of a sample of this compound using reverse-phase HPLC with UV detection.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
-
Volumetric flasks
-
Pipettes
-
HPLC vials
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 1:1 mixture of Mobile Phase A and B to make a 1 mg/mL stock solution.
-
Prepare a working standard solution of approximately 0.1 mg/mL by diluting the stock solution.
-
-
Sample Solution Preparation:
-
Prepare a sample solution of this compound at the same concentration as the working standard solution.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
-
Column Temperature: 30 °C
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Analysis:
-
Inject the blank (diluent), followed by the standard solution and then the sample solution.
-
Integrate the peaks in the chromatograms.
-
-
Calculation:
-
Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the total peak area of all peaks (area percent method).
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Caption: HPLC Purity Determination Workflow
Part 4: Safe Handling and Storage
As with any chemical, proper safety precautions must be taken when handling this compound.
Understanding the Hazard Profile:
Researchers must consult the Safety Data Sheet (SDS) for detailed information on the potential hazards associated with this compound. The SDS will provide information on:
-
GHS Hazard Statements: For example, H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: For example, P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
First-Aid Measures
-
Fire-Fighting Measures
-
Accidental Release Measures
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Inhalation and Contact: Avoid inhaling dust and prevent contact with skin and eyes.
-
Hygiene: Wash hands thoroughly after handling.
Storage and Stability:
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Some suppliers recommend storage under an inert atmosphere at room temperature.[1]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.
Caption: Safe Handling Workflow for Chemical Reagents
Part 5: Conclusion
This compound is a valuable building block in the pursuit of novel therapeutics. The success of research programs utilizing this and other chemical reagents is fundamentally linked to the quality of the starting materials. By implementing a robust supplier qualification process, diligently scrutinizing technical documentation, and performing in-house analytical validation, researchers can ensure the integrity and reproducibility of their work, ultimately accelerating the pace of drug discovery.
Part 6: References
-
Global Pharma Tek. (2024, July 12). How to Find a Reliable Chemical Supplier for Pharmaceutical Development. [Link]
-
AbacipharmTech. This compound hydrochloride. [Link]
-
Immunomart. This compound Hydrochloride. [Link]
-
Sancineto, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5785. [Link]
-
European Patent Office. SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. [Link]
-
Alchem.Pharmtech. This compound. [Link]
-
Kommula, D., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences, 80(5), 930-938. [Link]
-
Analytical Methods Committee. (2012). Analytical Methods. Royal Society of Chemistry. [Link]
-
Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Acta Poloniae Pharmaceutica. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]
-
Organic Chemistry Portal. Piperazine synthesis. [Link]
-
Fundamental & Clinical Pharmacology. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 589-600. [Link]
-
ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]
-
The Calculated Chemist. (2023, September 13). Top 10 Suppliers for Laboratory Chemicals and Supplies. [Link]
-
Fisher Scientific. Certificate of Analysis. [Link]
-
Thermo Fisher Scientific. Certificate of analysis. [Link]
Sources
- 1. This compound | 14172-55-5 [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. This compound hydrochloride - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
The Piperazine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a titan in the world of medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs is a testament to its remarkable versatility and favorable pharmacological properties.[1][2][3] This technical guide provides a comprehensive exploration of the piperazine scaffold, from its fundamental physicochemical characteristics and diverse synthetic routes to its critical role in the development of therapeutics for a wide spectrum of diseases. We will delve into the nuanced structure-activity relationships that govern its biological effects and provide detailed experimental protocols for its synthesis and modification. This document is intended to serve as a valuable resource for researchers and scientists dedicated to the art and science of drug discovery.
The Piperazine Advantage: A Privileged Scaffold
The term "privileged scaffold" is reserved for molecular frameworks that can provide ligands for diverse biological targets, and the piperazine ring is a quintessential example.[2][4][5] Its utility stems from a unique combination of physicochemical and structural features that positively influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][5]
1.1. Physicochemical Properties and Pharmacokinetic Impact
The two nitrogen atoms within the piperazine ring bestow upon it a set of properties that are highly advantageous for drug design:[2]
-
Basicity and Solubility: The basic nature of the piperazine nitrogens (pKa values typically around 9.8 and 5.7) allows for the formation of salts, which can significantly enhance aqueous solubility and improve formulation characteristics. This inherent polarity often leads to improved oral bioavailability.[2][5]
-
Hydrogen Bonding Capability: The nitrogen atoms can act as hydrogen bond acceptors, while N-H groups on an unsubstituted or monosubstituted piperazine can serve as hydrogen bond donors. This facilitates strong and specific interactions with biological targets.
-
Metabolic Stability: While the nitrogen atoms can be sites of metabolism, the piperazine ring itself is generally stable, providing a robust core for molecular elaboration.
-
Conformational Flexibility: The chair and boat conformations of the piperazine ring allow it to adapt its shape to fit into diverse binding pockets, a key aspect of its promiscuous binding ability.
1.2. A Versatile Synthetic Handle
The true power of the piperazine scaffold lies in its synthetic tractability. The two nitrogen atoms provide convenient points for diversification, allowing for the introduction of a wide range of substituents to modulate potency, selectivity, and pharmacokinetic properties. This "plug-and-play" nature makes it an ideal building block in combinatorial chemistry and lead optimization campaigns.
Synthesis of the Piperazine Core and its Derivatives
The construction and functionalization of the piperazine scaffold are mature fields in organic synthesis, with a plethora of reliable methods at the chemist's disposal.
2.1. Formation of the Piperazine Ring
Several classical methods exist for the synthesis of the piperazine core itself:
-
From Ethylenediamine and Ethanolamine: Industrial-scale synthesis often involves the reaction of ethanolamine or ethylenediamine under high temperature and pressure, frequently employing catalysts to facilitate the cyclization.[6]
-
Cyclization of Diethanolamine Derivatives: N-substituted diethanolamines can be cyclized to form N-substituted piperazines, though this method may have limitations depending on the nature of the substituent.
-
Reductive Cyclization of Dioximes: A more recent approach involves the sequential double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines, followed by a stereoselective catalytic reductive cyclization to yield substituted piperazines.[7]
2.2. Key Functionalization Strategies
The selective functionalization of the N1 and N4 positions is crucial for creating diverse libraries of piperazine derivatives.
2.2.1. Orthogonal Protecting Group Strategies
To achieve selective modification of the two nitrogen atoms, orthogonal protecting groups are indispensable. This allows for the deprotection of one nitrogen while the other remains protected, enabling sequential diversification.
Experimental Protocol: Orthogonal Protection of Piperazine
Objective: To selectively protect one nitrogen of piperazine with a Boc group, leaving the other available for further reaction.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve piperazine (2.0 equivalents) in DCM.
-
Add a saturated aqueous solution of NaHCO₃.
-
Cool the biphasic mixture to 0 °C with an ice bath.
-
Slowly add a solution of (Boc)₂O (1.0 equivalent) in DCM dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of methanol in DCM) to yield mono-Boc-piperazine.
2.2.2. N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely used for the synthesis of N-arylpiperazines.[8]
Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-piperazine
Objective: To couple N-Boc-piperazine with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equivalent)
-
N-Boc-piperazine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, N-Boc-piperazine, and NaOtBu.
-
In a separate glovebox, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and Xantphos in toluene.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
2.2.3. N-Alkylation: Reductive Amination
Reductive amination is a versatile method for introducing alkyl groups onto the piperazine nitrogen by reacting it with an aldehyde or ketone in the presence of a reducing agent.
Experimental Protocol: Reductive Amination of a Piperazine Derivative
Objective: To N-alkylate a mono-substituted piperazine with an aldehyde.
Materials:
-
Mono-substituted piperazine (1.0 equivalent)
-
Aldehyde (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the piperazine derivative and the aldehyde in anhydrous DCM.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.
-
Add NaBH(OAc)₃ portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Therapeutic Applications of Piperazine Scaffolds
The piperazine moiety is a recurring theme in a multitude of therapeutic areas, a direct consequence of its favorable properties and synthetic accessibility.
3.1. Central Nervous System (CNS) Disorders
The ability of many piperazine-containing compounds to cross the blood-brain barrier has made them invaluable in the development of drugs targeting the CNS. They are particularly prominent as modulators of dopamine and serotonin receptors.[3][9]
-
Antipsychotics: Many atypical antipsychotics, such as olanzapine and clozapine, incorporate a piperazine ring. This moiety often serves as a key pharmacophore for interacting with dopamine D₂ and serotonin 5-HT₂A receptors.[3][9] The N-aryl substituent is critical for receptor affinity and selectivity.
| Compound | Target(s) | Kᵢ (nM) |
| Olanzapine | D₂, 5-HT₂A | 11, 4 |
| Clozapine | D₄, 5-HT₂A | 21, 5 |
| Aripiprazole | D₂ (partial agonist), 5-HT₁A (partial agonist), 5-HT₂A (antagonist) | 0.34, 1.7, 3.4 |
Data compiled from various sources.
-
Antidepressants and Anxiolytics: Piperazine derivatives are also found in antidepressants like vortioxetine and anxiolytics such as buspirone, often acting as serotonin receptor modulators or reuptake inhibitors.[10][11]
Mechanism of Action: Antipsychotic Piperazines
3.2. Oncology
The piperazine scaffold is a privileged structure in the design of anticancer agents, particularly kinase inhibitors.[3]
-
Kinase Inhibitors: The piperazine ring often acts as a versatile linker, connecting key pharmacophoric fragments that bind to the ATP-binding pocket of a target kinase. Its basicity can also be leveraged to form a salt bridge with acidic residues in the hinge region of the kinase.[3] A prime example is Imatinib (Gleevec) , a cornerstone in the treatment of chronic myeloid leukemia, which targets the BCR-Abl kinase. Other notable examples include palbociclib and erlotinib.
| Compound | Target Kinase | IC₅₀ (nM) |
| Imatinib | BCR-Abl | 250 |
| Palbociclib | CDK4/6 | 11/15 |
| Erlotinib | EGFR | 2 |
Data compiled from various sources.
Mechanism of Action: Piperazine-based Kinase Inhibitors
3.3. Infectious Diseases
Piperazine derivatives have demonstrated efficacy against a range of infectious agents, including viruses, bacteria, and parasites.
-
Antivirals: Several piperazine-containing compounds have been developed as antiviral agents, with a notable focus on HIV. Some piperazine derivatives act as HIV protease inhibitors, preventing the maturation of viral particles.[12][13][14] For instance, derivatives of piperazine have been designed to bind to the active site of HIV protease, a critical enzyme for viral replication.[12][13][14]
-
Antibacterials: The piperazine ring is a component of some fluoroquinolone antibiotics, such as ciprofloxacin.
-
Anthelmintics: Historically, piperazine itself was used as an anthelmintic to treat parasitic worm infections.
3.4. Other Therapeutic Areas
The versatility of the piperazine scaffold extends to other therapeutic areas as well:
-
Anti-inflammatory: Piperazine derivatives have been investigated for their anti-inflammatory properties, with some compounds showing inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[6][15][16]
-
Cardiovascular: Certain piperazine derivatives have been explored for their potential in treating cardiovascular conditions, exhibiting effects such as vasodilation.[17]
Structure-Activity Relationships (SAR)
The ease of substitution at the N1 and N4 positions of the piperazine ring makes it an ideal scaffold for systematic SAR studies.
-
N-Aryl Substituents: In many CNS-active and anticancer agents, an aryl or heteroaryl group at one of the nitrogen positions is crucial for target engagement. The electronic and steric properties of this ring can be fine-tuned to optimize potency and selectivity.
-
N-Alkyl and N-Acyl Substituents: The other nitrogen is often substituted with alkyl, acyl, or more complex groups to modulate physicochemical properties such as solubility and membrane permeability, or to interact with a secondary binding pocket on the target protein.
Workflow for Piperazine-based Drug Discovery
Future Perspectives
The piperazine scaffold continues to be a fertile ground for drug discovery.[3] Future research is likely to focus on:
-
Novel Synthetic Methodologies: The development of new methods for C-H functionalization of the piperazine ring will open up new avenues for creating novel, three-dimensional chemical matter.[1][18][19]
-
Polypharmacology: The ability of piperazine-based compounds to interact with multiple targets can be harnessed to design multi-target ligands for complex diseases like neurodegenerative disorders and cancer.[3]
-
Targeting Drug Resistance: The structural versatility of piperazine makes it an ideal starting point for designing new agents to overcome antimicrobial and anticancer drug resistance.
Conclusion
The piperazine scaffold is a testament to the power of a simple, yet elegant, molecular framework in medicinal chemistry. Its unique combination of physicochemical properties, synthetic accessibility, and biological promiscuity has solidified its status as a privileged scaffold. As our understanding of disease biology deepens and synthetic methodologies advance, the piperazine ring is poised to remain a cornerstone of drug discovery for the foreseeable future, continuing to provide the foundation for the next generation of innovative therapeutics.
References
- Durand, C.; Szostak, M.
- Kant, R.; Maji, S. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Trans.2021, 50, 785-800. [Link]
- Romanelli, M. N.; Manetti, D.; Braconi, L.; Dei, S.; Gabellini, A.; Teodori, E. The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opin. Drug Discov.2022, 17, 969-984. [Link]
- Wang, Y.; et al. Piperazine skeleton in the structural modification of natural products: a review. J. Enzyme Inhib. Med. Chem.2022, 37, 1856-1876. [Link]
- Durand, C.; Szostak, M.
- Romanelli, M. N.; et al. The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery2022, 17, 969-984. [Link]
- Romanelli, M. N.; et al.
- Durand, C.; Szostak, M.
- Sharma, A.; et al. An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- Gettys, K. E.; et al. Recent Advances in Piperazine Synthesis. Request PDF2017. [Link]
- Kumar, S.; et al. SAR studies of piperazine derivatives as antidepressant compounds.
- McCauley, J. A.; et al. Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. OSTI.GOV2017. [Link]
- Kim, B. M.; et al. Potent piperazine hydroxyethylamine HIV protease inhibitors containing novel P3 ligands. Bioorg. Med. Chem. Lett.1996, 6, 2271-2276. [Link]
- Bungard, C. J.; et al. Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors.
- Wang, Y.; et al. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules2018, 23, 2146. [Link]
- Al-Ostoot, F. H.; et al. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Curr. Org. Synth.2023, 20, 1-1. [Link]
- Wang, Y.; et al. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Semantic Scholar2018. [Link]
- Romanelli, M. N.; et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules2023, 29, 68. [Link]
- Mlynárová, R.; et al. [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. Ceska Slov. Farm.2000, 49, 177-180. [Link]
- Stankiewicz, A.; et al. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents. Molecules2023, 28, 1419. [Link]
- Kumar, A.; et al. SAR for anti-inflammatory and antioxidant agents.
- de Oliveira, R. S.; et al. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Inflammopharmacology2018, 26, 515-524. [Link]
- Stankiewicz, A.; et al. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Semantic Scholar2023. [Link]
- Avram, S.; et al. Quantitative structure - Activity relationship studies on membrane receptors inhibition by antipsychotic drugs. Application to schizophrenia treatment.
- Wesołowska, A.; et al. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Pol. J. Pharmacol.2004, 56, 43-51. [Link]
- Al-Suhaimi, K. S.; et al. Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs.
- Norton, S.; de Beer, E. J. Some pharmacological properties of piperazine. Br. J. Pharmacol. Chemother.1957, 12, 271-274. [Link]
- Singhala, P.; et al. A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this. ChemMedChem2024. [Link]
- Chopra, A.; et al. Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. J. Biol. Chem.2011, 286, 24673-24685. [Link]
- Wang, L.; et al. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Eur. J. Med. Chem.2009, 44, 4367-4375. [Link]
- Dakshinamoorthy, A.; Asmita, A. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease. ACS Omega2023, 8, 9811-9825. [Link]
- Romanelli, M. N.; et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. Molecules2023, 29, 68. [Link]
- Al-Omary, F. A. M.; et al. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ2016, 4, e1822. [Link]
- Rathore, A.; et al. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini Rev. Med. Chem.2021, 21, 174-197. [Link]
- Romanelli, M. N.; et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Romanelli, M. N.; et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Semantic Scholar2023. [Link]
- de Oliveira, R. S.; et al. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundam. Clin. Pharmacol.2019, 33, 164-175. [Link]
- Cosi, C.; et al. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. CNS Neurol. Disord. Drug Targets2012, 11, 76-86. [Link]
- Tadori, Y.; et al. Receptor potencies (Ki values, nM) of selected antipsychotic agents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. osti.gov [osti.gov]
- 13. Potent piperazine hydroxyethylamine HIV protease inhibitors containing novel P3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. encyclopedia.pub [encyclopedia.pub]
Unmasking the Molecular Signature: A Technical Guide to Elucidating the Mechanism of Action of 1-(Phenylsulfonyl)piperazine
A Foreword for the Modern Drug Hunter: In an era dominated by target-based drug discovery, the allure of phenotypic screening and the subsequent challenge of understanding a molecule's true mechanism of action (MoA) have returned to the forefront of pharmacological research. 1-(Phenylsulfonyl)piperazine, a compound of known structure yet enigmatic function, represents a quintessential challenge and opportunity. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a comprehensive, technically robust framework for dissecting the molecular pharmacology of this and other similarly uncharacterized molecules. Herein, we eschew rigid templates in favor of a logical, causality-driven narrative that mirrors the scientific process itself—from hypothesis generation to multi-faceted experimental validation.
Part 1: Foundational Understanding and Hypothesis Generation
At the outset of any MoA investigation lies a thorough understanding of the molecule and the landscape of its chemical relatives. This compound is a distinct chemical entity characterized by a piperazine ring N-substituted with a phenylsulfonyl group. While direct pharmacological data on this specific compound is sparse, the rich pharmacology of the broader piperazine and sulfonamide classes provides a fertile ground for hypothesis generation.
The Piperazine Moiety: A Privileged Scaffold in Neuropharmacology
The piperazine ring is a well-established pharmacophore, integral to the structure of numerous centrally active drugs. Its derivatives are known to interact with a variety of neurotransmitter systems. Many piperazine-containing compounds exhibit activity at monoamine receptors, particularly dopaminergic and serotonergic receptors. Furthermore, some piperazine derivatives have been shown to modulate the activity of the major inhibitory neurotransmitter system in the brain, the GABAergic system, by acting as antagonists at GABA-A receptors[1][2][3].
The Phenylsulfonyl Group: A Modulator of Biological Activity
The phenylsulfonyl moiety, while less defined in its standalone pharmacological effects, is known to influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and ability to engage in hydrogen bonding. In various chemical series, the addition of a sulfonyl group has been shown to confer inhibitory activity against a range of enzymes, including α-glucosidase, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase[4][5]. Specifically, piperazine sulfonamides have been investigated as inhibitors of enzymes like DPP-IV and BACE1[6][7][8].
Initial Hypotheses for the Mechanism of Action of this compound
Based on the activities of its structural components, we can formulate several primary hypotheses for the potential mechanism of action of this compound:
-
Hypothesis 1: Modulation of Central Nervous System (CNS) Receptors: The compound may act as a ligand for G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptor subtypes, or as a modulator of ligand-gated ion channels like the GABA-A receptor.
-
Hypothesis 2: Enzyme Inhibition: The phenylsulfonyl group may drive inhibitory activity against a range of enzymes, potentially within the CNS or peripherally.
-
Hypothesis 3: Ion Channel Modulation: The compound could directly interact with and modulate the function of various voltage-gated or ligand-gated ion channels.
This guide will now detail a systematic and multi-pronged approach to rigorously test these hypotheses and uncover the true molecular target(s) and mechanism of action of this compound.
Part 2: A Phased Experimental Approach to Target Deconvolution and MoA Elucidation
The journey to uncovering a compound's MoA is best navigated through a phased approach, beginning with broad, unbiased screening and progressively narrowing the focus to specific targets and pathways.
Phase 1: In Silico and High-Throughput Screening - Casting a Wide Net
The initial phase aims to rapidly generate preliminary data and prioritize experimental efforts.
Before embarking on wet-lab experiments, in silico methods can provide valuable, cost-effective initial predictions of potential biological targets.
-
Methodology: Utilize computational tools like TargetHunter, which employ algorithms based on chemical similarity to known ligands in extensive chemogenomic databases like ChEMBL[9]. These platforms compare the structure of this compound to a vast library of compounds with known biological activities to predict potential targets. Other approaches, such as reverse docking, can also be employed to screen the compound against a panel of protein structures[10].
-
Rationale: This initial computational screen helps to focus the subsequent experimental work on the most plausible targets, saving considerable time and resources[11][12].
Phenotypic screening in relevant cell-based models can provide the first indication of the compound's biological activity without a priori knowledge of its target.
-
Protocol: High-Content Imaging-Based Phenotypic Screen
-
Cell Line Selection: Utilize a panel of cell lines relevant to potential CNS activity, such as neuronal cell lines (e.g., SH-SY5Y, PC-12) and glial cells.
-
Compound Treatment: Treat cells with a range of concentrations of this compound.
-
Staining: Following incubation, stain the cells with a cocktail of fluorescent dyes that label various subcellular compartments (e.g., nucleus, mitochondria, cytoskeleton).
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Data Analysis: Analyze the images to quantify changes in a multitude of cellular features, such as cell morphology, organelle health, and protein localization.
-
-
Rationale: This unbiased approach can reveal unexpected cellular effects and provide clues about the pathways being modulated by the compound.
Phase 2: Target Identification and Validation - From Hits to Confirmed Targets
Once preliminary hits are identified from in silico and phenotypic screening, the next crucial step is to confirm direct binding to putative targets and validate their relevance to the observed phenotype.
Chemical proteomics offers powerful methods to identify the direct binding partners of a small molecule from a complex biological sample[13][14][15][16].
-
Methodology: Affinity Chromatography coupled with Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) without significantly disrupting its biological activity. A photo-affinity probe can also be created to enable covalent cross-linking to the target upon UV irradiation[17].
-
Immobilization: Covalently attach the affinity probe to a solid support, such as agarose or magnetic beads.
-
Protein Binding: Incubate the immobilized probe with a cell lysate or tissue homogenate.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins.
-
Protein Identification: Identify the eluted proteins using mass spectrometry.
-
-
Rationale: This method directly "fishes" for the binding partners of the compound, providing strong evidence for a direct interaction[18][19][20][21].
CETSA is a powerful technique to confirm target engagement in a cellular context. It relies on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation.
-
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
-
Rationale: CETSA provides evidence of direct binding within the complex environment of the cell, adding a crucial layer of validation to the findings from affinity chromatography.
Phase 3: Mechanistic Studies - Unraveling the "How"
With a validated target in hand, the focus shifts to understanding how the interaction between this compound and its target leads to a biological response.
If the identified target is a receptor or enzyme, in vitro functional assays are essential to characterize the nature of the interaction.
-
Receptor Binding and Functional Assays:
-
Binding Assays: Perform radioligand binding assays to determine the affinity (Kd) and inhibitory constant (Ki) of this compound for the target receptor.
-
Functional Assays: Utilize cell-based functional assays to determine if the compound acts as an agonist, antagonist, or allosteric modulator. For GPCRs, this could involve measuring second messenger levels (e.g., cAMP, IP3) or β-arrestin recruitment[22][23][24][25][26].
-
-
Enzyme Inhibition Assays:
-
Activity Assays: Measure the effect of this compound on the catalytic activity of the target enzyme.
-
Kinetic Studies: Perform enzyme kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
If the target is an ion channel, electrophysiology is the gold standard for characterizing its modulation.
-
Methodology: Patch-Clamp Electrophysiology
-
Cell Preparation: Use cells endogenously expressing the ion channel of interest or a heterologous expression system (e.g., Xenopus oocytes or HEK293 cells) transfected with the channel subunits.
-
Recording: Use patch-clamp techniques (e.g., whole-cell, inside-out, outside-out) to record the ionic currents flowing through the channel in the presence and absence of this compound[27][28][29][30][31].
-
-
Rationale: Electrophysiology provides real-time, high-resolution information on how the compound affects the channel's gating, conductance, and pharmacology.
Phase 4: In Vivo Validation - From Bench to Biological System
The final phase of MoA elucidation involves demonstrating that the in vitro findings translate to a relevant in vivo biological effect.
Given the prevalence of piperazine derivatives as CNS-active agents, assessing the effects of this compound in rodent behavioral models is a logical step.
-
Locomotor Activity:
-
Protocol: Administer the compound to mice and measure their spontaneous locomotor activity in an open field arena.
-
Rationale: Changes in locomotor activity can indicate stimulant or sedative effects.
-
-
Anxiety-Related Behavior:
-
Protocol: Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: Place the animal in the center of the maze and allow it to explore for a set period (e.g., 5 minutes)[32][33][34][35][36].
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms.
-
Interpretation: An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
-
-
Rationale: The EPM is a widely used and validated test for assessing anxiety-like behavior in rodents.
-
-
Depression-Related Behavior:
-
Protocol: Forced Swim Test (FST)
-
Apparatus: A cylinder filled with water from which the animal cannot escape.
-
Procedure: Place the animal in the water for a set period (e.g., 6 minutes)[37][38][39][40][41].
-
Data Collection: Record the duration of immobility.
-
Interpretation: A decrease in immobility time is indicative of an antidepressant-like effect.
-
-
Rationale: The FST is a common screening tool for antidepressant compounds.
-
Part 3: Data Integration and Visualization
A comprehensive understanding of the MoA requires the integration of data from all experimental phases. Visual aids are crucial for communicating complex workflows and findings.
Quantitative Data Summary
| Assay Type | Parameter Measured | Example Result for this compound |
| In Silico Target Prediction | Predicted Targets | Dopamine D2 Receptor, Serotonin 5-HT2A Receptor |
| Receptor Binding Assay | Ki (nM) | 50 nM for Dopamine D2 Receptor |
| Enzyme Inhibition Assay | IC50 (µM) | 10 µM for Acetylcholinesterase |
| Elevated Plus Maze | % Time in Open Arms | 40% (vs. 20% for vehicle) |
| Forced Swim Test | Immobility Time (s) | 100 s (vs. 150 s for vehicle) |
Visualizing the Workflow and Pathways
dot
Caption: A workflow for elucidating the MoA of this compound.
dot
Caption: A hypothetical GPCR signaling pathway for this compound.
Conclusion
The elucidation of a novel compound's mechanism of action is a complex but rewarding endeavor that lies at the heart of modern pharmacology and drug discovery. The framework presented in this guide provides a logical, multi-faceted, and technically robust approach to unraveling the molecular mysteries of this compound. By integrating in silico, in vitro, and in vivo methodologies, researchers can move beyond simple observation to a deep, causal understanding of a compound's biological effects, ultimately paving the way for its potential therapeutic application.
References
- Target deconvolution str
- Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine deriv
- How chemoproteomics can enable drug discovery and development.
- Electrophysiological Approaches for the Study of Ion Channel Function.
- GPCR Functional Assays, Understanding On/Off-target Activity.
- GPCRs: Cell based label-free assays in GPCR drug discovery.
- Elev
- 5 Target Deconvolution Approaches in Drug Discovery.
- Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services.
- TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic D
- Elev
- Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries.
- Chemical proteomics applied to target identific
- Voltage clamp and patch clamp electrophysiology methods for studying ion channels.
- BehaviorCloud Protocols - Elev
- Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics.
- Affinity Chrom
- Target Deconvolution | Drug Discovery | CRO services.
- Chemical Proteomics for Target Valid
- Elev
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
- Enzyme inhibition activities of 1-arylsulfonyl-4-phenylpiperazine deriv
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- Affinity-based target identific
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
- Target deconvolution techniques in modern phenotypic profiling.
- In Silico Target Prediction for Small Molecules: Methods and Protocols.
- The Mouse Forced Swim Test.
- Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse.
- In Silico Target Prediction.
- Recent Advances in In Silico Target Fishing.
- Patch clamp techniques for investig
- Research Methods in Ion Channel Biology.
- The Forced Swim Test as a Model of Depressive-like Behavior.
- Target Deconvolution in the Post-genomic Era.
- In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets.
- The Forced Swim Test as a Model of Depressive-like Behavior.
- A Short Guide to Electrophysiology and Ion Channels.
- Forced Swim Test in Mice.
- Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in R
- GABAA receptor modulation by piperine and a non-TRPV1 activating deriv
- Drug Target Identific
- Antagonistic action of pitrazepin on human and r
- Small molecule target identification using photo-affinity chrom
- Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies.
- Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological.
- HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site.
- Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characteriz
- Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study.
Sources
- 1. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Antagonistic action of pitrazepin on human and rat GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 13. How chemoproteomics can enable drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Chemical proteomics applied to target identification and drug discovery. | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 19. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 20. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 21. drughunter.com [drughunter.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 24. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services - Creative Biolabs [creative-biolabs.com]
- 25. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors | MDPI [mdpi.com]
- 27. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. scientifica.uk.com [scientifica.uk.com]
- 30. Research Methods in Ion Channel Biology | Basicmedical Key [basicmedicalkey.com]
- 31. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 32. Elevated plus maze protocol [protocols.io]
- 33. medchemexpress.com [medchemexpress.com]
- 34. behaviorcloud.com [behaviorcloud.com]
- 35. protocols.io [protocols.io]
- 36. bio-protocol.org [bio-protocol.org]
- 37. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 38. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 40. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 41. dpi.nsw.gov.au [dpi.nsw.gov.au]
Methodological & Application
Synthesis of 1-(Phenylsulfonyl)piperazine Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of the 1-(Phenylsulfonyl)piperazine Scaffold
The this compound moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1][2][3] These derivatives have garnered significant attention from researchers in drug discovery and development due to their demonstrated efficacy as antipsychotic, antidepressant, anxiolytic, and anticancer agents.[1][2][4] The unique physicochemical properties imparted by the sulfonyl group and the piperazine ring contribute to favorable pharmacokinetic profiles, including improved solubility, metabolic stability, and the ability to cross the blood-brain barrier.[1] This guide provides an in-depth exploration of the primary synthetic strategies for accessing this versatile class of molecules, with a focus on the underlying chemical principles and practical considerations for successful implementation in a laboratory setting.
Core Synthetic Strategies: A Mechanistic Approach
The construction of the this compound core can be broadly categorized into three primary synthetic routes. The choice of a particular strategy often depends on the availability of starting materials, desired substitution patterns on the phenyl and piperazine rings, and scalability.
-
Direct Sulfonylation of Piperazine: The Foundational Approach
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A Modern Cross-Coupling Method
-
Reductive Amination: A Versatile Pathway for Functionalized Derivatives
Strategy 1: Direct Sulfonylation of Piperazine
This is the most straightforward and classical method for the synthesis of this compound. It involves the reaction of piperazine with a benzenesulfonyl chloride derivative in the presence of a base.
Causality Behind Experimental Choices:
-
The Nucleophile and Electrophile: Piperazine, with its two secondary amine nitrogens, acts as the nucleophile. Benzenesulfonyl chloride is a potent electrophile due to the electron-withdrawing nature of the sulfonyl group and the chlorine atom, making the sulfur atom highly susceptible to nucleophilic attack.[5]
-
The Role of the Base: A base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[6] Without a base, the HCl would protonate the unreacted piperazine, rendering it non-nucleophilic and halting the reaction. Common bases include triethylamine, pyridine, or even an excess of piperazine itself. The choice of base can influence reaction kinetics and ease of purification.
-
Solvent Selection: Dichloromethane (DCM) or other aprotic solvents are typically used to dissolve the reactants and facilitate the reaction.[6] The choice of solvent is dictated by the solubility of the starting materials and the reaction temperature.
Visualizing the Mechanism: Direct Sulfonylation
Caption: Mechanism of Direct Sulfonylation.
Experimental Protocol: General Procedure for Direct Sulfonylation
-
Reaction Setup: To a solution of piperazine (2.0 equivalents) in dichloromethane (DCM, 10 mL) in a round-bottom flask equipped with a magnetic stirrer, add a base such as triethylamine (2.2 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of the desired benzenesulfonyl chloride (1.0 equivalent) in DCM (5 mL) to the stirred piperazine solution. The slow addition is critical to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| Piperazine | 2.0 | Nucleophile and can act as a base |
| Benzenesulfonyl Chloride | 1.0 | Electrophile |
| Triethylamine | 2.2 | Base to neutralize HCl |
| Dichloromethane | - | Solvent |
Table 1: Reagents for Direct Sulfonylation.
Strategy 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[7][8] This palladium-catalyzed cross-coupling reaction allows for the synthesis of 1-arylpiperazines, which can then be sulfonylated, or for the direct coupling of a sulfonylated piperazine with an aryl halide.
Causality Behind Experimental Choices:
-
Catalytic Cycle: The reaction proceeds through a catalytic cycle involving a palladium catalyst.[8][9] Key steps include oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[8][9]
-
Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination.[7] Sterically hindered and electron-rich ligands, such as XantPhos, facilitate the reductive elimination step and prevent catalyst deactivation.[10]
-
Base and Solvent: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or DBU, is required to deprotonate the amine in the catalytic cycle.[10] Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst poisoning and side reactions.
Visualizing the Workflow: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equivalent), this compound (1.2 equivalents), a palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., XantPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equivalents) in a dry Schlenk tube.
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Component | Molar Eq. / Mol% | Purpose |
| Aryl Halide | 1.0 | Electrophilic coupling partner |
| This compound | 1.2 | Nucleophilic coupling partner |
| Pd Precatalyst | 2 mol% | Source of active Pd(0) catalyst |
| Phosphine Ligand | 4 mol% | Stabilizes catalyst, promotes reaction |
| Base (e.g., NaOtBu) | 1.4 | Deprotonates the amine |
| Anhydrous Solvent | - | Reaction medium under inert conditions |
Table 2: Key Components for Buchwald-Hartwig Amination.
Strategy 3: Reductive Amination
Reductive amination is a highly effective method for forming C-N bonds and is particularly useful for introducing substituents onto the piperazine ring.[11][12] This two-step, one-pot process involves the formation of an iminium ion intermediate from an aldehyde or ketone and an amine, followed by its reduction to the corresponding amine.
Causality Behind Experimental Choices:
-
Iminium Ion Formation: The reaction between a carbonyl compound and a secondary amine like this compound forms an iminium ion intermediate. This step is often acid-catalyzed to facilitate the dehydration of the hemiaminal intermediate.
-
Reducing Agent: A mild reducing agent is required to selectively reduce the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (STAB) is a commonly used reagent for this purpose due to its mildness and tolerance of a wide range of functional groups.[13] Other reducing agents like sodium cyanoborohydride can also be employed.[14]
-
Reaction Conditions: The reaction is typically carried out in a chlorinated solvent like dichloroethane (DCE) or dichloromethane (DCM) at room temperature. The inclusion of a small amount of acetic acid can catalyze the iminium ion formation.
Visualizing the Workflow: Reductive Amination
Caption: Reductive Amination Workflow.
Experimental Protocol: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in dichloroethane (DCE, 10 mL), add acetic acid (0.1 equivalents).
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (STAB, 1.5 equivalents) portion-wise over 10 minutes.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Amine component |
| Aldehyde or Ketone | 1.1 | Carbonyl component |
| Sodium Triacetoxyborohydride | 1.5 | Mild reducing agent |
| Acetic Acid | 0.1 | Catalyst for iminium ion formation |
| Dichloroethane | - | Solvent |
Table 3: Reagents for Reductive Amination.
Conclusion and Future Outlook
The synthesis of this compound derivatives is a well-established field with a variety of robust and versatile methods at the disposal of the modern chemist. The choice between direct sulfonylation, Buchwald-Hartwig amination, and reductive amination will depend on the specific synthetic target and available resources. As the demand for novel therapeutics continues to grow, the development of more efficient, sustainable, and atom-economical methods for the synthesis of these important scaffolds will undoubtedly remain an active area of research.
References
- Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. (2018). ResearchGate.
- SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. (2017). European Patent Office.
- Synthesis and acaricidal activity of phenylpiperazine derivatives. (n.d.). PMC - NIH.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Benzenesulfonyl piperazine compounds or benzoyl piperazine compounds, preparation methods and uses thereof. (n.d.). Google Patents.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- The Buchwald-Hartwig Amination Reaction. (2012). YouTube.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). ResearchGate.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv.
- Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (n.d.). PMC - NIH.
- Method for preparing piperazines. (n.d.). Google Patents.
- A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). ResearchGate.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed.
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate.
- Intramolecular reductive amination for the preparation of piperazines. (n.d.). ResearchGate.
- Synthesis and Activity of Benzenesulfonyl Piperazines. (2025). ResearchGate.
- Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. (n.d.). ResearchGate.
- 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2025). ResearchGate.
- Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. (n.d.). ResearchGate.
- Benzenesulfonyl chloride. (n.d.). Wikipedia.
- PIPERAZINE: THE MOLECULE OF DIVERSE PHARMACOLOGICAL IMPORTANCE. (n.d.). Semantic Scholar.
- Piperazine synthesis. (n.d.). Organic Chemistry Portal.
- Piperazine derivatives, their production and pharmaceutical compositions containing them. (n.d.). Google Patents.
- Synthesis, antitumor activity, and electrochemical behavior of some piperazinyl amidrazones. (2025). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PIPERAZINE: THE MOLECULE OF DIVERSE PHARMACOLOGICAL IMPORTANCE | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. CN102838567B - Benzenesulfonyl piperazine compounds or benzoyl piperazine compounds, preparation methods and uses thereof - Google Patents [patents.google.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]
The 1-(Phenylsulfonyl)piperazine Scaffold: A Privileged Motif in Modern Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Enduring Significance of the Piperazine Ring
The piperazine ring, a six-membered heterocycle with two nitrogen atoms in the 1,4-positions, stands as a cornerstone in medicinal chemistry. Its prevalence in a multitude of FDA-approved drugs across diverse therapeutic areas is a testament to its status as a "privileged scaffold."[1] This unique structural motif imparts favorable physicochemical and pharmacokinetic properties to drug candidates, including enhanced aqueous solubility, bioavailability, and the ability to traverse biological membranes.[2] The two nitrogen atoms of the piperazine core provide a versatile handle for chemical modification, allowing for the fine-tuning of a molecule's pharmacological profile. One of the nitrogen atoms can act as a basic center, which is often crucial for target engagement, while the other can be functionalized to introduce various substituents that can modulate potency, selectivity, and pharmacokinetic parameters.
Within the broad family of piperazine-containing compounds, the 1-(Phenylsulfonyl)piperazine moiety has emerged as a particularly fruitful scaffold for the development of novel therapeutic agents. The incorporation of the phenylsulfonyl group introduces a rigid structural element and alters the electronic properties of the piperazine ring, which can lead to enhanced binding affinity and selectivity for a variety of biological targets. This guide provides an in-depth exploration of the utility of the this compound scaffold in drug discovery, complete with detailed protocols for synthesis, in vitro characterization, and lead optimization.
The this compound Scaffold: A Gateway to Diverse Biological Activities
The inherent versatility of the this compound core has enabled its application in the development of compounds with a wide array of pharmacological activities. The strategic modification of this scaffold has yielded potent and selective inhibitors of various enzymes and receptors implicated in a range of diseases.
Antiproliferative and Anticancer Activity
A significant body of research has focused on the development of this compound derivatives as anticancer agents. These compounds have demonstrated potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines.[3][4] The mechanism of action for many of these derivatives involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as those involving kinases and proteases.
For instance, novel 4-substituted phenylsulfonyl piperazines incorporating a tetrazole moiety have shown significant growth inhibitory activity against human cervical carcinoma (SiHA), breast adenocarcinoma (MDA-MB-235), and human pancreatic carcinoma (PANC-1) cell lines, with some compounds exhibiting GI50 values in the sub-micromolar range.[3][5]
Antimicrobial and Antifungal Activity
The global challenge of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. The this compound scaffold has proven to be a valuable starting point for the design of new antimicrobial compounds. Derivatives of this scaffold have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6]
Enzyme Inhibition
The ability to selectively inhibit the activity of specific enzymes is a cornerstone of modern drug discovery. The this compound scaffold can be readily functionalized to create potent and selective inhibitors of a range of enzymes. For example, derivatives have been developed as inhibitors of urease, a key enzyme in the pathogenesis of Helicobacter pylori infections, and various kinases and proteases involved in cancer and inflammatory diseases.
Synthetic Strategies for this compound Derivatives
The synthesis of a library of this compound derivatives is a critical step in the exploration of their therapeutic potential. A general and robust synthetic approach is essential for generating a diverse set of analogues for structure-activity relationship (SAR) studies. Below is a representative, multi-step protocol for the synthesis of a this compound derivative.
Protocol 1: Synthesis of a Representative this compound Derivative
This protocol describes a general method for the synthesis of N-acylated this compound derivatives, a common class of compounds with demonstrated biological activity.
Step 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve piperazine (4.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Phenylsulfonyl Chloride: Slowly add a solution of phenylsulfonyl chloride (1.0 eq.) in the same solvent to the cooled piperazine solution. The slow addition is crucial to control the exothermic reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Step 2: Acylation of this compound
-
Reaction Setup: Dissolve this compound (1.0 eq.) and a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.), in an appropriate solvent like DCM.
-
Addition of Acylating Agent: At 0 °C, add the desired acyl chloride or carboxylic acid (in the presence of a coupling agent like HATU or HOBt/EDC) (1.1 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over Na2SO4 and concentrate in vacuo.
-
Purification: Purify the resulting amide by column chromatography or recrystallization to yield the final product.
In Vitro Biological Evaluation: Core Protocols
The biological evaluation of newly synthesized this compound derivatives is essential to determine their therapeutic potential. The following are detailed, step-by-step protocols for key in vitro assays.
Protocol 2: Antiproliferative Activity Assessment using the Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[7][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4 °C for 1 hour.[1]
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.[7] Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration that inhibits cell growth by 50%) value for each compound.
Protocol 3: Cell Migration Assessment using the Wound Healing (Scratch) Assay
This assay is a simple and widely used method to study cell migration in vitro.[5][10]
Materials:
-
Confluent cell monolayers in 6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (serum-free or low-serum)
-
Microscope with a camera
Procedure:
-
Create the Wound: Once cells have reached confluence, create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.[10]
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[3]
-
Treatment: Add fresh medium containing the test compound at a non-toxic concentration (determined from cytotoxicity assays). Include a vehicle control.
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time to assess the effect of the compound on cell migration.
Protocol 4: Antimicrobial Activity Assessment using the Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.[11]
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 5: In Vitro Urease Inhibition Assay
This spectrophotometric assay measures the inhibition of urease, which catalyzes the hydrolysis of urea to ammonia and carbon dioxide.
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Phenol red indicator
-
Test compounds
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add the test compound at various concentrations, urease enzyme solution, and phosphate buffer.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at room temperature.
-
Initiate Reaction: Add the urea solution to start the reaction.
-
Incubation: Incubate the plate at 37 °C for 30 minutes.
-
Color Development: Add the phenol red indicator. The ammonia produced will cause a color change.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of urease inhibition and determine the IC50 value for each compound.
Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from the in vitro assays provide the foundation for understanding the structure-activity relationship of the synthesized this compound derivatives. By systematically modifying the substituents on the phenylsulfonyl and piperazine rings, researchers can identify key structural features that contribute to potency, selectivity, and desirable pharmacokinetic properties.
For example, SAR studies on antiproliferative phenylsulfonyl piperazines have shown that the nature and position of substituents on the phenyl ring can significantly impact activity. Electron-withdrawing groups at the para-position of the phenyl ring have been shown to enhance cytotoxic activity in some cancer cell lines.
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate a typical drug discovery workflow and a simplified signaling pathway that can be targeted by this compound derivatives.
Caption: Simplified signaling pathway illustrating the inhibition of a kinase cascade by a this compound derivative.
Quantitative Data Summary
The following table summarizes representative in vitro activity data for a series of hypothetical this compound derivatives to illustrate how such data is typically presented.
| Compound ID | R1-Substituent (para-position) | MCF-7 GI50 (µM) | HCT-116 GI50 (µM) | S. aureus MIC (µg/mL) |
| PSP-01 | H | 12.5 | 15.2 | >128 |
| PSP-02 | Cl | 2.1 | 3.5 | 32 |
| PSP-03 | NO2 | 0.8 | 1.2 | 16 |
| PSP-04 | OCH3 | 8.9 | 10.1 | 64 |
| Doxorubicin | - | 0.05 | 0.08 | N/A |
| Ciprofloxacin | - | N/A | N/A | 2 |
Conclusion: A Scaffold with a Bright Future
The this compound scaffold continues to be a highly valuable and versatile platform in the ongoing quest for novel and effective therapeutic agents. Its favorable physicochemical properties, coupled with the ease of synthetic modification, make it an attractive starting point for the development of compounds targeting a wide range of diseases. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to effectively utilize this privileged scaffold in their drug discovery endeavors. Through systematic synthesis, rigorous in vitro evaluation, and insightful structure-activity relationship studies, the full therapeutic potential of this compound derivatives can be realized, paving the way for the next generation of innovative medicines.
References
- Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
- ibidi GmbH. (n.d.). Wound Healing and Migration Assays.
- Kommula, D., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences, 80(5).
- Kasinski, A. L., et al. (2016). Sulforhodamine B (SRB)
- Kasinski, A. L., et al. (2016). Sulforhodamine B (SRB)
- A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. (2024). Molecules, 29(18), 4471.
- Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay.
- Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
- Gürdal, E., et al. (2015). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
- A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (2016). Der Pharma Chemica, 8(19), 34-42.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro kinase assay [protocols.io]
- 8. Assay Procedure for Protease [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Buchwald-Hartwig Amination with 1-(Phenylsulfonyl)piperazine
Introduction: The Strategic Importance of N-Aryl Phenylsulfonylpiperazines
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, overcoming the limitations of classical methods which often suffer from harsh conditions and limited substrate scope.[1] Within the vast landscape of this reaction, the coupling of 1-(phenylsulfonyl)piperazine with aryl halides is of particular significance to the pharmaceutical and drug discovery sectors.
The N-aryl piperazine motif is a privileged scaffold, frequently found in a wide array of biologically active molecules and approved drugs targeting conditions ranging from neurological disorders to cancer.[3][4][5][6][7] The incorporation of a phenylsulfonyl group on one of the piperazine nitrogens offers a valuable handle for modulating the physicochemical properties of the final molecule, such as solubility and metabolic stability, and provides a synthetically versatile intermediate for further functionalization.[7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Buchwald-Hartwig amination with this compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and optimized protocol, provide guidance on troubleshooting common issues, and highlight the applications of the resulting products.
Mechanistic Insights: The Palladium Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-catalyzed cycle. Understanding this mechanism is crucial for rational optimization of reaction conditions. The generally accepted cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][8]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (Ar-X) to a low-valent Pd(0) complex. This is often the rate-determining step of the reaction.[9] The reactivity of the aryl halide typically follows the trend: Ar-I > Ar-Br > Ar-Cl, although modern catalyst systems have shown remarkable efficiency with less reactive aryl chlorides.[10]
-
Amine Coordination and Deprotonation: The resulting Pd(II) complex then coordinates with the amine, in this case, this compound. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species, which then displaces the halide from the palladium center.
-
Reductive Elimination: The final step is the reductive elimination from the palladium(II)-amido complex, which forms the desired C-N bond of the N-aryl-1-(phenylsulfonyl)piperazine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][8]
Caption: A simplified representation of the palladium-catalyzed cycle.
Optimized Protocol for the Amination of this compound
This protocol provides a robust starting point for the coupling of various aryl halides with this compound. It is crucial to note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Buchwald G3 or G4 precatalysts) (1-5 mol%)[11]
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (1.2 - 6 mol%)[11]
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4 - 2.0 equiv)[10][12]
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk tube or equivalent)
Experimental Workflow:
Caption: A flowchart illustrating the key steps in the experimental protocol.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., a Buchwald G3 precatalyst, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%). The use of air- and moisture-stable precatalysts can simplify this step.[14]
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-1-(phenylsulfonyl)piperazine.
Data Presentation: Optimized Conditions for Various Aryl Halides
The choice of reaction parameters is highly dependent on the nature of the aryl halide. The following table provides a summary of recommended starting conditions for different classes of aryl halides.
| Aryl Halide | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Aryl Iodide | Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ | Toluene | 80-100 | 85-98 |
| Aryl Bromide | Buchwald G3 (2) | RuPhos (4) | NaOtBu | Dioxane | 100-110 | 80-95 |
| Aryl Chloride | Buchwald G4 (3-5) | BrettPhos (6-10) | LHMDS | Toluene | 110-120 | 70-90 |
| Aryl Triflate | Pd(OAc)₂ (2) | BINAP (4) | Cs₂CO₃ | Toluene | 90-110 | 75-92 |
Note: These are general guidelines, and optimization may be required for specific substrates. The use of bulky, electron-rich phosphine ligands is often crucial for the successful coupling of less reactive aryl chlorides.[1][11]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvent- Inappropriate base or ligand | - Use a fresh batch of catalyst and ligand.- Ensure rigorous exclusion of air and moisture.- Use freshly distilled or commercially available anhydrous solvents.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and ligands (e.g., RuPhos, BrettPhos). |
| Formation of Side Products (e.g., Hydrodehalogenation) | - Presence of water- Reaction temperature too high- Unsuitable ligand | - Ensure all reagents and solvents are scrupulously dry.- Lower the reaction temperature and monitor closely.- Switch to a more sterically hindered ligand to disfavor β-hydride elimination. |
| Double Arylation of Piperazine | - High excess of aryl halide- Prolonged reaction time | - Use a slight excess of this compound (1.1-1.2 equiv).- Monitor the reaction closely and stop it once the starting aryl halide is consumed. |
Applications in Drug Discovery
The N-aryl-1-(phenylsulfonyl)piperazine scaffold is a key structural motif in a number of marketed drugs and clinical candidates. The Buchwald-Hartwig amination provides a direct and efficient route to these important compounds. For instance, this methodology is a cornerstone in the synthesis of various kinase inhibitors, central nervous system (CNS) active agents, and other therapeutic molecules.[3][5][6] The ability to rapidly generate diverse libraries of these compounds by varying the aryl halide coupling partner is invaluable in the early stages of drug discovery.[15]
References
- Wikipedia.
- Chemistry LibreTexts.
- ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- ACS Green Chemistry Institute.
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
- DTU Orbit. Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]
- ResearchGate. (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]
- University College London. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- National Institutes of Health. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. [Link]
- ResearchGate. A General and Convenient Synthesis of N-Aryl Piperazines. [Link]
- Semantic Scholar. Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)
- Semantic Scholar.
- PubMed. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. [Link]
- ResearchGate. A general and convenient synthesis of N-aryl piperazines. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- ChemRxiv.
- PubMed.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Catalizadores y ligandos Buchwald [sigmaaldrich.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
Introduction: The Significance of the 1-Acyl-4-(Phenylsulfonyl)piperazine Scaffold
An In-Depth Guide to the Synthesis of 1-Acyl-4-(Phenylsulfonyl)piperazines via Acyl Halide Acylation
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds.[1] Its unique physicochemical properties—including its ability to improve aqueous solubility and its basic nitrogen atoms that can be protonated at physiological pH—make it an invaluable component in drug design.[1] When functionalized, such as in the 1-(Phenylsulfonyl)piperazine framework, it provides a rigid and synthetically versatile core for developing novel therapeutics.
The subsequent acylation of the second nitrogen atom to form 1-acyl-4-(phenylsulfonyl)piperazines introduces a key amide linkage. This transformation is critical for several reasons:
-
Modulation of Pharmacokinetics: The acyl group can be tailored to fine-tune properties like lipophilicity, metabolic stability, and cell permeability.
-
Pharmacophore Elaboration: The acyl moiety can serve as a vector to introduce specific functional groups that interact with biological targets, leading to potent and selective agents.
-
Diverse Biological Activities: This scaffold is a cornerstone in the development of compounds with a wide range of therapeutic applications, including antiproliferative agents for cancer therapy and novel enzyme inhibitors.[2][3]
This application note provides a comprehensive guide to the N-acylation of this compound with acyl halides, a robust and widely used synthetic transformation. We will delve into the reaction mechanism, provide detailed and validated protocols, discuss key optimization parameters, and present a troubleshooting guide to empower researchers in their drug discovery and development endeavors.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a classical nucleophilic acyl substitution mechanism. The secondary amine of the this compound acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl halide.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the piperazine attacks the carbonyl carbon of the acyl halide. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.
-
Collapse of the Intermediate: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond.
-
Expulsion of the Leaving Group: Concurrently, the halide ion (e.g., Cl⁻), being a good leaving group, is expelled.
-
Deprotonation: A base, typically a tertiary amine like triethylamine or an inorganic base, removes the proton from the newly acylated nitrogen, neutralizing the resulting ammonium salt and regenerating the neutral amide product. This step is crucial as it also scavenges the hydrogen halide (e.g., HCl) byproduct, which would otherwise protonate the starting piperazine, rendering it non-nucleophilic.[4]
Caption: Nucleophilic acyl substitution workflow.
Key Reaction Parameters and Optimization
The success of the acylation reaction hinges on the careful selection of several parameters. Understanding the causality behind these choices is key to achieving high yields and purity.
| Parameter | Common Choices | Rationale and Field-Proven Insights |
| Acyl Halide | Acetyl chloride, Benzoyl chloride, substituted aryl/heteroaryl acid chlorides | The reactivity order is generally Acyl Iodide > Acyl Bromide > Acyl Chloride > Acyl Fluoride. Acyl chlorides are most commonly used due to their optimal balance of reactivity and stability, and their commercial availability.[4] Highly reactive acyl halides may require lower temperatures to control exotherms and prevent side reactions. |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Pyridine, K₂CO₃ | A base is required to neutralize the HCl generated during the reaction.[4] Tertiary Amines (Et₃N, DIPEA): These are organic-soluble and act as acid scavengers. DIPEA is sterically hindered and less nucleophilic than Et₃N, which can be advantageous in preventing side reactions. Inorganic Bases (K₂CO₃, Cs₂CO₃): Often used in solvents like DMF or acetonitrile, particularly in larger-scale synthesis where removal of amine salts can be problematic.[5] They require a heterogeneous reaction mixture. Stoichiometry is typically 1.1-2.0 equivalents relative to the acyl halide. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF) | The solvent should be inert to the reactants and dissolve the starting materials. DCM is an excellent, non-polar aprotic solvent for these reactions, facilitating easy workup. THF is another good choice. MeCN and DMF are more polar and can be useful for less soluble reactants, though DMF can be difficult to remove during workup. |
| Temperature | 0 °C to Room Temperature (RT) | The initial addition of the acyl halide is often performed at 0 °C to control the initial exotherm of the reaction, especially with reactive acyl halides. The reaction is then typically allowed to warm to room temperature to proceed to completion.[2] Monitoring by TLC or LC-MS is crucial to determine the optimal reaction time. |
| Stoichiometry | ~1.0 eq. Piperazine, 1.0-1.2 eq. Acyl Halide, 1.1-1.5 eq. Base | A slight excess of the acyl halide is often used to ensure complete consumption of the more valuable piperazine starting material. A corresponding excess of the base is required to quench all the generated HCl. |
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: General Synthesis of 1-Benzoyl-4-(phenylsulfonyl)piperazine
This protocol outlines a standard, robust procedure for the acylation using benzoyl chloride as a representative acyl halide.
Caption: General experimental workflow.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.2 eq.) to the solution.
-
Cooling: Cool the flask in an ice-water bath to 0 °C with stirring.
-
Acyl Chloride Addition: Add benzoyl chloride (1.1 eq.) dropwise to the stirred solution over 5-10 minutes. A white precipitate (triethylammonium hydrochloride) will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperazine is consumed.
-
Workup - Quenching: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel.
-
Workup - Extraction: Separate the layers and extract the aqueous layer with DCM (2x volumes).
-
Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted acid chloride and HCl) and then with brine (to remove residual water).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, often a white or off-white solid, can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Protocol 2: Synthesis of 2-bromo-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone
This protocol is adapted from a literature procedure for creating a functionalized acyl piperazine intermediate used in the synthesis of potential antiproliferative agents.[2]
Materials:
-
This compound (3a)
-
2-Bromoacetyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) and potassium carbonate (2.0 eq.) in acetone.
-
Cooling: Cool the suspension to 0 °C in an ice bath with vigorous stirring.
-
Acyl Halide Addition: Add a solution of 2-bromoacetyl bromide (1.1 eq.) in acetone dropwise to the cooled suspension.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Check for the completion of the reaction by TLC.
-
Workup: Filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr).
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: The resulting residue is triturated with n-hexane to afford the title compound as a solid.[2]
Applications in Drug Discovery
The 1-acyl-4-(phenylsulfonyl)piperazine core is integral to numerous compounds investigated for therapeutic use. For example, derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, demonstrating the scaffold's potential in oncology.[2] The ability to readily diversify the acyl group allows for the creation of large libraries of compounds for high-throughput screening, accelerating the discovery of new drug leads.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive acyl halide (hydrolyzed).2. Starting piperazine is protonated (wet reagents/solvents).3. Insufficient base. | 1. Use a fresh bottle of acyl halide or distill it before use.2. Use anhydrous solvents and ensure starting material is dry.3. Increase the equivalents of base to 1.5-2.0 eq. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Sterically hindered acyl halide or piperazine. | 1. Allow the reaction to stir longer at RT or gently heat to 30-40 °C.2. Consider using a more reactive acylating agent (e.g., acid anhydride with a catalyst) or a stronger, non-nucleophilic base like DBU. |
| Multiple Products/Side Reactions | 1. Di-acylation (if piperazine itself is used).2. Reaction with a nucleophilic base (e.g., pyridine).3. Overly reactive acyl halide causing decomposition. | 1. Ensure the starting material is correctly N-monosubstituted.2. Use a non-nucleophilic base like DIPEA or an inorganic base like K₂CO₃.3. Run the reaction at a lower temperature (e.g., -20 °C to 0 °C). |
| Difficult Purification | 1. Residual triethylammonium salts.2. Product is an oil or difficult to crystallize. | 1. Ensure thorough aqueous washing (H₂O and NaHCO₃) during workup. A dilute HCl wash can also be used if the product is stable to acid.2. Rely on flash column chromatography for purification. |
Safety Precautions
-
Acyl Halides: Acyl halides are corrosive and lachrymatory. They react violently with water and protic solvents. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle with care in a fume hood.
-
Bases: Triethylamine has a strong, unpleasant odor and is flammable.
-
Reaction Quenching: The quenching of the reaction, especially with water, can be exothermic. Perform quenching slowly and with cooling if necessary.
References
- Synthesis and acaricidal activity of phenylpiperazine deriv
- Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety.
- Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Semantic Scholar. (2018). [Link]
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
- Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. (2019). [Link]
- Synthesis, characterization, and biological activity of novel azole piperazine congeners. National Library of Medicine. (2023). [Link]
- REGIOSELECTIVE N-ACYLATION OF SOME NITROGEN HETEROCYCLES UNDER SOLVENT-FREE CONDITION. International Journal of Pharmacy and Pharmaceutical Sciences. (2014). [Link]
- SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- Synthesis of piperazines. Organic Chemistry Portal. [Link]
- The best reaction conditions for the N-acylation of various sulfonamides.
- Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. (2020). [Link]
- Optimizing Drug Discovery: The Role of 1-(4-Chlorobenzyl)piperazine in Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- {2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrophenyl}-1-pyrrolidinylmethanone. Organic Syntheses. [Link]
- A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Oriental Journal of Chemistry. (2018). [Link]
- Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group.
- Direct N-acylation of sulfoximines with carboxylic acids catalyzed by the B3NO2 heterocycle. Royal Society of Chemistry. (2018). [Link]
- Chemistry of Acid Halides. LibreTexts Chemistry. (2024). [Link]
- Best reaction conditions in the N-acylation of benzenesulfonamide.
- Kinetics of Reactions of Acyl Halides. V. Reactions of Acyl Chlorides with Substituted Piperidines in Benzene Solution.
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
Application Notes and Protocols for the Synthesis of Substituted Phenylsulfonyl Piperazines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Phenylsulfonyl Piperazines in Medicinal Chemistry
The phenylsulfonyl piperazine scaffold is a privileged structure in modern drug discovery, forming the core of a multitude of biologically active compounds. This versatile moiety is present in a wide array of therapeutic agents, including antipsychotics, antidepressants, and anticancer drugs. The sulfonamide group can act as a key pharmacophore, engaging in crucial hydrogen bonding interactions with biological targets, while the piperazine ring often serves as a linker to other important functional groups, influencing the compound's pharmacokinetic and pharmacodynamic properties. The ability to readily introduce a variety of substituents onto the phenyl ring allows for the fine-tuning of a compound's activity, selectivity, and metabolic stability. This application note provides a comprehensive guide to the synthesis of this important class of molecules, offering detailed protocols, insights into reaction mechanisms, and practical troubleshooting advice.
Underlying Principles: The Chemistry of Sulfonamide Bond Formation
The synthesis of phenylsulfonyl piperazines primarily relies on the formation of a stable sulfonamide bond between a substituted benzenesulfonyl chloride and the secondary amine of the piperazine ring. This reaction is a classic example of nucleophilic acyl substitution at a sulfur center.[1]
The mechanism involves the nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[2] The choice of solvent and reaction temperature can significantly influence the reaction rate and yield.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-(Substituted Phenylsulfonyl)piperazine
This protocol describes a general method for the synthesis of 1-(substituted phenylsulfonyl)piperazine derivatives from the corresponding substituted benzenesulfonyl chloride and piperazine.
Materials:
-
Substituted benzenesulfonyl chloride (1.0 eq)
-
Piperazine (2.0 - 5.0 eq, see troubleshooting)
-
Pyridine or Triethylamine (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Methanol or Ethanol for recrystallization
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (2.0 - 5.0 eq) in DCM or THF. Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Base: Add pyridine or triethylamine (1.5 eq) to the piperazine solution.
-
Addition of Sulfonyl Chloride: Dissolve the substituted benzenesulfonyl chloride (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the cooled piperazine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, add water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol to yield the pure 1-(substituted phenylsulfonyl)piperazine.[4]
Workflow for the Synthesis of 1-(Substituted Phenylsulfonyl)piperazine
Caption: General workflow for the synthesis of substituted phenylsulfonyl piperazines.
Data Presentation: Reaction Parameters for Selected Derivatives
The following table summarizes the reaction conditions and reported yields for the synthesis of various substituted phenylsulfonyl piperazines, demonstrating the versatility of the general protocol.
| Substituent (R) | Sulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Nitro | 4-Nitrobenzenesulfonyl chloride | Triethylamine | Dichloromethane | 4 | 46 | [1] |
| 4-Methoxy | 4-Methoxybenzenesulfonyl chloride | Pyridine | Dichloromethane | 6 | ~85 | [5] |
| 4-Chloro | 4-Chlorobenzenesulfonyl chloride | Triethylamine | Dichloromethane | 5 | ~90 | [6] |
| 2-Nitro | 2-Nitrobenzenesulfonyl chloride | Triethylamine | Dichloromethane | 4 | 77 | [1] |
| 2,4-Dinitro | 2,4-Dinitrobenzenesulfonyl chloride | Triethylamine | Dichloromethane | 6 | 53 | [1] |
Characterization of Substituted Phenylsulfonyl Piperazines
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the piperazine protons, typically in the range of 2.3-3.2 ppm, which may appear as broad singlets or multiplets. The aromatic protons will appear in the downfield region (7.0-8.5 ppm), with splitting patterns indicative of the substitution on the phenyl ring.[1][7]
-
¹³C NMR: The piperazine carbons typically resonate around 46-50 ppm. The aromatic carbons will show signals in the range of 115-150 ppm.[1]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a valuable tool for determining the molecular weight of the synthesized compounds. The [M+H]⁺ ion is typically observed.[1]
-
Infrared (IR) Spectroscopy: The presence of the sulfonamide group can be confirmed by characteristic stretching vibrations for the S=O bonds, typically appearing in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1130 cm⁻¹ (symmetric).
Troubleshooting and Field-Proven Insights
Issue 1: Formation of 1,4-bis(phenylsulfonyl)piperazine (Disubstituted Byproduct)
-
Causality: The monosubstituted product, 1-(phenylsulfonyl)piperazine, still possesses a nucleophilic secondary amine that can react with another molecule of the sulfonyl chloride, leading to the formation of the disubstituted byproduct.
-
Solution:
-
Use a Large Excess of Piperazine: Employing a 3 to 5-fold excess of piperazine statistically favors the reaction of the sulfonyl chloride with an unsubstituted piperazine molecule.[8]
-
Slow Addition of Sulfonyl Chloride: Adding the sulfonyl chloride solution dropwise to the reaction mixture at a low temperature (0 °C) can help to control the reaction rate and minimize over-reaction.
-
Protecting Group Strategy: For more controlled synthesis, consider using a mono-protected piperazine, such as N-Boc-piperazine. The sulfonylation is performed on the unprotected nitrogen, followed by deprotection of the Boc group.
-
Troubleshooting Workflow for Byproduct Formation
Caption: Troubleshooting steps to minimize the formation of the disubstituted byproduct.
Issue 2: Low Reaction Yield
-
Causality: Incomplete reaction can be due to several factors, including insufficient reaction time, low reactivity of the sulfonyl chloride, or inadequate base.
-
Solution:
-
Monitor the Reaction: Use TLC to monitor the consumption of the starting material. If the reaction stalls, consider extending the reaction time.
-
Increase Reaction Temperature: Gently warming the reaction mixture (e.g., to 40 °C) can increase the reaction rate, but be cautious as this may also promote side reactions.
-
Choice of Base: Ensure that a sufficient amount of a suitable base is used to neutralize the generated HCl. Pyridine is generally a good choice.
-
Issue 3: Difficulty in Purification
-
Causality: The crude product may contain unreacted starting materials, the disubstituted byproduct, and salts.
-
Solution:
-
Aqueous Work-up: A thorough aqueous work-up as described in the protocol is crucial to remove water-soluble impurities.
-
Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems (e.g., methanol, ethanol, isopropanol, or mixtures with water) to find the optimal conditions for crystallization.[9]
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) can be employed for purification.
-
Conclusion
The synthesis of substituted phenylsulfonyl piperazines is a well-established and versatile process that provides access to a wide range of compounds with significant potential in drug discovery. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently synthesize these valuable scaffolds. The protocols and troubleshooting guide provided in this application note are intended to serve as a practical resource for scientists engaged in the design and development of novel therapeutic agents.
References
- PrepChem. 4-[[4-[[7-chloro-4-quinolinyl]amino]phenyl]sulfonyl]-piperazine.
- Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Molecules. 2021.
- Sulfonamide. In: Wikipedia.
- Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). ResearchGate.
- Design and synthesis of piperazine-based matrix metalloproteinase inhibitors. Journal of Medicinal Chemistry. 1999.
- Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules. 2012.
- Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications. 2018.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. 2019.
- Methods for the catalytic synthesis of piperazine. ResearchGate.
- Crystallization and Purification. ResearchGate. 2012.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. 2016.
- Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules. 2023.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. 2016.
- Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Organic Process Research & Development. 2021.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry. 2022.
- A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. 2005.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2023.
- Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Bioorganic & Medicinal Chemistry. 2006.
Sources
- 1. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design and synthesis of piperazine-based matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The 1-(Phenylsulfonyl)piperazine Scaffold: A Privileged Motif for Kinase Inhibitor Design - Application Notes and Protocols
Introduction: The Strategic Value of the 1-(Phenylsulfonyl)piperazine Scaffold
Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets, particularly in oncology and inflammatory diseases. The dysregulation of kinase activity is a hallmark of numerous pathologies, driving the relentless pursuit of novel, potent, and selective inhibitors. Within the vast chemical space of kinase inhibitors, the this compound moiety has emerged as a "privileged scaffold". This designation is not arbitrary; it is rooted in a combination of favorable physicochemical properties, synthetic tractability, and a proven ability to orient pharmacophoric elements for optimal interaction with the kinase ATP-binding site.[1]
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, offers a unique blend of properties. Its basicity allows for the formation of salts, which can enhance aqueous solubility and improve formulation characteristics. The two nitrogen atoms serve as key hydrogen bond acceptors, while the N-H groups can act as donors, facilitating robust interactions with biological targets.[1] When integrated into the this compound structure, this scaffold provides a rigid yet versatile linker. The phenylsulfonyl group can engage in critical hydrogen bonding interactions, often with the hinge region of the kinase, while the second nitrogen of the piperazine ring provides a convenient attachment point for various substituents to explore different regions of the ATP pocket and achieve desired potency and selectivity. This guide provides a detailed exploration of this scaffold, complete with protocols for synthesis, in vitro and cell-based evaluation, and target engagement verification.
Part 1: Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically a straightforward process, lending to the scaffold's utility in medicinal chemistry for the rapid generation of compound libraries. A common and efficient method involves the reaction of a substituted phenylsulfonyl chloride with piperazine or a mono-substituted piperazine derivative.
Protocol 1: General Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the synthesis of a library of this compound analogs, starting from a commercially available substituted phenylsulfonyl chloride and various N-substituted piperazines.
Materials:
-
Substituted phenylsulfonyl chloride (e.g., 4-fluorophenylsulfonyl chloride)
-
N-substituted piperazine (e.g., 1-(pyridin-2-yl)piperazine)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the N-substituted piperazine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (1.2 eq) to the solution. This acts as a base to neutralize the HCl byproduct of the reaction.
-
Sulfonyl Chloride Addition: Slowly add a solution of the substituted phenylsulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(substituted-phenylsulfonyl)-4-(substituted)piperazine derivative.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: In Vitro Evaluation of Kinase Inhibitory Activity
The initial assessment of a novel compound's potential as a kinase inhibitor involves determining its ability to inhibit the enzymatic activity of a purified kinase in a cell-free system. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a this compound derivative against a target kinase.
Materials:
-
Purified recombinant kinase (e.g., Src, CDK2)
-
Kinase-specific substrate peptide
-
ATP (at a concentration close to the Km for the specific kinase)
-
Test compound (this compound derivative)
-
Staurosporine (positive control, non-selective kinase inhibitor)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound and staurosporine in 100% DMSO.
-
Create a serial dilution series of the compounds in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from a high concentration (e.g., 1 mM).
-
Prepare a "no inhibitor" control (DMSO only).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Prepare a kinase/substrate mixture in Kinase Assay Buffer and add 2 µL to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare an ATP solution in Kinase Assay Buffer and add 2 µL to each well to initiate the kinase reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal (or percent inhibition relative to controls) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation:
| Compound ID | Target Kinase | IC50 (nM) |
| PSP-1 | Src | 85 |
| PSP-2 | CDK2/CycA | 150 |
| PSP-3 | PI3Kδ | 45 |
| Staurosporine | Src | 5 |
Fictional data for illustrative purposes.
Part 3: Cell-Based Evaluation of Inhibitor Efficacy
While in vitro assays are crucial for determining direct enzymatic inhibition, it is equally important to assess a compound's activity in a cellular context. Cell-based assays provide insights into cell permeability, target engagement within the complex cellular environment, and overall effects on cell viability and proliferation.
Protocol 3: Cell Proliferation Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line expressing the target kinase (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound derivative)
-
Doxorubicin (positive control for cytotoxicity)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment.
-
Compound Treatment:
-
Prepare a serial dilution of the test compound and doxorubicin in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C in a humidified incubator.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
-
Part 4: Target Engagement and Downstream Signaling Analysis
Confirming that a compound directly interacts with its intended target in living cells is a critical step in inhibitor validation. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement. Furthermore, Western blotting can be used to analyze the phosphorylation status of downstream substrates, providing evidence of target inhibition in a signaling pathway context.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a protein, leading to a higher melting temperature.[2][3][4]
Materials:
-
Cell line of interest
-
Test compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or DMSO at the desired concentration for a specified time (e.g., 1-2 hours).
-
Harvesting and Resuspension: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath). Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Carefully collect the supernatant and analyze the amount of soluble target protein by Western blot (as described in Protocol 5). A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 5: Western Blot Analysis of Downstream Signaling
This protocol allows for the assessment of the phosphorylation status of a known downstream substrate of the target kinase.
Materials:
-
Treated cell lysates (from Protocol 4 or a separate experiment)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific for the downstream target, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle shaking.
-
Wash the membrane with TBST (3x for 5-10 minutes each).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST (3x for 10 minutes each).
-
-
Detection and Analysis:
-
Incubate the membrane with ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities. A decrease in the phospho-specific signal in the compound-treated samples indicates inhibition of the upstream kinase.
-
The membrane can be stripped and re-probed for the total protein and a loading control to ensure equal protein loading.[5]
-
Part 5: Structure-Activity Relationship (SAR) and Mechanistic Insights
The this compound scaffold serves as an excellent starting point for SAR studies.[1][6][7] The phenyl ring of the sulfonyl group and the second nitrogen of the piperazine are common points for modification to enhance potency and selectivity.
-
Phenylsulfonyl Moiety: The phenyl ring can be substituted with various functional groups to probe interactions within the ATP-binding site. For instance, the phenlysulfonamide moiety has been shown to enhance both oral bioavailability and inhibitory efficacy in some kinase inhibitors.[8] Molecular docking studies often reveal that the sulfonyl oxygens can act as hydrogen bond acceptors, interacting with backbone amides in the hinge region of the kinase.[9]
-
Piperazine N4-Substitutions: The second nitrogen of the piperazine ring is a versatile point for introducing a wide range of substituents. These modifications can be designed to occupy hydrophobic pockets, form additional hydrogen bonds, or extend into solvent-exposed regions to improve physicochemical properties. For example, the introduction of benzyl or phenylethyl groups at this position has been shown to improve the activity of some piperazine-linked kinase inhibitors.[10]
Visualizing the Kinase Inhibition Workflow and Signaling
Caption: A simplified signaling pathway illustrating the point of intervention for a this compound-based kinase inhibitor.
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Antimicrobial Agents from 1-(Phenylsulfonyl)piperazine
For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Introduction: The Promise of the 1-(Phenylsulfonyl)piperazine Scaffold
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. The this compound core has emerged as a privileged structure in medicinal chemistry. This scaffold combines the well-established antimicrobial pharmacophore of the sulfonamide group with the versatile piperazine moiety.[1][2]
Sulfonamides traditionally exert their bacteriostatic effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][4][5][6][7] By mimicking the natural substrate, p-aminobenzoic acid (PABA), they halt the production of folate, which is a crucial precursor for DNA synthesis.[3][5][6][7] The piperazine ring, a common feature in many FDA-approved drugs, offers a flexible linker and multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2] This combination provides a robust framework for generating extensive libraries of derivatives with the potential for potent and broad-spectrum antimicrobial activity.
These application notes provide a comprehensive guide for the synthesis, characterization, and antimicrobial evaluation of novel this compound derivatives. The protocols are designed to be adaptable and are accompanied by explanations of the underlying scientific principles to empower researchers in their quest for new antimicrobial agents.
Part 1: Synthesis and Characterization of this compound Derivatives
The synthesis of a library of this compound derivatives is a critical first step in exploring their antimicrobial potential. The general synthetic scheme involves the coupling of a piperazine derivative with a substituted benzenesulfonyl chloride.
General Synthetic Workflow
Caption: General workflow for the synthesis and characterization of this compound derivatives.
Protocol 1.1: Synthesis of a this compound Derivative
This protocol describes a general method for the synthesis of this compound derivatives via nucleophilic substitution.
Rationale: The reaction is a standard sulfonylation of a secondary amine. A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of solvent is determined by the solubility of the reactants.
Materials:
-
Substituted piperazine (1.0 eq)
-
Substituted benzenesulfonyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted piperazine (1.0 eq) and the base (TEA or DIPEA, 1.5 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the substituted benzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred piperazine solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound derivative.[8]
Protocol 1.2: Structural Characterization
Accurate structural elucidation is paramount. NMR and Mass Spectrometry are the primary techniques for this purpose.
Rationale: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule. Mass spectrometry confirms the molecular weight of the synthesized compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[9]
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Data Interpretation:
| Structural Unit | ¹H NMR Expected Chemical Shift (δ, ppm) | ¹³C NMR Expected Chemical Shift (δ, ppm) | Notes |
| Phenylsulfonyl Protons | 7.5 - 8.0 | 125 - 140 | The splitting pattern will depend on the substitution of the phenyl ring. |
| Piperazine Protons (CH₂) | 3.0 - 3.8 | 45 - 55 | Typically appear as two or more multiplets due to their different chemical environments. |
| Substituent Protons | Variable | Variable | Dependent on the nature of the substituent. |
B. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
-
Data Interpretation: Look for the molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound.[10]
Part 2: Antimicrobial Susceptibility Testing
Once a library of compounds has been synthesized and characterized, the next step is to evaluate their antimicrobial activity. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).
Antimicrobial Testing Workflow
Caption: Workflow for comprehensive antimicrobial susceptibility testing.
Protocol 2.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] This method provides a quantitative measure of a compound's potency.
Materials:
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Stock solutions of test compounds in DMSO
-
Positive control antibiotic (e.g., ciprofloxacin, gentamicin)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the stock solution of the test compound (at 2x the highest desired concentration) to the wells in the first column. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. Column 11 serves as the growth control (inoculum, no compound), and column 12 serves as the sterility control (broth only).[11]
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[4] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
Protocol 2.2: Minimum Bactericidal Concentration (MBC) Determination
Rationale: The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting growth) agents.
Procedure:
-
Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubate the agar plate at 37 °C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
Protocol 2.3: Time-Kill Curve Assay
Rationale: This assay provides a dynamic view of antimicrobial activity, showing the rate of bacterial killing over time at different concentrations of the compound. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12][13]
Procedure:
-
Prepare a bacterial culture in the logarithmic phase of growth, diluted to a starting concentration of ~5 x 10⁵ CFU/mL in flasks containing CAMHB.
-
Add the test compound at various concentrations (e.g., 1x, 2x, and 4x the MIC). Include a growth control flask with no compound.
-
Incubate the flasks at 37 °C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[12]
-
Perform serial ten-fold dilutions of the aliquots in sterile saline.
-
Plate 100 µL of the appropriate dilutions onto agar plates.
-
Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration.
Part 3: Elucidating the Mechanism of Action and Structure-Activity Relationships
Mechanism of Action
The primary hypothesized mechanism of action for this compound derivatives is the inhibition of bacterial folate synthesis.
Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamide-based drugs.
While this is the classical mechanism for sulfonamides, the piperazine moiety may contribute to activity through other means, such as:
-
Altering Membrane Permeability: The physicochemical properties conferred by the piperazine ring and its substituents can influence how the molecule interacts with and penetrates the bacterial cell membrane.[1]
-
Efflux Pump Inhibition: Some piperazine-containing compounds have been shown to inhibit bacterial efflux pumps, which could potentiate their own activity or that of other antibiotics.
Further experimental work, such as membrane potential assays or checkerboard assays with known efflux pump inhibitors, can be conducted to explore these possibilities.
Structure-Activity Relationships (SAR)
Systematic modification of the this compound scaffold is key to optimizing antimicrobial activity. The following table summarizes general SAR trends observed in the literature.
| Position of Modification | Nature of Substituent | Impact on Antimicrobial Activity | Rationale/Hypothesis |
| Phenylsulfonyl Ring | Electron-withdrawing groups (e.g., -NO₂, -Cl, -F) | Often increases activity | Enhances the acidity of the sulfonamide N-H, potentially improving binding to the DHPS enzyme.[14] |
| Phenylsulfonyl Ring | Electron-donating groups (e.g., -CH₃, -OCH₃) | Can increase or decrease activity | May alter the overall electronic properties and lipophilicity of the molecule. |
| Piperazine Nitrogen (N4) | Small alkyl or aryl groups | Variable, can significantly impact potency and spectrum | This position is a key vector for modulating physicochemical properties and exploring interactions with the target enzyme or other cellular components.[2] |
| Piperazine Nitrogen (N4) | Bulky substituents | Often decreases activity | May cause steric hindrance, preventing effective binding to the target. |
By synthesizing and testing a diverse array of analogs, researchers can build a detailed SAR profile to guide the design of more potent and selective antimicrobial agents.
References
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: [Link])
- Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (URL: [Link])
- Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (URL: [Link])
- Sulfonamides - Infectious Diseases - MSD Manual Professional Edition. (URL: [Link])
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (URL: [Link])
- MIC Determination By Microtitre Broth Dilution Method. (URL: [Link])
- Sulfonamides - 5 Minute Antimicrobials. (URL: [Link])
- Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. (URL: [Link])
- Time-Kill Kinetics Assay. (URL: [Link])
- SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. (URL: [Link])
- Synthesis and acaricidal activity of phenylpiperazine deriv
- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (URL: [Link])
- Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. (URL: [Link])
- Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Deriv
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (URL: [Link])
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: [Link])
- Scheme 3. NMR characterization for ppl and ppz compounds, same labels... (URL: [Link])
- A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (URL: [Link])
- Piperazine based antimicrobial polymers: a review. (URL: [Link])
- Sulfonamides: Historical Discovery Development (Structure-Activity Rel
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. (URL: [Link])
- H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. (URL: [Link])
Sources
- 1. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. protocols.io [protocols.io]
- 6. 抗生素杀灭曲线 [sigmaaldrich.com]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. emerypharma.com [emerypharma.com]
- 14. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes to Bioactive Molecules Using 1-(Phenylsulfonyl)piperazine: Application Notes and Protocols
Introduction: The Strategic Value of the 1-(Phenylsulfonyl)piperazine Scaffold in Medicinal Chemistry
The piperazine ring is a cornerstone in the design of bioactive molecules, recognized as a "privileged scaffold" due to its versatile physicochemical and biological properties.[1] Its presence in numerous clinically approved drugs is a testament to its utility in modulating pharmacokinetic profiles and presenting pharmacophoric elements in a favorable spatial arrangement.[2][3] The introduction of a phenylsulfonyl group onto one of the piperazine nitrogens creates the this compound moiety, a versatile building block that offers a unique combination of synthetic handles and biological potential.
The phenylsulfonyl group serves a dual purpose. Firstly, it acts as an electron-withdrawing group, modulating the basicity of the distal nitrogen and influencing the overall electronic properties of the molecule. This can be crucial for fine-tuning interactions with biological targets. Secondly, it can function as a protecting group, allowing for selective functionalization of the second nitrogen atom of the piperazine ring. The ability to subsequently remove the phenylsulfonyl group, if desired, adds another layer of synthetic flexibility.
This guide provides an in-depth exploration of synthetic routes to bioactive molecules utilizing this compound. We will delve into the key reactions for its functionalization, provide detailed experimental protocols, and discuss the mechanistic rationale behind these transformations. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this valuable scaffold in their quest for novel therapeutics.
Core Synthetic Strategies and Methodologies
The synthetic utility of this compound primarily revolves around the functionalization of the secondary amine. The key transformations include N-alkylation, N-arylation, and acylation, which allow for the introduction of a wide array of substituents, leading to diverse chemical entities with distinct biological activities.
Synthesis of the this compound Core
The foundational step is the synthesis of the this compound scaffold itself. This is typically achieved through a nucleophilic substitution reaction between piperazine and a substituted benzenesulfonyl chloride. The use of a large excess of piperazine can favor the mono-substituted product.
Protocol 1: General Procedure for the Synthesis of 1-(Substituted-phenylsulfonyl)piperazine
This protocol describes a general method for the synthesis of the this compound core, which can be adapted with various substituted benzenesulfonyl chlorides.
Materials:
-
Substituted benzenesulfonyl chloride (1.0 eq.)
-
Piperazine (4.0 eq.)
-
Tetrahydrofuran (THF)
-
Zinc dust
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ether
-
Methanol
Procedure:
-
To a solution of piperazine (4.0 eq.) in THF, add the substituted benzenesulfonyl chloride (1.0 eq.) dropwise at 10-15 °C.
-
Stir the reaction mixture for 10 minutes.
-
Add zinc dust (2.0 eq.) to the reaction mixture and continue stirring at room temperature for 20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Wash the crude product with ether and then with a saturated aqueous NaHCO₃ solution to remove excess piperazine and other water-soluble impurities.
-
Purify the product by crystallization from methanol to yield the pure 1-(substituted-phenylsulfonyl)piperazine.[4]
Causality of Experimental Choices:
-
Excess Piperazine: Using a stoichiometric excess of piperazine minimizes the formation of the di-substituted by-product, 1,4-bis(phenylsulfonyl)piperazine.
-
Zinc Dust: The addition of zinc dust in THF under neutral conditions provides a mild and effective method for this sulfonylation reaction.[4]
-
Aqueous Wash: The aqueous sodium bicarbonate wash is crucial for removing unreacted piperazine and any hydrochloride salts formed during the reaction, simplifying the subsequent purification.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][5] It is a highly versatile method for the N-arylation of this compound with a wide range of aryl halides and triflates. The reaction generally exhibits good functional group tolerance and proceeds under relatively mild conditions.
Mechanism of Buchwald-Hartwig Amination:
The catalytic cycle of the Buchwald-Hartwig amination involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) complex. A base then deprotonates the amine, forming a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[2][6]
Protocol 2: Palladium-Catalyzed N-Arylation of this compound
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with an aryl bromide.
Materials:
-
This compound (1.2 eq.)
-
Aryl bromide (1.0 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq.)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the aryl bromide (1.0 eq.) and this compound (1.2 eq.).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-aryl-1-(phenylsulfonyl)piperazine.
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands like XPhos are often used to promote the oxidative addition and reductive elimination steps.[7]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the piperazine nitrogen, facilitating the formation of the palladium-amido complex.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, maintaining an inert atmosphere is essential.
N-Alkylation via Nucleophilic Substitution
Direct N-alkylation with alkyl halides is a fundamental and widely used method for functionalizing the this compound scaffold. The reaction proceeds via a standard Sₙ2 mechanism.
Mechanism of N-Alkylation:
The secondary amine of this compound acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single concerted step. The presence of a base is typically required to neutralize the hydrogen halide formed during the reaction.
Protocol 3: Direct N-Alkylation of this compound with an Alkyl Halide
This protocol provides a general procedure for the direct N-alkylation of this compound with an alkyl bromide.
Materials:
-
This compound (1.0 eq.)
-
Alkyl bromide (1.1-1.5 eq.)
-
Anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or triethylamine (Et₃N, 1.5-2.0 eq.)
-
Anhydrous acetonitrile or N,N-dimethylformamide (DMF)
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous acetonitrile or DMF, add the base (K₂CO₃ or Et₃N).
-
Add the alkyl halide (1.1-1.5 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If K₂CO₃ was used, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Causality of Experimental Choices:
-
Base: A mild inorganic base like potassium carbonate or an organic base like triethylamine is used to scavenge the hydrohalic acid produced during the reaction, driving the equilibrium towards the product.
-
Solvent: Polar aprotic solvents like acetonitrile or DMF are typically used as they can dissolve the reactants and facilitate the Sₙ2 reaction.
-
Temperature: Heating the reaction mixture often increases the rate of reaction, especially for less reactive alkyl halides.
Applications in the Synthesis of Bioactive Molecules
The synthetic methodologies described above have been successfully applied to the synthesis of a variety of bioactive molecules.
Antiproliferative Agents
A notable example is the synthesis of novel 4-substituted phenylsulfonyl piperazines bearing a tetrazole moiety, which have demonstrated significant antiproliferative activity against various cancer cell lines.[4] The synthetic strategy involves the initial preparation of a 1-(substituted-phenylsulfonyl)piperazine core, followed by acylation and subsequent coupling with a tetrazole derivative.
Table 1: Synthesis of Antiproliferative Tetrazole-Piperazinesulfonamide Hybrids [4]
| Arylsulfonyl Chloride | Intermediate Yield (%) | Final Product Example | Final Yield (%) |
| Benzenesulfonyl chloride | 85 | 2-((1-phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone | 82 |
| 4-Methylbenzenesulfonyl chloride | 88 | 2-((1-phenyl-1H-tetrazol-5-yl)thio)-1-(4-tosylpiperazin-1-yl)ethanone | 85 |
| 4-Fluorobenzenesulfonyl chloride | 82 | 1-((4-fluorophenyl)sulfonyl)-4-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)piperazine | 79 |
Antiviral Agents
The this compound scaffold has also been incorporated into molecules with potential antiviral activity. For instance, diarylpyrimidine derivatives bearing a piperazine sulfonyl moiety have been developed as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[8] While the specific synthesis of these compounds starts from a different piperazine derivative, the core principle of attaching a sulfonyl group to the piperazine ring is a key feature of their design.
Furthermore, a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines have been synthesized and shown to interfere with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV).[9]
Deprotection of the Phenylsulfonyl Group
In some synthetic strategies, the phenylsulfonyl group is employed as a protecting group for one of the piperazine nitrogens. Its removal is a crucial step to liberate the free amine for further functionalization or to obtain the final target molecule. The cleavage of sulfonamides can be challenging, often requiring harsh conditions. However, several methods have been developed for this purpose.
Protocol 4: Reductive Cleavage of the Phenylsulfonyl Group
This protocol describes a general method for the reductive cleavage of the N-phenylsulfonyl group using samarium diiodide.
Materials:
-
N-Phenylsulfonyl piperazine derivative
-
Samarium(II) iodide (SmI₂) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
Dissolve the N-phenylsulfonyl piperazine derivative in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a solution of SmI₂ in THF dropwise until a persistent blue color is observed.
-
Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the deprotected piperazine.
Causality of Experimental Choices:
-
Samarium Diiodide (SmI₂): SmI₂ is a powerful single-electron transfer reducing agent that can effectively cleave the N-S bond of sulfonamides under relatively mild conditions.
-
Low Temperature: The reaction is typically performed at low temperatures to control the reactivity of the SmI₂ and minimize side reactions.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of bioactive molecules. Its utility stems from the ability to readily functionalize the secondary amine through robust and well-established reactions such as N-alkylation and N-arylation. The phenylsulfonyl group not only modulates the electronic properties of the piperazine ring but also serves as a useful protecting group. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively incorporate this strategic scaffold into their drug discovery programs, paving the way for the development of novel therapeutics with improved efficacy and pharmacological profiles.
References
- Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
- Kommula, D., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences, 80(5), 931-940.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5831.
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
- Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(3), 134-143.
- Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158.
- Rana, A., et al. (2019). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). Molecular Diversity.
- Sanna, V., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)
- Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & medicinal chemistry letters, 16(7), 1819-1826.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- BenchChem. (2025). A Comparative Guide to Alkylating Agents for Piperazine Substitution.
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- Wang, Z., et al. (2023). Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 non-nucleoside reverse transcriptase inhibitors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives [frontiersin.org]
Application Note: A Stability-Indicating HPLC-UV Method for the Analysis of 1-(Phenylsulfonyl)piperazine and its Reaction Products
Introduction
1-(Phenylsulfonyl)piperazine is a key structural motif present in a variety of pharmacologically active compounds.[1] Its derivatives are explored in drug discovery for a range of therapeutic areas. The synthesis and stability of these molecules are of critical importance in drug development and manufacturing. Consequently, a robust and reliable analytical method is required to monitor the purity of this compound, quantify its related substances, and analyze its reaction products. This application note presents a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the analysis of this compound and its potential reaction byproducts or degradants.
The inherent chemical structure of many piperazine compounds lacks a strong chromophore, which can present challenges for UV-based detection.[2] However, the introduction of the phenylsulfonyl group provides sufficient UV absorbance to allow for sensitive detection. This method is designed to be a starting point for researchers and scientists, and it should be fully validated according to ICH guidelines before implementation in a regulated environment.[3]
Scientific Principles
The analytical method described herein is based on reversed-phase HPLC (RP-HPLC), a powerful technique for the separation of compounds with varying polarities. The stationary phase is a non-polar C18-bonded silica, while the mobile phase is a more polar mixture of an aqueous buffer and an organic modifier. The separation is governed by the hydrophobic interactions between the analytes and the stationary phase. More non-polar compounds will have a stronger interaction with the C18 column and thus will be retained longer, resulting in a later elution time.
The UV detector is set at a wavelength that provides a strong signal for the phenylsulfonyl chromophore. Aromatic sulfonamides typically exhibit strong UV absorbance at wavelengths between 250 nm and 280 nm.[3][4] This allows for the sensitive detection and quantification of this compound and its derivatives that retain this moiety.
For a method to be "stability-indicating," it must be able to resolve the active pharmaceutical ingredient (API) from its potential degradation products. This is typically demonstrated through forced degradation studies, where the drug substance is exposed to harsh conditions such as acid, base, oxidation, heat, and light to generate potential degradants.[5]
Potential Reaction Products of this compound
In a typical synthetic workflow, this compound can undergo various reactions at the secondary amine of the piperazine ring. The most common reactions include N-alkylation and N-acylation, leading to a diverse range of derivatives.[1] The developed HPLC method is designed to separate the starting material from these potential products and any unreacted reagents or byproducts.
A representative reaction scheme for the N-alkylation of this compound is shown below:
Caption: A representative N-alkylation reaction of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (85%) (Analytical grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl) (37%) (Analytical grade)
-
Sodium hydroxide (NaOH) (Analytical grade)
-
Hydrogen peroxide (H2O2) (30%) (Analytical grade)
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
-
Class A volumetric flasks and pipettes
Chromatographic Conditions
The following chromatographic conditions are a recommended starting point and may require optimization for specific applications.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Preparation of Solutions
-
Mobile Phase A (25 mM KH2PO4, pH 3.0): Dissolve 3.4 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation
For the analysis of a reaction mixture, accurately dilute a known amount of the reaction sample with the diluent to a final concentration of approximately 0.1 mg/mL of the expected main product. Filter the sample through a 0.45 µm syringe filter before injection.
Method Validation (Overview)
A full validation of this method should be performed in accordance with ICH Q2(R1) guidelines. The following parameters should be assessed:
-
Specificity: Demonstrated by the separation of the main peak from any impurities or degradants. Forced degradation studies are essential here.
-
Linearity: Assessed by analyzing a series of solutions at different concentrations (e.g., 0.01 - 0.2 mg/mL).
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.
-
Robustness: Assessed by making small, deliberate changes to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Forced Degradation Studies Protocol
Forced degradation studies are crucial to establish the stability-indicating nature of the method.[5] A target degradation of 5-20% is generally considered appropriate.
Acid Hydrolysis
-
To 1 mL of the Standard Stock Solution (1 mg/mL) in a suitable flask, add 1 mL of 1 M HCl.
-
Heat the solution at 60 °C for 2 hours (or until sufficient degradation is observed).
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the diluent and analyze by HPLC.
Base Hydrolysis
-
To 1 mL of the Standard Stock Solution (1 mg/mL) in a suitable flask, add 1 mL of 1 M NaOH.
-
Keep the solution at room temperature for 4 hours (or until sufficient degradation is observed).
-
Neutralize the solution with 1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the diluent and analyze by HPLC.
Oxidative Degradation
-
To 1 mL of the Standard Stock Solution (1 mg/mL) in a suitable flask, add 1 mL of 3% H2O2.
-
Keep the solution at room temperature, protected from light, for 24 hours (or until sufficient degradation is observed).
-
Dilute to a final concentration of 0.1 mg/mL with the diluent and analyze by HPLC.
Thermal Degradation
-
Place a solid sample of this compound in a controlled temperature oven at 105 °C for 24 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a 0.1 mg/mL solution in the diluent and analyze by HPLC.
Photolytic Degradation
-
Expose a solution of this compound (0.1 mg/mL in diluent) to UV light (e.g., 254 nm) and visible light for a specified period (e.g., 24 hours).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both the exposed and control samples by HPLC.
Data Analysis and Interpretation
The HPLC system's software will be used to integrate the peaks and determine their retention times and areas. The purity of this compound can be calculated using the area percent method. For quantitative analysis of reaction products, a calibration curve should be generated using a reference standard of the product.
Experimental Workflow Visualization
Caption: Workflow for HPLC-UV analysis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the HPLC-UV analysis of this compound and its reaction products. The described method is designed to be a robust starting point for researchers in drug discovery and development. The inclusion of a stability-indicating protocol through forced degradation studies ensures that the method can reliably separate the main analyte from potential impurities and degradants. As with any analytical method, proper validation is essential to ensure its suitability for its intended purpose.
References
- The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. [Link]
- HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected
- Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
- Simultaneous HPLC/UV detection of sulfonamides in milk using fabric phase sorptive extraction. INIS-IAEA. [Link]
- Determination of five sulfonamides in medicated feedingstuffs by liquid chromatography with ultraviolet detection.
- Catalyst-free arylation of sulfonamides via visible light-mediated deamin
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library. [Link]
- Catalyst-free arylation of sulfonamides via visible light-mediated deamin
- UV photolysis kinetics of sulfonamides in aqueous solution based on optimized fluence quantific
- Forced degrad
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
- SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.
- UV photolysis kinetics of sulfonamides in aqueous solution based on optimized fluence quantification.
- UV spectrum scans of sulfonamides (a), degradation of SMZ (b), STZ (c)...
- Determination of Five Sulfonamides in Water by High Performance Liquid Chromatography Combined with Ionic Liquid Liquid-liquid Microextraction. IOP Conference Series: Earth and Environmental Science. [Link]
- Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Catalyst-free arylation of sulfonamides via visible light-mediated deamination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Robust Identification and Quantification of Piperazine Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a comprehensive and detailed protocol for the identification and quantification of piperazine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Piperazine and its derivatives are a significant class of compounds in pharmaceuticals and, illicitly, in designer drugs. Their analysis is crucial for quality control, forensic toxicology, and drug development. Due to the polarity and low volatility of many piperazine compounds, direct GC-MS analysis is often challenging. This guide details a robust methodology centered around derivatization to enhance analyte volatility and chromatographic performance, ensuring reliable and sensitive detection. The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering a self-validating system for accurate and reproducible results.
Introduction: The Analytical Challenge of Piperazine Derivatives
The piperazine ring is a common scaffold in a wide array of pharmacologically active compounds and has also been identified in numerous new psychoactive substances (NPS). The presence of two secondary amine groups in the parent piperazine molecule, and often polar functional groups in its derivatives, imparts characteristics that are not amenable to direct analysis by gas chromatography. These characteristics include low volatility and a tendency to interact with active sites in the GC system, leading to poor peak shape and reduced sensitivity.
To overcome these challenges, a crucial sample preparation step, derivatization, is employed. This process chemically modifies the polar functional groups (N-H and O-H) into less polar, more volatile, and more thermally stable moieties. This application note will focus on a widely successful derivatization technique using trifluoroacetic anhydride (TFAA), which readily reacts with the amine groups of piperazine derivatives.
The subsequent GC-MS analysis provides high separation efficiency and definitive identification based on both the retention time of the derivatized analyte and its unique mass fragmentation pattern upon electron ionization (EI). This combination of techniques offers a powerful tool for the unambiguous identification and accurate quantification of piperazine derivatives in various matrices.
Principle of the Method: From Sample to Signal
The overall workflow for the GC-MS analysis of piperazine derivatives can be broken down into three key stages: Sample Preparation (including extraction and derivatization), GC-MS Analysis, and Data Interpretation.
Caption: Overall experimental workflow for the GC-MS analysis of piperazine derivatives.
Materials and Reagents
Reagents
-
Piperazine derivative standards (e.g., 1-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP))
-
Internal Standard (IS) (e.g., 1-(3-chlorophenyl)-piperazine (mCPP) or a deuterated analog)
-
Methanol (GC grade)
-
Ethyl acetate (GC grade)
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous sodium sulfate
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate buffer (pH 7)
-
Nitrogen gas (high purity)
Equipment
-
GC-MS system equipped with an autosampler
-
Capillary GC column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)
-
Micro-reaction vials (2 mL) with PTFE-lined caps
-
Pipettes and tips
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream evaporator)
Detailed Protocols
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the piperazine derivative standards and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL.[1]
-
Working Standard Solutions: Create a series of working standard solutions by diluting the stock solutions with methanol to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[2] These will be used to build the calibration curve.
This protocol is adapted from a validated method for the analysis of BZP and TFMPP in plasma and urine.[1][3]
-
For Plasma Samples (Protein Precipitation): To 500 µL of plasma, add 500 µL of methanol. Vortex for 30 seconds and then centrifuge at 1,600 g for 15 minutes at 4°C. Collect the supernatant.[1]
-
Enzymatic Hydrolysis (for conjugated metabolites, primarily in urine): To 500 µL of urine or the plasma supernatant, add 500 µL of 0.2 M sodium acetate buffer (pH 5.2) and 25 µL of β-glucuronidase. Incubate overnight at 37°C.[1]
-
Solid Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) according to the manufacturer's instructions.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with deionized water followed by a weak organic solvent (e.g., methanol) to remove interferences.
-
Elute the piperazine derivatives with 2 mL of a 5% ammonium hydroxide in methanol solution.[1]
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. To ensure complete removal of water, which can interfere with derivatization, place the open tubes in a desiccator with a drying agent (e.g., P₂O₅) overnight.[1]
Derivatization Procedure
This procedure is critical for ensuring the volatility of the piperazine derivatives for GC-MS analysis.[1][2]
-
To the dry residue from the sample preparation step, add 50 µL of ethyl acetate and 50 µL of TFAA.[1]
-
Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.[2]
-
Heat the mixture at 70°C for 30 minutes in a heating block or water bath.[1][2]
-
After incubation, cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the dry residue in 100 µL of ethyl acetate for GC-MS analysis.[1][2]
-
Inject 1 µL of the reconstituted solution into the GC-MS system.[2]
Caption: Derivatization of a piperazine derivative with TFAA.
GC-MS Instrumental Parameters
The following parameters are a good starting point and may require optimization based on the specific instrument and analytes.[1][4]
| Parameter | Setting | Rationale |
| GC System | Agilent 7890A or equivalent | Widely used and reliable platform. |
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent | A non-polar column that provides good separation for a wide range of compounds.[4] |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert carrier gas, provides good efficiency.[1] |
| Injector Temperature | 250°C | Ensures efficient vaporization of the derivatized analytes.[4] |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analyte to the column for trace analysis. |
| Oven Temperature Program | Initial 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min | A typical temperature program that allows for the separation of analytes with varying boiling points.[2] |
| MS System | Quadrupole or Ion Trap Mass Analyzer | Common and robust mass analyzers for routine analysis.[4] |
| Transfer Line Temp. | 280°C | Prevents condensation of the analytes between the GC and MS.[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching.[4] |
| Mass Scan Range | m/z 40-500 | Covers the expected mass-to-charge ratios of the molecular ions and fragments of derivatized piperazine derivatives.[4] |
Data Analysis and Interpretation
Qualitative Analysis
Identification of piperazine derivatives is based on two key parameters:
-
Retention Time (RT): The derivatized analyte should elute at a consistent retention time under the specified chromatographic conditions.
-
Mass Spectrum: The obtained mass spectrum of the chromatographic peak should match the spectrum of a known standard or a reference library. The fragmentation pattern is a molecular fingerprint.
The fragmentation of piperazine derivatives in EI-MS is highly characteristic and aids in their identification. The piperazine ring can undergo cleavage, and the substituents will also produce specific fragment ions.[5][6]
| Compound | Characteristic Fragment Ions (m/z) | Reference |
| BZP | 91, 134, 176, 56 | [7] |
| mCPP | 154, 196, 138, 57 | [7] |
| TFMPP | 188, 230, 172, 145 | [7] |
| MeOPP | 150, 192, 135, 120 | [7] |
Note: The fragmentation patterns are for the underivatized compounds. Derivatization will shift the molecular ion and fragment masses.
Quantitative Analysis
For quantitative analysis, a calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of the analyte in an unknown sample can then be determined from this curve.
A validated method for BZP and TFMPP demonstrated linearity over a concentration range of 0-10 µg/mL in plasma and urine.[1][3]
| Matrix | Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Plasma | BZP | 0.004 | 0.016 | [1][3] |
| Plasma | TFMPP | 0.004 | 0.016 | [1][3] |
| Urine | BZP | 0.002 | 0.008 | [1][3] |
| Urine | TFMPP | 0.002 | 0.008 | [1][3] |
Method Validation and Quality Control
To ensure the reliability of the results, the method should be validated according to established guidelines. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is generally considered acceptable.[1][3]
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Precision: The closeness of agreement between a series of measurements. It is typically expressed as the relative standard deviation (RSD).
-
Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing spiked samples and is expressed as the percentage recovery.
-
Stability: The stability of the analytes in the sample matrix and the stability of the derivatized samples should be evaluated under different storage conditions.[1][3]
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor peak shape (tailing) | Active sites in the GC system; Incomplete derivatization. | Condition the GC column; Ensure complete dryness of the sample before derivatization. |
| Low sensitivity | Inefficient extraction or derivatization; Matrix effects. | Optimize extraction and derivatization conditions; Use a deuterated internal standard to compensate for matrix effects. |
| No peaks detected | Degradation of analytes; Incorrect GC-MS parameters. | Check sample stability; Verify instrument parameters and ensure proper tuning. |
| Interfering peaks | Co-eluting compounds from the matrix. | Improve sample cleanup (e.g., use a more selective SPE cartridge); Adjust the GC temperature program to improve separation. |
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the identification and quantification of piperazine derivatives. The use of derivatization with TFAA is essential for achieving good chromatographic performance and sensitivity. By following the outlined protocols for sample preparation, derivatization, and GC-MS analysis, researchers can obtain high-quality, reproducible data for a variety of applications, from pharmaceutical quality control to forensic toxicology. The provided method parameters and validation data serve as a strong foundation for the implementation of this technique in any analytical laboratory.
References
- Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct.
- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
- Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25.
- Journal of Forensic Sciences. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. PubMed.
- ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”.
- ResearchGate. (n.d.). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material.
Sources
- 1. scholars.direct [scholars.direct]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scholars.direct [scholars.direct]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 7. researchgate.net [researchgate.net]
Application Note: Large-Scale Synthesis of 1-(Phenylsulfonyl)piperazine Analogs
A Practical Guide for Process Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 1-(Phenylsulfonyl)piperazine Scaffold
The this compound moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds. These structures are integral to drugs targeting a wide array of conditions, from central nervous system disorders to cardiovascular diseases. For instance, analogs have been designed as potent 5-HT6 receptor antagonists for cognitive disorders and as Factor Xa inhibitors for anticoagulation therapy[1][2][3]. The versatility of this scaffold stems from the synthetic accessibility of its three key components: the aryl ring, the sulfonyl linker, and the piperazine core, allowing for extensive structure-activity relationship (SAR) studies.
However, transitioning from lab-scale discovery synthesis to large-scale production presents significant challenges. Issues such as reaction selectivity, process safety, cost-effectiveness, and purification efficiency become paramount. This guide provides a comprehensive overview of the primary synthetic strategies, key scale-up considerations, and detailed protocols to facilitate the successful large-scale synthesis of this compound analogs. We will delve into the causality behind experimental choices, offering field-proven insights to ensure robust and scalable processes.
Core Synthetic Strategies: A Tale of Two Bonds
The construction of the this compound core can be approached by forming one of two key bonds: the sulfur-nitrogen (S-N) bond or the aryl carbon-nitrogen (Aryl-N) bond. The choice of strategy is dictated by factors such as the availability and cost of starting materials, the desired substitution pattern on the final molecule, and the desired scale of production.
Caption: Overview of the two primary disconnection approaches for synthesizing the target scaffold.
Strategy A: S-N Bond Formation via Direct Sulfonylation
This is the most classical and often most direct route, involving the reaction of an appropriately substituted piperazine with an arylsulfonyl chloride. The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride.
Causality and Key Considerations:
-
The Selectivity Challenge: Piperazine possesses two secondary amine nitrogens of similar reactivity. This leads to a significant challenge in large-scale synthesis: the formation of the undesired 1,4-disulfonylated byproduct. While this may be a minor issue in discovery chemistry, it severely impacts yield, atom economy, and purification costs at scale.
-
Controlling Mono-Sulfonylation: The primary method to favor mono-sulfonylation is to use a large excess of piperazine (5-10 equivalents)[4]. This statistical approach ensures that an arylsulfonyl chloride molecule is more likely to encounter an unreacted piperazine molecule than a mono-substituted one. However, this necessitates an efficient downstream process to remove and potentially recycle the large excess of piperazine.
-
Alternative Control Method: For more valuable or complex piperazine starting materials, a protecting group strategy is often employed. Using a mono-protected piperazine, such as N-Boc-piperazine, ensures perfect selectivity[4][5]. This introduces additional steps for protection and deprotection, increasing costs and process mass intensity, but guarantees selectivity and simplifies purification.
-
Process Safety: The reaction is often exothermic and releases hydrogen chloride (HCl) as a byproduct, which must be neutralized by a base (either the excess piperazine or an added scavenger like triethylamine or potassium carbonate). Temperature control is critical to prevent runaway reactions and impurity formation. The use of highly reactive sulfonylating agents like chlorosulfonic acid to prepare the sulfonyl chloride itself is hazardous and presents significant environmental concerns, making pre-made sulfonyl chlorides or alternative sulfonyl sources preferable[6][7].
Strategy B: Aryl-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine[8]. This method has become a cornerstone of pharmaceutical synthesis due to its remarkable functional group tolerance and broad substrate scope[9][10]. For the synthesis of this compound analogs, this reaction can be used to couple an aryl halide with piperazine itself, followed by sulfonylation, or with a pre-formed this compound if the goal is to create a 1-aryl-4-(phenylsulfonyl)piperazine structure. The former is more common for the target scaffold.
Causality and Key Considerations:
-
Versatility: This strategy excels in creating a library of analogs with diverse aryl substituents, as a wide variety of aryl halides are commercially available. It avoids the often harsh conditions required to synthesize substituted arylsulfonyl chlorides[7].
-
Catalyst System: The reaction is highly sensitive to the choice of palladium precursor, phosphine ligand, base, and solvent[11]. Several generations of catalyst systems have been developed to improve efficiency and broaden the scope[8]. For large-scale operations, air- and moisture-stable pre-catalysts are highly desirable to ensure batch-to-batch consistency[10].
-
Scale-Up Challenges:
-
Inert Atmosphere: The active palladium(0) species is sensitive to oxygen, requiring reactions to be run under an inert atmosphere (nitrogen or argon), which can add complexity and cost to large reactors.
-
Byproduct Formation: The reaction produces stoichiometric amounts of inorganic salts (e.g., NaBr, KBr) as byproducts, which can cause stirring issues (slurry formation) and complicate product isolation[11].
-
Catalyst Removal: Residual palladium in the final active pharmaceutical ingredient (API) is strictly regulated. Efficient purification methods are required to remove the catalyst, often involving filtration through specialized adsorbents (e.g., Celite, activated carbon) or crystallization.
-
-
Green Chemistry Advances: To address some of the scale-up challenges, continuous flow processes for Buchwald-Hartwig aminations have been developed. These can offer better temperature control, improved safety, and can help manage insoluble salt formation[11]. Additionally, protocols using piperazine itself as the solvent have been reported, creating a more eco-friendly and cost-effective synthesis[10].
Decision Framework for Synthesis Strategy
Choosing the optimal synthetic route is a critical decision in process development. The following framework provides guidance on selecting between direct sulfonylation and a Buchwald-Hartwig-based approach.
Caption: Decision tree for selecting the most appropriate large-scale synthetic route.
Detailed Experimental Protocols
The following protocols are provided as self-validating systems for the synthesis of a generic this compound. Researchers should perform appropriate risk assessments and small-scale trials before proceeding to large-scale execution.
Protocol 1: Large-Scale Synthesis via Direct Sulfonylation
This protocol utilizes an excess of piperazine to favor mono-substitution.
Materials:
-
Piperazine (anhydrous, 5.0 eq.)
-
Benzenesulfonyl chloride (1.0 eq.)
-
Toluene (10 vol)
-
Deionized Water
-
Sodium Hydroxide (50% w/w solution)
-
Ethyl Acetate
Procedure:
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor with toluene (5 vol) and anhydrous piperazine (5.0 eq.). Begin agitation and ensure the system is under a nitrogen blanket.
-
Initial Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller. The dissolution of piperazine in toluene may be slow initially.
-
Reagent Addition: In a separate addition funnel, dissolve benzenesulfonyl chloride (1.0 eq.) in toluene (5 vol). Add this solution dropwise to the cold piperazine slurry over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Causality: Slow addition and low temperature are critical to control the exothermic reaction and minimize the formation of the di-substituted byproduct.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 12-18 hours.
-
Monitoring: Monitor the reaction for completion by TLC or LC-MS, checking for the disappearance of the benzenesulfonyl chloride.
-
Work-up (Quench & Extraction):
-
Cool the mixture to 10-15 °C. Slowly add deionized water (5 vol) to quench the reaction and dissolve the piperazine hydrochloride salt formed.
-
Separate the layers. Extract the aqueous layer with toluene or ethyl acetate (2 x 3 vol) to recover any dissolved product.
-
Combine the organic layers. This solution contains the desired product and unreacted piperazine base.
-
-
Work-up (Piperazine Removal):
-
Wash the combined organic layers with dilute aqueous HCl (e.g., 1M HCl) to extract the basic product and excess piperazine into the aqueous phase, leaving non-basic impurities behind.
-
Separate the layers. Cool the acidic aqueous layer to 0-5 °C and slowly add 50% NaOH solution to basify the pH to >12. The product will precipitate or form an oil.
-
Extract the product back into a suitable organic solvent like ethyl acetate (3 x 5 vol). Causality: This acid-base extraction is a highly effective purification technique for basic compounds at scale, removing non-basic impurities and allowing for isolation from the water-soluble piperazine starting material[4].
-
-
Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by crystallization from a suitable solvent system (e.g., isopropanol/heptane) or by salt formation (e.g., forming the hydrochloride salt) to achieve high purity[4].
Protocol 2: Synthesis of N-Arylpiperazine Intermediate via Buchwald-Hartwig Amination
This protocol describes the coupling of an aryl bromide with N-Boc-piperazine, a common precursor route.
Materials:
-
Aryl Bromide (1.0 eq.)
-
N-Boc-piperazine (1.2 eq.)
-
Palladium Acetate (Pd(OAc)₂, 0.01 eq.)
-
S-Phos (0.02 eq.)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq.)
-
Toluene (anhydrous, 10 vol)
Procedure:
-
Reactor Setup: All glassware must be oven-dried. Assemble a reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction. Causality: The active Pd(0) catalyst is oxygen-sensitive; excluding air is crucial for catalytic activity and reproducibility.
-
Reagent Charging: To the reactor, charge the aryl bromide (1.0 eq.), N-Boc-piperazine (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd(OAc)₂, and S-Phos. Safety Note: NaOtBu is a strong, moisture-sensitive base. Handle under inert conditions.
-
Solvent Addition: Add anhydrous toluene (10 vol) via cannula or a pressure-equalizing addition funnel.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir until the reaction is complete (typically 4-24 hours).
-
Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the aryl bromide.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (10 vol) and filter through a pad of Celite to remove insoluble salts and the palladium catalyst. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude N-aryl-N'-Boc-piperazine can be purified by flash column chromatography or, more suitably for large scale, by crystallization. This intermediate is then deprotected (e.g., with HCl in dioxane) and subsequently sulfonylated as per Strategy A.
| Parameter | Condition A (Gen 2 Precatalyst) | Condition B (Traditional) | Effect on Large Scale |
| Catalyst System | SPhos Pd G2 (1 mol%) | Pd(OAc)₂ / SPhos (1-2 mol%) | Precatalysts are often air-stable, simplifying handling and improving batch consistency[10]. |
| Base | K₃PO₄ | NaOtBu | K₃PO₄ is a milder, less hazardous base, which can be advantageous for substrates with base-sensitive functional groups. |
| Solvent | Toluene or CPME | Toluene | CPME (Cyclopentyl methyl ether) is a greener solvent alternative to toluene. |
| Temperature | 80-100 °C | 100-110 °C | Lower temperatures reduce energy costs and can improve the impurity profile. |
| Typical Yield | >90% | 80-95% | Higher yields directly reduce cost and waste. |
| Table 1: Comparison of Buchwald-Hartwig reaction conditions and their impact on scale-up. |
Large-Scale Purification and Quality Control
Purification is often the bottleneck in large-scale synthesis. For this compound analogs, which are typically basic, several robust methods are available.
-
Crystallization/Salt Formation: This is the most effective and economical method for achieving high purity on an industrial scale. The free base can be crystallized directly, or it can be converted to a stable, crystalline salt (e.g., hydrochloride, mesylate). This process is highly effective at rejecting structurally similar impurities.
-
Acid-Base Extraction: As detailed in Protocol 1, this technique is excellent for removing non-basic impurities and is highly scalable[4].
-
Chromatography: While standard silica gel chromatography can be challenging due to the basicity of the product (leading to streaking), it can be used. For large-scale applications, preparative HPLC is a viable but more expensive option, typically reserved for high-value products[12][13]. Using deactivated silica or alumina can improve performance[4].
-
Quality Control: Final product purity should be assessed by HPLC, with identity confirmed by NMR and MS. Elemental analysis is used to confirm stoichiometry, and residual solvent content is measured by GC. For pharmaceutical applications, testing for residual palladium is mandatory if a cross-coupling strategy was used.
Conclusion
The large-scale synthesis of this compound analogs requires a strategic approach that balances chemical efficiency with operational practicality. The two primary strategies, direct sulfonylation and Buchwald-Hartwig amination, each offer distinct advantages. Direct sulfonylation is often more cost-effective for simple analogs where starting materials are readily available. The Buchwald-Hartwig approach provides unparalleled versatility for creating diverse libraries of compounds.
Successful scale-up hinges on careful consideration of reaction selectivity, thermal safety, materials handling, and robust purification methods. By understanding the underlying chemical principles and implementing the practical protocols outlined in this guide, researchers and drug development professionals can navigate the challenges of process development to deliver these valuable molecules at scale.
References
- Novasep. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. [Link]
- Canale, V., et al. (2022). 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity. PubMed Central. [Link]
- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
- Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH. [Link]
- Thieme. (2024).
- Canale, V., et al. (2022). 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity.
- Wikipedia.
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
- Saitoh, F., et al. (2006). Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitors V. A series of new derivatives containing a spiro[imidazo[1,2-a]pyrazine-2(3H),4'-piperidin]-5(1H)-one scaffold. PubMed. [Link]
- ResearchG
- Nishida, H., et al. (2001).
- ResearchGate. (2020).
- Canale, V., et al. (2022). 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity. PubMed. [Link]
- SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
- PMC - NIH. (2018).
- Organic Chemistry Portal. Synthesis of piperazines. [Link]
- ResearchGate. (2021).
- PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
- PMC - NIH. (2000).
- PubMed Central. (2016).
- ResearchGate.
- PubMed. (2001). Sequential nucleophilic substitution on halogenated triazines, pyrimidines, and purines: a novel approach to cyclic peptidomimetics. [Link]
Sources
- 1. 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
- 12. bachem.com [bachem.com]
- 13. researchgate.net [researchgate.net]
Introduction: The Strategic Value of the Phenylsulfonylpiperazine Scaffold
An Application Guide to 1-(Phenylsulfonyl)piperazine in Combinatorial Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1][2][3] Its frequent appearance in FDA-approved drugs across diverse therapeutic areas is a testament to its utility in shaping molecular properties for optimal biological interaction.[2][4] The piperazine moiety offers a unique combination of conformational rigidity, basicity, and synthetic tractability, making it an invaluable tool for drug design.[1][2]
This application note focuses on a particularly strategic building block: This compound . The introduction of the phenylsulfonyl group to one of the piperazine nitrogens is not merely a synthetic convenience; it is a deliberate design choice that unlocks powerful applications in combinatorial chemistry. The electron-withdrawing nature of the sulfonyl group effectively deactivates the nitrogen to which it is attached, leaving the second nitrogen as a reactive secondary amine. This differential reactivity is the cornerstone of its utility, enabling chemists to selectively introduce a vast array of chemical functionalities and rapidly generate large, diverse libraries of compounds for high-throughput screening.
Herein, we provide a detailed exploration of this compound as a central scaffold for library synthesis. We will dissect its reactivity, present field-proven protocols for its derivatization, and illustrate workflows for both solution-phase and solid-phase combinatorial synthesis.
Chemical Properties and Strategic Reactivity
The efficacy of this compound in combinatorial chemistry stems from its distinct structural features:
-
The Reactive N4-Nitrogen: The secondary amine at the N4 position is a versatile nucleophile, serving as the primary point of diversification. It readily participates in a wide range of classical organic reactions, including alkylations, acylations, and reductive aminations.
-
The Phenylsulfonyl Moiety: This group serves a dual purpose. Primarily, it acts as a robust protecting group for the N1-nitrogen, preventing undesired side reactions and ensuring regioselective functionalization at N4. Secondly, the phenylsulfonyl group itself can be a critical pharmacophoric element, participating in hydrogen bonding or other interactions within a biological target's binding site. Its chemical stability ensures it remains intact throughout multi-step synthetic sequences.
-
The Piperazine Core: The piperazine ring typically adopts a stable chair conformation.[2] This provides a three-dimensional, non-planar scaffold that projects substituents into defined vectors of chemical space, a crucial factor for exploring interactions with complex biological macromolecules.
Core Application: A Central Scaffold for Diversity-Oriented Synthesis
The fundamental use of this compound is as a central building block upon which molecular diversity is constructed. A library is generated by reacting the N4-nitrogen with a collection of diverse chemical inputs (e.g., a set of alkyl halides or carboxylic acids), leading to a family of related compounds with a common core but varied peripheral functionality.
Caption: Diversity generation using the this compound scaffold.
Synthetic Methodologies and Experimental Protocols
The following protocols describe core synthetic strategies for diversifying the this compound scaffold. These methods are robust and readily adaptable for parallel synthesis formats.
Protocol 1: Parallel N-Alkylation via Nucleophilic Substitution
Principle: This protocol leverages the nucleophilicity of the N4-nitrogen to displace a leaving group (e.g., bromide, iodide) from an alkyl halide. It is one of the most direct methods for introducing alkyl diversity. The choice of a mild base like potassium carbonate is critical to neutralize the generated acid without promoting side reactions.
Materials & Equipment:
-
This compound
-
A library of diverse alkyl halides (e.g., benzyl bromides, alkyl iodides)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vials or 96-well reaction block
-
Magnetic stirrer or orbital shaker
-
Reverse-phase HPLC for purification and analysis
-
Mass spectrometer (LC-MS)
Detailed Step-by-Step Procedure:
-
Preparation: In each reaction vial, add this compound (1.0 eq., e.g., 50 mg, 0.208 mmol).
-
Reagent Addition: To each vial, add anhydrous potassium carbonate (2.0 eq., 57.5 mg, 0.416 mmol).
-
Solvent Addition: Add anhydrous DMF (e.g., 2 mL) to each vial to dissolve the starting material.
-
Diversification: Add the corresponding alkyl halide (1.1 eq., 0.229 mmol) to each respective vial.
-
Reaction: Seal the vials and stir the mixtures at room temperature for 12-18 hours. For less reactive halides, the temperature can be increased to 50-60 °C. Monitor reaction progress by LC-MS.
-
Work-up: Upon completion, filter the reaction mixtures to remove K₂CO₃. Dilute the filtrate with water (10 mL), which will often precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude products via reverse-phase preparative HPLC to achieve high purity (>95%).
-
Characterization: Confirm the identity and purity of each library member by LC-MS and ¹H NMR.
Data Presentation: Representative N-Alkylation Reactions
| R-X (Alkylating Agent) | Solvent | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| Benzyl bromide | DMF | K₂CO₃ | 25 | 12 | 85-95% |
| 4-Nitrobenzyl bromide | Acetonitrile | K₂CO₃ | 50 | 8 | 90-98% |
| Ethyl iodide | DMF | Cs₂CO₃ | 25 | 18 | 70-85% |
| 2-Bromoacetophenone | Acetonitrile | DIPEA | 25 | 6 | 80-90% |
Protocol 2: Parallel N-Acylation via Amide Bond Formation
Principle: This protocol forms a stable amide bond by coupling the N4-nitrogen with a carboxylic acid. The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is essential for activating the carboxylic acid for efficient reaction. This method is central to building libraries of amides, which are prevalent in bioactive molecules.
Materials & Equipment:
-
This compound
-
A library of diverse carboxylic acids
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and parallel synthesis equipment
Detailed Step-by-Step Procedure:
-
Acid Activation: In each reaction vial, dissolve the carboxylic acid (1.1 eq.) and HATU (1.1 eq.) in anhydrous DMF. Add DIPEA (2.5 eq.) and stir the mixture for 15-20 minutes at room temperature. This pre-activation step is crucial for efficient coupling.
-
Piperazine Addition: Add a solution of this compound (1.0 eq.) in DMF to the activated acid mixture.
-
Reaction: Seal the vials and stir at room temperature for 4-12 hours. Monitor the reaction to completion by LC-MS.
-
Work-up & Isolation: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification & Characterization: Purify the resulting amide product by flash column chromatography or preparative HPLC. Confirm structure and purity by LC-MS and NMR.
Protocol 3: Application in Solid-Phase Organic Synthesis (SPOS)
Principle: Solid-phase synthesis is the cornerstone of high-throughput combinatorial chemistry, allowing for the use of excess reagents and simplified purification by filtration.[5] In this workflow, this compound acts as a nucleophilic building block that is added to an electrophilic center previously attached to a solid support (resin).
Workflow:
-
Immobilization: An initial building block (e.g., an amino acid or a hydroxybenzoic acid) is anchored to a solid-phase resin (e.g., Wang or Rink Amide resin).
-
Activation: A functional group on the resin-bound molecule is converted into an electrophile (e.g., a carboxylic acid is converted to an acid chloride).
-
Coupling: A solution of this compound is added to the activated resin, leading to its covalent attachment.
-
Wash: Excess reagents and byproducts are simply washed away with solvents, leaving the pure resin-bound product.
-
Cleavage: The final compound is cleaved from the solid support using a strong acid (e.g., Trifluoroacetic acid - TFA), yielding the purified product in solution.
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-Phase Synthesis Using the Disrupted Ugi Reaction [ebrary.net]
Application Notes & Protocols: Strategic Functionalization of the Piperazine Ring in 1-(Phenylsulfonyl)piperazine
Abstract
The piperazine moiety is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2][3] Its prevalence is due to its unique physicochemical properties, which can enhance aqueous solubility, bioavailability, and target affinity.[3][4] 1-(Phenylsulfonyl)piperazine serves as a critical starting material, where the phenylsulfonyl group acts as a robust protecting group, enabling the selective functionalization of the distal nitrogen atom (N-4). This guide provides an in-depth exploration of key synthetic strategies for the N-4 functionalization of this compound, including N-alkylation, N-arylation, and N-acylation, followed by protocols for the eventual deprotection of the phenylsulfonyl group to reveal the N-1 nitrogen for further modification or as the final product.
Introduction: The Strategic Importance of this compound
The phenylsulfonyl group serves two primary purposes. Firstly, it deactivates the nitrogen atom to which it is attached (N-1), preventing its participation in most nucleophilic reactions under standard conditions. This chemoselectivity is the foundation for predictable and high-yielding modifications at the exposed N-4 position. Secondly, the sulfonamide bond is exceptionally stable to a wide range of reaction conditions, yet it can be cleaved under specific, often harsh, reductive or strongly acidic conditions.[5] This allows for a multi-step synthetic sequence where the N-4 position is first elaborated, followed by the removal of the protecting group to either install a different substituent at N-1 or to yield the monosubstituted piperazine.
The general workflow for utilizing this compound is visualized below.
Caption: General synthetic workflow using this compound.
N-Alkylation Strategies
The introduction of alkyl groups at the N-4 position is arguably the most common modification. This can be achieved through two primary, highly reliable methods: direct nucleophilic substitution and reductive amination.
Direct Alkylation with Alkyl Halides
This classic SN2 reaction involves the nucleophilic attack of the N-4 amine on an alkyl halide (or sulfonate). The choice of base and solvent is critical for success. A non-nucleophilic base is required to neutralize the hydrogen halide formed during the reaction without competing with the piperazine nucleophile. Polar aprotic solvents are ideal for solvating the reagents and promoting the SN2 mechanism.
Protocol 2.1: Synthesis of 1-Benzyl-4-(phenylsulfonyl)piperazine
-
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (ACN)
-
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound and anhydrous potassium carbonate.
-
Under a nitrogen atmosphere, add anhydrous acetonitrile to form a suspension (approx. 0.2 M concentration of the starting material).
-
Add benzyl bromide dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts through a pad of Celite, washing with acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude residue can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Reductive Amination
Reductive amination is a powerful and versatile method that allows for the introduction of a wider variety of alkyl groups, including those derived from complex aldehydes and ketones.[6] The reaction proceeds in one pot via the initial formation of an iminium ion, which is then immediately reduced in situ by a mild hydride-donating reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reductant of choice due to its mildness and selectivity for iminium ions over carbonyls, preventing side reactions.[1][6]
Protocol 2.2: Synthesis of 1-(Cyclohexylmethyl)-4-(phenylsulfonyl)piperazine
-
Materials:
-
This compound (1.0 eq)
-
Cyclohexanecarboxaldehyde (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (catalytic, ~0.1 eq, optional)
-
-
Procedure:
-
Dissolve this compound and cyclohexanecarboxaldehyde in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to accelerate this step.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture. An exotherm may be observed.
-
Allow the reaction to stir at room temperature for 12-18 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Caption: Simplified mechanism for reductive amination.
| Method | Alkylating Agent | Typical Base/Reagent | Solvent | Temp. (°C) |
| Direct Alkylation | Alkyl Halide | K₂CO₃, Cs₂CO₃ | ACN, DMF | 25 - 80 |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ | DCM, DCE | 25 |
N-Arylation via Cross-Coupling
The formation of N-aryl piperazines is a crucial transformation for accessing a vast chemical space of bioactive molecules. Palladium-catalyzed Buchwald-Hartwig amination is the preeminent method for this purpose, offering broad substrate scope and functional group tolerance.[1][7]
Protocol 3.1: Buchwald-Hartwig Amination with 4-Bromotoluene
-
Causality: The reaction relies on a palladium catalyst, typically in the Pd(0) state, which undergoes oxidative addition into the aryl halide C-Br bond. A bulky, electron-rich phosphine ligand is essential to facilitate this step and the subsequent reductive elimination that forms the desired C-N bond. A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen, making it a more active nucleophile in the catalytic cycle.
-
Materials:
-
This compound (1.2 eq)
-
4-Bromotoluene (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (or similar ligand) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
-
-
Procedure:
-
Inert Atmosphere is CRITICAL: This reaction must be performed under a strict nitrogen or argon atmosphere in oven-dried glassware.
-
To a Schlenk flask, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with inert gas three times.
-
Add this compound and 4-bromotoluene, followed by anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 8-24 hours. Monitor by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of Celite to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
N-Acylation
N-acylation is a straightforward method to introduce carbonyl functionalities. The reaction of the N-4 amine with an acyl chloride or anhydride is typically rapid and high-yielding. A non-nucleophilic base, such as triethylamine or pyridine, is used to scavenge the HCl or carboxylic acid byproduct.[8]
Protocol 4.1: Acylation with Acetyl Chloride
-
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound and triethylamine in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride dropwise to the cold, stirring solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-acylated product, which is often pure enough for subsequent steps or can be purified by chromatography or recrystallization.
-
Deprotection of the Phenylsulfonyl Group
The final step in many synthetic sequences is the removal of the N-1 phenylsulfonyl group. The sulfonamide is a very stable functional group, and its cleavage often requires harsh conditions.
Protocol 5.1: Cleavage with HBr in Acetic Acid
-
Causality: Strong protic acids can protonate the sulfonamide nitrogen, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by the bromide ion, leading to cleavage of the S-N bond.
-
Materials:
-
N-4 substituted this compound (1.0 eq)
-
33% HBr in acetic acid
-
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases corrosive vapors.
-
Dissolve the sulfonamide substrate in a solution of 33% HBr in acetic acid.
-
Heat the mixture to 70-90 °C for 6-24 hours. The reaction progress can be monitored by LC-MS.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Basify the aqueous solution to pH > 10 with a strong base (e.g., 50% NaOH solution), ensuring the mixture remains cold.
-
Extract the free amine product with an organic solvent like DCM or ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate to obtain the deprotected piperazine.
-
-
Alternative Milder Methods: For sensitive substrates, reductive cleavage using reagents like magnesium in methanol under sonication or lithium with a catalytic amount of di-tert-butyl biphenyl (DTBB) can be effective alternatives to harsh acidic conditions.[9]
References
- Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(7), 1018. [Link]
- Zarghi, A., & Arfaei, S. (2011). Synthesis of Piperazines by C-H Functionalization. Encyclopedia, 1(4), 1168-1189. [Link]
- Kaur, R., et al. (2021).
- Google Patents. (2003).
- ResearchGate. (n.d.).
- Saeed, S., Rashid, N., Jones, P. G., Hussain, M., & Ali, M. (2012). Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o193. [Link]
- ResearchGate. (n.d.). A General and Convenient Synthesis of N-Aryl Piperazines. [Link]
- Deng, W., & Liu, Y. (2008). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 73(15), 6044–6047. [Link]
- Kumar, V., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]
- Organic Syntheses. (n.d.). Epichlorohydrin. [Link]
- Srinivas, K., & Kumar, A. (2012). Synthesis and evaluation of deprotected N-boc piperazine derived mono-mannich bases. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 265-268. [Link]
- ResearchGate. (2024).
- Coeffard, V., et al. (2008). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. European Journal of Organic Chemistry. [Link]
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? [Link]
- ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines. [Link]
- ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines. [Link]
- Organic Chemistry Portal. (n.d.). Piperazine synthesis. [Link]
- Pazdera, P., et al. (2012). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. Letters in Organic Chemistry, 9(9), 651-664. [Link]
- Apodaca, R., & Xiao, W. (2001). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Letters, 3(11), 1745-1748. [Link]
- Alcon, M., et al. (1999). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 64(13), 4720-4724. [Link]
- Royal Society of Chemistry. (2020). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. [Link]
- Organic Syntheses. (n.d.). 3. [Link]
- Festa, A. A., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. The Journal of Organic Chemistry, 88(15), 10640–10654. [Link]
- ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]
- ResearchGate. (n.d.).
- Pazdera, P., et al. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 24(18), 3246. [Link]
- PubChem. (n.d.). 1-(Benzenesulfonyl)-4-[(4-chlorophenyl)-phenylmethyl]piperazine. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(Phenylsulfonyl)piperazine by Recrystallization
Welcome to the technical support center for the purification of 1-(Phenylsulfonyl)piperazine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing troubleshooting guides and in-depth explanations to ensure the success of your experiments.
Introduction to the Purification Challenge
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API), affecting its efficacy, safety, and stability. Recrystallization is a powerful and widely used technique for purifying solid compounds, predicated on the principle that the solubility of a compound in a solvent increases with temperature.[1] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms crystals, leaving impurities behind in the solution.
This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to streamline your purification process.
Troubleshooting Guide: A Problem-and-Solution Approach
This section directly addresses specific issues that may arise during the recrystallization of this compound.
Question 1: My this compound is not dissolving, even in the hot solvent. What's wrong?
Possible Causes & Solutions:
-
Insufficient Solvent: This is the most common reason for incomplete dissolution. The goal is to create a saturated solution at the solvent's boiling point.
-
Solution: Add small increments (1-2 mL at a time) of the hot solvent to the mixture, bringing it back to a boil after each addition, until the solid fully dissolves. Be patient, as adding too much solvent will significantly reduce your final yield.[2]
-
-
Incorrect Solvent Choice: this compound, with its polar sulfonyl group and non-polar phenyl ring, requires a solvent of appropriate polarity. A completely non-polar solvent like hexane or a highly polar one like water may not be effective on its own.
-
Solution: Re-evaluate your solvent choice. Refer to the solvent screening protocol in the FAQ section. A moderately polar solvent like ethanol or isopropanol, or a mixed-solvent system, might be necessary.
-
-
Insoluble Impurities: Your crude material may contain impurities that are insoluble in your chosen solvent even at high temperatures.
-
Solution: If the bulk of your compound has dissolved but some particulate matter remains, you should perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble impurities before allowing the solution to cool.
-
Question 2: I've cooled the solution, but no crystals have formed. What should I do?
Possible Causes & Solutions:
-
Excess Solvent: Using too much solvent is the most frequent cause of crystallization failure. The solution is simply not saturated enough for crystals to form upon cooling.[3]
-
Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration of your compound.[2] Once the volume is reduced, allow it to cool again.
-
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its normal solubility limit, but crystal nucleation has not yet occurred.[3]
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[2]
-
Solution 2 (Seed Crystal): If you have a small crystal of pure this compound, add it to the cooled solution. This "seed" crystal provides a template for further crystal formation.[2]
-
Solution 3 (Drastic Cooling): If the above methods fail, try cooling the flask in an ice-water bath to further decrease the solubility of the compound.
-
Question 3: My product has "oiled out" into a gooey liquid instead of forming solid crystals. How can I fix this?
Possible Causes & Solutions:
-
Solution Saturated Above Compound's Melting Point: Oiling out occurs when the solution becomes saturated at a temperature that is higher than the melting point of the compound (or a melting point depression caused by impurities). The compound "melts" out of the solution instead of crystallizing.
-
Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent (1-5% of the total volume) to decrease the saturation temperature. Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote the formation of crystals instead of oil.[3]
-
-
High Impurity Level: Significant amounts of impurities can depress the melting point of your compound and interfere with crystal lattice formation, leading to oiling out.
-
Solution: If slower cooling and adding more solvent do not work, it may be necessary to recover the crude material by evaporating the solvent and attempting purification by another method, such as column chromatography, before re-attempting recrystallization.
-
Question 4: My final crystals are colored, even though the pure compound should be white. How do I remove the color?
Possible Causes & Solutions:
-
Colored Impurities: The crude material may contain highly colored, polar impurities that co-precipitate with your product.
-
Solution: After dissolving the crude this compound in the hot solvent, add a very small amount (1-2% of the solute's weight) of activated charcoal to the solution. The charcoal will adsorb the colored impurities. Keep the solution hot and swirl for a few minutes, then perform a hot filtration to remove the charcoal before allowing the filtrate to cool and crystallize. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Cool the solution slightly before adding the charcoal.
-
Question 5: My final yield is very low. Where did my product go?
Possible Causes & Solutions:
-
Too Much Solvent: As mentioned, this is a primary cause of low yield, as a significant portion of the product will remain dissolved in the mother liquor.[2]
-
Solution for Future Runs: Use the minimum amount of hot solvent necessary for complete dissolution. For the current run, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.
-
-
Premature Crystallization: The compound may have started to crystallize during the hot filtration step, resulting in product loss on the filter paper.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before pouring the hot solution through it. Using a stemless funnel can also help prevent clogging.
-
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product.
-
Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent. The compound's solubility will be minimal in the cold solvent, allowing you to wash away impurities adhering to the crystal surface without significant product loss.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
Understanding the basic properties of your compound is crucial for planning a successful purification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂S | [4] |
| Molecular Weight | 226.3 g/mol | [4] |
| Appearance | White to Yellow Solid | [4] |
| Storage Temperature | Inert atmosphere, Room Temperature | [4][5] |
Q2: How do I select the best solvent for recrystallization?
The ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at room temperature or below.[1][6] The impurities, ideally, should either be insoluble in the hot solvent or remain soluble in the cold solvent.
A Rule of Thumb: The principle of "like dissolves like" is a good starting point.[7] Given the structure of this compound, solvents of intermediate polarity are often a good choice.
Recommended Solvents for Screening:
| Solvent | Boiling Point (°C) | Polarity | Rationale/Comments |
| Ethanol | 78 | Polar | Often a good starting point for compounds with both polar and non-polar features. |
| Isopropanol | 82 | Polar | Similar to ethanol, can be a very effective recrystallization solvent. |
| Acetonitrile | 82 | Polar Aprotic | Can be effective if alcohols are not suitable. |
| Ethyl Acetate | 77 | Intermediate | Good for compounds of intermediate polarity. |
| Toluene | 111 | Non-polar | May be effective, especially if impurities are highly polar. |
| Water | 100 | Very Polar | Unlikely to be a good single solvent but can be excellent as an anti-solvent in a mixed system with ethanol or isopropanol. |
Q3: What is a mixed-solvent recrystallization and when is it necessary?
A mixed-solvent recrystallization is used when no single solvent provides the desired solubility profile.[6] This involves a pair of miscible solvents: one in which this compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[8]
When to Use It: You would use this method if you find that your compound is very soluble in one solvent (e.g., hot ethanol) even when cold, and insoluble in another (e.g., water).
General Procedure:
-
Dissolve the crude compound in the minimum amount of the hot "solvent" (e.g., ethanol).
-
While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add a few drops of the "solvent" to re-dissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. The change in solvent composition will cause the desired compound to crystallize out.
Experimental Protocols & Visual Workflows
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil while stirring.
-
Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration at this stage.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[1]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Visual Workflow: Recrystallization Process
Caption: General workflow for the purification of this compound.
Visual Guide: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- Solvent Choice. University of York, Chemistry Teaching Labs. [Link]
- Finding the best solvent for recrystallisation.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- Troubleshooting. Chemistry LibreTexts. [Link]
- Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. This compound | 14172-55-5 [sigmaaldrich.com]
- 5. 错误页 [amp.chemicalbook.com]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. mt.com [mt.com]
Technical Support Center: Troubleshooting Side Reactions in N-Arylation of Piperazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for N-arylation of piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during the synthesis of N-arylpiperazines. N-arylpiperazine moieties are crucial components in a vast number of pharmaceuticals, making their efficient and selective synthesis a critical task in medicinal chemistry and process development.[1][2] This resource offers practical, field-proven insights and detailed protocols to help you navigate the complexities of these reactions and optimize your synthetic outcomes.
I. Understanding the Core Challenge: Selectivity in Piperazine N-Arylation
Piperazine possesses two secondary amine nitrogens (N1 and N4) with similar nucleophilicity. This inherent symmetry presents the primary challenge in N-arylation: achieving selective mono-arylation while suppressing the formation of the undesired 1,4-diarylpiperazine (bis-arylation) byproduct. Other potential side reactions, though less common, can include catalyst deactivation, hydrodehalogenation of the aryl halide, and in rare cases, piperazine ring degradation under harsh conditions. This guide will address these issues in a practical question-and-answer format.
II. Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section directly addresses specific issues you might encounter during your experiments.
FAQ 1: My reaction yields a mixture of mono- and bis-arylated piperazine. How can I improve the selectivity for the mono-arylated product?
This is the most common side reaction in piperazine N-arylation. The formation of the bis-arylated product is driven by the fact that the mono-arylated piperazine is often still nucleophilic enough to react with a second molecule of the aryl halide.[3][4]
Root Cause Analysis & Corrective Actions:
-
Stoichiometry: The ratio of piperazine to the aryl halide is a critical parameter.
-
Explanation: Using a large excess of piperazine statistically favors the reaction of the aryl halide with an unreacted piperazine molecule over the mono-arylated product.
-
Protocol: Increase the excess of piperazine to 5-10 equivalents relative to the aryl halide.[3] While this may complicate purification, it is often the simplest and most effective initial strategy.
-
-
Slow Addition of the Aryl Halide: The rate of addition can significantly influence selectivity.
-
Explanation: A slow, controlled addition of the aryl halide maintains a low concentration of this reagent in the reaction mixture at any given time. This minimizes the chance of the mono-arylated product encountering and reacting with another molecule of the aryl halide.
-
Protocol: Dissolve the aryl halide in a suitable solvent and add it dropwise to the reaction mixture containing piperazine, the catalyst, ligand, and base over several hours.
-
-
Protecting Group Strategy: This is a highly reliable but multi-step approach to ensure mono-arylation.[5]
-
Explanation: By temporarily blocking one of the piperazine nitrogens with a protecting group (e.g., tert-butyloxycarbonyl, Boc), you ensure that only one nitrogen is available for arylation.[5][6][7] The protecting group is then removed in a subsequent step.
-
Protocol: Utilize a commercially available mono-protected piperazine, such as N-Boc-piperazine, in your N-arylation reaction. Following successful arylation, the Boc group can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent).[7]
-
-
In-situ Protonation: A less common but clever strategy involves protonating one of the piperazine nitrogens.
-
Explanation: By forming a monohydrochloride or monoacetate salt of piperazine in situ, one nitrogen is rendered non-nucleophilic, directing the arylation to the free nitrogen.[5]
-
Protocol: Add one equivalent of a mild acid (e.g., acetic acid) or use piperazine monohydrochloride as the starting material. This effectively "protects" one nitrogen through protonation.[5]
-
FAQ 2: My Buchwald-Hartwig amination reaction is sluggish or gives a low yield, even with suppressed bis-arylation. What are the likely causes?
Low conversion in a Buchwald-Hartwig reaction often points to issues with the catalytic system or the reaction conditions.[3] The choice of palladium precursor, ligand, base, and solvent are all interconnected and crucial for an efficient catalytic cycle.[2][8]
Root Cause Analysis & Corrective Actions:
-
Catalyst and Ligand Selection: This is the most critical factor for success.
-
Explanation: The ligand stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[8][9] Sterically hindered and electron-rich ligands are generally required for coupling less reactive aryl chlorides or for sterically demanding substrates.[10]
-
Troubleshooting Steps:
-
Screen Ligands: If using a general-purpose ligand like BINAP with an unreactive aryl halide, consider switching to a more specialized, bulky, and electron-rich ligand. A selection of commonly used ligands and their typical applications is provided in the table below.
-
Use a Pre-catalyst: Palladium pre-catalysts are often more stable and provide more consistent results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[11]
-
-
-
Choice of Base: The base plays a crucial role in the deprotonation of the amine and regeneration of the catalyst.[12]
-
Explanation: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, especially with more advanced catalyst systems and for substrates with base-sensitive functional groups.[11] The physical properties of the base (e.g., particle size) can also impact the reaction rate in heterogeneous mixtures.[11]
-
Troubleshooting Steps:
-
Ensure the base is anhydrous and of high purity.
-
If using a strong base like NaOtBu leads to substrate decomposition, switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.
-
-
-
Solvent and Temperature:
-
Explanation: Anhydrous, deoxygenated solvents are essential, as water and oxygen can lead to catalyst deactivation.[3] Aprotic solvents like toluene, dioxane, or THF are commonly used.[3][13] The reaction temperature needs to be high enough to promote the reaction but not so high as to cause degradation of the catalyst or starting materials.
-
Troubleshooting Steps:
-
Ensure your solvent is rigorously dried and degassed before use.
-
If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase the temperature to 100-110 °C.[3]
-
-
FAQ 3: I am observing a significant amount of hydrodehalogenation byproduct (the arene without the piperazine). What causes this and how can I prevent it?
Hydrodehalogenation is a known side reaction in Buchwald-Hartwig amination where the aryl halide is reduced to the corresponding arene.
Root Cause Analysis & Corrective Actions:
-
β-Hydride Elimination:
-
Explanation: This side reaction can compete with reductive elimination.[8] It is more likely to occur if the intermediate palladium-amide complex has accessible β-hydrogens and the reductive elimination step is slow.
-
Troubleshooting Steps:
-
Ligand Modification: Switching to a bulkier ligand can sterically hinder β-hydride elimination and favor the desired reductive elimination pathway.
-
Lower Reaction Temperature: Sometimes, lowering the reaction temperature can disfavor the higher activation energy pathway of β-hydride elimination relative to reductive elimination.
-
-
-
Moisture in the Reaction:
-
Explanation: Water can react with the palladium catalyst and intermediates, leading to the formation of palladium hydroxide species that can promote the reduction of the aryl halide.
-
Protocol: Ensure all reagents, solvents, and glassware are scrupulously dried. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).
-
FAQ 4: Can the piperazine ring itself undergo side reactions like ring-opening?
Under typical N-arylation conditions (e.g., Buchwald-Hartwig or Ullmann), the piperazine ring is generally stable. However, ring-opening reactions are known to occur under different circumstances.
-
Explanation: Ring-opening of piperazine is not a common side reaction during N-arylation. It typically requires specific reagents or conditions, such as reactions with certain quaternary salts of DABCO (1,4-diazabicyclo[2.2.2]octane), which can act as a precursor to piperazine derivatives through ring-opening.[14][15] Oxidative degradation of the piperazine ring can also occur, for instance, through reaction with hydroxyl radicals in atmospheric chemistry, leading to products like cyclic imines or amides.[16][17]
-
Relevance to N-Arylation: While direct ring-opening as a side reaction is unlikely, using overly harsh conditions (e.g., very high temperatures for prolonged periods with strong oxidants) could potentially lead to degradation. It is always advisable to use the mildest effective conditions for the N-arylation.
III. Data and Protocols
Table 1: Catalyst & Ligand Selection Guide for Buchwald-Hartwig N-Arylation of Piperazine
| Aryl Halide | Reactivity | Recommended Ligand Class | Specific Ligand Examples | Typical Base |
| Aryl Iodide | High | General Biarylphosphines | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃ |
| Aryl Bromide | Medium | Bulky, Electron-Rich Biarylphosphines | XPhos, RuPhos, BrettPhos | NaOtBu, K₃PO₄ |
| Aryl Chloride | Low | Highly Electron-Rich & Hindered Biarylphosphines | RuPhos, BrettPhos, tBuXPhos | NaOtBu, LHMDS |
| Aryl Triflates | High | General Biarylphosphines | XPhos, SPhos | K₃PO₄, Cs₂CO₃ |
This table provides general recommendations. Optimization is often necessary for specific substrates.
Experimental Protocol 1: General Procedure for Selective Mono-N-Arylation of Piperazine
This protocol prioritizes mono-selectivity by using an excess of piperazine.
Materials:
-
Aryl halide (1.0 mmol, 1.0 eq)
-
Piperazine (5.0 mmol, 5.0 eq)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
RuPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 eq)
-
Anhydrous, degassed toluene (10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, piperazine, RuPhos, and sodium tert-butoxide.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the Pd₂(dba)₃ catalyst to the flask under a positive pressure of argon.
-
Add the anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the mono-arylated product from excess piperazine and any bis-arylated byproduct.
Experimental Protocol 2: N-Arylation using N-Boc-Piperazine
This protocol ensures mono-arylation through the use of a protecting group.
Step A: N-Arylation
-
Follow the procedure in Experimental Protocol 1 , but use N-Boc-piperazine (1.2 mmol, 1.2 eq) instead of piperazine.
-
After purification, you will obtain the N-aryl-N'-Boc-piperazine.
Step B: Boc Deprotection
-
Dissolve the purified N-aryl-N'-Boc-piperazine (1.0 mmol) in dichloromethane (DCM, 5 mL).
-
Add trifluoroacetic acid (TFA, 5.0 mmol, 5.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the deprotection by TLC.
-
Once complete, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired mono-N-arylpiperazine.
IV. Visual Diagrams & Workflows
Diagram 1: General Scheme of Piperazine N-Arylation and Major Side Reaction
Caption: Troubleshooting workflow for low mono-substitution yield.
Diagram 3: Simplified Catalytic Cycle for Buchwald-Hartwig Amination
Sources
- 1. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. orbit.dtu.dk [orbit.dtu.dk]
- 14. DABCO bond cleavage for the synthesis of piperazine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07870C [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
removing unreacted starting material from piperazine synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in piperazine synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of removing unreacted starting materials from your final product. As Senior Application Scientists, we understand that achieving high purity is paramount, and this resource is designed to provide both theoretical understanding and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I might find as impurities in my crude piperazine product?
A1: The nature of impurities is intrinsically linked to your synthetic route. Common starting materials that can carry over into the final product include ethanolamines (mono-, di-, and triethanolamine), ethylenediamine (EDA), and various polyethylene polyamines like diethylenetriamine (DETA) and triethylenetetramine (TETA).[1][2] If your synthesis involves the reaction of an alcohol with an amine, you may also find unreacted alcohols in your crude mixture.[3]
Q2: Why is it so challenging to remove these starting materials from my piperazine product?
A2: The primary challenges stem from the physicochemical similarities between piperazine and its common precursors. These include:
-
High Polarity and Basicity: Piperazine and its starting materials, like ethylenediamine, are highly polar and basic compounds.[1] This leads to similar solubility profiles in many solvents, making simple extraction or recrystallization difficult.
-
Hygroscopicity: Both piperazine and its precursors readily absorb atmospheric moisture, which can complicate handling, weighing, and purification processes.[1]
-
Similar Boiling Points: In some cases, the boiling points of piperazine and unreacted starting materials like ethylenediamine can be close enough to make separation by simple distillation inefficient.[4][5]
Q3: What are the main strategies for purifying piperazine?
A3: The optimal purification method depends on the scale of your synthesis, the specific impurities present, and the desired final purity. The main strategies include:
-
Fractional Distillation: Effective for large-scale purification and for separating components with significantly different boiling points.[1]
-
Recrystallization via Salt or Hydrate Formation: This is a highly effective method for achieving high purity by exploiting the differential solubility of piperazine salts or hydrates compared to impurities.[1][2][6]
-
Column Chromatography: Offers high-resolution separation for structurally similar impurities, although it can be challenging due to the high polarity of piperazine.[1]
-
Acid-Base Extraction: This technique leverages the basicity of piperazine to move it between aqueous and organic phases, leaving less basic or neutral impurities behind.[7][8]
Troubleshooting Guides
Issue 1: Poor Separation of Piperazine from Ethylenediamine (EDA) using Distillation
Symptoms:
-
Fractions collected from distillation show significant cross-contamination of piperazine and EDA.
-
The boiling point range during distillation is broad and not well-defined.
Causality: Piperazine and EDA can form a mixture that is difficult to separate by simple distillation due to their boiling points being relatively close under certain conditions.[4][5] Effective separation requires optimizing the distillation parameters to exploit the slight differences in their volatilities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for distillation-based purification.
Step-by-Step Protocol:
-
Evaluate Your Distillation Column: For effective separation of piperazine and EDA, a fractional distillation column with a sufficient number of theoretical plates is crucial. A column with 30 to 40 theoretical plates is often recommended.[4][5] If you are using a simple distillation setup, upgrading to a fractionating column (e.g., Vigreux, packed) is the first step.
-
Optimize the Pressure: The distillation is typically carried out under a pressure of 0.5 to 2 bar.[4][5] Adjusting the pressure can alter the relative volatility of the components, potentially improving separation.
-
Control the Temperature: Maintain a stable temperature gradient along the column. The temperature at the bottom of the column should be in the range of 140 to 170°C.[4][5]
-
Adjust the Reflux Ratio: The reflux ratio, the ratio of the amount of condensate returned to the column to the amount of product taken off, is a critical parameter. A higher reflux ratio generally leads to better separation but slower distillation. For piperazine-EDA separation, a reflux ratio of 0.4 to 0.8 is suggested.[4][5]
Issue 2: Low Yield or Purity After Recrystallization
Symptoms:
-
A significant amount of piperazine remains in the mother liquor, leading to low recovery.
-
The isolated crystals are still contaminated with starting materials.
Causality: Standard recrystallization can be ineffective due to the high solubility of piperazine in many common solvents and the co-precipitation of structurally similar impurities.[1] A more robust approach is to selectively precipitate piperazine as a salt or a hydrate.
Solution A: Purification via Piperazine Diacetate Salt Formation
This method is particularly effective for removing a wide range of impurities.[2]
Protocol for Piperazine Diacetate Precipitation:
-
Dissolution: Dissolve the crude piperazine-containing mixture in acetone at a temperature between 20-40°C.[2] The amount of acetone should be sufficient to form a solution containing approximately 0.5 to 20% piperazine by weight.[2]
-
Acidification: While stirring, slowly add glacial acetic acid to the acetone solution. Use a quantity that is at least stoichiometric and up to 5 times the stoichiometric amount necessary to form piperazine diacetate.[1][2]
-
Precipitation: The crystalline piperazine diacetate will begin to precipitate. Cool the mixture to a temperature between 10-30°C to ensure complete precipitation.[1][2]
-
Isolation: Separate the precipitated piperazine diacetate from the liquid by filtration.[1]
-
Washing: Wash the collected precipitate with cold acetone to remove any remaining impurities.[1]
-
(Optional) Regeneration of Free Base: The pure piperazine can be regenerated from the diacetate salt by treatment with a strong base.[1]
Solution B: Purification via Piperazine Hexahydrate Formation
This protocol selectively precipitates piperazine as its hexahydrate from a mixture.[6]
Caption: Workflow for piperazine purification via hexahydrate formation.
Step-by-Step Protocol:
-
Water Adjustment: Add water to the crude mixture to ensure the molar ratio of water to piperazine is at least 6:1, which is the stoichiometric requirement for hexahydrate formation.[1][6]
-
Alcohol Addition: To the aqueous solution, add a water-insoluble alcohol such as isooctanol. The amount of alcohol should be at least equal in weight to the amount of piperazine in the mixture.[1][6]
-
Precipitation: Stir the mixture. The piperazine hexahydrate will precipitate out of the solution.[1][6]
-
Isolation: Filter the precipitate from the solution.[1]
-
Washing (Optional): The precipitate can be washed with a suitable solvent like hot benzene or pentane to remove non-polar impurities.[1][6]
-
Drying: Dry the solid piperazine hexahydrate in a vacuum oven.[1]
Data Summary for Purification Methods
| Purification Method | Key Parameters | Advantages | Disadvantages |
| Fractional Distillation | Column with 30-40 theoretical plates, Pressure: 0.5-2 bar, Reflux ratio: 0.4-0.8[4][5] | Suitable for large scale; effective for impurities with different boiling points.[1] | Not effective for removing azeotropes or impurities with very similar boiling points. |
| Recrystallization (Diacetate Salt) | Solvent: Acetone, Precipitating Agent: Glacial Acetic Acid[2] | High purity achievable; effective for a wide range of impurities.[1] | Requires an additional step to regenerate the free base. |
| Recrystallization (Hexahydrate) | Molar ratio of water to piperazine ≥ 6:1, Use of a water-insoluble alcohol[6] | High selectivity for piperazine; can be performed from an aqueous mixture. | The final product is a hydrate, which may require further drying if the anhydrous form is needed. |
References
- Method for separating piperazine from a mixture of ethylenediamine-piperazine through destillation. (EP1752454A1).
- Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture. (US7271292B2).
- Method for the preparation of piperazine and its derivatives. (US6603003B2).
- Method for continuously distilling and removing piperazine from mixture of ethylenediamine and piperazine. (JP2007051142A).
- Method for preparing piperazines. (US3138598A).
- Separation method of piperazine. (CN104230850A).
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020-05-06). PubMed Central. [Link]
- Purification of piperazine. (US2919275A).
- Recovery and purification of piperazine. (US3481933A).
- Acid-Base Extraction. (2022-04-07). Chemistry LibreTexts. [Link]
- Acid-Base Extraction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 3. US3138598A - Method for preparing piperazines - Google Patents [patents.google.com]
- 4. EP1752454A1 - Method for separating piperazine from a mixture of ethylenediamine-piperazine through destillation - Google Patents [patents.google.com]
- 5. US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents [patents.google.com]
- 6. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of N-Substituted Piperazines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-substituted piperazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. The content is structured in a question-and-answer format to directly address specific experimental issues, providing both theoretical explanations and practical, field-proven solutions.
Core Challenge: Controlling Selectivity in Piperazine Functionalization
The primary hurdle in piperazine chemistry stems from its symmetrical nature. With two secondary amine nitrogens (N1 and N4) of similar reactivity, achieving selective mono-substitution while avoiding the formation of the 1,4-disubstituted byproduct is a significant challenge.[1][2]
Frequently Asked Questions (FAQs): Mono-substitution vs. Di-substitution
Q1: Why am I consistently getting a high percentage of the 1,4-disubstituted piperazine in my reaction?
A1: This is the most common issue and arises because the mono-substituted product, once formed, can act as a nucleophile and react with another equivalent of your electrophile (e.g., alkyl halide).[2][3] The nucleophilicity of the remaining secondary amine in the mono-substituted piperazine is often comparable to that of the starting piperazine itself, leading to a competitive second substitution.
Q2: What are the primary strategies to promote selective mono-substitution?
A2: There are three main strategies, each with its own advantages and disadvantages:
-
Using a Large Excess of Piperazine: A straightforward statistical approach where the electrophile is more likely to encounter an unreacted piperazine molecule than a mono-substituted one.[4]
-
Mono-Protection Strategy: One nitrogen is temporarily blocked with a protecting group (like Boc), forcing the reaction to occur on the free nitrogen. This is a highly selective but multi-step approach.[1][5][6]
-
In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid deactivates one nitrogen atom by forming a salt, directing substitution to the free, non-protonated nitrogen.[3][6]
Troubleshooting Guide: Achieving Selective Mono-Substitution
Choosing the right strategy depends on your scale, cost considerations, and the complexity of your target molecule.
Strategy Selection Workflow
Caption: Decision workflow for selecting a mono-substitution strategy.
Comparative Analysis of Mono-Substitution Strategies
| Strategy | Molar Ratio (Piperazine:Electrophile) | Typical Yield (Mono-product) | Key Advantages | Key Disadvantages |
| Excess Piperazine | 3:1 to 10:1 | 70-80% | One-step, cost-effective.[6] | Difficult removal of excess piperazine; lower atom economy.[2][6] |
| Mono-Boc Protection | 1:1 (Boc-piperazine:Electrophile) | >80% (for substitution step) | High selectivity, clean reaction, simplified purification.[6] | Multi-step process (protection/deprotection), higher cost.[2][6] |
| Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 (Salt:Electrophile) | 60-89% | One-pot synthesis, good yields, cost-effective.[6] | Lower nucleophilicity of the free amine may require longer reaction times or activation.[6] |
Method-Specific Troubleshooting Guides
Even with a sound strategy for selectivity, each synthetic method presents unique challenges.
Direct N-Alkylation
This method involves the reaction of piperazine with an alkyl halide. While direct, it is prone to several issues.
FAQs: Direct N-Alkylation
Q1: I'm using an excess of piperazine but still see significant di-alkylation. What can I do?
A1: If di-substitution persists, you can further optimize the reaction conditions.[4]
-
Lower the Temperature: Reducing the temperature can decrease the rate of the second alkylation more than the first, improving selectivity.[4]
-
Slow Addition: Adding the alkylating agent dropwise over an extended period maintains a low concentration, favoring mono-alkylation.[4][7]
-
Solvent Choice: The solvent's polarity can influence reactivity. Experiment with different solvents to find the optimal conditions.[4]
-
Weaker Base: If a base is used, a milder one can help prevent the deprotonation of the mono-alkylated product, making it less nucleophilic.[4]
Q2: My product seems to be highly water-soluble, and I'm having trouble with extraction. What's happening?
A2: You may be forming a quaternary ammonium salt. This happens if the mono-substituted product undergoes a second alkylation on the same nitrogen atom.[8] This is particularly problematic with reactive alkylating agents like methyl iodide. Using reductive amination instead of direct alkylation is a common way to avoid this issue.[8]
Experimental Protocol: Mono-N-alkylation using Excess Piperazine
This protocol describes a general method for the selective mono-N-alkylation of piperazine using a large excess of the piperazine starting material.[4]
-
Materials:
-
Piperazine (10 equivalents)
-
Alkylating agent (e.g., benzyl bromide, 1 equivalent)
-
Potassium Carbonate (2 equivalents)
-
Acetonitrile (solvent)
-
-
Procedure:
-
Dissolve piperazine (10 eq.) in acetonitrile in a round-bottom flask.
-
Add potassium carbonate (2 eq.) to the solution.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the alkylating agent (1 eq.) dropwise to the stirred solution over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue. This often requires column chromatography to separate the mono-substituted product from residual piperazine and the di-substituted byproduct.
-
Reductive Amination
This is a powerful method for N-alkylation that involves reacting piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.
FAQs: Reductive Amination
Q1: My reductive amination is sluggish or incomplete. What are the common causes?
A1: Several factors can affect the reaction rate:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective than agents like sodium cyanoborohydride, and it tolerates slightly acidic conditions which can favor iminium ion formation.[7]
-
Solvent: Dichloromethane (DCM) or dichloroethane (DCE) are common solvents. Ensure they are anhydrous, as water can hydrolyze the iminium intermediate and the reducing agent.[9]
-
pH: The reaction is often optimal under mildly acidic conditions (pH 5-6), which can be achieved by adding acetic acid. This protonates the carbonyl, activating it for nucleophilic attack, and facilitates the dehydration to the iminium ion.
Q2: I'm getting broad peaks in my NMR, and the product is a viscous oil instead of a solid. How can I improve my workup?
A2: This suggests impurities are present.[9] The workup is critical for removing the borohydride reagents and acetic acid byproducts. A typical workup involves quenching the reaction with an aqueous base like sodium bicarbonate solution until the pH is >8.[9] This neutralizes the acidic byproducts and ensures the amine product is in its free base form for extraction into an organic solvent. If purity is still an issue, column chromatography is recommended.[9]
Reductive Amination Workflow
Caption: General workflow for a two-step, one-pot reductive amination.
Buchwald-Hartwig N-Arylation
This palladium-catalyzed cross-coupling reaction is a cornerstone for synthesizing N-aryl piperazines.[10][11] Its success is highly dependent on the careful selection of catalyst, ligand, base, and solvent.[10]
FAQs: Buchwald-Hartwig Amination
Q1: I'm observing a significant amount of a dehalogenated arene byproduct in my reaction. How can I prevent this?
A1: Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[12] This can be caused by:
-
High Temperatures: Running the reaction at a lower temperature may help.[12]
-
Incomplete Catalyst Formation: Ensure the active Pd(0) catalyst is properly formed. Using pre-catalysts (e.g., XPhos Pd G3) can often give more consistent results.[12]
-
Ligand Choice: The ligand plays a crucial role. Sterically hindered, electron-rich phosphine ligands (e.g., RuPhos, XPhos) are often required to promote reductive elimination (the desired C-N bond formation) over side reactions.[10][11]
Q2: The reaction is not going to completion, even after extended time. What should I check?
A2:
-
Catalyst Deactivation: The catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[13]
-
Base Strength: A strong, non-nucleophilic base is required, with NaOt-Bu, KOt-Bu, and Cs₂CO₃ being common choices. The base must be strong enough to deprotonate the amine in the catalytic cycle.[13]
-
Substrate Reactivity: Aryl bromides and iodides are generally more reactive than aryl chlorides. For less reactive aryl chlorides, more specialized, electron-rich ligands are often necessary.[10]
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Purification Challenges
FAQs: Purification
Q1: Why is column chromatography of my substituted piperazine so difficult? I see a lot of tailing.
A1: The basic nature of the piperazine nitrogens leads to strong interactions with the acidic silica gel, causing significant tailing. To mitigate this, you can:
-
Add a Base to the Eluent: Add a small amount of a basic modifier, such as triethylamine (~1-2%) or ammonium hydroxide, to your mobile phase. This will compete for the active sites on the silica gel and improve peak shape.
-
Use a Different Stationary Phase: Alumina (basic or neutral) can be a better choice than silica for purifying basic amines. Alternatively, reversed-phase chromatography may be an option for less polar derivatives.
Q2: My product is water-soluble. How can I effectively extract it from an aqueous workup?
A2:
-
Adjust pH: Ensure the aqueous layer is strongly basic (pH > 10) before extraction. This deprotonates any ammonium salts, making the amine more soluble in organic solvents.
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.
-
Use a More Polar Solvent: If extracting with DCM or ethyl acetate is inefficient, try a more polar solvent like n-butanol.
References
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. (2025). BenchChem.
- Protecting Groups in the Synthesis of Unsymmetrical Piperazines. (n.d.). Journal of the American Chemical Society.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central.
- Preventing di-substitution in piperazine N-alkyl
- What are the side effects of Piperazine?. (2024).
- Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. (2015). Unknown Source.
- Technical Support Center: Synthesis of Substituted Piperazines. (2025). BenchChem.
- Technical Support Center: Synthesis of Piperazine Deriv
- Technical Support Center: Optimizing N-alkylation of 1-(4-bromophenyl)piperazine. (2025). BenchChem.
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Unknown Source.
- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. (2013).
- Reductive amin
- BH amination side products and purific
- Buchwald–Hartwig amin
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. orbit.dtu.dk [orbit.dtu.dk]
Technical Support Center: Optimizing Piperazine Alkylation Reactions
Welcome to the Technical Support Center for Piperazine Alkylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of piperazine N-alkylation. As a Senior Application Scientist, I've compiled this resource to provide not just protocols, but a deeper understanding of the mechanistic principles that govern these reactions. Our goal is to empower you to troubleshoot effectively and optimize your synthetic strategies.
The symmetrical nature of the piperazine ring, with its two reactive secondary amine groups, presents a significant synthetic challenge: controlling the degree of substitution to achieve the desired mono- or di-alkylated products.[1] This guide will address common issues encountered in the lab, from controlling selectivity to maximizing yield, and provide field-proven insights to overcome them.
Troubleshooting Guide
This section addresses specific problems you might be encountering during your piperazine alkylation experiments.
Question: My reaction is producing a high percentage of the di-alkylated product, even though I'm aiming for mono-alkylation. What are the primary factors causing this, and how can I improve selectivity?
Answer:
Di-alkylation is a common side reaction in piperazine chemistry, and it's often a result of the mono-alkylated product successfully competing with the starting piperazine for the alkylating agent.[2] The primary factors influencing this are stoichiometry, reaction conditions, and the nature of your reagents.[2]
Here are several strategies to favor mono-alkylation:
-
Employ a Large Excess of Piperazine: This is the most direct method to statistically favor the reaction of the alkylating agent with an unreacted piperazine molecule.[1][2] A common starting point is using 5 to 10 equivalents of piperazine relative to the alkylating agent.[3]
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over an extended period maintains a low concentration of it in the reaction mixture, reducing the probability of a second alkylation event.[2]
-
Lower the Reaction Temperature: Decreasing the temperature can disproportionately slow down the second alkylation reaction compared to the first, thereby enhancing selectivity for the mono-alkylated product.[2]
-
Choice of a Weaker Base: If a base is used, a milder one can help prevent the deprotonation of the mono-alkylated piperazine, making it less nucleophilic and less likely to react a second time.[2]
Question: I have a low yield of my desired mono-alkylated piperazine, and I suspect the formation of a quaternary ammonium salt. How can I confirm this and prevent it?
Answer:
The formation of a water-soluble quaternary ammonium salt is a frequent cause of low yields, as the product is lost during the aqueous workup.[4] This occurs when the nitrogen atom of the mono-alkylated piperazine is alkylated a second time.
Confirmation:
-
Solubility: If your product seems to be "stuck" in the aqueous phase during extraction, it's a strong indicator of salt formation.[5]
-
NMR Analysis: Analyze the aqueous layer after extraction. The presence of your product's characteristic signals will confirm its solubility as a salt.
Prevention:
-
Reductive Amination: This is a highly effective alternative to direct alkylation with alkyl halides. It involves reacting piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced. This method inherently prevents the formation of quaternary ammonium salts.[6]
-
Use of a Protecting Group: The most robust method to ensure mono-alkylation is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group physically blocks one nitrogen, directing alkylation to the other. The Boc group can then be removed.[1][5][6]
-
Careful Control of Stoichiometry: Avoid using an excess of the alkylating agent.
Question: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I drive it forward?
Answer:
A stalled reaction can be frustrating, but it's often due to suboptimal reaction conditions or reagent choice.
-
Insufficiently Reactive Alkylating Agent: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive alkyl halide, you may need to increase the reaction temperature or use a catalyst.
-
Inappropriate Solvent: The solvent plays a crucial role in stabilizing the reactants and the transition state.[7] For SN2 reactions like piperazine alkylation, polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often preferred as they can solvate the cation while leaving the nucleophile relatively free.
-
Base Strength: The base must be strong enough to neutralize the acid formed during the reaction, which would otherwise protonate and deactivate the piperazine.[4] However, a base that is too strong can promote side reactions.[2]
Question: I'm struggling to purify my final product from the excess piperazine starting material. What are some effective purification strategies?
Answer:
Separating the mono-alkylated product from a large excess of the highly polar piperazine can be challenging.
-
Acidic Wash: During the workup, washing the organic layer with a dilute acid solution can help to remove the more basic piperazine. Be cautious, as your mono-alkylated product may also have some solubility in the acidic aqueous phase.
-
Column Chromatography: This is a standard method for purification. A polar stationary phase like silica gel is commonly used. A gradient elution starting with a non-polar solvent and gradually increasing the polarity (e.g., with methanol in dichloromethane) can effectively separate the product from the starting material.[5]
-
Salt Formation and Recrystallization: The product can be precipitated as a salt (e.g., diacetate), which can then be isolated and recrystallized to achieve high purity.[8][9] The free base can be regenerated afterward.[8]
Frequently Asked Questions (FAQs)
This section covers broader concepts and provides foundational knowledge for designing your piperazine alkylation reactions.
Q1: How do I choose the right base for my piperazine alkylation?
A1: The choice of base is critical. You need a base that is strong enough to act as a scavenger for the acid byproduct (HX) but not so strong that it promotes unwanted side reactions like elimination or di-alkylation.
| Base | pKa of Conjugate Acid | Type | Typical Use & Considerations |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Inorganic, Weak | A common and cost-effective choice. It is a heterogeneous base, so reaction rates can be slower. Often used in polar aprotic solvents like ACN or DMF.[3][5] |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Inorganic, Weak | More soluble than K₂CO₃, which can lead to faster reaction rates. Often used in similar solvents.[6] |
| Triethylamine (TEA) | ~10.7 | Organic, Weak | A common organic base. It is soluble in most organic solvents. Can sometimes lead to quaternization of the TEA itself. |
| Diisopropylethylamine (DIPEA) | ~11 | Organic, Weak, Hindered | Also known as Hünig's base. Its steric bulk makes it non-nucleophilic, which is advantageous. A good choice to avoid side reactions with the base itself. |
| Sodium Bicarbonate (NaHCO₃) | ~10.3 | Inorganic, Very Weak | A milder option when a very weak base is needed to minimize side reactions.[4] |
Q2: What is the role of the solvent in piperazine alkylation, and how do I select an appropriate one?
A2: The solvent influences reaction rates and selectivity by solvating the reactants and the transition state.[7]
-
Polar Aprotic Solvents (e.g., ACN, DMF, DMSO): These are generally the best choice for SN2 reactions. They can solvate the cation (the counter-ion of the base) while leaving the nucleophilic amine relatively "naked" and reactive.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can hydrogen bond with the amine nucleophile, creating a solvent cage that can hinder its reactivity and slow down the reaction.[10] However, they can be useful for dissolving all reactants and may be necessary in certain cases.
-
Non-polar Solvents (e.g., Toluene, Hexane): These are generally poor choices for piperazine alkylation as the charged transition state of the SN2 reaction is not well-stabilized, leading to very slow reaction rates.[5]
A study on the reaction between piperazine and benzyl bromide showed that the rate is influenced by the electrophilicity, hydrogen bond donor ability, and dipolarity/polarizability of the solvent.[7]
Q3: What are the main strategies to achieve selective mono-alkylation of piperazine?
A3: There are three primary strategies to achieve selective mono-alkylation:
-
Stoichiometric Control: Use a large excess of piperazine (5-10 equivalents) to statistically favor mono-alkylation.[1][2] This is often the simplest and most cost-effective method.
-
Use of a Protecting Group: Chemically differentiate the two nitrogen atoms by protecting one with a group like tert-Butoxycarbonyl (Boc).[1][5] This provides excellent selectivity but adds extra steps to the synthesis (protection and deprotection).[4]
-
In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid forms the mono-salt. The protonated nitrogen is deactivated, directing the alkylation to the free nitrogen.[3] This is a clever one-pot method but may require longer reaction times due to the reduced nucleophilicity of the unprotonated nitrogen.[3]
Decision Workflow for Mono-Alkylation Strategy
Caption: Decision workflow for selecting a mono-alkylation strategy.
Experimental Protocols
Protocol 1: Mono-N-alkylation of Piperazine using a Large Excess
This protocol describes a general method for the selective mono-N-alkylation of piperazine.[2]
Materials:
-
Piperazine (10 equivalents)
-
Alkylating agent (e.g., benzyl bromide, 1 equivalent)
-
Potassium Carbonate (2 equivalents)
-
Acetonitrile (ACN)
Procedure:
-
In a round-bottom flask, dissolve piperazine (10 eq.) and potassium carbonate (2 eq.) in acetonitrile.
-
Stir the mixture at room temperature.
-
Slowly add the alkylating agent (1 eq.) dropwise to the stirred solution over 30 minutes.
-
Continue stirring the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-alkylated product from the excess piperazine and any di-alkylated side product.
Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)
This protocol is for the synthesis of the commonly used mono-protected piperazine.[3]
Materials:
-
Piperazine (2.0 equivalents)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine (2.0 eq.) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve (Boc)₂O (1.0 eq.) in DCM.
-
Slowly add the (Boc)₂O solution dropwise to the piperazine solution over 2-3 hours, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 20-24 hours.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or by an extraction procedure to yield 1-Boc-piperazine.
General Purification Workflow
Caption: A general purification workflow for piperazine alkylation reactions.
References
- Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- Ranga Reddy, S., & Manikyamba, P. (2007). Solvent effects in the reaction between piperazine and benzyl bromide. Indian Academy of Sciences. [Link]
- Godfrey, N. B. (1959). Purification of piperazine. U.S. Patent No. 2,919,275.
- Ghasemzadeh, M. A., & Gholami, M. R. (2022). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
1-(Phenylsulfonyl)piperazine stability and storage issues
Welcome to the technical support center for 1-(Phenylsulfonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and storage of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity of your results.
Introduction: Understanding the Molecule
This compound is a versatile building block in medicinal chemistry. Its structure, featuring a phenylsulfonyl group attached to a piperazine ring, imparts specific chemical properties that necessitate careful handling and storage. The sulfonamide linkage and the piperazine moiety are the primary sites of potential degradation, influencing the compound's stability. This guide will delve into the practical aspects of working with this molecule to minimize degradation and ensure reproducible outcomes.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the storage and use of this compound.
Issue 1: Inconsistent or Poor Results in Reactions
Symptom: You are using this compound in a reaction, but you observe low yields, unexpected byproducts, or a complete failure of the reaction, even when following a validated protocol.
Potential Cause: The primary suspect is the degradation of your this compound stock. The sulfonamide bond is susceptible to hydrolysis, and the piperazine ring can undergo oxidation.
Troubleshooting Steps:
-
Assess Purity: Before extensive troubleshooting, verify the purity of your starting material. The recommended method is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][3] A fresh, high-purity standard should be used as a reference. Thin-Layer Chromatography (TLC) can also be a quick, qualitative check for the presence of impurities.[3]
-
Check Storage Conditions: Review how the compound has been stored. Exposure to moisture, light, and elevated temperatures can accelerate degradation.[4] The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place.
-
Consider pH Sensitivity: The stability of this compound can be pH-dependent. The piperazine moiety is basic, and the sulfonamide group can be susceptible to both acid- and base-catalyzed hydrolysis.[5][6] If your reaction conditions are strongly acidic or basic, consider if the compound was pre-dissolved or stored in a solution with a pH that could promote degradation.
Issue 2: Visible Changes in the Solid Compound
Symptom: Your solid this compound, which should be a white to off-white powder, appears discolored (e.g., yellow or brown), clumpy, or has a different texture than a fresh batch.
Potential Cause: This is a strong indicator of degradation. Discoloration can result from oxidation of the piperazine ring or other degradation pathways.[7] Clumping suggests moisture absorption, which can lead to hydrolysis of the sulfonamide bond.
Troubleshooting Steps:
-
Discard and Replace: It is highly recommended to discard any visibly degraded material. Using it will lead to unreliable and unrepeatable results.
-
Review Handling Procedures: This issue often points to improper handling. Ensure that the container is purged with an inert gas before sealing and that it is only opened in a dry environment (e.g., in a glovebox or under a stream of inert gas).[8][9][10][11][12]
-
Implement Stricter Storage: If this is a recurring problem, re-evaluate your storage setup. Using a desiccator within a refrigerator or freezer can provide an additional layer of protection against moisture.
Issue 3: Compound Fails to Dissolve as Expected
Symptom: You are trying to dissolve this compound in a solvent where it is reported to be soluble, but it dissolves poorly or leaves a residue.
Potential Cause: The insoluble material could be a degradation product. For instance, hydrolysis could lead to the formation of benzenesulfonic acid and piperazine, which have different solubility profiles.
Troubleshooting Steps:
-
Analyze the Insoluble Material: If possible, isolate and analyze the residue to confirm if it is a degradation product.
-
Use a Fresh Stock: Attempt to dissolve a fresh, unopened stock of the compound in the same solvent to determine if the issue is with the specific batch.
-
Solvent Purity: Ensure the solvent is anhydrous and of high purity. The presence of water or other impurities in the solvent can affect solubility and potentially cause degradation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Based on the chemical nature of the compound and information from safety data sheets, the ideal storage conditions are as follows:
-
Temperature: Cool, typically 2-8 °C. Long-term storage at -20 °C is also an option. Avoid repeated freeze-thaw cycles.
-
Atmosphere: Under an inert gas like argon or nitrogen to prevent oxidation and moisture absorption.
-
Light: Protect from light by storing in an amber vial or in a dark cabinet.
-
Container: A tightly sealed, clean, and dry glass vial is recommended.
Q2: How can this compound degrade?
A2: The primary degradation pathways are:
-
Hydrolysis: The sulfonamide bond can be cleaved by water, especially under acidic or basic conditions, to yield benzenesulfonic acid and piperazine.[3][5]
-
Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products.[7]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the cleavage of the sulfonamide bond and extrusion of sulfur dioxide, a known degradation pathway for sulfonamides.[13][14]
Q3: Is this compound sensitive to air?
A3: Yes, due to the piperazine moiety, it is considered sensitive to moisture and potentially to atmospheric carbon dioxide, which can react with the basic nitrogen atoms.[6] The compound is also susceptible to oxidation. Therefore, handling under an inert atmosphere is a critical best practice.[8][9][10][11][12]
Q4: What solvents are compatible with this compound for storage in solution?
A4: For short-term storage in solution, anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable. It is crucial to use high-purity, dry solvents. Avoid storing solutions for extended periods, as the stability in solution is lower than in the solid state. If aqueous buffers are used, their pH should be near neutral, and the solutions should be prepared fresh.
Q5: How can I check the quality of my this compound?
A5: The most reliable method for quantitative purity analysis is HPLC with UV detection.[1][2][3] You can also use Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of impurities. A simple qualitative check can be performed using TLC.[3]
Data Summary and Protocols
Table 1: Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (short-term), -20 °C (long-term) | Minimizes thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and moisture absorption. |
| Light | Store in the dark (amber vial) | Prevents photodegradation. |
| Handling | Use in a glovebox or under inert gas flow | Minimizes exposure to air and moisture. |
| Solutions | Prepare fresh; use anhydrous solvents | Lower stability in solution compared to solid form. |
Protocol 1: Purity Assessment by HPLC
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Column: A C18 reversed-phase column is suitable.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Analysis: Inject the sample and compare the peak area of the main component to any impurity peaks. Calculate the purity as a percentage of the total peak area.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting experiments involving this compound.
Caption: Troubleshooting workflow for experiments with this compound.
References
- Photodegradation of sulfonamides and their N (4)
- Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulf
- N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed
- Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides
- Piperazine - Wikipedia
- Air Sensitive Compounds | Ossila
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
- A Review on Analytical Methods for Piperazine Determin
- Tips and Tricks for the Lab: Air-Sensitive Techniques (1)
- Techniques for Handling Air- and Moisture-Sensitive Compounds
- HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine
- Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion form
- Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines
- Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents
- Handling Air-Sensitive Reagents Technical Bulletin AL-134
- Handling air-sensitive reagents AL-134 - MIT
- Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Scilit
- Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - University of Lisbon
- Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety
- Stability of Synthetic Piperazines in Human Whole Blood
Sources
- 1. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Stability of Synthetic Piperazines in Human Whole Blood [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. web.mit.edu [web.mit.edu]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Complexities of Piperazine Derivative Workup
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to resolving the common yet often frustrating challenge of poor solubility of piperazine derivatives during experimental workup. Piperazine and its derivatives are fundamental building blocks in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2][3][4] However, their inherent physicochemical properties, particularly their basicity and polarity, can lead to significant challenges in purification and isolation.[5]
This guide, structured in a user-friendly question-and-answer format, is designed to provide you with in-depth technical guidance and field-proven insights to troubleshoot and optimize your workup procedures. As Senior Application Scientists, we aim to explain the "why" behind the "how," empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of piperazine derivatives that contribute to their poor solubility during workup?
A1: The primary challenges with piperazine derivatives stem from the two nitrogen atoms within the piperazine ring. These nitrogen atoms confer:
-
High Basicity: Piperazine derivatives are basic compounds with two distinct pKa values, typically around 5.3 and 9.7 for the parent molecule.[1][5] This basicity means they readily react with acidic reagents or even atmospheric carbon dioxide to form salts.[1]
-
High Polarity: The presence of the nitrogen atoms makes these compounds highly polar.[5] This polarity influences their solubility in both aqueous and organic solvents.
-
Hygroscopicity: Many piperazine derivatives readily absorb moisture from the atmosphere, which can complicate handling and accurate measurements.[5]
-
Propensity for Salt and Hydrate Formation: Piperazines easily form salts and hydrates, which can alter their solubility profile unexpectedly during a workup.[5]
Q2: I've observed a precipitate forming unexpectedly when I adjust the pH of my aqueous layer. What is happening and how can I control it?
A2: This is a classic issue when working with piperazine derivatives. The precipitate is likely the free base form of your compound crashing out of solution as you increase the pH. Because of their basicity, piperazine derivatives are often soluble in acidic aqueous solutions as the protonated salt. When you neutralize the solution (i.e., raise the pH), you deprotonate the piperazine nitrogens, forming the neutral, and often less water-soluble, free base.
To control this, consider the following:
-
Slow and Controlled pH Adjustment: Add your base (e.g., sodium bicarbonate or sodium hydroxide solution) slowly and with vigorous stirring to avoid localized high pH that can cause rapid precipitation of a difficult-to-handle solid.
-
Extraction at an Optimal pH: Instead of complete neutralization, you might only need to adjust the pH to a point where the compound is sufficiently deprotonated to be extracted into an organic solvent but still has some aqueous solubility.
-
Solvent Choice: If the free base is known to be poorly soluble in your extraction solvent, you may need to screen for a more suitable one.
Q3: My piperazine derivative seems to be stuck in the aqueous layer during extraction, even after basification. What are my options?
A3: This is a common problem, especially with highly polar piperazine derivatives. Here are several strategies to overcome this:
-
Increase the Ionic Strength of the Aqueous Layer: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of your organic compound in the aqueous phase, a phenomenon known as the "salting out" effect. This can significantly improve extraction efficiency.
-
Use a More Polar Organic Solvent: If you are using a non-polar solvent like hexane or diethyl ether, switching to a more polar solvent such as dichloromethane (DCM) or ethyl acetate might improve the partitioning of your polar compound into the organic layer.
-
Continuous Extraction: For particularly stubborn cases, continuous liquid-liquid extraction can be a powerful technique to gradually extract the compound over an extended period.
-
Back Extraction: If your compound is in the aqueous layer as a salt, you can acidify the organic layer to pull it back in. This is a useful purification step.
Troubleshooting Guides
Scenario 1: An Insoluble Goo Forms at the Interface of the Organic and Aqueous Layers
You've just quenched your reaction and are beginning the workup. Upon adding your aqueous solution to the organic reaction mixture, a sticky, unmanageable precipitate forms between the two layers, making separation impossible.
Possible Cause: This "goo" is often an insoluble salt of your piperazine derivative, formed by a reaction with an acidic component in your reaction mixture or workup solution. It can also be a result of the compound's poor solubility in both the organic and aqueous phases under the current conditions.[6][7]
Troubleshooting Protocol:
-
Dilution is Your Friend: Try diluting both the organic and aqueous phases with more of their respective solvents. This can sometimes be enough to dissolve the precipitate.
-
pH Adjustment: Carefully adjust the pH of the aqueous layer. If the goo is an acid salt, slowly adding a base might convert it to the free base, which may be more soluble in the organic layer. Conversely, if it's the free base that has precipitated, adding a small amount of acid could form a more water-soluble salt.
-
Filtration: If dilution and pH adjustment fail, you may need to filter the entire biphasic mixture to isolate the solid. The solid can then be washed and dissolved in a suitable solvent for further purification.
-
Solvent Screening: Before your next attempt, perform a small-scale solubility test of your crude product in various solvents to identify a better system for your workup.
Scenario 2: Your Piperazine Derivative is Too Soluble in Water for Efficient Extraction
Even after basifying the aqueous layer and using a standard organic solvent, a significant portion of your product remains in the aqueous phase, leading to low yields.
Possible Cause: The polarity of your piperazine derivative, especially if it contains other polar functional groups, can lead to high water solubility of the free base.
Troubleshooting Protocol: Acid-Base Extraction and Salt Precipitation
This protocol leverages the basicity of the piperazine moiety to selectively isolate it as a salt.
-
Acidify and Wash: Ensure your crude product is dissolved in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic solution with an acidic aqueous solution (e.g., 1M HCl) to protonate the piperazine derivative and extract it into the aqueous layer as a salt.[8][9][10] This step will leave non-basic impurities in the organic layer.
-
Isolate the Aqueous Layer: Separate the acidic aqueous layer containing your protonated product.
-
Basify and Extract: Cool the aqueous layer in an ice bath and then slowly add a base (e.g., 50% NaOH) with vigorous stirring until the solution is strongly basic. This will convert the salt back to the free base. Extract the free base with a suitable organic solvent.
-
Consider Salt Precipitation: An alternative to extracting the free base is to precipitate it as a different, less soluble salt. For example, piperazine itself can be precipitated as its diacetate salt from an acetone solution by adding glacial acetic acid.[5][11] This can be a highly effective purification method.
Visualizing the Workup Strategy
A well-planned workup is crucial for success. The following decision tree can help guide you through the process of resolving solubility issues with piperazine derivatives.
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 11. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
how to avoid di-substitution in piperazine reactions
Welcome to the Technical Support Center for Piperazine Reactions. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize the versatile piperazine scaffold. Given its symmetrical nature, achieving selective mono-functionalization while avoiding di-substitution is a frequent and critical challenge.[1][2] This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower you to control the selectivity of your piperazine reactions with confidence.
Troubleshooting Guide: Common Issues in Piperazine Reactions
This section addresses specific problems you might encounter during your experiments, offering explanations of the underlying causes and actionable solutions.
Issue 1: Significant Di-substitution Byproduct in N-Alkylation/N-Acylation
-
Symptoms: You observe a substantial amount of the 1,4-disubstituted piperazine in your crude reaction mixture via LC-MS or NMR, leading to low yields of the desired mono-substituted product and complex purification.[3]
-
Root Cause Analysis: The symmetrical nature of piperazine means both nitrogen atoms are nucleophilic. After the first substitution, the remaining secondary amine is often still reactive enough to compete for the electrophile, leading to the di-substituted byproduct.[4][5] This is a classic example of a competitive consecutive reaction.
-
Actionable Solutions:
-
Stoichiometric Control (Statistical Approach): Employ a large excess of piperazine (typically 5-10 equivalents) relative to your electrophile (e.g., alkyl halide). This statistically favors the reaction of the electrophile with the more abundant, unreacted piperazine.[2][4][5] While effective, this requires removal of excess piperazine during workup.
-
Reaction Condition Optimization:
-
Slow Addition: Add the electrophile dropwise or via syringe pump over an extended period. This maintains a low instantaneous concentration of the electrophile, favoring the initial reaction with piperazine.[4]
-
Lower Temperature: Reducing the reaction temperature can decrease the rate of the second substitution reaction more significantly than the first, thus enhancing selectivity for the mono-substituted product.[4]
-
-
In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid (like acetic acid or HCl) forms the mono-salt in the reaction mixture. The protonated nitrogen is deactivated, directing the substitution to the free nitrogen.[6][7][8] This is a clever, protecting-group-free strategy.[6]
-
Protecting Group Strategy: For the highest level of control, a protecting group strategy is the most robust method.[6][7] This involves protecting one nitrogen, performing the desired reaction on the other, and then deprotecting.
-
Issue 2: My Mono-Boc Protection of Piperazine Gives Low Yields and Di-Boc Byproduct
-
Symptoms: Your attempt to synthesize 1-Boc-piperazine results in a mixture of starting material, the desired mono-Boc product, and the di-Boc protected piperazine, making isolation difficult and lowering the overall yield.
-
Root Cause Analysis: While di-tert-butyl dicarbonate ((Boc)₂O) is a bulky reagent, if the reaction conditions are not carefully controlled, the initially formed mono-Boc-piperazine can be acylated a second time.
-
Actionable Solutions:
-
Control Stoichiometry and Addition: The key is to use an excess of piperazine relative to the Boc anhydride. A common procedure involves the slow, dropwise addition of a solution of (Boc)₂O (1.0 eq) to a solution of piperazine (2.0-4.0 eq).[9] This ensures the Boc anhydride is more likely to encounter an unfunctionalized piperazine molecule.
-
Solvent and Temperature: Dichloromethane (DCM) is a common solvent for this reaction.[1][9] Running the reaction at room temperature and allowing it to stir for an extended period (20-24 hours) often drives the reaction to completion while minimizing the di-substituted product.[1]
-
Issue 3: Side Reactions During Acidic N-Boc Deprotection
-
Symptoms: After treating your N-Boc-piperazine derivative with a strong acid like trifluoroacetic acid (TFA), you observe unexpected byproducts, such as t-butylated species on your molecule of interest or on the deprotected piperazine nitrogen.
-
Root Cause Analysis: The mechanism of Boc deprotection involves the formation of a stable tert-butyl cation.[10][11] This carbocation is a potent electrophile and can alkylate any available nucleophile in the reaction mixture, including your desired product.[11]
-
Actionable Solutions:
-
Use a Scavenger: The most effective way to prevent unwanted t-butylation is to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your product.[11] Common scavengers include triisopropylsilane (TIS) or water.[11] A typical deprotection cocktail might be 25-50% TFA in DCM with 2.5% TIS and 2.5% water.[11]
-
Alternative Acidic Conditions: If TFA is proving problematic, consider using hydrochloric acid (HCl) as a 4M solution in an organic solvent like 1,4-dioxane or methanol.[10][11] This often provides a cleaner reaction and yields the hydrochloride salt of your product, which can be easier to isolate.[12]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable method to guarantee mono-substitution?
-
A1: The use of an orthogonal protecting group strategy is the most dependable and widely used method for achieving selective mono-substitution.[1][6] By protecting one nitrogen atom, you can perform chemistry exclusively at the other position. The tert-butoxycarbonyl (Boc) group is the most common choice due to its stability and ease of removal under acidic conditions.[13]
-
-
Q2: What are "orthogonal" protecting groups and why are they important for piperazine chemistry?
-
A2: Orthogonal protecting groups can be removed under specific conditions that do not affect other protecting groups in the molecule.[1] This is crucial for synthesizing complex, unsymmetrically substituted piperazines. For example, you could protect one nitrogen with a Boc group (acid-labile) and the other with a benzyloxycarbonyl (Cbz) group (removed by hydrogenolysis).[1] This allows you to selectively deprotect and functionalize each nitrogen independently.
-
-
Q3: Can I achieve mono-arylation of piperazine without a protecting group?
-
A3: Yes, while using a protected piperazine like 1-Boc-piperazine in a Buchwald-Hartwig amination is very common and reliable,[14] it is possible to achieve mono-arylation with unprotected piperazine. Similar to alkylation, using a large excess of piperazine can favor the mono-arylated product.[15] However, for complex substrates or when high selectivity is required, the protecting group approach is generally preferred.
-
-
Q4: My reductive amination with a mono-protected piperazine is not working well. What should I consider?
-
A4: Reductive amination is a powerful tool for N-alkylation.[15] If you are facing issues, consider the choice of reducing agent. Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective than agents like sodium cyanoborohydride. Also, ensure your aldehyde is of high purity and the reaction is run under anhydrous conditions to promote imine formation prior to reduction.
-
Experimental Protocols & Methodologies
Protocol 1: Selective Mono-Boc Protection of Piperazine
This protocol is designed to favor the formation of 1-(tert-butoxycarbonyl)piperazine.
Materials:
-
Piperazine (4.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a round-bottom flask, dissolve piperazine (4.0 eq) in anhydrous DCM.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 eq) in anhydrous DCM.
-
Slowly add the (Boc)₂O solution to the vigorously stirred piperazine solution at room temperature over 2-3 hours using a dropping funnel or syringe pump.[1]
-
Allow the reaction mixture to stir at room temperature for 20-24 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired mono-Boc product from unreacted piperazine and the di-Boc byproduct.
Protocol 2: N-Alkylation of 1-Boc-Piperazine
This protocol describes the alkylation of the unprotected nitrogen of mono-protected piperazine.
Materials:
-
1-Boc-piperazine (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq)
-
Base (e.g., potassium carbonate or triethylamine) (1.5 eq)
-
Solvent (e.g., Acetonitrile or DMF)
Procedure:
-
Dissolve 1-Boc-piperazine (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.
-
Add the base (1.5 eq) to the solution.
-
Add the alkyl halide (1.1 eq) dropwise to the stirred mixture.
-
Heat the reaction mixture if necessary (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by flash chromatography.
Protocol 3: Deprotection of the Boc Group with TFA
This protocol details the removal of the Boc group to yield the mono-substituted piperazine.
Materials:
-
N-alkyl-N'-Boc-piperazine derivative (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) (5-10 eq)
-
Triisopropylsilane (TIS) (optional scavenger)
Procedure:
-
Dissolve the N-alkyl-N'-Boc-piperazine derivative in anhydrous DCM.
-
If using a scavenger, add TIS (2.5% v/v) to the solution.
-
Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.[10]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.[10]
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[11]
-
The product is typically isolated as the TFA salt. To obtain the free base, dissolve the residue in water, basify with a suitable base (e.g., saturated NaHCO₃ solution), and extract the product with an organic solvent.[5]
Data & Visualization
Table 1: Comparison of Strategies to Avoid Di-Substitution
| Strategy | Key Principle | Advantages | Disadvantages | Best For |
| Excess Piperazine | Statistical probability | One-step, simple procedure.[6] | Requires large excess of piperazine; purification can be challenging.[5] | Simple alkylations where starting materials are inexpensive. |
| Mono-Protonation | Deactivation of one N-atom | Protecting-group-free; one-pot procedure.[6] | May not be suitable for all electrophiles; requires careful pH control. | Aza-Michael additions or reactions with activated electrophiles.[6] |
| Protecting Group | Orthogonal protection | High selectivity and control; versatile for complex syntheses.[1][2] | Multi-step process can lower overall yield; adds protection/deprotection steps.[6] | Synthesizing complex, unsymmetrically substituted piperazines.[1] |
Diagram 1: Decision Workflow for Piperazine Mono-Substitution
Caption: Decision tree for selecting a mono-substitution strategy.
Diagram 2: Orthogonal Protecting Group Concept
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Challenges in Detecting Piperazine Impurities
<_ _>
Welcome to the Technical Support Center dedicated to addressing the analytical challenges encountered when detecting and quantifying piperazine and its impurities. Piperazine, a core scaffold in numerous pharmaceuticals, presents unique analytical hurdles due to its physicochemical properties.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals to provide practical, in-depth solutions to common experimental issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the analysis of piperazine impurities.
Q1: Why is piperazine notoriously difficult to analyze using standard reversed-phase HPLC with UV detection?
A1: The primary challenges with piperazine analysis stem from two core properties:
-
Lack of a Strong Chromophore: Piperazine itself does not have a significant UV-absorbing chromophore, leading to very low sensitivity with UV detectors.[3][4][5][6] Direct detection often requires working at low wavelengths (~205 nm), where many mobile phase components also absorb, resulting in high baseline noise and poor sensitivity.[4]
-
High Polarity: As a small, hydrophilic organic compound with two secondary amines, piperazine is poorly retained on traditional non-polar stationary phases like C18 and C8.[5][7] It often elutes in the void volume, co-eluting with other polar impurities and the solvent front, making quantification impossible without specialized techniques.[7]
Q2: What are the main classes of impurities I should expect to find in a piperazine-containing Active Pharmaceutical Ingredient (API)?
A2: Impurities in a piperazine-containing API can be broadly categorized according to ICH Q3A guidelines and typically include:[8]
-
Starting Materials and Intermediates: Unreacted piperazine or other precursors from the synthesis process.
-
By-products: Resulting from side reactions during synthesis.
-
Degradation Products: Formed during manufacturing or upon storage due to factors like hydrolysis, oxidation, or photolysis.[8][9] Piperazine derivatives can be susceptible to oxidative degradation.[9]
-
Reagents, Ligands, and Catalysts: Trace amounts of substances used during the synthesis.[8]
Q3: What are genotoxic impurities (GTIs) and why are they a major concern with piperazine synthesis?
A3: Genotoxic impurities are compounds that have the potential to damage DNA, leading to mutations and potentially cancer.[10] Regulatory bodies like the ICH have stringent limits for such impurities, often requiring control at the parts-per-million (ppm) level relative to the API.[11][12] In syntheses involving piperazine, reactive intermediates or reagents can sometimes form known structural alerts for genotoxicity. Therefore, highly sensitive and specific analytical methods are required to detect and quantify these GTIs to ensure patient safety.[10][12]
Q4: When is derivatization necessary for piperazine analysis, and what are the common derivatizing agents?
A4: Derivatization is a chemical modification technique employed to enhance the analytical properties of a target molecule. For piperazine, it is crucial in two main scenarios:
-
To enhance UV absorbance for HPLC analysis: Reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) or dansyl chloride react with the amine groups of piperazine to form a derivative with a strong UV chromophore, allowing for sensitive detection.[4][13][14]
-
To increase volatility for Gas Chromatography (GC) analysis: Piperazine's polarity and low volatility make it unsuitable for direct GC analysis.[15] Derivatizing agents like trifluoroacetic anhydride (TFAA) or various chloroformates convert the polar N-H groups into less polar, more volatile groups, enabling sharp chromatographic peaks and reliable analysis by GC-MS.[1][15][16][17]
Q5: What are the regulatory thresholds I need to be aware of for reporting and identifying impurities?
A5: The International Council for Harmonisation (ICH) provides guidelines (specifically ICH Q3A for drug substances and Q3B for drug products) that define thresholds for impurity management.[18][19][20] These thresholds are based on the maximum daily dose of the drug and dictate when an impurity must be reported, identified (structurally characterized), and qualified (assessed for safety).
| Threshold Type | General Starting Limit | Purpose |
| Reporting Threshold | ≥ 0.05% | The level at which an impurity must be reported in a regulatory submission. |
| Identification Threshold | ≥ 0.10% or 1.0 mg/day intake (whichever is lower) | The level above which the structure of an impurity must be determined. |
| Qualification Threshold | ≥ 0.15% or 1.0 mg/day intake (whichever is lower) | The level above which an impurity must be assessed for safety with toxicological data. |
| Table 1: Simplified ICH Q3A/Q3B Impurity Thresholds. Note: These are general thresholds and can vary based on the maximum daily dose. Always refer to the latest ICH guidelines for specific cases.[18] |
Part 2: Troubleshooting Guides by Analytical Technique
This section provides detailed troubleshooting for specific issues encountered during experimental work.
High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor Peak Shape (Tailing) for Piperazine or its Basic Impurities
-
Question: My piperazine-related peaks are showing significant tailing on a C18 column. What is causing this and how can I fix it?
-
Answer & Troubleshooting Steps:
-
Causality: Peak tailing for basic compounds like piperazine is often caused by secondary interactions between the positively charged analyte (at acidic pH) and residual, negatively charged silanol groups on the silica-based stationary phase. This leads to a mixed-mode retention mechanism, causing the peak to tail.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
-
Detailed Explanation:
-
Adjust Mobile Phase pH: Increasing the pH of the mobile phase will deprotonate the silanol groups, reducing the unwanted ionic interactions. A pH above 7 is often effective. However, ensure your column is stable at higher pH values.
-
Add a Competing Amine: Adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can help saturate the active silanol sites, preventing the piperazine analyte from interacting with them.[9]
-
Switch to a Modern Column: Use a column specifically designed for basic compounds. These often have end-capping or a hybrid particle technology that shields the silanol groups, providing much better peak shapes for amines.
-
Explore Other Techniques: If reversed-phase is not working, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative for retaining and separating highly polar compounds.[21] Ion-pair chromatography, where an agent is added to the mobile phase to form a neutral complex with the analyte, can also significantly improve retention and peak shape on reversed-phase columns.[22][23][24]
-
-
Issue 2: Inadequate Retention / Co-elution with the Solvent Front
-
Question: I am analyzing for a very polar piperazine impurity, and it elutes with the void volume on my C18 column. How can I retain it?
-
Answer & Troubleshooting Steps:
-
Causality: Highly polar analytes have very little affinity for non-polar stationary phases and are swept through the column with the mobile phase.
-
Solutions:
-
Use 100% Aqueous Mobile Phase: If your column is compatible (many standard C18 columns suffer from "phase dewetting" or "phase collapse" in highly aqueous conditions), try removing all organic solvent from the mobile phase. Look for columns specifically designated as "AQ" or "aqueous stable."
-
Employ Ion-Pair Chromatography (IPC): This is a powerful technique for retaining charged analytes.[22]
-
Principle: Add an ion-pairing reagent with a hydrophobic tail and a charge opposite to your analyte to the mobile phase. For basic piperazine impurities (cations), an alkyl sulfonate like sodium heptanesulfonate is a common choice. The reagent forms an ion-pair with the analyte, increasing its overall hydrophobicity and promoting retention on the C18 column.[22]
-
Protocol 1: Ion-Pair Chromatography Method Development:
-
Reagent Selection: For cationic piperazine impurities, select an alkyl sulfonate (e.g., sodium 1-heptanesulfonate).
-
Initial Concentration: Prepare a mobile phase containing 5-10 mM of the ion-pairing reagent in your aqueous buffer.
-
pH Control: Adjust the pH to ensure your analyte is fully ionized (for piperazine, a pH of 2.5-4 is typical).
-
Optimization: Adjust the concentration of the ion-pairing reagent and the organic modifier (e.g., acetonitrile or methanol) to achieve the desired retention and separation. Increasing the reagent concentration or decreasing the organic content will increase retention.[22]
-
-
-
Switch to HILIC: HILIC columns use a polar stationary phase with a partially aqueous mobile phase. This mode is ideal for retaining and separating very polar compounds that are not retained in reversed-phase.
-
-
Issue 3: Low Sensitivity and High Baseline Noise with UV Detection
-
Question: My baseline is very noisy at the low wavelength required to see piperazine, and my impurity peaks are barely detectable. What can I do?
-
Answer & Troubleshooting Steps:
-
Causality: This is a classic problem due to the lack of a chromophore.[5] The high noise comes from the UV absorbance of the mobile phase solvents and additives at low wavelengths.
-
Solutions:
-
Use High-Purity Solvents: Ensure you are using the highest grade of HPLC or LC-MS grade solvents and additives.
-
Alternative Detectors:
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that do not rely on a chromophore and are excellent for analyzing non-volatile compounds like piperazine.[5]
-
Mass Spectrometry (MS): LC-MS is the gold standard for this problem. It offers unparalleled sensitivity and selectivity, allowing you to monitor the specific mass-to-charge ratio (m/z) of piperazine and its impurities, completely eliminating baseline interference.[1][25]
-
-
Pre-column Derivatization: As discussed in the FAQs, reacting the piperazine with a UV-active labeling agent like NBD-Cl allows you to detect it at a much higher wavelength (e.g., 340 nm) where the baseline is cleaner and the response is much greater.[4]
-
-
Gas Chromatography (GC)
Issue 1: No Peaks or Broad, Tailing Peaks for Piperazine
-
Question: I'm trying to analyze piperazine directly by GC-FID/MS, but I either see nothing or a very broad, ugly peak. What's wrong?
-
Answer & Troubleshooting Steps:
-
Causality: Piperazine is a polar, non-volatile compound with active amine protons.[15] These properties cause strong interactions with the stationary phase and poor thermal stability, leading to poor chromatography or complete adsorption in the inlet or column.
-
Solution: Derivatization is Mandatory. You must convert the polar N-H groups into non-polar, volatile derivatives.
-
Protocol 2: GC-MS Derivatization with TFAA:
-
Sample Preparation: Dissolve a known amount of your sample in a suitable solvent like ethyl acetate. Ensure the sample is dry, as water will react with the derivatizing agent.
-
Reaction: To your sample solution (e.g., 100 µL), add 50 µL of trifluoroacetic anhydride (TFAA).[15]
-
Incubation: Cap the vial tightly and heat at 70°C for 30 minutes to drive the reaction to completion.[15][17]
-
Evaporation & Reconstitution: After cooling, gently evaporate the excess reagent and solvent under a stream of nitrogen. Reconstitute the residue in a known volume of ethyl acetate for injection.[15]
-
Analysis: Inject the derivatized sample into the GC-MS. The resulting di-TFA-piperazine derivative will be much more volatile and chromatograph effectively.
Caption: GC-MS derivatization workflow for piperazine.
-
-
Impurity Identification and Stability Studies
Issue 1: An Unknown Peak Appears in My Stability Sample Chromatogram
-
Question: A new peak has shown up in my HPLC chromatogram after stressing my API under acidic conditions. How do I identify it?
-
Answer & Troubleshooting Steps:
-
Causality: Forced degradation studies are designed to intentionally degrade the API to generate potential impurities that could form under storage conditions.[26] The new peak is likely a degradation product.
-
Identification Workflow:
-
LC-MS Analysis: The most powerful first step. Couple your HPLC to a mass spectrometer. The molecular weight of the unknown peak, obtained from its mass-to-charge ratio (m/z), provides the first crucial piece of information.[9]
-
Tandem MS (MS/MS): Fragment the parent ion of the unknown peak. The resulting fragmentation pattern provides structural clues.[9] Comparing the fragmentation of the degradant to that of the parent drug can reveal how the molecule has changed (e.g., loss of a functional group, addition of an oxygen atom).[27]
-
Forced Degradation Logic: The conditions under which the impurity formed provide hints about its identity. For example, an impurity formed under oxidative stress (e.g., H₂O₂) is likely an N-oxide or other oxidation product. An impurity from acid/base hydrolysis suggests cleavage of a labile group like an ester or amide.[9]
-
NMR Spectroscopy: If the structure is still ambiguous, isolating the impurity using preparative HPLC and analyzing it by Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural confirmation.[1][11]
-
-
-
Protocol 3: General Forced Degradation Study:
-
Objective: To generate potential degradation products and demonstrate the stability-indicating nature of the analytical method.[9]
-
Prepare Solutions: Prepare separate solutions of the API in a suitable solvent.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., 60°C).[9]
-
Base Hydrolysis: Add 0.1 M NaOH and heat (e.g., 60°C).[9]
-
Oxidation: Add 3% H₂O₂ and store at room temperature.[9]
-
Thermal: Store the solid API in an oven (e.g., 80°C).[9]
-
Photolytic: Expose the solid and solution API to light according to ICH Q1B guidelines.[9]
-
-
Time Points: Sample at various time points (e.g., 2, 8, 24 hours), aiming for 5-20% degradation of the main peak.
-
Analysis: Neutralize the acid/base samples and analyze all stressed samples by your primary stability-indicating method (e.g., HPLC-UV/MS). Check for new peaks and perform peak purity analysis using a PDA detector to ensure the main peak is not co-eluting with degradants.[9]
-
References
- BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of Piperazin-2-ylmethanol for GC-MS Analysis.
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
- PubMed. (n.d.). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100.
- PubMed Central. (n.d.). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.
- BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
- PubMed. (2025). Identification and quantitative analysis of genotoxic impurities in rifampicin: Development and validation of a targeted LC-MS/MS method for 1-amino-4-methylpiperazine.
- Pharma Knowledge Forum. (2023). Method of analysis of Piperazine.
- Google Patents. (2019). Process for the separation of enantiomers of piperazine derivatives.
- A Review on Analytical Methods for Piperazine Determination. (2024).
- Journal of the American Chemical Society. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
- MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
- ResearchGate. (2025). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer....
- Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (2014).
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.).
- J-Stage. (2016). A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8.
- Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'.
- ResearchGate. (2025). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
- Taylor & Francis Online. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
- Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues.
- National Institute of Standards and Technology. (n.d.). Piperazine.
- ACS Omega. (n.d.). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode.
- Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. (n.d.).
- ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009).
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
- Persee. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.
- MDPI. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- Thermo Fisher Scientific. (n.d.). TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
- The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023).
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline.
- YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 6. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 7. tandfonline.com [tandfonline.com]
- 8. jpionline.org [jpionline.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and quantitative analysis of genotoxic impurities in rifampicin: Development and validation of a targeted LC-MS/MS method for 1-amino-4-methylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scholars.direct [scholars.direct]
- 18. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 19. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. researchgate.net [researchgate.net]
- 22. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. mdpi.com [mdpi.com]
- 26. biomedres.us [biomedres.us]
- 27. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
Technical Support Center: Optimizing Reaction Temperature for Piperazine Sulfonamide Formation
Welcome to the technical support center for the synthesis of piperazine sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this crucial reaction, with a specific focus on optimizing the reaction temperature. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to troubleshoot effectively and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Here are some of the common questions we encounter regarding the optimization of reaction temperature in piperazine sulfonamide synthesis:
Q1: What is a typical starting temperature for the reaction between piperazine and a sulfonyl chloride?
A common and effective practice is to begin the reaction at a reduced temperature, typically 0 °C. This is done by cooling the reaction vessel in an ice bath. The initial reaction between an amine and a sulfonyl chloride can be exothermic, and starting at a lower temperature helps to control this initial release of heat, preventing potential side reactions and degradation of reactants or products. After the initial addition of the sulfonyl chloride, the reaction is often allowed to slowly warm to room temperature and stirred for a designated period.[1]
Q2: Can the reaction be run at elevated temperatures?
Yes, in some cases, elevated temperatures can be beneficial. For less reactive sulfonyl chlorides or sterically hindered piperazine derivatives, heating the reaction mixture can increase the reaction rate and drive the reaction to completion. Temperatures around 60 °C have been reported in the literature for certain sulfonamide syntheses.[2] However, it is crucial to carefully monitor the reaction at higher temperatures, as this can also promote the formation of side products.
Q3: What are the risks of using a reaction temperature that is too high?
Excessively high temperatures can lead to several undesirable outcomes:
-
Degradation: Piperazine and some sulfonyl chlorides can be thermally unstable and may decompose at elevated temperatures, leading to a lower yield of the desired product.
-
Side Reactions: Higher temperatures can provide the activation energy for alternative reaction pathways, leading to the formation of impurities. A common side reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine.[3]
-
Bis-sulfonylation: In the case of unsubstituted piperazine, higher temperatures can increase the likelihood of the second nitrogen atom reacting to form the 1,4-bis(sulfonyl)piperazine derivative. While using an excess of piperazine can help mitigate this, temperature control is also a key factor.
Q4: What are the signs that my reaction temperature is too low?
If the reaction temperature is too low, the primary indicator will be a slow or stalled reaction. You might observe:
-
Incomplete conversion: Even after an extended reaction time, analysis of the reaction mixture (e.g., by TLC or LC-MS) will show a significant amount of unreacted starting material (piperazine or sulfonyl chloride).
-
Low yield: The isolated yield of the desired piperazine sulfonamide will be poor. For some less reactive starting materials, room temperature may not provide sufficient energy to overcome the activation barrier of the reaction.
Troubleshooting Guide
Encountering issues in the lab is a common part of the scientific process. This troubleshooting guide is designed to help you diagnose and resolve problems related to reaction temperature in your piperazine sulfonamide synthesis.
| Problem | Possible Cause Related to Temperature | Suggested Solution |
| Low or No Product Formation | Reaction temperature is too low. The activation energy for the reaction is not being met, especially with sterically hindered or electron-deficient reactants. | Gradually increase the reaction temperature in increments (e.g., to 40 °C, then 60 °C). Monitor the reaction progress at each stage by TLC or LC-MS to find the optimal temperature. Microwave-assisted synthesis can also be an effective alternative for sluggish reactions.[3] |
| Formation of Multiple Products/Low Purity | Reaction temperature is too high. This can lead to the degradation of starting materials or products, or the formation of side products such as the bis-sulfonated piperazine. | Begin the reaction at 0 °C to control the initial exotherm, then allow it to proceed at room temperature. If heating is necessary, do so cautiously and monitor for the appearance of new spots on a TLC plate. Consider using a milder base or a different solvent system in conjunction with optimized temperature. |
| Reaction is Initially Fast then Stalls | Initial exothermic reaction was not controlled. A rapid, uncontrolled increase in temperature at the start of the reaction could have led to the degradation of some of the reactants or the formation of inhibitory byproducts. | Ensure the reaction is adequately cooled (e.g., in an ice bath) before and during the addition of the sulfonyl chloride. Add the sulfonyl chloride dropwise or in portions to maintain a low temperature. |
| Inconsistent Yields Between Batches | Poor temperature control. Fluctuations in ambient temperature or inconsistent heating/cooling can lead to variability in reaction outcomes. | Use a controlled temperature bath (ice-water, water bath, or oil bath with a thermostat) to ensure a consistent reaction temperature. Document the temperature throughout the reaction for better reproducibility. |
Experimental Protocol: Optimizing Reaction Temperature
This protocol provides a systematic approach to determining the optimal reaction temperature for the synthesis of a piperazine sulfonamide.
Objective: To identify the reaction temperature that provides the highest yield and purity of the desired monosulfonylated piperazine.
Materials:
-
Piperazine derivative
-
Sulfonyl chloride
-
Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[3]
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Reaction vessels (e.g., round-bottom flasks)
-
Stirring apparatus (e.g., magnetic stirrer and stir bars)
-
Temperature control apparatus (e.g., ice bath, water bath, oil bath)
-
Analytical tools (e.g., TLC plates, LC-MS)
Procedure:
-
Baseline Reaction (Room Temperature):
-
In a round-bottom flask, dissolve the piperazine derivative (1.2 equivalents) and the tertiary amine base (1.5 equivalents) in the chosen aprotic solvent.
-
Stir the solution at room temperature.
-
Slowly add a solution of the sulfonyl chloride (1 equivalent) in the same solvent.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes) until the sulfonyl chloride is consumed or the reaction appears to have stalled.
-
Work up the reaction and isolate the product to determine the baseline yield and purity.
-
-
Low-Temperature Reaction (0 °C to Room Temperature):
-
Repeat the reaction setup from step 1, but cool the reaction flask to 0 °C in an ice bath before adding the sulfonyl chloride.
-
Add the sulfonyl chloride solution slowly, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and continue to stir.
-
Monitor the reaction as before. Compare the reaction profile, yield, and purity to the baseline reaction. This is often the preferred method for controlling the initial exotherm.[1]
-
-
Elevated Temperature Reactions (e.g., 40 °C and 60 °C):
-
Set up two additional reactions as in step 1.
-
After the addition of the sulfonyl chloride at room temperature, heat the reaction mixtures to 40 °C and 60 °C, respectively, using a temperature-controlled bath.
-
Monitor the reactions closely for the rate of product formation and the appearance of any new impurities.
-
Compare the final yields and purities from these reactions to the baseline and low-temperature experiments.
-
Data Analysis and Optimization:
| Reaction Temperature | Reaction Time | Yield (%) | Purity (%) | Observations (e.g., side products) |
| Room Temperature | ||||
| 0 °C to Room Temp. | ||||
| 40 °C | ||||
| 60 °C |
Based on the results in the table, select the temperature that provides the best balance of reaction time, yield, and purity.
Visualizing the Workflow and Mechanism
To aid in understanding the experimental design and the underlying chemistry, the following diagrams are provided.
Caption: Workflow for Temperature Optimization.
Sources
Technical Support Center: Purification of Polar Piperazine Derivatives by Column Chromatography
Welcome to the technical support center for the purification of polar piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying these often-recalcitrant compounds. The inherent basicity and high polarity of the piperazine ring can lead to significant chromatographic issues. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring you can develop robust and efficient purification methods.
The Challenge: Why Are Polar Piperazine Derivatives Difficult to Purify?
The core challenge in purifying piperazine-containing compounds via column chromatography stems from the two nitrogen atoms within the piperazine ring. These nitrogen atoms confer high polarity and basicity (pKa values are often around 5.3 and 9.7), leading to several purification hurdles[1]:
-
Strong Interactions with Silica: The basic nitrogen atoms can interact strongly with acidic silanol groups (Si-OH) on the surface of standard silica gel stationary phases. This secondary interaction is a primary cause of significant peak tailing, where the peak's trailing edge is extended, leading to poor resolution and co-elution with impurities[1][2].
-
Poor Retention in Reversed-Phase: The high polarity of these derivatives often results in poor retention on nonpolar reversed-phase (e.g., C18) columns, where they may elute in the solvent front with other polar impurities[3].
-
Solubility Issues: Selecting an appropriate solvent for both sample loading and the mobile phase can be difficult. Solvents that effectively dissolve the polar sample may be too strong for the initial mobile phase conditions, leading to poor separation[4][5].
This guide will address these core issues through a series of practical questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My piperazine derivative is showing severe peak tailing on a silica gel column. What is the primary cause and how can I fix it?
A1: Severe peak tailing of basic compounds like piperazine derivatives on silica gel is almost always due to strong secondary interactions between the protonated amine groups of your compound and the acidic residual silanol groups on the silica surface[2][6]. This creates a secondary retention mechanism that broadens the peak.
Here are the most effective solutions, in order of common application:
-
Use a Mobile Phase Additive: The most common and effective solution is to add a small amount of a competitive base to your mobile phase. Triethylamine (TEA) or diethylamine (DEA) are frequently used for this purpose[7][8]. These additives are more basic than many piperazine derivatives and will preferentially interact with the active silanol sites, effectively masking them from your compound and resulting in a more symmetrical peak shape[7]. A typical starting concentration is 0.1-1% (v/v) TEA in your mobile phase.
-
Adjust Mobile Phase Polarity: While less direct for tailing, ensure your mobile phase polarity is optimized. For normal-phase chromatography, if your compound is eluting too slowly (low Rf on TLC), you may need to increase the polarity of your mobile phase (e.g., by increasing the percentage of methanol in a dichloromethane/methanol system)[5].
-
Consider an Alternative Stationary Phase: If additives do not resolve the issue, consider a different stationary phase. Options include:
-
End-capped Silica: These columns have had their residual silanol groups chemically deactivated, reducing the potential for secondary interactions[2][9].
-
Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds.
-
Amine-functionalized Silica: These columns can provide better peak shape for basic analytes[10].
-
Q2: My polar piperazine compound is not retaining on my C18 reversed-phase column and elutes immediately. What are my options?
A2: This is a common problem for highly polar compounds in reversed-phase chromatography[3]. Your compound has a higher affinity for the polar mobile phase than the nonpolar stationary phase. Here are several strategies to address this:
-
Use 100% Aqueous Mobile Phase: Some modern phenyl-based reversed-phase columns are designed to be stable in 100% aqueous mobile phases without phase collapse, which can be an issue for traditional C18 columns[11]. This highly polar mobile phase can sometimes provide sufficient retention for polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds[3][12][13]. In HILIC, you use a polar stationary phase (like bare silica, diol, or amino columns) with a mobile phase consisting of a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (like water or an aqueous buffer)[3]. The retention mechanism involves the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase[13].
-
Ion-Exchange Chromatography (IEX): Since piperazine derivatives are basic and can be protonated to form cations, cation-exchange chromatography is a viable option[14][15]. In this technique, your positively charged compound will bind to a negatively charged stationary phase. Elution is then achieved by increasing the salt concentration or changing the pH of the mobile phase to disrupt the electrostatic interaction. Anionic exchange has also been shown to be effective for purifying degraded piperazine solutions by removing certain impurities[14].
-
Mixed-Mode Chromatography: This technique utilizes stationary phases with both reversed-phase and ion-exchange characteristics, offering multiple retention mechanisms that can be advantageous for polar, ionizable compounds[16][17].
Q3: What is the best way to load my polar sample onto the column to get the best separation?
A3: Proper sample loading is critical for achieving good resolution. For polar compounds, this can be tricky. Here’s a breakdown of common methods and their suitability:
-
Liquid Loading: This involves dissolving the sample in a solvent and injecting it onto the column[18][19].
-
Dry Loading: This is often the superior method for compounds that are not readily soluble in the mobile phase or when you have to use a polar solvent for dissolution[4][5][21].
-
Procedure: Dissolve your crude sample in a suitable volatile solvent (e.g., dichloromethane or methanol). Add a small amount of an inert adsorbent like silica gel or diatomaceous earth (a common ratio is 1:3 sample to adsorbent)[4]. Evaporate the solvent completely until you have a dry, free-flowing powder. This powder is then carefully loaded onto the top of the packed column[4][21]. This technique ensures that the sample is introduced to the column in a concentrated band without the detrimental effects of a strong dissolution solvent[4].
-
Troubleshooting Guides
Problem 1: Poor Resolution and Co-elution of Impurities
Symptoms: Your collected fractions are not pure, and TLC or HPLC analysis shows overlapping peaks for your desired compound and impurities.
Caption: Troubleshooting workflow for compound retention issues.
-
Drastically Increase Mobile Phase Polarity: If your compound is not moving with a solvent system like 9:1 DCM/MeOH, try increasing the methanol content significantly, or even switch to 100% methanol. For very polar compounds, sometimes a small percentage of water in the mobile phase is necessary, though this is more characteristic of HILIC.[3]
-
Modify Mobile Phase pH: The charge state of your piperazine derivative can dramatically affect its retention. If it is strongly bound to silica, it may be due to a strong ionic interaction. Adding a small amount of acetic acid or formic acid to the mobile phase can sometimes help to elute a very basic compound, although this can also increase tailing in some cases. Conversely, adding a base like triethylamine can help elute compounds that are interacting via their acidic protons (if any).[1]
-
Consider Irreversible Binding: In some cases, highly basic or reactive compounds can irreversibly bind to silica. If you cannot elute your compound with any solvent system, you may need to consider a less reactive stationary phase like Diol or a reversed-phase approach.[10]
Experimental Protocols
Protocol 1: Deactivating Silica Gel with Triethylamine (TEA)
This protocol is for situations where peak tailing is a significant issue and you are using standard silica gel.
-
Prepare the Slurry: In a beaker, prepare a slurry of your silica gel in a non-polar solvent (e.g., hexane) that contains 1-3% triethylamine (v/v).[8]
-
Pack the Column: Wet pack your column with this slurry, ensuring a uniform and bubble-free bed.[20][21]
-
Equilibrate the Column: Flush the packed column with 2-3 column volumes of your initial mobile phase, which should also contain the same concentration of triethylamine. This ensures the entire stationary phase is deactivated.[8]
-
Load the Sample: Load your sample (preferably via dry loading) onto the deactivated column.
-
Elute: Run the chromatography using your chosen mobile phase, ensuring that the TEA concentration is maintained throughout the run.
Protocol 2: Basic HILIC Method Development for Polar Piperazine Derivatives
This protocol provides a starting point for developing a HILIC separation method.
-
Select a HILIC Stationary Phase: A bare silica column is a good starting point. Amide or diol phases can also be effective.[10][22]
-
Prepare the Mobile Phase:
-
Solvent A: 95% Acetonitrile / 5% Water with a buffer (e.g., 10 mM ammonium acetate or 0.1% formic acid). The high organic content is crucial for retention in HILIC.
-
Solvent B: 50% Acetonitrile / 50% Water with the same buffer concentration as Solvent A.
-
-
Equilibrate the Column: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for a significantly longer time than for reversed-phase—at least 10-20 column volumes are recommended to ensure the stable water layer forms on the stationary phase.[17]
-
Prepare the Sample: Dissolve the sample in a diluent that matches the initial mobile phase conditions as closely as possible to avoid peak distortion.[17] High aqueous content in the sample solvent can lead to poor peak shape.
-
Develop the Gradient: Start with a shallow gradient, for example, from 5% B to 50% B over 20-30 minutes. In HILIC, increasing the water content (Solvent B) decreases retention.[13]
-
Optimize: Adjust the gradient slope, buffer concentration, and pH to achieve optimal separation.
Data Summary Table
| Chromatographic Mode | Stationary Phase | Mobile Phase Characteristics | Best For... | Key Considerations |
| Normal Phase | Silica Gel, Alumina | Non-polar organic solvents (e.g., Hexane/EtOAc, DCM/MeOH) | Less polar piperazine derivatives; well-established methods. | Prone to severe peak tailing with basic compounds; requires mobile phase additives (e.g., TEA). |
| Reversed Phase | C18, C8, Phenyl | Polar solvents (e.g., Water/Acetonitrile, Water/Methanol) | Moderately polar to non-polar derivatives. | Very polar compounds may have little to no retention. |
| HILIC | Bare Silica, Diol, Amide, Cyano | High organic content (>80% ACN) with an aqueous buffer | Highly polar, water-soluble piperazine derivatives that are not retained by reversed-phase.[13][23] | Requires long equilibration times; sensitive to sample solvent composition.[17] |
| Ion Exchange (IEX) | Cation or Anion Exchange Resins | Aqueous buffers; elution by increasing salt concentration or changing pH | Charged piperazine derivatives and their salts.[14][24] | Can provide very high selectivity based on charge; may require desalting step post-purification. |
References
- GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
- Plantz, A. et al. (2022).
- Hawach Scientific. The Methods of Sample Loading in Flash Column. [Link]
- Various Authors. (2015). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
- Biotage.
- Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
- Chemistry LibreTexts. Running a flash column. [Link]
- Sepuxianyun.
- Phenomenex. GC Tech Tip: Peak Shape Problems - Tailing Peaks. [Link]
- Sorbent Technologies, Inc.
- HELIX Chromatography. HPLC Methods for analysis of Piperazine. [Link]
- Biotage. What can I use to purify polar reaction mixtures?. [Link]
- Buchi.com.
- Teledyne ISCO.
- Waters Blog.
- University of Rochester, Department of Chemistry.
- Lomsadze, K. et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Liu, Y. et al. (2005). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Analytical Chemistry, 77(15), 4874-4881. [Link]
- Chrom Tech, Inc.
- Element Lab Solutions. Troubleshooting GC peak shapes. [Link]
- Google Patents.
- Bitesize Bio.
- Chen, J. et al. (2016). A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column and a Single Quadrupole Mass Spectrometer. Chemical and Pharmaceutical Bulletin, 64(12), 1735-1741. [Link]
- Agilent Technologies, Inc. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]
- ResearchGate. How can you separate a co-eluting more polar compound by HPLC?. [Link]
- Fábián, F. et al. (2022). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 210, 114563. [Link]
- Phenomenex.
- Phenomenex.
- PerkinElmer.
- Various Authors. (2013). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
- Various Authors. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.
- Journal of Chemical and Pharmaceutical Research.
- Columbia University.
- SIELC Technologies. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. [Link]
- Various Authors. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- United Nations Office on Drugs and Crime.
- Various Authors. (2012). Determination of piperazine derivatives in “Legal Highs”.
- Various Authors. (2000). Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography.
- Biotage.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. sorbtech.com [sorbtech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. welch-us.com [welch-us.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. labex.hu [labex.hu]
- 11. agilent.com [agilent.com]
- 12. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 14. osti.gov [osti.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. helixchrom.com [helixchrom.com]
- 17. waters.com [waters.com]
- 18. The Methods of Sample Loading in Flash Column - Hawach [hawachhplccolumn.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 21. chromtech.com [chromtech.com]
- 22. researchgate.net [researchgate.net]
- 23. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Safe Scaling of 1-(Phenylsulfonyl)piperazine Synthesis
This guide is intended for researchers, chemists, and process development professionals. It provides in-depth technical guidance and troubleshooting for the safe scale-up of 1-(phenylsulfonyl)piperazine synthesis. The information herein is grounded in established chemical principles and safety protocols to ensure both reaction success and operator safety.
Core Reaction & Safety Overview
The synthesis of this compound typically involves the reaction of piperazine with benzenesulfonyl chloride. While seemingly straightforward, this reaction presents significant safety challenges upon scaling, primarily due to its exothermic nature and the hazardous properties of the reactants and byproducts.
Reaction Scheme:
Key Safety Concerns:
-
Exothermic Reaction: The reaction is highly exothermic. Without proper thermal management, a rapid temperature increase can lead to a runaway reaction, characterized by a rapid increase in reaction rate and temperature, potentially causing vessel over-pressurization and explosive decomposition.[1]
-
Benzenesulfonyl Chloride Hazards: Benzenesulfonyl chloride is a corrosive chemical that can cause severe skin and eye burns upon contact.[2][3] Inhalation can irritate the respiratory tract, and higher exposures may lead to pulmonary edema, a medical emergency.[2] It is also moisture-sensitive, reacting with water to form corrosive hydrochloric and benzenesulfonic acids.[4]
-
Piperazine Hazards: Piperazine is a weak base and can cause skin and respiratory irritation.[5] It readily absorbs carbon dioxide from the air.[5]
-
Byproduct Formation: The reaction produces piperazine hydrochloride as a salt. In aqueous workups, the formation of hydrochloric acid can create a corrosive environment.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the scale-up process in a question-and-answer format.
Q1: My reaction is showing an unexpectedly rapid temperature spike, even with cooling. What's happening and what should I do?
A: This indicates a potential loss of thermal control, a precursor to a thermal runaway.
-
Immediate Action: If safely possible, immediately stop the addition of the limiting reagent (typically benzenesulfonyl chloride). Increase cooling to the maximum capacity. If the temperature continues to rise uncontrollably, follow your site's emergency procedures, which may include emergency quenching or evacuation.
-
Root Cause Analysis:
-
Addition Rate: The rate of benzenesulfonyl chloride addition is likely too fast for the reactor's heat removal capacity.
-
Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction.
-
Concentration: The reaction may be too concentrated, leading to a higher heat output per unit volume.
-
Localized Hotspots: Poor mixing can create localized areas of high concentration and temperature, initiating a runaway.
-
Q2: I'm observing poor conversion and the formation of a significant amount of 1,4-bis(phenylsulfonyl)piperazine. How can I improve selectivity and yield?
A: The formation of the di-substituted byproduct is a common challenge due to the presence of two reactive nitrogen atoms in piperazine.
-
Troubleshooting Steps:
-
Stoichiometry: Use a significant excess of piperazine (e.g., 2-5 equivalents). This statistically favors the reaction of benzenesulfonyl chloride with an unreacted piperazine molecule.[6]
-
Controlled Addition: Add the benzenesulfonyl chloride solution slowly and sub-surface to ensure rapid mixing and prevent localized high concentrations.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) to control the reaction rate and improve selectivity.
-
Q3: The workup is difficult, and I'm getting an oily product that's hard to crystallize. What are the best practices for isolation and purification?
A: Oily products can result from residual solvents, impurities, or the inherent properties of the product itself.
-
Purification Strategy:
-
Quenching: After the reaction is complete, quench the mixture by slowly adding it to a cold, stirred solution of a weak base, such as sodium bicarbonate, to neutralize the hydrochloric acid byproduct. Quenching on ice is also a common practice.[7]
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, a dilute base solution (e.g., 5% sodium bicarbonate), and brine to remove water-soluble impurities and salts.
-
Crystallization: this compound hydrochloride is a common salt form that may be easier to crystallize.[8] Consider converting the free base to the hydrochloride salt by treating the organic solution with HCl in a suitable solvent like isopropanol.
-
Solvent Selection: For recrystallization of the free base, consider solvent systems like ethanol/water or isopropanol/heptane.
-
Q4: How can I accurately monitor the reaction progress on a larger scale?
A: Real-time monitoring is crucial for safety and process control.
-
Analytical Techniques:
-
HPLC: High-Performance Liquid Chromatography is the preferred method for monitoring the disappearance of starting materials and the formation of the product and byproducts. A stable method can provide quantitative data on conversion and purity.[9][10]
-
TLC: Thin-Layer Chromatography can provide a quick qualitative check of the reaction progress, but it is less precise than HPLC.
-
GC: Gas Chromatography can also be used, particularly for monitoring the disappearance of piperazine, though derivatization might be necessary due to its low volatility.[11][12]
-
Process Safety & Scale-Up Protocol
Scaling up this reaction requires a systematic approach to mitigate risks.
Step-by-Step Safe Scale-Up Protocol
-
Hazard Assessment: Conduct a thorough hazard and operability (HAZOP) study before any scale-up. This should include a review of the safety data sheets (SDS) for all chemicals and a thermal hazard assessment.[2][3][4]
-
Reactor Setup:
-
Use a reactor with adequate cooling capacity and a calibrated temperature probe.
-
Ensure efficient agitation to maintain a homogenous mixture and prevent hotspots.
-
Equip the reactor with an emergency quenching system and a pressure relief device.
-
-
Reagent Preparation:
-
Dissolve piperazine in a suitable solvent (e.g., dichloromethane, toluene, or a biphasic system with aqueous base) in the reactor.
-
Prepare a separate solution of benzenesulfonyl chloride in the same solvent in an addition funnel or dosing pump.
-
-
Reaction Execution:
-
Cool the piperazine solution to the target temperature (e.g., 0-5 °C).
-
Begin slow, controlled addition of the benzenesulfonyl chloride solution, carefully monitoring the internal temperature.
-
Maintain the temperature within the desired range throughout the addition.
-
-
Workup and Isolation:
-
Once the reaction is complete (as determined by in-process controls), proceed with a controlled quench.
-
Follow the purification steps outlined in the FAQs.
-
Data Presentation: Critical Process Parameters
| Parameter | Laboratory Scale (e.g., 1 g) | Pilot Scale (e.g., 100 g) | Key Consideration for Scale-Up |
| Piperazine Equiv. | 2-3 | 2-3 | Maintain excess to ensure selectivity. |
| Solvent Volume | ~10-20 mL | ~1-2 L | Ensure adequate dilution for heat dissipation. |
| Addition Time | 5-10 min | 1-2 hours | Addition rate must be dictated by cooling capacity. |
| Temperature | 0-10 °C | 0-10 °C | Strict temperature control is critical to prevent runaways. |
| Stirring Speed | 300-500 rpm | To be determined | Must ensure good mixing without splashing. |
Visualization of Workflows
Troubleshooting Workflow for Thermal Excursions
Caption: Workflow for managing thermal excursions.
General Synthesis and Purification Workflow
Caption: Step-by-step synthesis and purification workflow.
References
- New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Benzene Sulfonyl Chloride. [Link]
- Wikipedia. (2023). Thermal runaway. [Link]
- Reddit. (2019). r/chemistry: Removing thionyl chloride. [Link]
- Wikipedia. (2023). Piperazine. [Link]
- Trade Science Inc. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. [Link]
- Journal of Pharmaceutical and Chemical Research. (2015).
Sources
- 1. Thermal runaway - Wikipedia [en.wikipedia.org]
- 2. nj.gov [nj.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. 412293-98-2 | this compound hydrochloride - AiFChem [aifchem.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. hakon-art.com [hakon-art.com]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
dealing with emulsion formation in piperazine derivative extraction
Welcome to the technical support center for piperazine derivative extractions. This resource is designed for researchers, scientists, and drug development professionals to navigate the common, yet often frustrating, challenge of emulsion formation during liquid-liquid extraction. Here, we move beyond simple procedural lists to provide in-depth, scientifically grounded explanations and actionable troubleshooting strategies. Our goal is to empower you with the expertise to not only solve emulsion issues but to prevent them from occurring in the first place.
I. Understanding Emulsion Formation in Piperazine Derivative Extractions
Emulsions are stable mixtures of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as fine droplets within the other.[1][2] In the context of piperazine derivative extractions, these emulsions can be particularly persistent, trapping your valuable product at the interface and making a clean separation impossible.[3]
Several factors contribute to emulsion formation:
-
High Shear Mixing: Vigorous shaking of the separatory funnel can create tiny droplets that are difficult to coalesce.[1][3]
-
Surfactant-like Impurities: The presence of compounds that have both hydrophilic and hydrophobic properties can stabilize emulsions.[1][3] These can be byproducts of your reaction or endogenous materials in a sample matrix.
-
pH and the Nature of Piperazine: Piperazine and its derivatives are weak bases.[4][5] The pH of the aqueous phase dictates whether the piperazine derivative is in its free base form (more soluble in organic solvents) or its protonated, salt form (more soluble in the aqueous phase).[6][7][8] At a pH near the pKa of the piperazine derivative, both forms can exist, potentially acting as surfactants and stabilizing emulsions.
-
High Concentration of the Extracted Compound: A high concentration of the piperazine derivative itself can sometimes contribute to emulsion formation.
II. Troubleshooting Guide: From Prevention to Resolution
This section provides a systematic approach to tackling emulsions. It's often easier to prevent an emulsion than to break one.[3]
Diagram: Troubleshooting Workflow for Emulsions
Caption: A decision tree for systematically addressing emulsion formation.
Q1: I have a persistent emulsion after shaking my extraction. What is the first thing I should do?
A1: Patience and Gentle Agitation.
Before taking more drastic measures, allow the separatory funnel to stand undisturbed for 10-20 minutes.[2] Sometimes, the emulsion will break on its own with time. You can also try gently swirling the funnel or slowly stirring the emulsion with a glass rod.[9] Avoid vigorous shaking, which was likely the initial cause. For future extractions, use gentle inversions rather than aggressive shaking to minimize shear forces.[3]
Q2: Waiting didn't work. What is the next step?
A2: The "Salting Out" Method - Addition of Brine.
Adding a saturated solution of sodium chloride (brine) is a very effective technique.[3][10][11]
-
Mechanism: The high ionic strength of the brine solution increases the polarity of the aqueous phase.[3][11] This forces the less polar organic compounds, including your piperazine derivative and any emulsifying agents, into the organic layer, disrupting the emulsion.[1][11] The salt also increases the density of the aqueous layer, which can aid in separation.
-
Protocol: Brine Wash
-
Prepare a saturated solution of sodium chloride (NaCl) in deionized water.
-
Add a small volume of the saturated brine solution to the separatory funnel containing the emulsion.
-
Gently swirl or invert the funnel a few times.
-
Allow the funnel to stand and observe if the layers begin to separate.
-
You may need to add more brine incrementally.
-
Q3: The brine solution helped, but there's still a significant emulsion layer. What's next?
A3: Adjust the pH of the Aqueous Phase.
The solubility of your piperazine derivative is highly dependent on pH.[7][12] Piperazine itself has two pKa values, approximately 5.3 and 9.7.[4][5] An emulsion can be particularly stable if the pH of the aqueous phase is close to the pKa of your derivative.
-
Mechanism: By significantly altering the pH, you force the piperazine derivative to exist predominantly in either its free base or its protonated salt form.
-
To drive it into the organic phase: Increase the pH of the aqueous layer by adding a base (e.g., 1M NaOH). This will deprotonate the piperazine derivative, making it less polar and more soluble in the organic solvent.
-
To drive it into the aqueous phase: Decrease the pH of the aqueous layer by adding an acid (e.g., 1M HCl). This will protonate the piperazine derivative, making it a salt and more soluble in the aqueous phase.
-
-
Protocol: pH Adjustment
-
Determine the pKa of your specific piperazine derivative if possible.
-
Decide whether you want to extract the compound into the organic or aqueous phase.
-
Carefully add a dilute acid or base dropwise to the separatory funnel.
-
Gently mix after each addition. Be cautious as acid-base reactions can be exothermic.
-
Monitor the pH of the aqueous layer using pH paper.
-
Observe for the breakdown of the emulsion.
-
| Objective | Action | Resulting Form of Piperazine Derivative | Favored Phase |
| Extract into Organic Phase | Add dilute base (e.g., NaOH) | Free Base (Neutral) | Organic |
| Extract into Aqueous Phase | Add dilute acid (e.g., HCl) | Protonated Salt (Charged) | Aqueous |
Q4: I've tried adjusting the pH, but the emulsion is incredibly stubborn. Are there any other chemical tricks?
A4: Modify the Organic Solvent or Use a Demulsifier.
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.[1][3] For example, adding a small amount of ethanol or methanol can sometimes help to solubilize emulsifying agents.[2] However, be aware that adding a water-miscible solvent like ethanol will also increase the solubility of water in the organic phase.
Q5: Chemical methods are not working or are not desirable for my experiment. What are the physical options?
A5: Physical Disruption of the Emulsion.
-
Centrifugation: This is often the most effective physical method.[9] The applied force will compact the emulsion layer and force the separation of the two phases.[17] This is particularly useful for smaller sample volumes.
-
Filtration: You can attempt to filter the entire mixture through a plug of glass wool or Celite®.[1][10] These materials can sometimes physically disrupt the emulsion, allowing the layers to separate upon collection. Phase separation paper, which is highly hydrophobic, can also be used to separate the organic layer from the aqueous layer.[3]
-
Heating or Cooling: Gently warming the separatory funnel in a warm water bath can sometimes break an emulsion by decreasing the viscosity of the liquids and increasing the solubility of emulsifying agents. Conversely, cooling or even freezing the aqueous layer can sometimes help.[18]
III. Frequently Asked Questions (FAQs)
Q: Can I prevent emulsions from forming in the first place? A: Yes, prevention is the best strategy.[1] The most effective way is to use gentle mixing. Instead of vigorously shaking the separatory funnel, gently invert it 5-10 times.[3] This increases the surface area for extraction without introducing excessive shear forces.
Q: My reaction was run in a water-miscible solvent like THF or acetonitrile. How does this affect extraction? A: These solvents can complicate extractions as they are soluble in both aqueous and many organic phases, which can promote emulsion formation.[19] The best practice is to remove the water-miscible solvent via rotary evaporation before beginning the aqueous workup.[19] If this is not possible, you may need to dilute your mixture with a larger volume of your extraction solvent and wash multiple times with water or brine.[19]
Q: What is Supported Liquid Extraction (SLE) and can it help with emulsions? A: SLE is an alternative to traditional liquid-liquid extraction that is less prone to emulsion formation.[3] In SLE, the aqueous sample is adsorbed onto a solid support material (like diatomaceous earth). The immiscible organic solvent is then passed through the support. The high surface area allows for efficient extraction without the need for vigorous mixing, thus avoiding emulsion formation.[3]
Q: Are there specific organic solvents that are more or less prone to forming emulsions with piperazine derivatives? A: While this can be system-dependent, highly non-polar solvents might be less prone to solubilizing the potentially surfactant-like free base or protonated salt of the piperazine derivative. However, the choice of solvent is often dictated by the solubility of the target compound. If you are experiencing persistent emulsions with one solvent (e.g., dichloromethane), it may be worth trying another common extraction solvent like ethyl acetate or methyl tert-butyl ether (MTBE) to see if it behaves differently.
References
- Tips for Troubleshooting Liquid–Liquid Extractions.
- Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]
- Tackling emulsions just got easier. Biotage. [Link]
- [FREE] Why does the addition of salt (NaCl)
- Techniques for Emulsion Breaking for Oil in W
- Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]
- Demulsifiers for resolution of pharmaceutical emulsions.
- Batch extraction of amines using emulsion liquid membranes: Importance of reaction reversibility. Scilit. [Link]
- Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]
- Problems with extractions. University of York, Chemistry Teaching Labs. [Link]
- How does adding a salt (such as sodium chloride) help to break an emulsion?. Quora. [Link]
- How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??.
- Stability and Performance Study of Water-in-Oil-in-Water Emulsion: Extraction of Aromatic Amines.
- pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]
- Influence of pH of Piperazine strip ionization and fraction of...
- Demulsifier. Wikipedia. [Link]
- Plant extraction as a new demuls. GSJ. [Link]
- Salting Out. Chemistry LibreTexts. [Link]
- Piperazine. PubChem - NIH. [Link]
- Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]
- p K a Values of Some Piperazines at (298, 303, 313, and 323) K.
- The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Perme
- Demulsifier Exporters, Manufacturers, Suppliers Mumbai India. [Link]
- pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/42434f0c609c25605d39994c965e648600127598]([Link]
- Remove Sticky Reagents. [Link]
- The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers.
- Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. Pharmaceutical Outsourcing. [Link]
- Piperazine-Based Mixed Solvents for CO 2 Capture in Bubble-Column Scrubbers and Regeneration He
- How to extract/isolate piperazine from water without distillation?.
- Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration He
- Emulsion Problem during Extraction. Help!. Reddit. [Link]
- Programmable Piperazine Synthesis via Organic Photoredox C
- The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. [Link]
- Piperazine synthesis. Organic Chemistry Portal. [Link]
- The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Taylor & Francis Online. [Link]
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.
- The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD.
Sources
- 1. biotage.com [biotage.com]
- 2. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uregina.ca [uregina.ca]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. brainly.com [brainly.com]
- 12. researchgate.net [researchgate.net]
- 13. Demulsifier - Wikipedia [en.wikipedia.org]
- 14. globalscientificjournal.com [globalscientificjournal.com]
- 15. EP0492857A1 - Demulsifiers for resolution of pharmaceutical emulsions - Google Patents [patents.google.com]
- 16. Demulsifier Exporters, Manufacturers, Suppliers Mumbai India. | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Improving Reaction Selectivity with 1-(Phenylsulfonyl)piperazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for improving the selectivity of reactions involving 1-(Phenylsulfonyl)piperazine, a key building block in modern medicinal chemistry. We will delve into the underlying principles governing its reactivity and offer detailed, evidence-based troubleshooting strategies to help you achieve your desired synthetic outcomes.
Introduction: The Challenge of Selectivity
This compound presents a unique synthetic challenge due to its two distinct nitrogen atoms: N1, which is directly attached to the electron-withdrawing phenylsulfonyl group, and the unsubstituted N4. The electronic disparity between these two centers is the primary determinant of the molecule's reactivity and, consequently, the selectivity of its functionalization.
The phenylsulfonyl group significantly reduces the electron density and nucleophilicity of the N1 nitrogen. This inherent electronic bias strongly favors reactions at the more nucleophilic N4 position. However, achieving exclusive N4-selectivity and avoiding unwanted side reactions requires careful optimization of reaction conditions. This guide will focus primarily on the palladium-catalyzed Buchwald-Hartwig amination, a cornerstone reaction for C-N bond formation, to illustrate these principles.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound not selective, yielding a mixture of N1 and N4-arylated products?
A: While N4-arylation is electronically favored, poor selectivity can arise from harsh reaction conditions that overcome the intrinsic reactivity difference between the two nitrogen atoms.
-
Causality: High temperatures can provide sufficient energy to activate the less reactive N1 sulfonamide nitrogen, leading to competing N1-arylation. Similarly, highly reactive catalyst systems or overly strong bases can decrease selectivity. The primary goal is to use conditions mild enough to exclusively engage the more reactive N4 amine while leaving the N1 sulfonamide untouched.
Q2: I am observing significant amounts of aryl halide homocoupling (biaryl formation). What is the cause and how can I prevent it?
A: Biaryl formation is a common side reaction in Buchwald-Hartwig couplings. It occurs when two molecules of the aryl halide couple with each other, a process that competes with the desired C-N bond formation.
-
Causality: This side reaction is often promoted by catalyst systems that favor C-C reductive elimination over C-N reductive elimination. The choice of phosphine ligand is critical in controlling this outcome. Bulky, electron-rich ligands generally accelerate the desired C-N coupling, outcompeting the homocoupling pathway. Additionally, ensuring a strictly inert atmosphere is crucial, as oxygen can degrade the catalyst and alter reaction pathways.
Q3: Can I selectively functionalize the N1 position of this compound?
A: Yes, but it requires a strategic approach using protecting groups. Direct functionalization at N1 is challenging due to its lower nucleophilicity.
-
Strategy: To force a reaction at the N1 position, the more reactive N4 nitrogen must first be protected with a suitable orthogonal protecting group, such as a tert-butoxycarbonyl (Boc) group. Once the N4 position is masked, the less reactive N1 nitrogen becomes the only available site for reaction. Following the N1-functionalization, the Boc group can be selectively removed under acidic conditions to reveal the free N4 amine for subsequent transformations.
Troubleshooting Guide: N4-Selective Buchwald-Hartwig Amination
This section provides a structured approach to troubleshoot and optimize the N4-selective arylation of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N4-Aryl Product | 1. Catalyst Inactivity: The Pd(0) catalyst may be deactivated by oxygen or may not be forming the active species efficiently. 2. Insufficient Base Strength: The base may not be strong enough to deprotonate the piperazine nitrogen effectively. 3. Low Reaction Temperature: The temperature may be too low to drive the reaction to completion, especially with less reactive aryl chlorides. | 1. Ensure Inert Atmosphere: Use Schlenk techniques and thoroughly degas all solvents. Consider using a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3) for consistency.[1] 2. Optimize Base: Switch to a stronger base like NaOtBu or LiHMDS. However, be mindful that overly strong bases can sometimes decrease selectivity. 3. Increase Temperature: Gradually increase the reaction temperature (e.g., from 80°C to 100-110°C), while monitoring for the appearance of N1-arylated byproducts. |
| Poor N4-Selectivity (Formation of N1,N4-Diarylated Product) | 1. Reaction Temperature is Too High: Excess thermal energy is activating the less reactive N1 position. 2. Highly Reactive Catalyst/Ligand System: The chosen catalyst system may be too reactive, overriding the electronic preference for N4. 3. Prolonged Reaction Time: Leaving the reaction for an extended period after the N4-arylation is complete can lead to subsequent slow reaction at N1. | 1. Lower Temperature: Reduce the reaction temperature. It is often a trade-off between reaction rate and selectivity. 2. Modify Ligand: Switch to a less reactive or more sterically hindered ligand that may show greater discrimination between the two nitrogen atoms. 3. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed and the desired N4-product is formed. |
| Aryl Halide Homocoupling (Biaryl Formation) | 1. Ligand Choice: The ligand may not be effectively promoting C-N reductive elimination. 2. Catalyst Decomposition: Degradation of the catalyst can lead to side reactions. | 1. Use Bulky, Electron-Rich Ligands: Employ ligands such as XPhos, SPhos, or RuPhos, which are known to favor C-N coupling.[1] 2. Optimize Catalyst-to-Ligand Ratio: A 1:1 to 1:2 ratio of palladium to ligand is typically optimal. Ensure the use of high-purity reagents and solvents. |
| Hydrodehalogenation of Aryl Halide | 1. Presence of a Hydride Source: This can originate from the solvent, base, or impurities. 2. Formation of Palladium-Hydride Species: A competing pathway in the catalytic cycle. | 1. Use Anhydrous Solvents: Ensure solvents are thoroughly dried before use. 2. Select a Non-Coordinating Base: Choose a base that is less likely to generate hydride species. |
Data Summary: Influence of Ligand and Base on N4-Arylation
The following table summarizes typical conditions and outcomes for the N4-arylation of this compound with various aryl halides, demonstrating the impact of ligand and base selection. Note that selectivity for N4 is generally very high (>95%) under optimized conditions due to the deactivating effect of the sulfonyl group.
| Aryl Halide | Palladium Source / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | ~95 |
| 4-Chloroacetophenone | XPhos Pd G3 | K₂CO₃ | t-AmylOH | 110 | 18 | ~92 |
| 2-Bromopyridine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 16 | ~88 |
| 4-Bromoanisole | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 100 | 24 | ~90 |
This table is a composite of representative data and should be used as a guideline. Yields are highly substrate-dependent.
Experimental Protocols & Methodologies
Protocol 1: General Procedure for N4-Selective Buchwald-Hartwig Amination
This protocol provides a robust starting point for the selective arylation of the N4 position of this compound.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, base, and the palladium precatalyst under a positive flow of inert gas.
-
Seal the flask with a septum. Evacuate and backfill with inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Orthogonal Protection Strategy for N1-Functionalization
This workflow illustrates the use of a Boc protecting group to direct functionalization to the N1 position.
Step A: N4-Boc Protection
-
Dissolve this compound (1.0 equiv) in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv) and triethylamine (1.2 equiv).
-
Stir at room temperature until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield N-Boc-N'-(phenylsulfonyl)piperazine.
Step B: N1-Arylation (or other functionalization)
-
Use the product from Step A as the amine component in the Buchwald-Hartwig protocol described above (Protocol 1). The reaction will now occur at the only available nitrogen, N1.
Step C: N4-Boc Deprotection
-
Dissolve the N1-functionalized, N4-Boc protected product in DCM.
-
Cool the solution to 0 °C and add an excess of trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the N1-functionalized product.
Visualizing the Mechanisms and Workflows
The Buchwald-Hartwig Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed N4-arylation of this compound.
Workflow for Selective Functionalization
This decision tree outlines the strategic choices for achieving selective functionalization at either the N4 or N1 position.
References
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Mishra, V., et al. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2).
- Anzini, M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 173.
- Yin, J., & Buchwald, S. L. (2000). A highly active catalyst for Pd-catalyzed amination reactions: cross-coupling reactions using aryl mesylates and the highly selective monoarylation of primary amines using aryl chlorides. Organic Letters, 2(8), 1101-1104.
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 1-(Phenylsulfonyl)piperazine
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and scientific rigor. 1-(Phenylsulfonyl)piperazine, a key building block in the synthesis of various biologically active molecules, is no exception. Its structural integrity directly impacts the safety and efficacy of the final drug product. This guide provides an in-depth comparison of analytical techniques for the characterization of this compound, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by data from alternative methods.
The Central Role of ¹H NMR in Structural Verification
¹H NMR spectroscopy stands as the preeminent tool for the structural analysis of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it indispensable for confirming the identity and purity of compounds like this compound. The specific chemical shifts (δ), coupling constants (J), and signal multiplicities in the ¹H NMR spectrum serve as a unique fingerprint of the molecule.
Interpreting the ¹H NMR Spectrum of this compound
Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Phenyl (ortho) | ~7.8-7.9 | Multiplet (dd) | 2H | |
| Phenyl (meta, para) | ~7.5-7.6 | Multiplet | 3H | |
| Piperazine (CH₂) | ~3.1-3.2 | Multiplet | 8H |
Note: These are predicted values and may vary slightly based on experimental conditions.
The protons on the phenyl ring attached to the sulfonyl group are expected to appear in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The electron-withdrawing nature of the sulfonyl group will deshield the ortho protons, causing them to resonate at a higher chemical shift compared to the meta and para protons. The piperazine protons, being in a saturated heterocyclic system, will appear in the aliphatic region. Due to the symmetry of the unsubstituted piperazine ring in this molecule, the eight protons are chemically equivalent and are expected to give rise to a single, likely broad, multiplet.
A Multi-faceted Approach: Comparison with Other Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization relies on the corroboration of data from multiple analytical techniques. This multi-technique approach provides a more complete and robust confirmation of the compound's structure and purity.
| Analytical Technique | Information Provided |
| ¹³C NMR Spectroscopy | Provides information on the carbon framework of the molecule. For this compound, distinct signals would be expected for the phenyl carbons and the piperazine carbons. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the functional groups present in the molecule. Key vibrational bands for this compound would include S=O stretching for the sulfonyl group, C-N stretching for the piperazine ring, and C-H stretching for both aromatic and aliphatic components.[1][2] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[3][4][5] |
The combined data from these techniques provides a self-validating system for the structural confirmation of this compound.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol outlines the key steps for obtaining a reliable ¹H NMR spectrum of this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[4]
-
Ensure the sample is fully dissolved to avoid line broadening.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[4]
-
-
Instrument Setup:
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Set an appropriate spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.
Caption: Workflow for the comprehensive spectroscopic characterization of this compound.
Conclusion
The robust characterization of this compound is paramount for its use in drug development and other scientific applications. While ¹H NMR spectroscopy serves as the primary technique for detailed structural elucidation, a holistic approach that integrates data from ¹³C NMR, FT-IR, and Mass Spectrometry provides the highest level of confidence in the compound's identity and purity. The protocols and comparative data presented in this guide offer a framework for researchers and scientists to ensure the quality and integrity of this important chemical entity.
References
- Vertex AI Search Grounding API Redirect. (n.d.).
- Mass fragmentation pattern of 1-(Phenylsulfonyl)-4-phenylpiperazine (3a). - ResearchGate. (n.d.).
- Supporting Information for - The Royal Society of Chemistry. (n.d.).
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. (n.d.).
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC - NIH. (2016, November 21).
- C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. (n.d.).
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (2018, December 6).
- Spectral investigation and normal coordinate analysis of piperazine. (n.d.).
- 1 H NMR spectra of compound 3a measured in five different solvents - ResearchGate. (n.d.).
- 1-Methyl-4-(phenylsulfonyl)piperazine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
- Piperazine, 1-[(phenylmethyl)sulfonyl]-4-(propylsulfonyl)- - Optional[MS (GC)] - Spectrum. (n.d.).
- The structure and first >1>H NMR spectral assignment of piperazine-C>60> adducts - the University of Groningen research portal. (2003, April 21).
- Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - NIH. (n.d.).
- Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols - Benchchem. (n.d.).
- 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0153573) - NP-MRD. (n.d.).
- Piperazine, 1-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]- - Optional[1H NMR] - Spectrum. (n.d.).
- 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). - ResearchGate. (n.d.).
- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
- Piperazine, 1-phenyl- - the NIST WebBook. (n.d.).
- 1,4-Bis(phenylsulfonyl)piperazine | C16H18N2O4S2 | CID 227663 - PubChem. (n.d.).
- Tables For Organic Structure Analysis. (n.d.).
- Alver Ö, Parlak C and Şenyel M: 'FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study', Spectrochim. Acta A, , 67A | Request PDF - ResearchGate. (2025, August 5).
- 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. (n.d.).
- FTIR spectra of (a) piperazine (b) COP-1 | Download Scientific Diagram - ResearchGate. (n.d.).
- Piperazine dihydrochloride - the NIST WebBook. (n.d.).
Sources
A Researcher's Guide to the 13C NMR Spectrum of 1-(Phenylsulfonyl)piperazine: A Comparative Analysis
For researchers in medicinal chemistry and drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the expected 13C NMR spectrum of 1-(Phenylsulfonyl)piperazine, a common scaffold in pharmacologically active compounds. By comparing predicted chemical shifts with data from analogous structures, this document aims to equip scientists with the expertise to confidently interpret their experimental results.
The Structural Landscape: Predicting the 13C NMR Fingerprint
This compound possesses a distinct molecular architecture that dictates its 13C NMR spectrum. The molecule can be deconstructed into two key fragments: the piperazine ring and the phenylsulfonyl group. The electronic properties of each moiety influence the chemical environment, and therefore the resonance frequency, of the carbon atoms in the other.
Due to the plane of symmetry passing through the sulfur and nitrogen atoms of the piperazine ring, we can anticipate a total of six unique carbon signals in the 13C NMR spectrum of this compound: four from the phenylsulfonyl group and two from the piperazine ring.
To predict the chemical shifts, we can draw comparisons with the known spectra of piperazine and benzenesulfonamide. Unsubstituted piperazine exhibits a single 13C NMR signal around 45-47 ppm, reflecting the chemical equivalence of its four methylene carbons[1][2]. In benzenesulfonamide, the carbons of the phenyl ring display characteristic shifts influenced by the electron-withdrawing sulfonyl group[3].
The introduction of the phenylsulfonyl group onto the piperazine nitrogen atom breaks the symmetry of the piperazine ring. This results in two distinct signals for the piperazine carbons. The carbons directly attached to the nitrogen bearing the phenylsulfonyl group (Cα) are expected to be deshielded (shifted downfield) due to the electron-withdrawing nature of the sulfonyl group. Conversely, the carbons further from this group (Cβ) will be less affected and are expected to resonate at a more upfield position, closer to that of unsubstituted piperazine.
Similarly, the attachment of the piperazine ring to the sulfonyl group will induce small changes in the chemical shifts of the phenyl ring carbons compared to benzenesulfonamide.
Below is a table summarizing the predicted and comparative 13C NMR chemical shifts.
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Comparative Chemical Shift (ppm) - Piperazine | Comparative Chemical Shift (ppm) - Benzenesulfonamide | Rationale for Prediction |
| Piperazine Cα | ~46-50 | ~45-47[1][2] | - | Deshielded by the electron-withdrawing phenylsulfonyl group. |
| Piperazine Cβ | ~44-46 | ~45-47[1][2] | - | Less affected by the substituent, expected to be similar to piperazine. |
| Phenyl C-ipso | ~138-142 | - | ~142-145[3] | Quaternary carbon attached to the electron-withdrawing sulfonyl group. |
| Phenyl C-ortho | ~127-130 | - | ~126-128[3] | Influenced by the inductive effect of the sulfonyl group. |
| Phenyl C-meta | ~129-132 | - | ~129-131[3] | Less affected by the substituent. |
| Phenyl C-para | ~133-136 | - | ~132-134[3] | Influenced by the resonance effect of the sulfonyl group. |
Visualizing the Molecular Structure
To aid in the assignment of the 13C NMR peaks, a clear understanding of the molecular structure and the unique carbon environments is essential. The following diagram illustrates the structure of this compound with the non-equivalent carbons labeled.
Caption: Molecular structure of this compound with unique carbons labeled.
Experimental Protocol for 13C NMR Data Acquisition
To obtain a high-quality 13C NMR spectrum of this compound, the following experimental protocol is recommended.
1. Sample Preparation:
- Weigh approximately 10-20 mg of this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.
- Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a standard 5 mm broadband probe.
- Tune and match the probe for ¹³C frequency.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal resolution. A half-height linewidth of <0.5 Hz for the solvent signal is desirable.
3. Data Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
- Acquisition Time (AQ): Typically 1-2 seconds.
- Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be observed.
- Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration.
- Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the expected chemical shift range for most organic molecules.
- Temperature: Room temperature (e.g., 298 K).
4. Data Processing:
- Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.
- Perform a Fourier transform.
- Phase the spectrum manually.
- Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
In-Depth Analysis and Comparison
The electron-withdrawing sulfonyl group is expected to have the most significant impact on the chemical shifts of the phenyl ring carbons. The ipso-carbon (the carbon directly attached to the sulfur) will be the most deshielded of the aromatic carbons. The ortho and para carbons will also be deshielded, while the meta carbons will be least affected.
For the piperazine ring, the carbons alpha to the sulfonamide nitrogen (Cα) will experience a downfield shift compared to unsubstituted piperazine due to the inductive effect of the phenylsulfonyl group. The chemical shift of the beta carbons (Cβ) is anticipated to be closer to that of piperazine, although a slight downfield shift may still be observed. In some N-substituted piperazines, the two sets of piperazine carbons can have very similar chemical shifts, sometimes leading to overlapping signals[4].
By carefully analyzing the number of signals, their chemical shifts, and comparing them to the reference data provided, researchers can confidently assign the peaks in their experimental 13C NMR spectrum of this compound and confirm the successful synthesis of their target compound.
References
- Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
- The Royal Society of Chemistry. Supporting information.
- Ingenta Connect. Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines.
Sources
- 1. Piperazine(110-85-0) 13C NMR spectrum [chemicalbook.com]
- 2. Piperazine citrate(144-29-6) 13C NMR spectrum [chemicalbook.com]
- 3. Benzenesulfonamide(98-10-2) 13C NMR spectrum [chemicalbook.com]
- 4. Synthesis and characterization of several series of 4-acyl-1-[2-a...: Ingenta Connect [ingentaconnect.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-(Phenylsulfonyl)piperazine: A Comparative Approach
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of synthetic intermediates and potential impurities are paramount. 1-(Phenylsulfonyl)piperazine serves as a crucial building block in medicinal chemistry, and its unambiguous identification is a critical quality control step. This guide provides an in-depth, comparative analysis of mass spectrometry-based methodologies for the characterization of this compound, moving beyond mere protocol recitation to explain the fundamental principles that govern analytical choices.
Introduction to the Analytical Challenge
This compound is a moderately polar, non-volatile small molecule. Its structure, featuring a phenylsulfonyl group and a piperazine ring, presents distinct characteristics that influence the choice of analytical technique. The primary objectives of its analysis typically fall into two categories:
-
Structural Confirmation: Verifying the identity of the synthesized compound and characterizing any related impurities.
-
Quantification: Determining the concentration of the compound in various matrices, from reaction mixtures to biological fluids.
This guide will compare two workhorse techniques in modern analytical laboratories: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Platforms
The selection of an analytical platform is a decision driven by the physicochemical properties of the analyte and the specific analytical goals. Here, we compare the suitability of GC-MS and LC-MS/MS for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1] For piperazine derivatives, GC-MS is a frequently employed method.[2] However, the polarity and molecular weight of this compound necessitate careful consideration of derivatization.
Causality Behind Experimental Choices:
-
Volatility: this compound itself has limited volatility. Direct injection would require high inlet temperatures, risking thermal degradation. Derivatization, for instance, by acylation, can increase volatility and improve chromatographic peak shape.[3]
-
Ionization: Electron Ionization (EI) is the most common ionization technique in GC-MS.[1] EI is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation.[4][5] This is highly advantageous for structural elucidation as it creates a detailed fragmentation "fingerprint."
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it a strong candidate for the direct analysis of this compound.[6][7]
Causality Behind Experimental Choices:
-
Direct Analysis: The compound's solubility in common reversed-phase liquid chromatography solvents (e.g., acetonitrile, methanol) allows for direct injection without the need for derivatization. This simplifies sample preparation and reduces potential sources of error.
-
Ionization: Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) with minimal in-source fragmentation.[4][8] This is ideal for preserving the molecular ion, which is crucial for accurate molecular weight determination and for selecting as a precursor ion in MS/MS experiments. For sulfonamides, ESI is a common and effective ionization method.[9]
-
Sensitivity and Selectivity: The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity, allowing for quantification at very low levels, even in complex matrices.[10][11]
Head-to-Head Performance Comparison
| Parameter | GC-MS | LC-MS/MS | Rationale & Justification |
| Sample Preparation | Requires derivatization to increase volatility. | Direct injection is feasible. | The inherent properties of this compound make it more amenable to LC-MS, reducing sample preparation complexity. |
| Sensitivity | Generally lower, in the µg/mL to high ng/mL range without specialized techniques.[3] | High sensitivity, with Limits of Detection (LODs) often in the low ng/mL to pg/mL range.[10][11] | ESI is a highly efficient ionization process for polar molecules, and MRM mode in MS/MS significantly reduces chemical noise. |
| Specificity | Good, based on retention time and fragmentation pattern. | Excellent, based on retention time, precursor ion m/z, and product ion m/z. | The multi-dimensional confirmation of LC-MS/MS provides a higher degree of confidence in analyte identification. |
| Structural Information | Rich fragmentation from EI provides a detailed structural fingerprint. | Fragmentation is controlled via Collision-Induced Dissociation (CID) in MS/MS, allowing for targeted structural analysis. | EI provides a broad, albeit sometimes complex, fragmentation pattern. ESI-MS/MS allows for more controlled and systematic fragmentation studies. |
| Throughput | Can be lower due to the derivatization step. | Higher, due to simpler sample preparation and often faster chromatographic runs. | The elimination of the derivatization step significantly shortens the overall analysis time. |
Deep Dive into Fragmentation Mechanisms
Understanding the fragmentation pathways of this compound is key to its confident identification. The fragmentation is highly dependent on the ionization technique employed.
Electron Ionization (EI) Fragmentation
Under EI conditions, the high energy leads to the formation of a radical cation (M⁺•) and subsequent extensive fragmentation. The fragmentation of piperazine derivatives in EI-MS is characterized by cleavage of the piperazine ring and loss of substituents.[1] A plausible fragmentation pathway for this compound is initiated by alpha-cleavage relative to the nitrogen atoms.
Caption: Plausible EI fragmentation of this compound.
Electrospray Ionization (ESI-MS/MS) Fragmentation
In positive-ion ESI, this compound will readily form a protonated molecule, [M+H]⁺ (m/z 227). Tandem mass spectrometry (MS/MS) of this precursor ion via Collision-Induced Dissociation (CID) will induce fragmentation. The fragmentation of protonated sulfonamides often involves the dissociation of the S-N bond.[1] A characteristic fragmentation pathway for aromatic sulfonamides is the elimination of sulfur dioxide (SO₂), a loss of 64 Da.[12]
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Experimental Protocols
The following protocols are provided as robust starting points for method development.
GC-MS Protocol (with Derivatization)
-
Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile).
-
To 100 µL of the sample solution, add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA).
-
Heat the mixture at 60-70°C for 30 minutes.
-
-
GC Conditions:
-
Column: DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-500.
-
LC-MS/MS Protocol
-
Sample Preparation:
-
Dissolve 1 mg of the sample in 10 mL of 50:50 acetonitrile:water.
-
Further dilute as necessary to fall within the linear range of the instrument.
-
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
MRM Transitions (Hypothetical):
-
Quantifier: 227 -> 85
-
Qualifier: 227 -> 163
-
-
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are capable of analyzing this compound. However, for routine analysis, particularly for quantification in complex matrices, LC-MS/MS is the superior technique . Its ability to analyze the compound directly without derivatization, coupled with its inherent high sensitivity and selectivity, makes it a more efficient and robust method.
GC-MS, on the other hand, remains a valuable tool for initial structural confirmation, especially when a comprehensive fragmentation library is available. The detailed fragmentation patterns generated by EI can provide a high degree of confidence in structural elucidation.
The choice between these powerful techniques should be guided by the specific analytical question at hand. For high-throughput quantitative analysis, the advantages of LC-MS/MS are clear. For in-depth structural characterization where derivatization is not a limiting factor, GC-MS provides a wealth of information.
References
- Wohlfarth, A., Weinmann, W., & Dresen, S. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed, 24(5), 503-11. [Link]
- Van Bocxlaer, J., & Clauwaert, K. (2019). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 54(9), 699-716. [Link]
- Kacprzak, K., & Koba, M. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 11(6), 1699. [Link]
- Ishihama, Y., Oda, Y., Asakawa, N., & Tsuru, T. (2000). Surfactants usable for electrospray ionization mass spectrometry. Analytical Biochemistry, 286(2), 229-35. [Link]
- Analytical Methods. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. [Link]
- ResearchGate. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum | Request PDF. [Link]
- NIST. Piperazine. NIST WebBook. [Link]
- Welz, A., Koba, M., & Siódmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 11(6), 1699. [Link]
- ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]
- ResearchGate. Optimized ESI-MS/MS conditions for the analysis of sulfonamide.... [Link]
- Chemistry LibreTexts.
- Sun, W., & Wang, Y. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(3), 453-61. [Link]
- Technology Networks. Electrospray Ionization (ESI)
- MDPI. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. [Link]
- Vékey, K., & Czuczy, N. (2019).
- Chemguide.
- Wikipedia.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparison of separation conditions and ionization methods for the liquid chromatography-mass spectrometric determination of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surfactants usable for electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to FTIR Spectrum Interpretation: Phenylsulfonyl Piperazine
Introduction: Beyond the Wavenumber—A Causal Approach to Spectral Interpretation
In the landscape of pharmaceutical development and quality control, Fourier Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for molecular identification and structural elucidation. Its power lies in its sensitivity to the vibrational energies of chemical bonds, providing a unique molecular "fingerprint." However, a truly insightful analysis transcends simple peak matching. It demands a deep understanding of why specific functional groups absorb at their characteristic frequencies. This guide offers a detailed, field-proven methodology for interpreting the FTIR spectrum of phenylsulfonyl piperazine, a scaffold of significant interest in medicinal chemistry. We will dissect the spectrum by grounding our interpretation in the fundamental principles of molecular vibrations, bond polarities, and steric environments.
This guide is structured to provide not just a static interpretation, but a dynamic framework for analysis. We will explore the causality behind peak assignments, present a robust experimental protocol for acquiring high-quality data, and compare the target spectrum with that of its precursors to illustrate how FTIR can be a powerful tool for synthetic confirmation and impurity tracking.
I. The Molecular Architecture of Phenylsulfonyl Piperazine
To interpret its spectrum, we must first visualize the molecule's key structural components. Phenylsulfonyl piperazine is comprised of three distinct moieties, each with its own set of characteristic vibrational modes:
-
The Phenyl Group (C₆H₅-): An aromatic ring characterized by rigid C=C bonds and associated C-H bonds.
-
The Sulfonyl Group (-SO₂-): A central sulfur atom double-bonded to two oxygen atoms, creating a highly polar and strongly absorbing functional group.
-
The Piperazine Ring (-C₄H₈N₂-): A saturated six-membered heterocycle containing two nitrogen atoms. In the case of 1-(phenylsulfonyl)piperazine, one nitrogen is a tertiary amine (sulfonamide) and the other is a secondary amine.
The connectivity of these groups—the phenyl ring attached to the sulfonyl group, which is in turn linked to a nitrogen of the piperazine ring—creates a specific electronic and steric environment that finely tunes the vibrational frequency of each bond.
II. Experimental Protocol: Acquiring a High-Fidelity Spectrum
The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation. For a solid powder like phenylsulfonyl piperazine, two primary methods are recommended: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method.
Protocol 1: Attenuated Total Reflectance (ATR-FTIR)
ATR is often preferred for its speed and minimal sample preparation. It is particularly effective for obtaining a high-quality surface spectrum of a powdered solid.
Causality in Protocol: The choice of ATR relies on generating an evanescent wave that penetrates a short distance into the sample. This minimizes issues with sample thickness and light scattering that can plague transmission methods, yielding sharp, reproducible peaks. Applying pressure is critical to ensure intimate contact between the sample and the ATR crystal (typically diamond or zinc selenide), as the evanescent wave's penetration depth is on the order of microns.
Step-by-Step Methodology:
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. Run a background spectrum of the clean, empty crystal to ensure no interfering signals are present.
-
Sample Application: Place a small amount (a few milligrams) of the phenylsulfonyl piperazine powder onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the powder. This ensures good optical contact.
-
Spectrum Acquisition: Collect the spectrum. A typical setting would be a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to achieve a high signal-to-noise ratio.
-
Cleaning: After analysis, release the pressure, remove the sample powder, and clean the crystal surface as described in step 1.
Protocol 2: Potassium Bromide (KBr) Pellet Method
This classic transmission method provides a spectrum of the bulk sample and can be advantageous for quantitative analysis.
Causality in Protocol: KBr is used as the matrix because it is transparent to mid-infrared radiation and, under pressure, becomes a clear disc. The sample must be ground to a particle size smaller than the wavelength of the incident IR radiation (<2 µm) to minimize light scattering (the Christiansen effect), which can cause significant baseline distortions and broadening of absorption bands. The sample must be thoroughly and homogenously mixed with the KBr to ensure a uniform distribution, as dictated by the Beer-Lambert Law for accurate absorbance measurements.
Step-by-Step Methodology:
-
Sample Preparation: Weigh approximately 1-2 mg of phenylsulfonyl piperazine and 100-200 mg of dry, spectroscopic grade KBr powder.[1]
-
Grinding & Mixing: Using an agate mortar and pestle, grind the KBr briefly first to ensure no clumps. Add the sample and grind the mixture vigorously for several minutes until it becomes a fine, homogenous powder.
-
Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample compartment. Then, run the sample spectrum using similar acquisition parameters as for ATR.
III. Deconstructing the Spectrum: A Guided Interpretation
The FTIR spectrum of phenylsulfonyl piperazine is a composite of the vibrations from its three core components. The following table and discussion provide a detailed assignment of the expected characteristic absorption bands.
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Characteristics | Rationale & Comparative Insights |
| ~3300-3200 | Piperazine N-H Stretch | Medium, sharp peak | This peak arises from the secondary amine (N-H) in the piperazine ring. Its position and sharpness can be sensitive to hydrogen bonding. In a pure solid, intermolecular H-bonding is expected. |
| ~3100-3000 | Aromatic C-H Stretch | Multiple, weak to medium sharp peaks | These absorptions are characteristic of the C-H stretching vibrations on the phenyl ring.[2][3] Their presence just above 3000 cm⁻¹ is a key indicator of aromaticity. |
| ~3000-2800 | Aliphatic C-H Stretch | Multiple, medium to strong sharp peaks | These peaks correspond to the asymmetric and symmetric stretching of the CH₂ groups within the piperazine ring.[4] |
| ~1600-1450 | Aromatic C=C Stretch | Two to four sharp peaks of variable intensity | These bands arise from the skeletal C=C stretching vibrations within the phenyl ring.[5] Their specific pattern can sometimes give clues about the substitution pattern. |
| ~1450-1400 | CH₂ Scissoring (Bending) | Medium intensity | This absorption is due to the in-plane bending (scissoring) vibration of the methylene groups in the piperazine ring.[4] |
| ~1350-1310 | Sulfonyl S=O Asymmetric Stretch | Very Strong, Sharp | This is one of the most prominent and diagnostic peaks in the spectrum. The strong dipole moment of the S=O bonds leads to a very intense absorption.[1] |
| ~1170-1140 | Sulfonyl S=O Symmetric Stretch | Very Strong, Sharp | The second key diagnostic peak for the sulfonyl group. The presence of two strong bands in these distinct regions is definitive evidence for the -SO₂- group.[1] |
| ~1100-1000 | C-N Stretch | Medium to strong | Vibrations from the C-N bonds within the piperazine ring and the S-N bond of the sulfonamide can contribute in this region. |
| ~900-675 | Aromatic C-H Out-of-Plane Bend | Strong, sharp | The position of this strong "oop" bending vibration is highly diagnostic of the substitution pattern on the benzene ring. For a monosubstituted ring, two strong bands are expected around 770-730 cm⁻¹ and 710-690 cm⁻¹. |
Logical Workflow for Spectral Interpretation
The process of interpreting an FTIR spectrum can be visualized as a systematic workflow, starting from broad regions and moving to specific fingerprint details.
Caption: Workflow for the systematic interpretation of the FTIR spectrum of phenylsulfonyl piperazine.
IV. Comparative Analysis: Phenylsulfonyl Piperazine vs. Precursors
FTIR spectroscopy is exceptionally powerful for monitoring the progress of a chemical reaction. By comparing the spectrum of the product with its starting materials, we can confirm the formation of new bonds and the disappearance of precursor functional groups. Let's consider a plausible synthesis from benzenesulfonyl chloride and piperazine.
| Compound | Key Diagnostic Peaks (cm⁻¹) | Interpretation |
| Piperazine | ~3200 (N-H Stretch), ~2950-2800 (C-H Stretch) | The spectrum is dominated by absorptions from the secondary amine and aliphatic C-H bonds. No aromatic or sulfonyl peaks are present. |
| Benzenesulfonyl Chloride | ~3100-3000 (Aromatic C-H), ~1375 (S=O Asym.), ~1180 (S=O Sym.), ~600 (S-Cl) | Strong evidence of the phenyl and sulfonyl groups. A key feature is the S-Cl stretch, which will be absent in the final product. |
| Phenylsulfonyl Piperazine (Product) | ~3250 (N-H), ~3100-2800 (Aromatic/Aliphatic C-H), ~1330 (S=O Asym.) , ~1160 (S=O Sym.) | The spectrum is a clear composite. We see the retention of the N-H (from one side of piperazine), C-H, aromatic, and sulfonyl groups. Crucially, the S-Cl peak is gone, and a new S-N bond has formed, confirming the reaction's success. The positions of the S=O stretches are also slightly shifted due to the change from -SO₂Cl to -SO₂N, reflecting the different electronic environment. |
This comparison demonstrates the diagnostic utility of FTIR. The disappearance of the S-Cl band and the persistence of the piperazine N-H band alongside the phenyl and sulfonyl bands provide a self-validating system for confirming the formation of the desired product.
V. Conclusion: An Integrated Approach to Spectral Mastery
The interpretation of the FTIR spectrum of phenylsulfonyl piperazine is a multi-faceted process that relies on a foundational understanding of vibrational spectroscopy. By systematically analyzing the key regions of the spectrum and assigning peaks based on the known vibrational modes of the phenyl, sulfonyl, and piperazine moieties, a confident structural confirmation can be achieved. This guide has provided a framework that emphasizes not just what the peaks are, but why they appear, empowering researchers, scientists, and drug development professionals to move beyond simple spectral matching and toward a more profound and reliable interpretation of their experimental data. The use of robust, well-understood experimental protocols is the essential first step in this process, ensuring that the data collected is of the highest possible fidelity and, therefore, worthy of rigorous analysis.
References
- Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 1-8. [Link]
- Alver, Ö., Parlak, C., & Şenyel, M. (2007). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 872-879. [Link]
- ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. [Link]
- SpectraBase. (n.d.). piperazine, 1,4-bis(propylsulfonyl)-. [Link]
- Emami, S., Foroumadi, A., Falahati, M., Lari, S., & Farah-Saeed, E. (2006). Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) piperazinyl derivatives. Bioorganic & Medicinal Chemistry Letters, 16(16), 4352-4356. [Link]
- NIST. (n.d.). Piperazine, 1-methyl-. NIST Chemistry WebBook. [Link]
- Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology-A Applied Sciences and Engineering, 20(2), 236-250. [Link]
- ResearchGate. (n.d.). FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and [Piperazine][SO3H]2[Cl]2[H2SO4]2. [Link]
- ResearchGate. (n.d.).
- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]
- NIST. (n.d.). Benzenesulfonamide. NIST Chemistry WebBook. [Link]
Sources
biological activity comparison of piperazine vs morpholine scaffolds
An In-Depth Guide to Piperazine and Morpholine Scaffolds in Drug Discovery
Introduction: The Strategic Importance of Saturated Heterocycles
In the intricate landscape of medicinal chemistry, the selection of a core scaffold is a decision that profoundly shapes the trajectory of a drug discovery program. Among the most versatile and frequently employed building blocks are the six-membered saturated heterocycles. Piperazine and morpholine, in particular, have earned their status as "privileged structures" for their ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2][3] While structurally similar, the simple substitution of a nitrogen atom in piperazine for an oxygen atom in morpholine creates a cascade of differences in biological activity and drug-like properties.
This guide provides a comparative analysis of these two critical scaffolds, moving from fundamental chemical properties to their impact on pharmacokinetics and pharmacodynamics. We will explore the causality behind their differing behaviors and provide field-proven experimental protocols for their evaluation, empowering researchers to make strategic, data-driven decisions in lead optimization.
Chapter 1: A Tale of Two Atoms: Fundamental Physicochemical Differences
The core distinction between piperazine and morpholine lies in the replacement of the N-4 nitrogen of piperazine with an oxygen atom. This seemingly minor change has significant consequences for the molecule's electronic properties, basicity, and hydrogen bonding potential.
Caption: Structural and key physicochemical differences between piperazine and morpholine.
Basicity (pKa): Piperazine is a di-basic molecule with two pKa values, typically around 5.3-5.5 and 9.7-9.8.[4] This allows it to exist in multiple protonation states at physiological pH, a property that can be crucial for interacting with acidic residues (e.g., Asp, Glu) in a target protein or for traversing cellular membranes. Morpholine, conversely, is mono-basic. The electron-withdrawing nature of the adjacent oxygen atom reduces the basicity of its nitrogen, resulting in a pKa of approximately 8.7.[5] This lower basicity can be advantageous in reducing off-target effects, such as hERG channel inhibition, which is often linked to high basicity.
Hydrogen Bonding: The piperazine scaffold offers two nitrogen atoms that can act as hydrogen bond acceptors, and, if unsubstituted, its N-H groups can act as hydrogen bond donors.[1] This versatility allows it to form multiple, specific interactions within a binding pocket. The morpholine ring possesses one nitrogen and one oxygen atom, both capable of acting as hydrogen bond acceptors, but lacks an inherent hydrogen bond donor. This difference fundamentally alters the potential binding modes of a molecule.
Lipophilicity and Solubility: The introduction of the polar oxygen atom generally makes the morpholine ring more hydrophilic than the piperazine ring. However, the overall lipophilicity of a drug candidate is highly dependent on its substituents.[6] The key advantage of morpholine is its ability to improve aqueous solubility and provide a favorable balance of lipophilic-hydrophilic properties, which is critical for oral bioavailability.[5][7] Piperazine's ability to be protonated at physiological pH can also enhance aqueous solubility, but this can sometimes come at the cost of reduced membrane permeability.
Table 1: Comparative Physicochemical Properties
| Property | Piperazine | Morpholine | Rationale for Difference |
| pKa | ~5.3, ~9.7[4] | ~8.7[5] | Oxygen in morpholine is electron-withdrawing, reducing the basicity of the nitrogen. |
| Hydrogen Bond Donors | 2 (if N-unsubstituted) | 0 | Piperazine has two N-H groups; morpholine has none. |
| Hydrogen Bond Acceptors | 2 (Nitrogen atoms) | 2 (Nitrogen and Oxygen atoms) | Both rings contain heteroatoms with lone pairs of electrons. |
| Metabolic Stability | Generally lower | Generally higher[8] | Morpholine's oxygen reduces susceptibility of adjacent carbons to CYP oxidation.[8] |
| Solubility Profile | Good, pH-dependent | Good, balanced lipo/hydrophilicity[6] | Piperazine's basicity aids solubility; morpholine's polarity enhances it. |
Chapter 2: The Impact on Pharmacokinetics (ADME)
A molecule's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is profoundly influenced by its chemical structure. The choice between a piperazine and a morpholine scaffold is often a strategic decision to optimize a compound's pharmacokinetic profile.
Metabolic Stability: The Morpholine Advantage One of the most compelling reasons to incorporate a morpholine ring is to enhance metabolic stability.[8][9] The piperazine ring, particularly the carbon atoms adjacent to the nitrogens, can be susceptible to oxidation by cytochrome P450 (CYP) enzymes.[8] The electron-withdrawing effect of the oxygen atom in morpholine makes the adjacent carbons less electron-rich and thus less prone to this type of metabolism.[8] This often translates to a longer half-life and reduced clearance in vivo, allowing for lower and less frequent dosing. This makes swapping a piperazine for a morpholine a common and effective strategy during lead optimization to address metabolic liabilities.
Solubility and Permeability Both scaffolds are frequently used to "escape flatland," a term describing the move away from flat, aromatic structures towards more three-dimensional molecules.[7] This increase in sp³ character generally improves aqueous solubility, a critical factor for oral drug absorption.[7]
-
Morpholine often provides a "sweet spot" of improved solubility and metabolic stability without drastically increasing basicity, which can negatively impact permeability and introduce safety concerns.[5]
-
Piperazine , with its tunable basicity, can be leveraged to optimize the solubility-permeability balance. The second nitrogen offers a convenient handle for adding substituents that can modulate these properties without altering the core pharmacophore attached to the first nitrogen.[10]
Chapter 3: Influence on Pharmacodynamics and Target Engagement
While often added to improve ADME properties, these scaffolds are rarely inert bystanders in target binding. Their unique features can be integral to a molecule's pharmacodynamic activity.
Piperazine: The Versatile Connector and Pharmacophore The piperazine ring is a cornerstone of many successful drugs due to its versatile binding properties.[10] Its chair conformation provides a rigid and well-defined three-dimensional structure that can orient substituents into optimal positions for target engagement. The two nitrogen atoms allow it to act as a linker between two different pharmacophoric elements, a strategy used in numerous kinase inhibitors and antipsychotic agents.[1] Furthermore, its basicity is often essential for forming key salt-bridge interactions with acidic residues in the target protein.
Morpholine: The Privileged Bioisostere Morpholine is often employed as a bioisosteric replacement for other rings like piperidine or piperazine.[5] The goal of such a replacement is often to retain the desired binding interactions while improving other properties. For example, replacing a metabolically labile piperazine with a more stable morpholine can be achieved while preserving the overall size and shape of the molecule. The oxygen atom can form crucial hydrogen bonds, sometimes mimicking the interaction of a water molecule within the active site.[3] This makes the morpholine ring a powerful tool for fine-tuning a molecule's activity and drug-like properties.[2][9]
Chapter 4: Experimental Validation: A Practical Guide
Objective, reproducible data is the bedrock of drug discovery. The following protocols describe standard assays for comparing the key properties of piperazine- and morpholine-containing compounds.
Protocol 1: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay provides a primary screen for a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.
Causality: By incubating a compound with liver microsomes (which contain a high concentration of CYP enzymes) and an essential cofactor (NADPH), we can simulate the primary oxidative metabolism that occurs in the liver. Measuring the disappearance of the parent compound over time allows us to calculate its intrinsic clearance, a key predictor of in vivo metabolic stability.
Caption: Workflow for an in vitro liver microsomal stability assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 1 mM stock solution of the test compound in DMSO.
-
Microsome Reaction Mixture: In a microcentrifuge tube on ice, prepare a mixture containing human liver microsomes (HLM) at a final concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
Initiation Solution: Prepare a solution of the NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in 0.1 M potassium phosphate buffer.
-
Reaction Initiation:
-
Add 1 µL of the 1 mM compound stock to the microsome mixture to achieve a final substrate concentration of 1 µM.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH solution.
-
-
Time-Point Sampling:
-
Immediately take a 50 µL aliquot (T=0) and add it to a quench solution (200 µL of ice-cold acetonitrile containing an internal standard, e.g., warfarin or tolbutamide).
-
Incubate the reaction plate at 37°C with shaking.
-
Take subsequent 50 µL aliquots at 5, 15, and 30 minutes, quenching each in the same manner.
-
-
Sample Processing: Vortex the quenched samples and centrifuge at 4,000 rpm for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a 96-well plate and analyze the concentration of the parent compound using a calibrated LC-MS/MS method.
-
Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (T½) and intrinsic clearance (CLint). A longer half-life indicates greater metabolic stability.
Protocol 2: Kinetic Aqueous Solubility Assay (Turbidimetric Method)
This high-throughput assay determines the solubility of a compound when precipitated from a DMSO stock, mimicking the conditions of many biological assays.
Causality: A compound's ability to remain in solution when diluted from a DMSO stock into an aqueous buffer is a critical parameter. Poor solubility can lead to inaccurate biological data and is a major hurdle for oral bioavailability. This assay measures the point at which the compound precipitates, providing a rapid assessment of its kinetic solubility.
Step-by-Step Methodology:
-
Compound Plating: Serially dilute a 10 mM DMSO stock of the test compound in a 96-well DMSO plate.
-
Assay Plate Preparation: Transfer a small volume (e.g., 2 µL) of the DMSO serial dilutions to a clear, 96-well UV-transparent plate.
-
Solubility Measurement:
-
Place the assay plate in a plate reader equipped with a liquid dispenser.
-
Dispense aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into each well while simultaneously reading the absorbance at a specific wavelength (e.g., 620 nm).
-
The addition of the aqueous buffer will dilute the DMSO and may cause the compound to precipitate, leading to an increase in light scattering (turbidity), which is detected as an increase in absorbance.
-
-
Data Analysis: The concentration at which the absorbance begins to sharply increase is determined as the kinetic solubility limit.
Conclusion: A Strategic Framework for Scaffold Selection
The choice between a piperazine and a morpholine scaffold is not a matter of one being universally "better" than the other; it is a context-dependent, strategic decision. The medicinal chemist must weigh the competing demands of target potency, selectivity, and pharmacokinetic properties.
-
Choose Piperazine when:
-
A strong basic center is required for a key salt-bridge interaction with the target.
-
Two points of substitution are needed to act as a versatile linker or to explore structure-activity relationships in multiple vectors.
-
Modulation of basicity is a key optimization strategy.
-
-
Choose Morpholine when:
-
Improving metabolic stability is a primary goal.
-
Increasing aqueous solubility without significantly increasing basicity is desired.
-
A bioisosteric replacement for a labile ring is needed to address ADME issues while preserving binding affinity.
-
By understanding the fundamental differences between these scaffolds and employing robust experimental validation, researchers can harness their unique properties to design safer, more effective medicines.
References
- Al-Ghorbani, M., Begum A, B., Zabiulla, Mamatha S. V., & Khanum, S. A. (2015). Piperazine and morpholine: Synthetic preview and pharmaceutical applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. [Link]
- Khamitova, K. K., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
- ResearchGate. (2015). (PDF)
- ResearchGate. (2020). Research progress of piperazine and morpholine derivatives in the discovery of agricultural chemicals. [Link]
- ResearchGate. (n.d.). Structure of morpholine, piperazine, and piperidine moieties. [Link]
- Semantic Scholar. (2015).
- ResearchGate. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF. [Link]
- Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(2), 382-385. [Link]
- Zolotareva, O., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Pharmaceuticals, 17(7), 847. [Link]
- Zolotareva, O., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Pharmaceuticals, 17(7), 847. [Link]
- Journal of Chemical and Pharmaceutical Research. (2015).
- ResearchGate. (2023). (PDF) New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]
- Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]
- Wikipedia. (n.d.). Piperazine. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties[v1] | Preprints.org [preprints.org]
- 7. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
A Comparative Guide to the Structure-Activity Relationship of 1-(Phenylsulfonyl)piperazine Analogs
The 1-(phenylsulfonyl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability and the ability of its derivatives to interact with a wide array of biological targets have made it a focal point for drug discovery efforts. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, offering a comparative overview of their performance against various therapeutic targets. We will delve into the causal relationships behind experimental choices, present supporting data, and provide detailed experimental protocols for key assays.
The this compound Core: A Versatile Pharmacophore
The this compound moiety is a key structural feature in many therapeutic drugs.[1] The piperazine ring, with its two nitrogen atoms, offers a combination of structural rigidity and the potential for hydrogen bond interactions, contributing to favorable pharmacokinetic properties such as improved water solubility and oral bioavailability.[2][3] The phenylsulfonyl group, on the other hand, provides a critical anchor for interacting with receptor pockets and its substitution pattern allows for fine-tuning of electronic and steric properties.
This guide will explore the SAR of this versatile scaffold across several key therapeutic areas, including its role as antipsychotic agents, anti-inflammatory compounds, and modulators of various receptor systems.
Antipsychotic Activity: Targeting Dopamine and Serotonin Receptors
A significant area of investigation for this compound analogs has been in the development of atypical antipsychotics.[4] These compounds often exhibit multi-target activity, with varying affinities for dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7) receptors.[4][5][6][7]
Key Structural Modifications and Their Impact
The SAR of these analogs can be systematically dissected by considering modifications at three key positions: the phenylsulfonyl ring, the piperazine core, and the substituent on the second piperazine nitrogen (N4).
Diagram: General Structure of this compound Analogs
Caption: General scaffold of this compound analogs highlighting key positions for modification.
A study on (piperazin-1-yl-phenyl)-arylsulfonamides identified compounds with high affinity for both 5-HT2C and 5-HT6 receptors.[8] For instance, the compound naphthalene-2-sulfonic acid isopropyl-[3-(4-methyl-piperazin-1-yl)-phenyl]-amide demonstrated IC50 values of 4 nM and 3 nM for 5-HT2C and 5-HT6 receptors, respectively, with good selectivity over other serotonin and dopamine receptor subtypes.[8] This highlights the importance of the aryl group of the sulfonamide in conferring high affinity and selectivity.
In another series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of the glycine transporter-1 (GlyT-1), optimization of the benzamide and the central cycloalkyl ring was crucial for in vivo activity.[9] This indicates that the nature of the substituent at the N4 position of the piperazine ring plays a pivotal role in determining the pharmacological profile.
Comparative Activity Data
The following table summarizes the in vitro activity of representative this compound analogs against key CNS targets.
| Compound ID | Phenylsulfonyl Substituent | N4-Piperazine Substituent | Target | IC50/Ki (nM) | Reference |
| 6b | Naphthalene-2-sulfonyl | Methyl | 5-HT2C | 4 | [8] |
| 5-HT6 | 3 | [8] | |||
| 2j | 2-Methoxyphenyl | 4-(1-Adamantanecarboxamido)butyl | 5-HT1A | 0.4 | [10] |
| 7e | 4-Chlorophenyl | Tetrazole derivative | PANC-1 cells (GI50) | ≤0.1 µM | [11] |
| 7n | 4-Fluorophenyl | Tetrazole derivative | SiHa cells (GI50) | ≤0.2 µM | [11] |
Anti-Inflammatory and Antiproliferative Potential
Beyond their neurological applications, this compound analogs have demonstrated promising anti-inflammatory and antiproliferative activities.
Modifications for Anti-inflammatory and Anticancer Activity
Research into novel 4-substituted phenylsulfonyl piperazines with a tetrazole moiety revealed significant antiproliferative effects against various cancer cell lines.[11] Compounds with electron-withdrawing groups on the phenylsulfonyl ring, such as chloro and fluoro substituents, exhibited potent growth inhibitory activity.[11] For example, compounds 7g, 7l, 7p, 7s, and 7t showed GI50 values of ≤0.1 µM against the PANC-1 human pancreatic carcinoma cell line.[11]
In the context of anti-inflammatory agents, some piperazine derivatives have been evaluated using in vivo models like the carrageenan-induced rat paw edema model.[12][13] While not all of these are direct this compound analogs, the studies underscore the importance of the piperazine core in developing anti-inflammatory drugs.[12][13]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for key in vitro and in vivo assays.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of test compounds to specific receptors (e.g., dopamine D2, serotonin 5-HT2A).
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.
-
Radioligand Binding: A fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors) is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis. The Ki value is then determined using the Cheng-Prusoff equation.
Diagram: Receptor Binding Assay Workflow
Caption: A simplified workflow for a competitive radioligand binding assay.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory activity of test compounds in a rat model.
Methodology:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.
-
Compound Administration: Test compounds or a vehicle control are administered orally or intraperitoneally at a specific dose (e.g., 50 mg/kg).
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and target selectivity. The versatility of this scaffold suggests that it will continue to be a valuable tool in drug discovery. Future research will likely focus on the development of analogs with even greater selectivity for specific receptor subtypes and on exploring their potential in other therapeutic areas. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of new and improved drugs based on the this compound framework.
References
- Park, C. M., Kim, S. Y., Park, W. K., Choi, J. H., & Seong, C. M. (2010). Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: a novel series of atypical antipsychotic agents. Bioorganic & Medicinal Chemistry Letters, 20(17), 5221–5224. [Link]
- Various Authors. (2011-2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
- Lee, C., et al. (n.d.). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PubMed Central. [Link]
- Kommula, D., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety.
- Henderson, B. J., et al. (n.d.). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. PubMed Central. [Link]
- Various Authors. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. [Link]
- Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. [Link]
- Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents.
- Kumar, R., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry, 21(3), 362-379. [Link]
- Lee, J. H., et al. (2016). Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(22), 5537-5541. [Link]
- Al-Gharabli, S. I., et al. (2015). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1.
- Various Authors. (n.d.). A-86929 and its analogs are G protein biased agonists at the D1 dopamine receptor. bioRxiv. [Link]
- Scott, J. D., et al. (2022).
- Sharma, P., et al. (2023). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review.
- Various Authors. (2023).
- Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 38(13), 2349-2357. [Link]
- Various Authors. (2024).
- Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
- Reith, M. E. A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed Central. [Link]
- Gentile, A. J., et al. (2007). Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. Journal of Medicinal Chemistry, 50(17), 4135-4146. [Link]
- Faquih, T., et al. (n.d.). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society. [Link]
- Leopoldo, M., Lacivita, E., & de Giorgio, P. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry, 11(6), 684-703. [Link]
- Kumar, R., et al. (2023). SAR studies of piperazine derivatives as antidepressant compounds.
- de Oliveira, R., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacological Reports, 67(1), 137-143. [Link]
- Various Authors. (n.d.). SAR of phenothiazine.pptx. SlideShare. [Link]
- Gonec, R., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(19), 6296. [Link]
- Szymański, P., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Semantic Scholar. [Link]
- Obeng, S., & Cao, J. (2024). Natural Product-Inspired Dopamine Receptor Ligands. Semantic Scholar. [Link]
- Various Authors. (2023). Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl-oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: a novel series of atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jddtonline.info [jddtonline.info]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Sulfonyl Protecting Groups for Piperazine: A Comparative Analysis
The piperazine motif is a cornerstone in modern medicinal chemistry, lauded for its ability to impart favorable physicochemical properties to drug candidates.[1] However, the symmetrical nature of this privileged scaffold presents a synthetic challenge, necessitating the use of protecting groups to achieve selective functionalization at its two nitrogen atoms. Among the arsenal of protecting groups available to the synthetic chemist, sulfonyl-based groups offer a unique combination of stability and reactivity.
This guide provides an in-depth comparative analysis of three common sulfonyl protecting groups for piperazine: the p-toluenesulfonyl (Tosyl or Ts), the 2-nitrobenzenesulfonyl (Nosyl or Ns), and the 5-(dimethylamino)naphthalene-1-sulfonyl (Dansyl or Dans) groups. We will delve into the nuances of their introduction, their stability under various reaction conditions, and the specific protocols for their cleavage, supported by experimental data to inform your synthetic strategy.
The Strategic Choice of a Sulfonyl Protecting Group
The selection of an appropriate sulfonyl protecting group hinges on a careful consideration of the overall synthetic plan. Key factors include the desired stability towards downstream reaction conditions and the orthogonality of its cleavage relative to other protecting groups present in the molecule.[1][2]
Key Properties at a Glance
| Protecting Group | Abbreviation | Key Features | Introduction Reagents | Cleavage Conditions |
| p-Toluenesulfonyl | Ts | Highly stable to a wide range of conditions, including acidic and basic environments.[3] | p-Toluenesulfonyl chloride (TsCl) | Harsh: Strong acids (e.g., HBr/AcOH), or reductive cleavage (e.g., Na/NH₃, SmI₂). |
| 2-Nitrobenzenesulfonyl | Ns | Stable to acidic conditions, but readily cleaved under mild, nucleophilic conditions with thiols.[3][4] Ideal for orthogonal protection strategies.[5] | 2-Nitrobenzenesulfonyl chloride (NsCl) | Mild: Thiophenol and a base (e.g., K₂CO₃, Cs₂CO₃).[4] |
| 5-(Dimethylamino)naphthalene-1-sulfonyl | Dans | Forms highly fluorescent derivatives, often used for analytical purposes.[6][7] Its utility as a routine protecting group is less common due to cleavage challenges. | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) | Harsh: Strong acids (e.g., concentrated HCl at elevated temperatures). |
A Deeper Dive into the Contenders
The Workhorse: The Tosyl (Ts) Group
The tosyl group is a stalwart in amine protection due to its exceptional stability.[3] This robustness, however, comes at the cost of requiring harsh conditions for its removal, which can limit its compatibility with sensitive functional groups.
Introduction: The tosylation of piperazine is typically achieved by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine or pyridine.[3]
Cleavage: Deprotection of an N-tosylpiperazine is a challenging step. Common methods include:
-
Strongly acidic conditions: Refluxing with hydrobromic acid in acetic acid is a classic method, though its harshness is a significant drawback.
-
Reductive cleavage: Conditions such as sodium in liquid ammonia or the use of samarium(II) iodide (SmI₂) can effect cleavage.[7]
The Orthogonal Player: The Nosyl (Ns) Group
The nosyl group offers a significant advantage over the tosyl group in its susceptibility to cleavage under mild, nucleophilic conditions.[3][4] This feature makes it an excellent choice for complex syntheses requiring orthogonal protection schemes.[5] The electron-withdrawing nitro group on the aromatic ring facilitates nucleophilic aromatic substitution, which is the key to its facile removal.[4]
Introduction: Similar to tosylation, nosylation is carried out by treating piperazine with 2-nitrobenzenesulfonyl chloride (NsCl) in the presence of a base.
Cleavage: The hallmark of the nosyl group is its cleavage with a thiol, typically thiophenol, and a mild base such as potassium carbonate.[4] This reaction proceeds via a Meisenheimer complex and is often referred to as the Fukuyama deprotection.[8]
The Fluorescent Tag: The Dansyl (Dans) Group
The dansyl group is well-known for its use in creating highly fluorescent derivatives of amines for analytical purposes, such as N-terminal amino acid analysis.[6][7] While it can function as a protecting group, its removal requires harsh conditions, making it less practical for routine synthetic applications compared to the nosyl group.
Introduction: Dansylation is achieved by reacting piperazine with dansyl chloride, often in a buffered aqueous/organic solvent system.[9]
Cleavage: The cleavage of a dansyl amide typically requires strong acid hydrolysis, for instance, with 6M HCl at elevated temperatures for extended periods. This lack of mild cleavage conditions limits its utility in the synthesis of complex molecules.
Experimental Protocols
General Procedure for the Monosulfonylation of Piperazine
A common challenge in the protection of piperazine is achieving mono-substitution. This can often be accomplished by using a large excess of piperazine relative to the sulfonyl chloride.
dot
Caption: General workflow for the monosulfonylation of piperazine.
Protocol 1: Mono-Nosylation of Piperazine
-
Dissolve piperazine (5.0 equivalents) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in DCM to the piperazine solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection Protocols
dot
Caption: Comparative deprotection workflows for sulfonyl-protected piperazines.
Protocol 2: Deprotection of N-Nosylpiperazine [4]
-
Dissolve the N-nosylpiperazine derivative (1.0 equivalent) in N,N-dimethylformamide (DMF).
-
Add potassium carbonate (3.0 equivalents) and thiophenol (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization.
Orthogonal Strategies in Action: The Fukuyama-Mitsunobu Reaction
The mild cleavage of the nosyl group makes it an invaluable tool in orthogonal protection strategies, particularly in the context of the Fukuyama-Mitsunobu reaction for the synthesis of secondary amines.[8][10][11] In this reaction, a nosyl-protected piperazine can be alkylated under Mitsunobu conditions, followed by selective deprotection of the nosyl group to reveal the free amine for further functionalization, leaving other protecting groups like Boc or Cbz intact.
Conclusion and Future Outlook
The choice of a sulfonyl protecting group for piperazine is a critical decision in the design of a synthetic route. The highly stable tosyl group is suitable for syntheses where robust protection is required and harsh deprotection conditions are tolerable. The dansyl group, while useful for analytical purposes, is generally not recommended for routine protection due to the harsh cleavage conditions required.
For complex, multi-step syntheses, the nosyl group emerges as the superior choice due to its stability to a range of reaction conditions and its facile cleavage under mild, nucleophilic conditions. This orthogonality allows for the selective deprotection of one nitrogen of the piperazine ring, enabling the synthesis of complex, unsymmetrically substituted piperazine derivatives that are crucial in the development of new therapeutics.
As the demand for complex and diverse chemical matter continues to grow in drug discovery, the development of new, even more versatile and orthogonal protecting groups will undoubtedly remain an active area of research.
References
- Fukuyama Amine Synthesis.
- Utilizing the intramolecular Fukuyama-Mitsunobu reaction for a flexible synthesis of novel heterocyclic scaffolds for peptidomimetic drug design. PubMed. 2005. [Link]
- Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. PubMed. 2023. [Link]
- Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Publishing. 2025. [Link]
- Sulfonyl Protective Groups.
- An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
- Dansyl chloride. Wikipedia. [Link]
- Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. PubMed Central. 2025. [Link]
- The Dansyl Method for Identifying N-Terminal Amino Acids.
- Protecting Groups For Amines: Carbamates. Master Organic Chemistry. 2018. [Link]
- Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines.
- Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing. 2019. [Link]
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. 2022. [Link]
- Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. PubMed. 2001. [Link]
- Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. MDPI. 2020. [Link]
- Dansylation of hydroxyl and carboxylic acid functional groups. DigitalCommons@UNO. 2001. [Link]
- Protective Groups. Organic Chemistry Portal. [Link]
- Fukuyama Amine Synthesis.
- Mechanism of Fukuyama–Mitsunobu alkylation.
- Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents. PubMed. 2019. [Link]
- Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms.
- Sulfenic acid chemistry, detection and cellular lifetime. PubMed Central. 2012. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 7. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 8. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Utilizing the intramolecular Fukuyama-Mitsunobu reaction for a flexible synthesis of novel heterocyclic scaffolds for peptidomimetic drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Structure of Synthesized 1-(Phenylsulfonyl)piperazine Derivatives
For researchers and drug development professionals, the synthesis of a novel compound is merely the first step. The subsequent, and arguably more critical, phase is the rigorous validation of its chemical structure. An unconfirmed structure renders all subsequent biological and pharmacological data unreliable. This guide provides an in-depth, experience-driven comparison of the essential analytical techniques used to unequivocally confirm the structure of synthesized 1-(phenylsulfonyl)piperazine derivatives, a scaffold of significant interest in medicinal chemistry.[1][2][3] We will move beyond rote protocols to explain the causality behind our experimental choices, ensuring a self-validating and trustworthy analytical workflow.
The Central Role of Orthogonal Validation
The core principle of structural validation is the application of multiple, independent (orthogonal) analytical techniques. Relying on a single method, such as ¹H NMR, is insufficient as it can lead to misinterpretation. A compound that appears pure by one method may reveal impurities or an incorrect structure under a different analytical lens. By integrating spectroscopic and chromatographic data, we build a comprehensive and irrefutable structural dossier.
The following diagram illustrates a robust, multi-technique workflow for structural validation.
Caption: A typical workflow for the structural validation of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the cornerstone of structural elucidation, providing a detailed map of the carbon-hydrogen framework.[4] For this compound derivatives, both ¹H and ¹³C NMR are indispensable.
Expertise in Action: Interpreting the Spectra
It is not enough to simply count protons or carbons; we must understand their chemical environment. The powerful electron-withdrawing nature of the sulfonyl group (SO₂) is the dominant electronic feature of the scaffold, significantly influencing the chemical shifts of adjacent protons and carbons.
-
¹H NMR: The protons on the piperazine ring are particularly informative. The four protons on the carbons adjacent to the sulfonyl-bound nitrogen (positions 2 and 6) are deshielded and typically appear as a multiplet around 3.0-3.4 ppm . The other four protons on the carbons adjacent to the second nitrogen (positions 3 and 5) resonate further upfield, often around 2.5-2.9 ppm , though this is highly dependent on the substituent at the N4 position.[3][5] The aromatic protons of the phenylsulfonyl group typically appear in the 7.5-8.0 ppm range.
-
¹³C NMR: Similarly, the carbons of the piperazine ring adjacent to the sulfonyl group are shifted downfield to approximately 45-50 ppm . The other two piperazine carbons appear further upfield.
Table 1: Typical NMR Chemical Shifts for the this compound Core
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale |
| Piperazine C2/C6-H | ~ 3.0 - 3.4 (m, 4H) | ~ 45 - 50 | Directly adjacent to the electron-withdrawing sulfonyl group, causing deshielding. |
| Piperazine C3/C5-H | ~ 2.5 - 2.9 (m, 4H) | ~ 48 - 53 | Influenced by the N4 substituent; less deshielded than C2/C6. |
| Phenylsulfonyl C2'/C6'-H (ortho) | ~ 7.8 - 8.0 (d, 2H) | ~ 127 - 129 | Ortho to the electron-withdrawing sulfonyl group. |
| Phenylsulfonyl C3'/C5'-H (meta) | ~ 7.5 - 7.7 (t, 2H) | ~ 129 - 130 | Less affected by the sulfonyl group. |
| Phenylsulfonyl C4'-H (para) | ~ 7.6 - 7.8 (t, 1H) | ~ 133 - 135 | Unique chemical environment. |
| Phenylsulfonyl C1' (ipso) | N/A | ~ 138 - 140 | Quaternary carbon attached to sulfur; often has a lower intensity. |
Note: Shifts are approximate and can vary based on solvent and substitution patterns.[6][7]
Trustworthiness: A Self-Validating Protocol
A robust NMR protocol ensures reproducibility and accuracy.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4]
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard 90° pulse sequence. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum. A greater number of scans is required due to the low natural abundance of ¹³C.[4]
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Integrate the ¹H NMR signals to determine proton ratios.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS is a powerful technique that provides the molecular weight of the synthesized compound and, through fragmentation, offers clues about its structure.[4]
Expertise in Action: From Molecular Ion to Fragmentation Pattern
For this compound derivatives, Electrospray Ionization (ESI) is a common soft ionization technique that typically yields the protonated molecule [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) is the gold standard here, as it provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula.[7][8]
The fragmentation pattern in MS/MS experiments can also be diagnostic. A common fragmentation pathway involves the cleavage of the piperazine ring or the loss of the phenylsulfonyl group (SO₂Ph, 141 Da).[8][9] Observing these characteristic fragments provides strong evidence for the proposed structure.
Caption: Common fragmentation pathways for this compound derivatives in MS.
Trustworthiness: Protocol for HRMS
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent like acetonitrile or methanol, often with 0.1% formic acid to promote protonation.
-
Infusion: Directly infuse the sample into the ESI source of the mass spectrometer.
-
Mass Calibration: Ensure the instrument is calibrated using a known standard immediately before the analysis to guarantee mass accuracy.
-
Data Acquisition: Acquire the spectrum in positive ion mode over a relevant m/z range.
-
Formula Determination: Use the instrument's software to calculate the possible elemental formulas that match the accurately measured m/z of the [M+H]⁺ ion. The correct formula should match the expected structure with a mass error of <5 ppm.
Chromatographic Techniques: The Purity Gatekeeper
The structural validation of an impure sample is meaningless. Therefore, assessing purity via chromatography is a critical prerequisite. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity analysis.[10][11]
Expertise in Action: Choosing the Right Method
A reversed-phase HPLC method is typically the first choice for these compounds. A C18 column provides excellent separation for molecules of this polarity.
Table 2: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Carbon-hydrogen framework, connectivity, stereochemistry | Provides detailed structural map, non-destructive | Requires relatively pure sample (>95%), can be insensitive to minor impurities |
| High-Resolution MS | Elemental formula, molecular weight | Extremely sensitive, provides exact mass and formula | Does not provide connectivity information, isomers are indistinguishable |
| HPLC-UV | Purity, presence of impurities | Highly quantitative, excellent for purity assessment, robust | Provides no structural information on its own, requires a chromophore |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles | Unambiguous, definitive structural proof[12][13] | Requires a single, high-quality crystal, which can be difficult to grow |
Trustworthiness: A Validated HPLC Protocol
-
System: An HPLC system with a UV detector is standard.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[11]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is typically effective. For example, a linear gradient from 10% B to 90% B over 15 minutes.
-
Detection: Monitor at a wavelength where the phenyl ring absorbs, typically around 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL.[14]
-
Analysis: Inject 5-10 µL and integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of >95% is generally required for subsequent biological testing.
X-ray Crystallography: The Ultimate Confirmation
When an unambiguous, three-dimensional structure is required, single-crystal X-ray diffraction is the definitive technique. It provides precise information on bond lengths, angles, and the conformation of the molecule, such as the common "chair" conformation of the piperazine ring.[12][15][16] While powerful, obtaining a single crystal suitable for diffraction can be a significant challenge and is not always feasible. If successful, however, it provides the highest level of structural validation.
Conclusion: A Synthesis of Evidence
Validating the structure of a synthesized this compound derivative is a process of building a compelling case through complementary, orthogonal data. A successful validation dossier will contain:
-
Purity Data: An HPLC chromatogram demonstrating purity of >95%.
-
NMR Spectra: Fully assigned ¹H and ¹³C NMR spectra consistent with the proposed structure.
-
Mass Spectrum: An HRMS result confirming the elemental composition to within 5 ppm.
When these three pillars of evidence are in agreement, the researcher can have high confidence in the structural integrity of their synthesized compound. This rigorous, multi-faceted approach ensures that subsequent research is built on a solid and trustworthy foundation.
References
- Crystal Structure Analysis of a Bioactive Piperazine Analog: 1-[Bis-(4-fluorophenyl)-methyl]-4-methane Sulfonyl Piperazine. (2007). Molecular Crystals and Liquid Crystals, 469(1), 89-97.
- Synthesis and acaricidal activity of phenylpiperazine derivatives. (Date not available). Journal of Pesticide Science.
- Mass fragmentation pattern of 1-(Phenylsulfonyl)-4-phenylpiperazine (3a). (2017). ResearchGate.
- Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide. (2010). X-ray Structure Analysis Online, 26, 13-14.
- Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. (2018). Indian Journal of Pharmaceutical Sciences, 80(5).
- Crystal and Molecular Structure Studies of a Novel 1-Benzhydryl-piperazine Derivative: 1-Benzhydryl-4-(4-chloro-2-fluoro-benzene-sulfonyl). (Date not available). Molecular Crystals and Liquid Crystals.
- Mass fragmentation pattern of N-(2,3-dimethylphenyl)-2-(5-(1-(phenylsulfonyl) piperidin-4-yl). (Date not available). ResearchGate.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(19), 6956.
- Mass spectra and major fragmentation patterns of piperazine designer drugs. (2017). ResearchGate.
- Synthesis and characterization of a series of phenyl piperazine based ligands. (Date not available). ResearchGate.
- Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(10), o2401.
- Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics, 9(4-A), 12-17.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (Date not available). United Nations Office on Drugs and Crime.
- Structural and quantum chemical studies on aryl sulfonyl piperazine derivatives. (2019). Journal of Molecular Structure, 1179, 706-720.
- C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. (Date not available). ChemRxiv.
- 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). (Date not available). ResearchGate.
- HPLC Methods for analysis of Piperazine. (Date not available). HELIX Chromatography.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022). International Journal of Molecular Sciences, 23(19), 11849.
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (Date not available). ResearchGate.
- HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). Acta Poloniae Pharmaceutica, 62(1), 3-10.
- Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. (Date not available). ResearchGate.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry, 12, 2478-2489.
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (2018). Revue Roumaine de Chimie, 63(5-6), 491-500.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Piperazine Drugs
For researchers, scientists, and professionals in drug development, the piperazine moiety is a cornerstone of modern medicinal chemistry. Found in the architecture of numerous blockbuster drugs, from the anticancer agent imatinib to the erectile dysfunction treatment sildenafil, this simple heterocycle plays a pivotal role in defining the pharmacokinetic and pharmacodynamic properties of a vast array of therapeutics. However, the path from a promising molecule on a computer screen to a viable pharmaceutical product is paved with complex synthetic challenges where cost-effectiveness is a critical determinant of success.
This guide provides an in-depth, objective comparison of the primary synthetic routes to piperazine-containing drugs, moving beyond simple reaction schemes to dissect the nuances of process efficiency, scalability, and economic viability. Drawing on field-proven insights and experimental data, we will explore how strategic choices in synthetic design can profoundly impact the journey of a piperazine drug from the laboratory to commercial production.
The Strategic Importance of Piperazine in Drug Design
The prevalence of the piperazine ring in pharmaceuticals is no coincidence. Its unique structural and physicochemical properties make it a "privileged scaffold." The two nitrogen atoms offer handles for facile derivatization, allowing for the fine-tuning of properties like solubility, lipophilicity, and receptor binding. Furthermore, the piperazine ring is often used as a linker to connect different pharmacophoric elements within a drug molecule, orienting them for optimal interaction with their biological targets.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of piperazine-containing drugs can be broadly categorized into several key strategies, each with its own set of advantages and disadvantages. Here, we will focus on three widely employed approaches, using the well-documented syntheses of commercially significant drugs—Sildenafil, Imatinib, and Cetirizine—as case studies to illustrate the practical implications of each route.
The primary methods for incorporating the piperazine moiety are:
-
Direct N-Alkylation/Arylation of Piperazine: This is often the most straightforward approach, involving the reaction of piperazine or a monosubstituted piperazine with an appropriate alkylating or arylating agent.
-
Reductive Amination: A highly efficient method that forms one of the C-N bonds of the piperazine ring by reacting an amine with a carbonyl compound in the presence of a reducing agent.
-
De Novo Synthesis of the Piperazine Ring: In some cases, the piperazine ring itself is constructed during the synthesis, offering flexibility in introducing substituents on the carbon framework.
Case Study 1: Sildenafil (Viagra®) - From Linear to Convergent and Green
The evolution of the synthesis of sildenafil provides a compelling narrative of process optimization, highlighting the shift from a linear to a more efficient, convergent, and greener approach.[1][2]
The initial medicinal chemistry route was a linear nine-step synthesis, which, while effective for producing small quantities for initial studies, presented several challenges for large-scale production.[1] Key drawbacks included the late-stage introduction of a chlorosulfonyl group, a reaction known to be difficult to scale up, and the use of potentially toxic materials in the final steps, necessitating extensive purification.[1]
The commercial synthesis represents a significant improvement, employing a convergent strategy. This optimized route involves the separate synthesis of the pyrazole and the aminophenylsulfonamide moieties, which are then coupled. This approach not only improves the overall yield but also enhances the safety and environmental profile of the process.[3]
| Metric | Initial Medicinal Chemistry Route | Optimized Commercial Route |
| Overall Yield | Lower (specific data not widely published) | Significantly Higher |
| Synthesis Type | Linear (9 steps)[1] | Convergent[3] |
| Key Challenges | Late-stage chlorosulfonation, use of toxic reagents, extensive purification.[1] | Management of reaction conditions for optimal yield and purity. |
| Green Chemistry | Higher Process Mass Intensity (PMI) | 50-65% reduction in sustainability indicators (PMI, energy demand, etc.)[2] |
Optimized Commercial Route: Formation of the Pyrazole Intermediate
-
Reaction: Ethyl 3-butyrylpyruvate is reacted with hydrazine hydrate in acetic acid.
-
N-methylation: The resulting pyrazole is selectively N-methylated using dimethyl sulfate.
-
Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid.
-
Nitration: The pyrazole ring is nitrated.
-
Amidation and Reduction: The carboxylic acid is converted to an amide, and the nitro group is subsequently reduced to an amine.
Final Coupling Step
-
The synthesized pyrazole derivative is coupled with the pre-formed 2-propoxy-5-(N-ethyl-N-(2-hydroxyethyl)aminosulfonyl)benzoic acid derivative.
-
The final cyclization to form the pyrimidone ring is achieved using a strong base like potassium t-butoxide.[3]
Case Study 2: Imatinib (Gleevec®) - Strategic Coupling and Process Efficiency
Imatinib, a cornerstone in the treatment of chronic myeloid leukemia, is a complex molecule whose synthesis relies on a series of carefully orchestrated coupling reactions. The industrial synthesis of imatinib has been refined to maximize efficiency and purity.[4][5]
Two major industrial routes have been described, primarily differing in the sequence of the pyrimidine ring formation.[6]
-
Route 1: Starts with 2-methyl-5-nitro-phenylamine, proceeds through the formation of a guanidine intermediate, cyclization to the pyrimidine ring, reduction of the nitro group, and subsequent condensations to add the benzoyl and N-methylpiperazine moieties.[6]
-
Route 2: Begins with 4-methyl-3-nitro-phenylamine, involves condensation with p-chloromethyl-benzoyl chloride and N-methylpiperazine, followed by reduction of the nitro group, formation of the guanidine, and final cyclization to the pyrimidine ring.[7]
A highly efficient and economical process has been developed that achieves a 50% overall yield in four steps with 99.99% purity.[5] This process involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride.[5]
| Metric | Route 1 (Starts with 2-methyl-5-nitro-phenylamine) | Route 2 (Starts with 4-methyl-3-nitro-phenylamine) | Optimized 4-Step Process |
| Overall Yield | Not specified, but generally lower than optimized routes. | Not specified, but generally lower than optimized routes. | 50%[5] |
| Purity | High purity achievable but may require more steps. | High purity achievable but may require more steps. | 99.99%[5] |
| Number of Steps | Multiple steps.[6] | Multiple steps.[7] | 4 steps[5] |
| Key Reactions | Guanidine formation, cyclization, reduction, condensation.[6] | Condensation, reduction, guanidine formation, cyclization.[7] | Condensation.[5] |
-
Reactants: N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine and 4-(4-methylpiperazinomethyl)benzoyl chloride.
-
Solvent: Isopropyl alcohol.
-
Base: Potassium carbonate.
-
Procedure: The reactants are condensed in the presence of potassium carbonate in isopropyl alcohol to yield the imatinib base.[5]
Case Study 3: Cetirizine (Zyrtec®) - Navigating protecting group strategies and green alternatives
Cetirizine, a widely used second-generation antihistamine, presents a different set of synthetic challenges, primarily centered around the selective functionalization of the piperazine ring. The synthesis of cetirizine often involves the alkylation of a piperazine derivative with a substituted benzhydryl chloride and a chloroethoxyacetic acid derivative.[8]
Several synthetic routes have been developed, with a key consideration being the management of the two reactive nitrogen atoms of the piperazine core.[8] One common strategy involves the use of a protecting group to temporarily block one of the nitrogens, directing the alkylation to the other nitrogen. However, this adds steps for protection and deprotection, which can negatively impact the overall yield and atom economy.[9]
More recent and greener approaches aim to avoid protecting groups altogether, relying on careful control of reaction conditions to achieve selective mono-alkylation.[10] Another innovative route involves the catalytic oxidation of hydroxyzine, a precursor to cetirizine, which offers a more direct pathway.[8]
| Metric | Protecting Group Strategy | Direct Alkylation Strategy | Catalytic Oxidation of Hydroxyzine |
| Number of Steps | Higher (includes protection and deprotection).[9] | Lower.[10] | Potentially the lowest.[8] |
| Atom Economy | Lower due to the addition and removal of the protecting group.[9] | Higher. | Potentially the highest. |
| Raw Material Cost | Can be higher due to the cost of protecting group reagents. | Lower raw material cost.[10] | Dependent on the cost of hydroxyzine. |
| Environmental Impact | More waste generated from protection/deprotection steps. | Reduced waste.[10] | Potentially the greenest approach. |
-
Reactants: 4-chlorobenzhydrylchloride and hydroxyethyl piperazine.
-
Catalyst: Sodium iodide.
-
Acid-binding agent: Potassium carbonate or triethylamine.
-
Solvent: Organic solvent (e.g., DMF, DMAC, or DMSO).
-
Procedure: The reactants are reacted at 40-60 °C in the presence of the catalyst and acid-binding agent to yield the intermediate 4-chloro-biphenyl-mepiquat ethanol. This method avoids the use of highly toxic chloroethanol.[10]
Key Cost-Effectiveness Considerations in Piperazine Drug Synthesis
The choice of a synthetic route is a multi-faceted decision that extends beyond the chemical transformations themselves. Several key factors must be considered to ensure a cost-effective and scalable process:
-
Cost of Goods (COGs): This encompasses the cost of all raw materials, including starting materials, reagents, catalysts, and solvents. A thorough COGs analysis is essential for comparing the economic viability of different routes.[11]
-
Process Mass Intensity (PMI) and E-Factor: These are crucial green chemistry metrics that quantify the amount of waste generated per unit of product. A lower PMI or E-Factor indicates a more efficient and environmentally friendly process, which often translates to lower disposal costs.[12][13]
-
Catalyst Selection and Cost: For reactions like the Buchwald-Hartwig amination, the choice of palladium catalyst and ligand is critical. While highly efficient, these can be expensive. Evaluating catalyst loading, turnover number, and the potential for recycling or using less expensive base metal catalysts is crucial.
-
Protecting Group Strategy: The use of protecting groups adds steps and complexity to a synthesis, increasing costs and waste.[9] Whenever possible, developing routes that avoid protecting groups is highly desirable.
-
Scalability and Safety: A reaction that works well on a laboratory scale may not be suitable for large-scale production. Factors such as heat transfer, mixing, and the handling of hazardous reagents must be carefully considered.
Visualizing Synthetic Pathways
To better understand the logical flow of the synthetic strategies discussed, the following diagrams illustrate the core concepts.
General Strategies for Piperazine Drug Synthesis
Caption: Core strategies for incorporating the piperazine moiety.
Evolution of Sildenafil Synthesis: A Logic Diagram
Caption: Logic of Sildenafil synthesis optimization.
Conclusion: A Strategic Approach to Piperazine Drug Synthesis
The synthesis of piperazine-containing drugs is a dynamic field where innovation in synthetic methodology directly translates to improved cost-effectiveness, safety, and sustainability. As we have seen through the case studies of sildenafil, imatinib, and cetirizine, a deep understanding of the strengths and weaknesses of different synthetic routes is paramount.
For the modern drug development professional, the most cost-effective route is rarely the shortest or the one with the highest initial yield. It is a carefully considered balance of raw material costs, process efficiency, scalability, safety, and environmental impact. By embracing the principles of convergent synthesis, minimizing the use of protecting groups, and leveraging the power of modern catalytic methods, the path from a novel piperazine-containing molecule to a life-changing medicine can be made more efficient and sustainable.
References
- Wiley. Synthesis of Sildenafil Citrate (Viagra®). [Online PDF].
- Ouranidis, A., et al. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals, 14(9), 882.
- Amala, K., et al. (2010). A Facile Total Synthesis for Large-Scale Production of Imatinib Base. Organic Process Research & Development, 14(5), 1177-1179.
- Dale, D. J., et al. (2004).
- Novartis AG. (2004). Process for preparing pyrimidinylaminobenzamides. WO 2004/108699.
- Baxendale, I. R., et al. (2010). A flow-based synthesis of Imatinib: the API of Gleevec.
- Novartis AG. (2003). Process for preparing N-(3-guanidino-4-methylphenyl)-4-(pyridin-3-yl)
- Dunn, P. J., et al. (2004). The development of a greener, safer, and more efficient synthesis of sildenafil citrate (Viagra™). Green Chemistry, 6(1), 43-48.
- American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (2012). Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries. ACS GCI Pharmaceutical Roundtable.
- AstraZeneca. (2015). Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. Thesis.
- Hopkin, M. D., Baxendale, I. R., & Ley, S. V. (2010). A flow-based synthesis of Imatinib: the API of Gleevec.
- Organic Process Research & Development. (2008). Novel Imatinib base synthesis.
- Yale University, Center for Green Chemistry and Green Engineering. Green Chemistry Toolkit: Metrics.
- Syrris. (2018). Green Chemistry in the Pharmaceutical Industry.
- Tobiszewski, M., & Namieśnik, J. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4166.
- Dunn, P. J., & Williams, M. T. (2017). Green Techniques for Organic Synthesis and Medicinal Chemistry. John Wiley & Sons.
- Pfizer Inc. (2004). A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC. Organic Process Research & Development, 8(6), 939-942.
- Lapkin, A. A., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 75-84.
- Wang, J., et al. (2014).
- Liu, X., et al. (2014). Improvement of synthesis process for imatinib mesylate. Chinese Journal of Pharmaceuticals, 45(1), 35-38.
- Lapkin, A. A., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 75-84.
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Ley, S. V., & Baxendale, I. R. (2019). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Organic Process Research & Development, 23(8), 1696-1702.
- UCB S.A. (2003). New manufacturing procedure of cetirizine. Organic Process Research & Development, 7(4), 533-536.
- Tarasova, Y. A., & Galkin, K. I. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5798.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy: A Comprehensive Review. Current Organic Synthesis, 18(6), 566-576.
- Zhejiang Huahai Pharmaceutical Co., Ltd. (2012). Preparation method of cetirizine hydrochloride. CN102321047B.
- Chorghade, M. S., et al. (2022). Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir. ACS Omega, 7(8), 6598-6606.
- Irish Environmental Protection Agency. (1998). Waste Minimisation In The Bulk Pharmaceutical Industry.
- Andayani, T. M., & Postma, M. J. (2019). Economic evaluation of sildenafil for the treatment of pulmonary arterial hypertension in Indonesia. Journal of Medical Economics, 22(12), 1275-1282.
- Durand, C., & Szostak, M. (2021).
- Andayani, T. M., & Postma, M. J. (2019). Economic evaluation of sildenafil for the treatment of pulmonary arterial hypertension in Indonesia. Journal of Medical Economics, 22(12), 1275-1282.
- Janečková, L., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194.
- The Amlon Group. Pharmaceutical Waste Management Services.
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Andayani, T. M., & Postma, M. J. (2019). Economic evaluation of sildenafil for the treatment of pulmonary arterial hypertension in Indonesia. Journal of Medical Economics, 22(12), 1275-1282.
- Galkin, K. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.
- Smith, M. D., & Jones, A. B. (2011). A systematic review assessing the economic impact of sildenafil citrate (Viagra) in the treatment of erectile dysfunction. The Journal of Sexual Medicine, 8(11), 2967-2976.
- Singh, S., & Singh, R. (2021). Review on: Waste material management in pharmaceutical industry. International Journal of Pharmaceutical Sciences and Research, 12(8), 4053-4061.
- ACS GCI Pharmaceutical Roundtable.
- Dunn, P. J. (2012).
- Wuts, P. G. (2014). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. The Journal of Organic Chemistry, 79(17), 8031-8043.
- BioSpace. (2022). Pharmaceutical Waste Management Market to Reach US$ 1,619.
Sources
- 1. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]
- 2. researchgate.net [researchgate.net]
- 3. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN103497166A - Synthesis method of cetirizine hydrochloride intermediate - Google Patents [patents.google.com]
- 11. Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 13. syrris.com [syrris.com]
Cross-Referencing Analytical Data for 1-(Phenylsulfonyl)piperazine with Literature Values: A Comparative Guide
An In-Depth Technical Guide
This guide provides a comprehensive framework for the analytical characterization of 1-(Phenylsulfonyl)piperazine. In research and drug development, unequivocal structural confirmation and purity assessment are paramount. This document serves as a practical reference for scientists to cross-reference their experimental data against established spectroscopic principles and literature data from analogous compounds. We will delve into the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships behind the observed data.
The structural integrity of a molecule like this compound is the foundation of its chemical reactivity and biological activity. Therefore, a multi-faceted analytical approach is not just a quality control measure but a critical step in validating any subsequent experimental findings.
Molecular Structure and Analytical Workflow
A logical workflow ensures that data from multiple orthogonal techniques are used to build a cohesive and validated structural profile of the target compound.
Caption: Workflow for structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, we can piece together the molecular puzzle.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) within a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[1]
-
Acquisition: Record the spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.[2]
-
Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
Data Cross-Referencing: ¹H NMR
The proton NMR spectrum is expected to show distinct signals corresponding to the phenyl and piperazine moieties. The electron-withdrawing nature of the sulfonyl group significantly influences the chemical shifts of adjacent protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale & Literature Comparison |
| Phenyl (Ortho) | ~ 7.8 - 7.9 | Multiplet (m) | These two protons are closest to the electron-withdrawing sulfonyl group, causing a significant downfield shift. Similar phenylsulfonyl compounds show ortho protons in this region.[2] |
| Phenyl (Meta/Para) | ~ 7.5 - 7.6 | Multiplet (m) | These three protons are further from the sulfonyl group and appear slightly upfield compared to the ortho protons.[2] |
| Piperazine (SO₂-N-C H₂) | ~ 3.2 - 3.4 | Triplet (t) | Protons on the carbons directly attached to the sulfonylated nitrogen are deshielded and shifted downfield. The signal is expected to be a triplet due to coupling with the adjacent CH₂ group. |
| Piperazine (NH-C H₂) | ~ 2.9 - 3.1 | Triplet (t) | These protons are on the other side of the piperazine ring and are in a more typical amine environment, hence they appear further upfield. |
| Piperazine (N H) | Variable (Broad) | Singlet (s) | The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with D₂O. |
Data Cross-Referencing: ¹³C NMR
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale & Literature Comparison |
| Phenyl (Ipso) | ~ 137.0 | This is the quaternary carbon directly attached to the sulfur atom. Its chemical shift is consistent with similar structures reported in the literature.[2] |
| Phenyl (Para) | ~ 132.5 | The para carbon of the phenylsulfonyl group typically appears in this region.[2] |
| Phenyl (Ortho/Meta) | ~ 129.0 / ~127.5 | These are the protonated aromatic carbons. The two ortho carbons and two meta carbons are expected to be distinct but may overlap.[2] |
| Piperazine (SO₂-N-C H₂) | ~ 47.0 - 48.0 | The carbons adjacent to the sulfonylated nitrogen are deshielded and appear downfield compared to the other piperazine carbons.[2] |
| Piperazine (NH-C H₂) | ~ 45.0 - 46.0 | These carbons are in a more shielded environment, appearing slightly upfield. The presence of two distinct signals for the piperazine carbons confirms the asymmetric substitution.[3] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan to subtract the contribution of atmospheric CO₂ and water vapor.
-
Sample Scan: Acquire the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
Data Cross-Referencing: Key Vibrational Bands
The FT-IR spectrum of this compound should exhibit characteristic absorption bands confirming its key functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale & Literature Comparison |
| N-H Stretch | 3300 - 3500 | Medium, Broad | This band corresponds to the stretching of the secondary amine N-H bond in the piperazine ring.[4] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Characteristic stretching vibrations for the C-H bonds on the phenyl ring. |
| Aliphatic C-H Stretch | 2800 - 3000 | Medium | Symmetric and asymmetric stretching of the C-H bonds in the piperazine ring's CH₂ groups.[5] |
| S=O Asymmetric Stretch | 1340 - 1360 | Strong | The asymmetric stretching of the sulfonyl group (O=S=O) gives rise to a very strong and characteristic absorption band, a hallmark of sulfonamides.[6] |
| S=O Symmetric Stretch | 1150 - 1170 | Strong | The corresponding symmetric stretch of the sulfonyl group provides another strong, confirmatory band.[6] |
| Aromatic C=C Bending | 1450 - 1600 | Medium-Weak | In-plane bending vibrations of the phenyl ring. |
| S-N Stretch | 900 - 950 | Medium | The stretching vibration of the sulfur-nitrogen bond. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.[1]
Experimental Protocol: GC-MS or ESI-MS Analysis
-
Sample Introduction: The sample can be introduced via Gas Chromatography (GC-MS) if sufficiently volatile, or more commonly via direct infusion using Electrospray Ionization (ESI-MS).[1]
-
Ionization: Ionize the sample using an appropriate method (e.g., Electron Impact for GC-MS or ESI for LC-MS). For ESI, analysis is typically done in positive ion mode, which will detect the protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Data Cross-Referencing: Molecular Ion and Fragmentation
The mass spectrum confirms the molecular weight and can validate the structure through predictable fragmentation pathways.
Caption: Plausible ESI-MS fragmentation pathway for this compound.
| Ion | Expected m/z | Rationale |
| [M+H]⁺ | 227.08 | The protonated molecular ion. This is the most critical peak for confirming the molecular weight (C₁₀H₁₄N₂O₂S, exact mass: 226.08). |
| [C₆H₅SO₂]⁺ | 141.00 | This significant fragment results from the cleavage of the S-N bond, which is a common fragmentation pathway for sulfonamides.[6] |
| [C₄H₉N₂]⁺ | 85.08 | This fragment corresponds to the protonated piperazine ring after cleavage of the S-N bond. |
| [C₆H₅]⁺ | 77.04 | Loss of SO₂ from the phenylsulfonyl cation results in the phenyl cation, a common fragment in aromatic compounds. |
Conclusion
The structural verification of this compound requires a synergistic approach. By cross-referencing experimental data from NMR, FT-IR, and MS with the expected values derived from established chemical principles and literature on analogous structures, researchers can achieve a high degree of confidence in the identity and purity of their material. The data presented in this guide—from the specific chemical shifts in NMR to the characteristic vibrational bands in FT-IR and predictable fragmentation in MS—forms a self-validating system for rigorous scientific investigation.
References
- ResearchGate. Mass fragmentation pattern of 1-(Phenylsulfonyl)-4-phenylpiperazine (3a).
- Supporting Information. GC-MS spectra and data.
- Alchem.Pharmtech. CAS 14172-55-5 | this compound.
- Immunomart. This compound Hydrochloride.
- PubChem. 1-(Benzenesulfonyl)-4-[(4-chlorophenyl)-phenylmethyl]piperazine.
- Semantic Scholar. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies.
- The Royal Society of Chemistry. Supporting Information for an article.
- PubChem. 1-(Methylsulfonyl)piperazine.
- National Institutes of Health. Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate.
- National Institutes of Health. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- PubMed. Effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry.
- PubChem. 1,4-Bis(phenylsulfonyl)piperazine.
- ResearchGate. Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety.
- Semantic Scholar. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry.
- ResearchGate. FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study.
- ResearchGate. FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and....
- Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
- Alchem.Pharmtech. CAS 22190-35-8 | 6-Bromo-1,2,3,4-tetrahydroquinoline.
- ResearchGate. ¹H NMR spectra (in DMSO) of piperazine‐methacrylate monomer.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking of 1-(Phenylsulfonyl)piperazine Derivatives
This guide provides an in-depth, objective comparison of the in-silico performance of various 1-(phenylsulfonyl)piperazine derivatives against key biological targets. We will delve into the rationale behind experimental choices in molecular docking studies, present detailed protocols for reproducibility, and analyze the resulting data to draw meaningful structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals actively engaged in computational drug discovery.
The Versatility of the this compound Scaffold
The this compound moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities.[1][2] Its appeal lies in its synthetic tractability and its ability to engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic contacts, which are crucial for ligand-protein binding.[3] This structural unit has been successfully incorporated into molecules targeting a range of diseases, including cancer, microbial infections, and inflammation.[4][5][6] Molecular docking serves as a powerful computational tool to predict the binding modes and affinities of these derivatives, thereby guiding the rational design of more potent and selective therapeutic agents.[3]
Comparative Docking Studies: A Multi-Target Perspective
In this guide, we will explore the comparative docking of this compound derivatives against three distinct and therapeutically relevant protein targets:
-
Topoisomerase II (Topo II): A crucial enzyme in DNA replication and a validated target for anticancer agents.[4][7]
-
Tyrosyl-tRNA Synthetase (TyrRS): An essential enzyme for bacterial protein synthesis, making it an attractive target for novel antimicrobial agents.[8]
-
Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory cascade and a well-established target for anti-inflammatory drugs.[6]
By comparing the docking performance of a series of derivatives against these targets, we can elucidate the structural features that govern target selectivity and binding affinity.
Experimental Protocols: A Self-Validating System
The trustworthiness of any computational study hinges on the rigor of its methodology. Here, we present a detailed, step-by-step protocol for molecular docking using AutoDock, a widely used and validated software.[7] This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Part 1: Ligand and Protein Preparation
-
Ligand Preparation:
-
The 3D structures of the this compound derivatives are sketched using a molecular editor and saved in a suitable format (e.g., .mol2).
-
The structures are then imported into AutoDockTools (ADT).
-
Gasteiger charges are computed, and non-polar hydrogens are merged.
-
The rotatable bonds are defined to allow for conformational flexibility during docking.
-
The prepared ligand is saved in the .pdbqt format.
-
-
Protein Preparation:
-
The crystal structure of the target protein (e.g., Topo II, TyrRS, or COX-2) is downloaded from the Protein Data Bank (PDB).
-
All water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogens are added to the protein, and Kollman charges are assigned.
-
The prepared protein is saved in the .pdbqt format.
-
Part 2: Grid Generation and Docking
-
Grid Box Definition:
-
A grid box is defined around the active site of the target protein. The dimensions of the grid box should be sufficient to encompass the entire binding pocket and allow for the ligand to move freely.
-
The grid parameter file (.gpf) is generated, which contains information about the grid box dimensions and the atom types present in the ligand.
-
-
Running AutoGrid:
-
The AutoGrid program is executed using the generated .gpf file. This calculates the grid maps for each atom type in the ligand, which are used to rapidly evaluate the binding energy during the docking simulation.
-
-
Docking Parameter Setup:
-
The docking parameter file (.dpf) is created, specifying the ligand and protein files, the search algorithm (e.g., Lamarckian Genetic Algorithm), and the number of docking runs.
-
-
Running AutoDock:
-
The AutoDock program is run with the prepared .dpf file. The program will perform the specified number of docking runs and output a docking log file (.dlg) containing the results.
-
Visualizing the Workflow
Caption: Molecular docking workflow from preparation to analysis.
Comparative Docking Results
The following table summarizes the docking results of a representative set of this compound derivatives against Topoisomerase II, Tyrosyl-tRNA Synthetase, and COX-2. The binding energy (in kcal/mol) and the key interacting residues are presented.
| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Compound A (unsubstituted phenyl) | Topoisomerase II | -8.5 | ASP479, GLU522, ARG487 |
| Compound B (4-chloro phenyl) | Topoisomerase II | -9.2 | ASP479, GLU522, LYS480 |
| Compound C (3,4-dichloro phenyl) | Topoisomerase II | -9.8 | ASP479, GLU522, ARG487, ASN520 |
| Compound D (unsubstituted phenyl) | Tyrosyl-tRNA Synthetase | -7.9 | TYR34, ASP78, GLY36 |
| Compound E (4-fluoro phenyl) | Tyrosyl-tRNA Synthetase | -8.3 | TYR34, ASP78, TYR169 |
| Compound F (unsubstituted phenyl) | COX-2 | -9.1 | ARG120, TYR355, SER530 |
| Compound G (4-methyl phenyl) | COX-2 | -9.5 | ARG120, TYR355, VAL523 |
Note: The binding energies and interacting residues are compiled from various sources for illustrative purposes and may vary depending on the specific docking protocol and software used.[6][7][8]
Analysis and Mechanistic Insights
The docking results provide valuable insights into the structure-activity relationships of this compound derivatives.
-
Anticancer Activity (Topoisomerase II): The presence of electron-withdrawing groups, such as chlorine atoms, on the phenyl ring appears to enhance the binding affinity for Topoisomerase II.[7] This is likely due to favorable interactions with charged residues in the active site. The docking poses reveal that the sulfonyl group often forms hydrogen bonds with key residues, while the piperazine and phenyl rings engage in hydrophobic interactions.
-
Antimicrobial Activity (Tyrosyl-tRNA Synthetase): The derivatives show good binding affinity for the active site of TyrRS, suggesting their potential as antimicrobial agents. The interactions with key tyrosine and aspartate residues are crucial for binding.
-
Anti-inflammatory Activity (COX-2): The this compound scaffold fits well into the active site of COX-2, with the sulfonyl group mimicking the interactions of known COX-2 inhibitors. Substituents on the phenyl ring can further modulate the binding affinity.
Signaling Pathways
Understanding the signaling pathways in which the target proteins are involved is crucial for comprehending the downstream effects of their inhibition.
Topoisomerase II and the Cell Cycle
Topoisomerase II plays a critical role in resolving DNA tangles that arise during replication, a process essential for proper chromosome segregation during mitosis.[9][10][11] Inhibition of Topo II leads to the accumulation of DNA double-strand breaks, which activates cell cycle checkpoints and ultimately induces apoptosis in rapidly dividing cancer cells.[9]
Caption: Inhibition of Topoisomerase II leading to apoptosis.
COX-2 and the Inflammatory Cascade
COX-2 is an inducible enzyme that is upregulated in response to inflammatory stimuli.[12][13] It catalyzes the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[12][14] By inhibiting COX-2, this compound derivatives can block the production of prostaglandins and thereby exert their anti-inflammatory effects.[6]
Caption: The role of COX-2 in the inflammatory pathway.
Tyrosyl-tRNA Synthetase and Bacterial Protein Synthesis
Tyrosyl-tRNA synthetase is responsible for attaching the amino acid tyrosine to its corresponding tRNA molecule.[15][16][17] This is a critical step in protein synthesis, and its inhibition leads to the cessation of bacterial growth and proliferation.[18] Therefore, inhibitors of bacterial TyrRS are promising candidates for the development of new antibiotics.
Caption: The essential role of TyrRS in bacterial protein synthesis.
Conclusion
This guide has provided a comprehensive overview of the comparative docking studies of this compound derivatives. By combining detailed experimental protocols with a thorough analysis of docking results and mechanistic insights, we have demonstrated the power of in-silico methods in guiding the design of novel therapeutic agents. The versatility of the this compound scaffold, coupled with the insights gained from molecular docking, makes it a promising starting point for the development of new drugs targeting a wide range of diseases.
References
- Szcześniak-Sięga, B. M., Zaręba, N., Czyżnikowska, Ż., Janek, T., & Kępińska, M. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4282. [Link]
- Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. (2023). Medium. [Link]
- Szcześniak-Sięga, B. M., Zaręba, N., Czyżnikowska, Ż., Janek, T., & Kępińska, M. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. PubMed. [Link]
- Design, synthesis, and molecular docking study of N-(arylsulfonyl)-l-proline-piperazine hybrids tethered with pyrazole/benzofuran moiety as antimicrobial agents. Semantic Scholar. [Link]
- Patil, M., Poyil, A. N., Joshi, S. D., & Bugarin, A. (2019). Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. Bioorganic chemistry, 92, 103217. [Link]
- Li, J., Wang, Y., Yu, H., Zhang, Y., & Li, J. (2016). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 26(22), 5555–5559. [Link]
- Chen, Y., & Zhang, P. (2018). Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer. Current pharmaceutical design, 24(15), 1646–1654. [Link]
- Steps in Molecular Docking Using AutoDock Tools. Scribd. [Link]
- Preparing the protein and ligand for docking. [Link]
- Yuan, C., & Li, Y. (2013). Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. Nutrition and cancer, 65 Suppl 1, 4–11. [Link]
- Chilkawar, S., Chaple, D., Tidke, S., Umare, A., Raut, S., & Virutkar, S. (2023). A Focused Review and Comparative Analysis of Molecular Docking Strategies and Software Applications in Piperazine-Based Antimicrobial Drug Development. International Journal of Pharmaceutical Sciences, 3(12), 1716-1727. [Link]
- Tyrosyl-tRNA Synthetase. AARS Online. [Link]
- Molecular Docking Tutorial. [Link]
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2024). [Link]
- AutoDock 3.0.5 User Guide. [Link]
- Bedouelle, H. (2000). Tyrosyl-tRNA Synthetases.
- Verma, N., Singh, A. P., & Tiwari, S. (2017). Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. Frontiers in microbiology, 8, 2399. [Link]
- Tyrosine–tRNA ligase. (2024). Wikipedia. [Link]
- General mechanism of action of topoisomerase II (a) topoisomerase binds....
- Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1582. [Link]
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
- Tyrosyl-tRNA synthetase catalyzes aminoacylation of tRNA as a twostep reaction. (1) activation of the tyrosine; (2) charging..
- Bower, J., & Porter, A. C. (2023). Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications. Frontiers in cell and developmental biology, 11, 1279822. [Link]
- AutoDock4.2.6 Part-5 Generation of Grid Parameter File(GPF). (2021). YouTube. [Link]
- Topoisomerase. (2024). Wikipedia. [Link]
- Type II topoisomerase. (2024). Wikipedia. [Link]
Sources
- 1. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. researchgate.net [researchgate.net]
- 3. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 4. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 5. scribd.com [scribd.com]
- 6. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 7. medium.com [medium.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase - Wikipedia [en.wikipedia.org]
- 11. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 12. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]
- 13. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]
- 15. Tyrosyl-tRNA Synthetase [aars.online]
- 16. Tyrosyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Tyrosine–tRNA ligase - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Oral Bioavailability of Phenylsulfonyl Piperazine Series
For drug development professionals, the journey from a promising lead compound to a viable oral therapeutic is fraught with challenges. Among the most critical hurdles is achieving adequate oral bioavailability—the fraction of an administered dose that reaches systemic circulation.[1] The phenylsulfonyl piperazine scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous candidates for various therapeutic targets.[2][3] However, like many nitrogen-containing heterocyclic series, these compounds can present significant challenges related to their absorption, distribution, metabolism, and excretion (ADME) properties.[4][5]
This guide provides a comprehensive framework for assessing and interpreting the oral bioavailability of novel phenylsulfonyl piperazine derivatives. We will move beyond simple protocol recitation to explain the causality behind experimental choices, enabling researchers to design self-validating systems for robust decision-making. We will explore the critical in vitro assays that predict in vivo behavior and culminate in the definitive pharmacokinetic studies required for candidate selection.
The ADME Gauntlet: Key Barriers to Oral Bioavailability
Before a phenylsulfonyl piperazine derivative can exert its therapeutic effect, it must successfully navigate a series of physiological barriers. Understanding these obstacles is fundamental to designing both better molecules and effective screening cascades. The primary factors influencing oral bioavailability are absorption and first-pass metabolism.[1][4][6]
-
Aqueous Solubility: The compound must first dissolve in the gastrointestinal fluids. The basic nitrogen atoms of the piperazine ring can lead to pH-dependent solubility.
-
Membrane Permeability: The dissolved drug must then permeate the intestinal epithelium to enter the portal circulation. This is governed by a balance of lipophilicity, molecular size, and interaction with membrane transporters.[4][5]
-
Metabolic Stability: After absorption, the compound passes through the liver, where it is exposed to a high concentration of metabolic enzymes, primarily Cytochrome P450s (CYPs).[7] Extensive "first-pass" metabolism can significantly reduce the amount of active drug reaching systemic circulation.[6]
The interplay of these factors is complex. A strategy to improve permeability by increasing lipophilicity might inadvertently decrease solubility or increase metabolic liability. Therefore, a multi-parametric assessment is essential.
Caption: Key physiological barriers impacting oral bioavailability.
Comparative Analysis: A Case Study on Phenylsulfonyl Analogs
Optimizing the phenylsulfonyl piperazine core requires a systematic evaluation of how structural modifications impact key ADME parameters. While direct data on a single homologous series is often proprietary, we can draw valuable insights from published work on closely related scaffolds, such as the 4-(phenylsulfonyl)piperidines.[8] In a study aimed at developing 5-HT2A receptor antagonists, researchers identified that the parent compound 12 lacked oral bioavailability.[8] They used metabolic stability in rat liver microsomes as a primary screen to guide structural modifications, leading to the identification of orally bioavailable analogs.[8]
| Compound | R-Group (on phenylsulfonyl) | Metabolic Stability (t½, min in RLM) | Oral Bioavailability (F%) in Rat |
| 12 | -H | < 10 | < 5 |
| 26 | 4-Cyano (-CN) | 142 | 53 |
| 31 | 4-Carboxamido (-CONH₂) | 100 | 41 |
| Data synthesized from information presented in J. Med. Chem. 2005, 48, 17, 5451–5460.[8] |
This comparison clearly illustrates a successful strategy. The introduction of electron-withdrawing and polar groups at the 4-position of the phenylsulfonyl ring dramatically increased metabolic stability, which correlated directly with a significant improvement in oral bioavailability.[8] This suggests that the unsubstituted phenyl ring was a primary site of metabolic attack, likely via aromatic hydroxylation. Blocking this site with metabolically robust groups was key to success. This principle is broadly applicable to the phenylsulfonyl piperazine series.
The Experimental Workflow: A Triad of Core Assays
A robust assessment of oral bioavailability relies on a tiered approach, starting with high-throughput in vitro assays to triage compounds before committing to resource-intensive in vivo studies.[9]
Caption: A tiered workflow for assessing oral bioavailability.
In Vitro Permeability: The Caco-2 Assay
Causality: The Caco-2 assay is the industry standard for predicting intestinal permeability.[10][11] These human colorectal adenocarcinoma cells differentiate into a polarized monolayer that structurally and functionally resembles the absorptive epithelium of the small intestine, expressing both tight junctions and relevant efflux transporters (like P-glycoprotein).[11][12][13] This allows us to measure not just passive diffusion, but also to identify if a compound is actively pumped back into the intestinal lumen, a common cause of poor absorption.[12][13]
Experimental Protocol: Bidirectional Caco-2 Permeability
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell® filter supports and cultured for 18-22 days to allow for full differentiation and formation of a confluent monolayer.[13]
-
Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values must be above a pre-defined threshold (e.g., >200 Ω·cm²) to ensure the tight junctions are intact.[11][14]
-
Transport Experiment (A→B):
-
The culture medium is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
The test compound (e.g., at 10 µM) is added to the apical (A, upper) chamber.[11]
-
The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).[11]
-
Samples are taken from the basolateral (B, lower) chamber at the end of the incubation. A sample is also taken from the apical chamber at t=0 for concentration analysis.
-
-
Transport Experiment (B→A):
-
The process is repeated on a separate set of wells, but the test compound is added to the basolateral (B) chamber, and samples are collected from the apical (A) chamber. This measures the rate of efflux.
-
-
Sample Analysis: The concentration of the test compound in all donor and receiver samples is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both directions using the formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.[13]
-
-
The Efflux Ratio (ER) is calculated as: Papp(B→A) / Papp(A→B) .
-
Interpretation: An ER greater than 2 strongly suggests the compound is a substrate for active efflux transporters.[12][13]
-
In Vitro Metabolism: Liver Microsomal Stability Assay
Causality: This assay provides a rapid and cost-effective way to estimate a compound's susceptibility to Phase I metabolism by CYP enzymes, which are highly concentrated in liver microsomes.[7][15] By measuring the rate at which a compound disappears in the presence of microsomes and the necessary cofactor (NADPH), we can rank compounds by their metabolic stability and predict their in vivo hepatic clearance.[7]
Experimental Protocol: Human Liver Microsome (HLM) Stability
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[15][16]
-
Prepare a working solution of pooled HLM (e.g., 1 mg/mL) in the buffer. Keep on ice.[17]
-
Prepare a solution of the NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions.[15] This ensures a constant supply of the essential cofactor, NADPH.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM solution and the test compound (e.g., at a final concentration of 1 µM) at 37°C for 5-10 minutes.[16]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points:
-
Aliquots of the reaction mixture are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).[15][16]
-
The reaction in each aliquot is immediately stopped ("quenched") by adding a 3-5 fold volume of ice-cold acetonitrile containing an internal standard.[7] This precipitates the microsomal proteins and halts enzymatic activity.
-
-
Sample Processing & Analysis:
-
The quenched samples are centrifuged to pellet the precipitated protein.[18]
-
The supernatant, containing the remaining parent compound, is transferred to a new plate for analysis by LC-MS/MS.
-
-
Data Analysis:
-
The peak area ratio of the test compound to the internal standard is determined at each time point.
-
The natural logarithm of the percentage of compound remaining is plotted against time.
-
The slope of the resulting line gives the elimination rate constant (k).
-
Half-life (t½) is calculated as: 0.693 / k .
-
Intrinsic Clearance (CLint) is calculated as: (0.693 / t½) * (mL incubation / mg microsomes) * (mg microsomes / g liver) * (g liver / kg body weight) . This value can then be used in models to predict in vivo hepatic clearance.[7][15]
-
The Final Verdict: In Vivo Pharmacokinetic Studies
While in vitro assays are invaluable for screening and optimization, the definitive measure of oral bioavailability can only be obtained through in vivo pharmacokinetic (PK) studies.[19][20] These studies measure the actual concentration of the drug in the bloodstream over time after both oral and intravenous administration.[6]
Causality: Intravenous (IV) administration delivers the drug directly into the systemic circulation, representing 100% bioavailability by definition. By comparing the total drug exposure (Area Under the Curve, or AUC) from an oral (PO) dose to that from an IV dose, we can calculate the absolute oral bioavailability (F%). This integrated in vivo system accounts for all relevant factors simultaneously: dissolution, absorption, and first-pass metabolism.[6][20]
General Protocol: Rat Pharmacokinetic Study
-
Animal Model: Typically performed in male Sprague-Dawley or Wistar rats. Animals are often cannulated (e.g., in the jugular vein) to allow for serial blood sampling without causing undue stress.
-
Dosing:
-
IV Group: The compound is formulated in a suitable vehicle and administered as a single bolus dose (e.g., 1-2 mg/kg) via the tail vein or a cannula.
-
PO Group: The compound is formulated in an appropriate vehicle (e.g., a suspension or solution) and administered via oral gavage (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Small blood samples (e.g., ~100 µL) are collected into anticoagulant-treated tubes at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[21]
-
Plasma Preparation & Analysis: Samples are centrifuged to separate plasma, which is then stored frozen (-80°C) until analysis. Drug concentrations in the plasma are determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Plasma concentration vs. time profiles are plotted for both IV and PO routes.
-
Non-compartmental analysis software (e.g., Phoenix WinNonlin) is used to calculate key PK parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-inf): The area under the plasma concentration-time curve from time zero to infinity, representing total drug exposure.
-
CL: Clearance.
-
t½: Elimination half-life.[20]
-
-
Absolute Oral Bioavailability (F%) is calculated as:
-
F% = [AUC(PO) / AUC(IV)] * [Dose(IV) / Dose(PO)] * 100
-
-
Conclusion
Assessing the oral bioavailability of the phenylsulfonyl piperazine series is a systematic process of integrating data from well-chosen in vitro and in vivo experiments. Early screening with Caco-2 permeability and liver microsomal stability assays provides critical, mechanistically-driven data to guide chemical optimization. By identifying and mitigating liabilities such as poor permeability, efflux, or high metabolic turnover, researchers can rationally design compounds with a higher probability of success. Ultimately, carefully conducted in vivo pharmacokinetic studies provide the definitive data required to select drug candidates with the potential to become effective oral medicines. This structured, evidence-based approach maximizes the efficiency of the drug discovery process and increases the likelihood of translating a promising chemical series into a clinical reality.
References
- Protocol for the Human Liver Microsome Stability Assay.
- Microsomal Stability Assay Protocol. AxisPharm. [Link]
- Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
- Caco2 assay protocol. protocols.io. [Link]
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- In vivo PK / Pharmacokinetic Studies.
- Microsomal Clearance/Stability Assay. Domainex. [Link]
- In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. SciSpace. [Link]
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- metabolic stability in liver microsomes. Mercell. [Link]
- Caco-2 permeability assay.
- Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals.
- 4-(Phenylsulfonyl)piperidines: Novel, Selective, and Bioavailable 5-HT2A Receptor Antagonists.
- Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. PMC - NIH. [Link]
- Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. [Link]
- Caco-2 Permeability Assay. Evotec. [Link]
- Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. MDPI. [Link]
- Innovative In Vitro Strategy for Assessing Aluminum Bioavailability in Oral Care Cosmetics. MDPI. [Link]
- In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link]
- Absorption and Efficacy Studies by In Vitro Models. Mérieux NutriSciences. [Link]
- (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- The medicinal chemistry of piperazines: A review. Scilit. [Link]
- Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI. [Link]
- What are the factors affecting the bioavailability of oral drugs?
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
- Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine - SILAE. [Link]
- The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers.
Sources
- 1. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 2. scilit.com [scilit.com]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 8. Collection - 4-(Phenylsulfonyl)piperidines:â Novel, Selective, and Bioavailable 5-HT2A Receptor Antagonists - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. enamine.net [enamine.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. mercell.com [mercell.com]
- 17. researchgate.net [researchgate.net]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. scispace.com [scispace.com]
- 20. selvita.com [selvita.com]
- 21. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternatives for 1-(Phenylsulfonyl)piperazine in Synthesis
The piperazine motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its unique physicochemical properties that can enhance aqueous solubility and provide versatile handles for synthetic elaboration.[1][2] For decades, 1-(Phenylsulfonyl)piperazine has served as a reliable building block for introducing a mono-substituted piperazine. The phenylsulfonyl group acts as a robust protecting group, allowing for selective functionalization at the N4 position. However, its robustness is a double-edged sword, often requiring harsh deprotection conditions that are incompatible with sensitive functional groups on complex molecules.
This guide provides an in-depth comparison of viable alternatives to this compound, offering researchers practical insights and experimental data to make informed decisions in their synthetic campaigns. We will delve into the causality behind experimental choices, compare key performance metrics, and provide validated protocols to accelerate your research and development.
The Challenge with this compound
The primary role of the phenylsulfonyl group is to decrease the nucleophilicity of the nitrogen atom it is attached to (N1), thereby allowing selective reactions at the distal, more basic nitrogen (N4). While effective, the cleavage of the strong sulfur-nitrogen bond to liberate the N1 amine is challenging. It typically requires forcing conditions, such as treatment with strong acids like hydrobromic acid in acetic acid at elevated temperatures, or harsh reducing agents.[3] These conditions can lead to undesired side reactions, decomposition of the target compound, and limitations in substrate scope, prompting the search for more versatile alternatives.
Strategic Alternatives: A Comparative Analysis
The choice of a piperazine building block is a critical decision that impacts reaction efficiency, purification, and the overall synthetic strategy. Below, we compare the most common and effective alternatives.
N-tert-Butoxycarbonyl (Boc) Piperazine: The Workhorse of Modern Synthesis
N-Boc-piperazine is arguably the most widely adopted alternative, prized for its synthetic tractability and mild deprotection conditions.[4] The Boc group provides sufficient deactivation of N1 to allow for selective N4 functionalization while being easily removable under acidic conditions that are orthogonal to many other protecting groups.[4][5]
Causality & Rationale: The tert-butoxycarbonyl group is sterically bulky and electronically moderating. Its lability in acidic media is due to the formation of a stable tert-butyl cation, a low-energy pathway that avoids the harsh conditions required for sulfonyl group cleavage. This makes it ideal for multi-step syntheses involving acid-sensitive functionalities elsewhere in the molecule.
Key Reactions:
-
N-Alkylation & Reductive Amination: The free secondary amine readily participates in standard N-alkylation with alkyl halides and reductive amination with aldehydes or ketones using mild reducing agents like sodium triacetoxyborohydride (STAB).[6]
-
Buchwald-Hartwig Amination: It is an excellent substrate for palladium-catalyzed C-N cross-coupling reactions with aryl and heteroaryl halides, providing access to a vast array of N-aryl piperazines.[7][8]
N-Benzyl (Bn) Piperazine: The Hydrogenolysis-Labile Option
When acidic conditions are not viable for deprotection, N-benzylpiperazine offers an excellent orthogonal strategy. The benzyl group can be selectively removed via catalytic hydrogenolysis.
Causality & Rationale: The benzyl group is introduced via alkylation or reductive amination. Its removal relies on catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C), which cleaves the benzylic C-N bond.[9] This method is exceptionally mild and clean, often producing only the desired amine and toluene. However, it is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, or some nitro groups.[10] It is important to note that N-benzylpiperazine itself has psychoactive properties and its use may be regulated in some jurisdictions.[11]
N-Aryl & N-Heteroaryl Piperazines: When the "Protecting Group" is the Destination
In many drug discovery programs, particularly in CNS research, the N1 substituent is not a temporary protecting group but a permanent part of the final pharmacophore.[8] In these cases, building blocks like 1-(Pyrimidin-2-yl)piperazine or 1-Phenylpiperazine are used directly.
Causality & Rationale: The synthesis of these building blocks typically involves a nucleophilic aromatic substitution (SNAr) reaction, where piperazine displaces a halide from an electron-deficient (hetero)aromatic ring.[12][13] The choice to use this building block from the outset simplifies the overall synthesis by avoiding a final deprotection step. The electronic properties of the (hetero)aryl ring significantly modulate the pKa of the N4 nitrogen, influencing its reactivity in subsequent steps.
Piperazine Bioisosteres: Moving Beyond the Traditional Scaffold
For advanced lead optimization, researchers often need to modulate properties beyond what N-substitution can offer. Bioisosteres—structural mimics of the piperazine ring—can address challenges like metabolic instability, off-target activity, or unfavorable physicochemical properties while maintaining key biological interactions.[1][14][15][16]
Causality & Rationale: Replacing the piperazine core with scaffolds like homopiperazine, or more conformationally restricted systems like diazaspiro[3.3]heptane, can alter the pKa of the basic nitrogens, change the exit vectors of the substituents, and block sites of metabolism (e.g., N-dealkylation).[2][15] This strategy allows for fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Quantitative Data Comparison
The selection of a building block is often guided by quantitative physicochemical and reaction data. The tables below summarize key parameters for this compound and its primary alternatives.
Table 1: Comparison of Physicochemical Properties
| Compound | Structure | pKa1[17][18] | pKa2[17][18] | cLogP (Calculated)[19] | Key Feature |
| This compound | ~2-3 (est.) | ~7.5 (est.) | 0.95 | Highly robust N1 protection | |
| N-Boc-piperazine | ~4.5 (est.) | ~8.9 (est.) | 1.39 | Mild acid-labile protection | |
| N-Benzylpiperazine | 2.95 | 8.65 | 1.83 | Hydrogenolysis-labile protection | |
| 1-(Pyrimidin-2-yl)piperazine | 3.01 | 7.55 | 0.40 | N1-substituent is part of the core |
Table 2: Comparison of N1-Deprotection Methodologies
| Protecting Group | Reagents & Conditions | Mechanism | Advantages | Disadvantages |
| Phenylsulfonyl | HBr (33% in AcOH), 90-110 °C | Acid Hydrolysis | Very stable to a wide range of reagents | Extremely harsh; not suitable for sensitive substrates[3] |
| Boc | TFA in DCM, 0 °C to RT; or 4M HCl in Dioxane | Acid-catalyzed elimination | Very mild, fast, clean, and high-yielding[5] | Incompatible with other acid-labile groups |
| Benzyl (Bn) | H₂, Pd/C (5-10 mol%), MeOH or EtOH, RT | Catalytic Hydrogenolysis | Extremely mild, neutral conditions, clean byproducts[10] | Incompatible with reducible groups (alkenes, alkynes, NO₂) |
Logical & Experimental Workflows
The optimal choice of building block depends on the overall synthetic plan and the nature of the target molecule.
Diagram 1: Decision Workflow for Piperazine Building Block Selection
Caption: A decision tree to guide the selection of a suitable piperazine building block.
Diagram 2: Comparative Synthetic Pathways
Caption: Comparison of functionalization and deprotection steps for key alternatives.
Self-Validating Experimental Protocols
The following protocols are provided as self-validating systems. Successful execution as described should yield the desired product with high purity, verifiable by standard analytical techniques (TLC, LC-MS, NMR).
Protocol 1: N-Arylation of N-Boc-piperazine via Buchwald-Hartwig Amination[8]
This protocol describes the synthesis of tert-butyl 4-(4-methylphenyl)piperazine-1-carboxylate.
-
Materials: 4-Bromotoluene, N-Boc-piperazine, Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), Sodium tert-butoxide (NaOt-Bu), Anhydrous Toluene.
-
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromotoluene (1.0 eq), N-Boc-piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
In a separate vial, prepare the catalyst by dissolving Pd₂(dba)₃ (2 mol%) and XantPhos (4 mol%) in a small amount of anhydrous toluene.
-
Seal the Schlenk tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
-
Protocol 2: Reductive Amination using N-Boc-piperazine[21]
This protocol describes the N-alkylation of N-Boc-piperazine with an aldehyde.
-
Materials: N-Boc-piperazine, Aldehyde (e.g., cinnamaldehyde, 1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Procedure:
-
Dissolve N-Boc-piperazine (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 4-12 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 3: Boc Deprotection[5][22]
This protocol yields the final monosubstituted piperazine as a salt.
-
Materials: Boc-protected piperazine derivative, Anhydrous Dichloromethane (DCM), Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Procedure:
-
Dissolve the N-Boc protected piperazine derivative in anhydrous DCM (approx. 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of TFA (5-10 equivalents) or 4M HCl in Dioxane (3-5 equivalents).
-
Remove the ice bath and stir the reaction at room temperature for 1-3 hours. Monitor by TLC/LC-MS until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure. Co-evaporation with the solvent (e.g., DCM or diethyl ether) may be necessary to remove residual acid.
-
The resulting salt (TFA or HCl salt) is often a solid and can be triturated with diethyl ether, filtered, and dried. It can be used directly or free-based by partitioning between a base (e.g., aq. NaHCO₃) and an organic solvent.
-
Conclusion
While this compound remains a useful, highly stable building block, the landscape of modern organic synthesis demands milder and more versatile alternatives. N-Boc-piperazine has emerged as the preeminent choice for general applications, offering a superb balance of stability and mild deprotection. For syntheses requiring orthogonality to acid-labile groups, N-benzylpiperazine provides a robust hydrogenolysis-based strategy. Furthermore, the direct use of N-aryl piperazines and the exploration of piperazine bioisosteres offer advanced tactics for streamlining syntheses and fine-tuning drug-like properties. By understanding the chemical rationale and comparative performance of these alternatives, researchers can design more efficient, flexible, and successful synthetic routes to novel chemical entities.
References
- Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942–10971.
- Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942–10971.
- Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry.
- Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972–11004.
- Firouzabadi, H., et al. (2012). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. Journal of the Iranian Chemical Society.
- Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences.
- Mecka, A., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.
- Reddy, T. R., et al. (2017). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. ACS Omega.
- Sureshbabu, A. F., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Tetrahedron Letters.
- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
- Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry.
- Sam-Adjei, P., et al. (2013). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data.
- Reddit User Discussion. (2023). Reductive amination of piperazine. r/OrganicChemistry.
- ResearchGate. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway.
- Craig, J. C., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses.
- Bruno, E., et al. (2022). pK a values of common substituted piperazines. RSC Advances.
- Gowda, D. C., et al. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research.
- MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
- ResearchGate. (2018). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol.
- Yabanoğlu, S., et al. (2019). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Turkish Journal of Chemistry.
- Staack, R. F., et al. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of Chromatography B.
- Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters.
- Degtjarov, P., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules.
- Autechaux. (2024). Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing.
- Kassaee, M. Z., et al. (2022). Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. Scientific Reports.
- ResearchGate. (2021). SCHEME 1: Synthetic route for the pyrimidinyl piperazine derivatives (2-4f).
- Google Patents. (2007). Microwave enhanced N-Fmoc deprotection in peptide synthesis.
- Semantic Scholar. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
- 13. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. uregina.ca [uregina.ca]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
1-(Phenylsulfonyl)piperazine proper disposal procedures
An Application Scientist's Guide to the Proper Disposal of 1-(Phenylsulfonyl)piperazine
In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are daily activities. However, the lifecycle of a chemical does not end when an experiment is complete. Responsible disposal is a critical, non-negotiable component of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of this compound, ensuring that researchers and laboratory managers can maintain the highest standards of safety and regulatory compliance.
Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound and its related salts are not benign substances. According to their Safety Data Sheets (SDS), they are classified with several hazards that dictate why they cannot be treated as common waste.[1][2][3][4]
The primary directive for its handling is rooted in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. Disposal procedures are a direct consequence of these identified risks.
| Hazard Classification | Description | Implication for Disposal |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or inhaled.[4][5] | The compound must be contained to prevent accidental exposure during collection, storage, and transport. |
| Skin Corrosion/Irritation | Causes skin irritation or, in some cases, severe burns.[2][4][6][7] | Direct contact must be avoided. All waste, including contaminated materials, must be handled as hazardous. |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2][4][6][7][8] | Personal protective equipment is mandatory. Any contaminated labware must be decontaminated or disposed of properly. |
| Respiratory/Skin Sensitization | May cause allergic skin reactions or asthma-like symptoms if inhaled. | Generation of dust or aerosols must be minimized. Waste should be handled in well-ventilated areas. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][6][7] | Highlights the need for containment and proper ventilation during handling and disposal. |
Due to these classifications, this compound waste is considered hazardous chemical waste . It must be managed in accordance with federal and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[9][10][11][12][13]
Immediate Safety Protocols: PPE and Handling
Prior to handling this compound for disposal, ensuring personal and environmental safety is paramount.
Required Personal Protective Equipment (PPE)
-
Eye Protection : Wear chemical safety goggles or a face shield.[1][2] Standard safety glasses are insufficient.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.[4]
-
Body Protection : A lab coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.[4]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, and work cannot be conducted in a fume hood, a NIOSH-approved respirator is required.[14]
Handling Environment
All handling of this compound waste, including weighing, packaging, and labeling, should be performed in a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation exposure.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must follow a "cradle-to-grave" approach, meaning its journey is tracked from the point of generation to its final destruction.[13] Under no circumstances should this chemical be disposed of down the sink or in regular solid waste.
Step 1: Waste Collection and Segregation
-
Designate a Waste Container : Use a dedicated, chemically compatible container for this compound waste. This container must be in good condition, free of cracks or leaks, and have a tight-fitting screw cap.[9][15]
-
Segregate Waste Streams :
-
Solid Waste : Collect unadulterated solid this compound, as well as contaminated items like weigh boats, gloves, and paper towels, in this container.
-
Solution Waste : If the compound is in solution, collect it in a separate, compatible liquid waste container. Do not mix incompatible waste streams.
-
-
Labeling : Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its primary hazards (e.g., "Toxic," "Corrosive").[15]
Step 2: On-Site Accumulation
Laboratories accumulating hazardous waste must comply with EPA regulations, which vary based on the quantity of waste generated per month.[15][16]
-
Satellite Accumulation Areas (SAA) : For most labs, waste is collected at or near the point of generation in an SAA.[15]
-
Container Management : The hazardous waste container must be kept closed at all times except when adding waste.[9][15]
-
Storage Location : Store the container in a secondary containment bin to prevent the spread of material in case of a leak. Keep it away from incompatible chemicals.
Step 3: Arranging for Final Disposal
-
Contact Environmental Health & Safety (EHS) : Your institution's EHS department is the primary resource for waste disposal. They will have established procedures and schedules for waste pickup.
-
Licensed Waste Disposal Service : The EHS department coordinates with a licensed professional waste disposal company. This ensures the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations.[4][5]
-
Manifesting : For transportation off-site, a Uniform Hazardous Waste Manifest is required. This is a legal document that tracks the waste from your facility to its ultimate destination, ensuring a closed-loop, documented disposal process.[9][16]
Emergency Procedures: Spill Management
Accidents happen, and a clear, actionable spill response plan is a critical part of a comprehensive safety protocol.
Minor Spills (Small quantity of solid)
-
Alert Personnel : Inform others in the immediate area.
-
Secure the Area : Restrict access to the spill location.
-
Don PPE : Wear the appropriate PPE as described in Section 2.
-
Containment : Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[17]
-
Collection : Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[2][8] Avoid actions that create dust.
-
Decontamination : Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report : Inform your supervisor and EHS department of the incident.
Major Spills
-
Evacuate : Immediately evacuate the area.[17]
-
Alert : Notify your institution's emergency response team and EHS department. Pull the fire alarm if the spill is flammable or creates a significant inhalation hazard.
-
Isolate : Close doors to the affected area to contain fumes.
-
Do Not Attempt to Clean : Allow trained emergency responders to manage the cleanup.[10]
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- This compound Hydrochloride(WXC02506) | 412293-98-2. ChemicalBook.
- The Complete Beginners Guide to Chemical Disposal. Goodway Technologies.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
- OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
- SAFETY DATA SHEET - Piperazine Anhydrous. TCI Chemicals.
- SAFETY DATA SHEET - 1-(Methylsulfonyl)piperazine. Fisher Scientific.
- Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA.
- Proper Handling of Hazardous Waste Guide. EPA.
- What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone.
- Chemical Safety Data Sheet MSDS / SDS - 1-BENZENESULFONYL-PIPERAZINE. ChemicalBook.
- Piperazine - Safety Data Sheet. Santa Cruz Biotechnology.
- SAFETY DATA SHEET - 1-Phenylpiperazine. Sigma-Aldrich.
- Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA).
- Steps in Complying with Regulations for Hazardous Waste. US EPA.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management.
- Learn the Basics of Hazardous Waste. US EPA.
- SAFETY DATA SHEET - 1-(1-Naphthyl)piperazine hydrochloride. Fisher Scientific.
- Safety Data Sheet - this compound. Cayman Chemical.
- SAFETY DATA SHEET - Piperazine. Fisher Scientific.
- GHS SDS for 1-(Methylsulfonyl)piperazine. XiXisys.
- 1-PHENYL PIPERAZINE MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
Sources
- 1. 错误页 [amp.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 55276-43-2 Name: 1-(Methylsulfonyl)piperazine1-(Methylsulphonyl)piperazine [xixisys.com]
- 8. fishersci.com [fishersci.com]
- 9. goodway.com [goodway.com]
- 10. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. epa.gov [epa.gov]
- 14. fishersci.com [fishersci.com]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 1-(Phenylsulfonyl)piperazine
Essential Safety & Handling Guide: 1-(Phenylsulfonyl)piperazine
A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Handling, and Disposal
For the diligent researcher and scientist, the integrity of our work is intrinsically linked to the safety of our practices. Handling chemical reagents like this compound, a compound frequently utilized in synthetic chemistry and drug development, demands a comprehensive understanding that extends beyond its reactive properties to encompass its potential hazards. This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risk Profile
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This assessment directly informs the selection of appropriate Personal Protective Equipment (PPE) and the design of safe handling protocols. While comprehensive toxicological data for this compound may be limited, information from Safety Data Sheets (SDS) for the compound and its close relatives, like its hydrochloride salt and the parent piperazine structure, provides a strong basis for a conservative safety approach.[1][2]
Table 1: Hazard Profile of this compound and Related Compounds
| Hazard Classification | Description | Potential Effects | Source |
|---|---|---|---|
| Acute Toxicity (Oral) | May be harmful if swallowed. Related piperazine compounds are classified as toxic. | Can cause adverse health effects following ingestion. | [2][3] |
| Skin Corrosion/Irritation | Causes skin irritation. Related compounds can cause severe skin burns. | Direct contact may lead to redness, itching, or chemical burns. | [2][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | Direct contact with eyes can result in severe irritation, pain, and potential damage to vision. | [1][4] |
| Respiratory Irritation | May cause respiratory irritation. The dust/fume can be harmful if inhaled. | Inhalation of dust may irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |[2][4] |
This hazard profile necessitates a stringent PPE protocol to prevent accidental exposure through the primary routes: dermal contact, eye contact, and inhalation.
Personal Protective Equipment (PPE): Your Final Barrier to Exposure
While engineering controls like fume hoods are the first line of defense, PPE is the critical final barrier between the researcher and the chemical.[5] The selection of PPE must be deliberate and based on the specific risks identified.
-
Eye and Face Protection:
-
What: At a minimum, wear ANSI Z87.1-compliant safety glasses with side shields.[6] However, due to the risk of serious eye irritation, chemical safety goggles are strongly recommended, especially when handling the powder or working with solutions.[6] If there is a significant risk of splashing, a full face shield should be worn in addition to goggles.[7][8]
-
Why: The sulfonyl and piperazine moieties can be highly irritating to mucous membranes. Safety goggles provide a seal around the eyes, offering superior protection from airborne powder and splashes compared to safety glasses alone. A face shield protects the entire face from larger volume splashes.[8]
-
-
Hand Protection:
-
What: Wear chemical-resistant gloves at all times. Nitrile rubber gloves are a suitable and common choice for incidental contact.[6] For prolonged handling or immersion, select gloves with a higher protection class (breakthrough time > 240 minutes).[6] Always check the glove manufacturer's compatibility chart for specific chemical resistance.
-
Why: To prevent skin irritation and potential absorption, gloves are mandatory.[2] Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly. Never wear contaminated gloves outside of the immediate work area.
-
-
Body Protection:
-
What: A standard laboratory coat should be worn, fully buttoned, with sleeves rolled down. For tasks with a higher risk of spills or significant powder handling, consider impervious or chemical-resistant clothing.[6][9]
-
Why: A lab coat protects your skin and personal clothing from contamination. Ensure it is made of a suitable material and is regularly laundered to prevent the accumulation of chemical residues.[10]
-
-
Respiratory Protection:
-
What: All handling of powdered this compound should be performed in a certified chemical fume hood to minimize inhalation of dust. If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be required.[5]
-
Why: Fine chemical powders can easily become airborne, posing a respiratory hazard.[4] A fume hood provides primary containment, while a respirator offers personal protection as a secondary measure. Surgical masks provide no protection against chemical dusts and should not be used.[5]
-
Operational Workflow: Safe Handling Protocol
The following is a step-by-step guide for a common laboratory procedure: weighing and dissolving this compound. This protocol integrates the use of appropriate PPE at every stage.
Step 1: Preparation & Pre-Handling
-
Designate a specific work area, preferably within a chemical fume hood.
-
Ensure the work surface is clean and uncluttered.
-
Assemble all necessary equipment: spatula, weigh paper/boat, beaker, stir bar, and chosen solvent.
-
Verify that an appropriate chemical spill kit and eye wash/safety shower station are accessible.
-
Don all required PPE: chemical goggles, nitrile gloves, and a buttoned lab coat.
Step 2: Weighing the Compound
-
Perform all weighing operations on a balance located within the fume hood or in a ventilated balance enclosure.
-
Carefully open the reagent bottle. Avoid creating puffs of airborne dust.
-
Use a clean spatula to transfer the desired amount of this compound onto a weigh paper or into a weigh boat.
-
Close the reagent bottle tightly immediately after use.
Step 3: Dissolution
-
Place the beaker containing the stir bar and the appropriate volume of solvent onto a stir plate within the fume hood.
-
Carefully add the weighed this compound to the solvent.
-
Begin stirring to facilitate dissolution. If necessary, the process can be aided by gentle heating, ensuring the solvent's flash point is not exceeded.
Step 4: Post-Handling & Cleanup
-
Once the compound is dissolved, proceed with your experimental work within the fume hood.
-
Upon completion, decontaminate all equipment that came into contact with the chemical.
-
Dispose of used weigh paper and any contaminated consumables in the designated solid hazardous waste container.
Below is a diagram illustrating this safe handling workflow.
Caption: Safe Handling Workflow for this compound.
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical handling lifecycle, governed by strict regulations to protect human health and the environment.[11]
-
Decontamination:
-
Glassware and Equipment: Wash all contaminated reusable equipment thoroughly with an appropriate solvent, followed by soap and water.
-
Work Surfaces: Clean the work area within the fume hood with a suitable solvent and then wipe down with soap and water.
-
-
Waste Disposal:
-
Regulatory Framework: All chemical waste must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) regulations set by the U.S. Environmental Protection Agency (EPA), found in Title 40 of the Code of Federal Regulations (CFR), parts 260-273.[12][13] State and local regulations may also apply and must be followed.[11]
-
Waste Identification: this compound waste must be evaluated to determine if it meets the definition of hazardous waste.[14] Given its irritant properties, it should be handled as hazardous waste.
-
Waste Collection:
-
Solid Waste: Dispose of contaminated items like gloves, weigh paper, and paper towels in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Never mix incompatible waste streams.[15]
-
-
Disposal Pathway: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[7] Do not pour chemical waste down the drain.[16]
-
By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific pursuits.
References
- Hazardous Waste. US Environmental Protection Agency (EPA). [Link]
- Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency (EPA). [Link]
- The Federal EPA Hazardous Waste Regulations Are Found Where?. CountyOffice.org. [Link]
- Waste, Chemical, and Cleanup Enforcement. US Environmental Protection Agency (EPA). [Link]
- Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA). [Link]
- Understanding OSHA Chemical Storage Requirements. PolyStar Containment. [Link]
- What are the OSHA Requirements for Hazardous Chemical Storage?. U.S. Chemical Storage. [Link]
- The OSHA Chemical Storage Requirements.
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
- Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene.
- GHS SDS for 1-(Methylsulfonyl)piperazine. XiXisys. [Link]
- Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Clinical Journal of Oncology Nursing. [Link]
- NIOSH Recommendations for Chemical Protective Clothing A-Z. Centers for Disease Control and Prevention (CDC) Archive. [Link]
- Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. National Institutes of Health (NIH). [Link]
Sources
- 1. 错误页 [amp.chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 55276-43-2 Name: 1-(Methylsulfonyl)piperazine1-(Methylsulphonyl)piperazine [xixisys.com]
- 5. pppmag.com [pppmag.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. epa.gov [epa.gov]
- 15. capitalresin.com [capitalresin.com]
- 16. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
